1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde
Description
BenchChem offers high-quality 1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1H-pyrazolo[4,3-b]pyridine-7-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O/c11-4-5-1-2-8-6-3-9-10-7(5)6/h1-4H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJECHCNAUQPZMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C=NNC2=C1C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50743399 | |
| Record name | 1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50743399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260665-51-7 | |
| Record name | 1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50743399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Structure Elucidation of 1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde
For Immediate Release
A Senior Application Scientist's In-Depth Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive, field-proven methodology for the definitive structure elucidation of 1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde, a heterocyclic compound of increasing interest in medicinal chemistry and materials science. This document moves beyond a simple listing of analytical techniques, offering a logical workflow grounded in scientific principles and extensive experience in molecular characterization. Every step is designed to be self-validating, ensuring the highest degree of confidence in the final structural assignment.
Foundational Analysis: Confirming the Molecular Framework
Prior to in-depth spectroscopic analysis, it is imperative to confirm the elemental composition and molecular weight of the synthesized compound. This foundational data provides the framework upon which all subsequent structural deductions are built.
High-Resolution Mass Spectrometry (HRMS): The initial and most critical step is to obtain a high-resolution mass spectrum. For 1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde, the expected molecular formula is C₇H₅N₃O.[1] HRMS will provide a highly accurate mass measurement of the molecular ion, which should correspond to the calculated exact mass of this formula.
Expected Molecular Ion Peak:
-
[M+H]⁺: 148.0505 (calculated for C₇H₆N₃O⁺)
The observation of this peak with high mass accuracy (typically within 5 ppm) provides strong evidence for the elemental composition.
Unraveling the Functional Groups: The Power of Infrared Spectroscopy
Infrared (IR) spectroscopy is an indispensable tool for the rapid identification of key functional groups within a molecule. For 1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde, the IR spectrum will be dominated by vibrations characteristic of the aromatic rings and the aldehyde moiety.
Key Diagnostic Peaks:
-
Aldehyde C=O Stretch: A strong, sharp absorption is expected in the region of 1710-1685 cm⁻¹ . This is characteristic of an aromatic aldehyde where the carbonyl group is in conjugation with the pyrazolopyridine ring system.[2][3][4]
-
Aldehyde C-H Stretch: Two distinct, medium-intensity peaks are anticipated around 2850-2800 cm⁻¹ and 2750-2700 cm⁻¹ . The presence of these peaks is a hallmark of an aldehyde and helps to distinguish it from other carbonyl-containing functional groups.[3]
-
Aromatic C=C and C=N Stretching: A series of medium to strong absorptions in the 1600-1450 cm⁻¹ region will be indicative of the fused aromatic ring system.
-
N-H Stretch: A broad absorption may be observed in the 3300-3100 cm⁻¹ region, corresponding to the N-H stretch of the pyrazole ring.
The following table summarizes the expected IR absorption frequencies:
| Functional Group | Vibration Mode | Expected Frequency (cm⁻¹) | Intensity |
| Aldehyde | C=O Stretch | 1710 - 1685 | Strong |
| Aldehyde | C-H Stretch | ~2830 and ~2730 | Medium, Sharp |
| Pyrazole | N-H Stretch | 3300 - 3100 | Medium, Broad |
| Aromatic Rings | C=C & C=N Stretch | 1600 - 1450 | Medium to Strong |
| Aromatic Rings | C-H Bending | 900 - 675 | Medium to Strong |
Mapping the Proton Environment: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy provides detailed information about the chemical environment, connectivity, and number of different types of protons in the molecule. For 1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde, the spectrum is expected to show distinct signals for the aldehyde proton, the N-H proton, and the three aromatic protons of the pyridine ring.
Predicted ¹H NMR Chemical Shifts:
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| Aldehyde CHO | 9.9 - 10.5 | Singlet (s) | - | Deshielded due to the electronegativity of the oxygen and the anisotropy of the carbonyl group. |
| Pyrazole NH | 13.0 - 14.0 | Broad Singlet (br s) | - | Typically broad due to quadrupole broadening and exchange. The chemical shift can be highly dependent on solvent and concentration. |
| H-3 | 8.2 - 8.5 | Singlet (s) | - | Aromatic proton on the pyrazole ring. |
| H-5 | 7.5 - 7.8 | Doublet (d) | ~5-7 | Aromatic proton on the pyridine ring, coupled to H-6. |
| H-6 | 8.6 - 8.9 | Doublet (d) | ~5-7 | Aromatic proton on the pyridine ring, coupled to H-5, and deshielded by the adjacent nitrogen. |
Note: Predicted chemical shifts are based on analogous structures and general principles of NMR spectroscopy. Actual values may vary depending on the solvent and experimental conditions.
Defining the Carbon Skeleton: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR spectroscopy provides a map of the carbon framework of the molecule. Each unique carbon atom will give rise to a distinct signal.
Predicted ¹³C NMR Chemical Shifts:
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| Aldehyde C=O | 185 - 195 | Highly deshielded carbonyl carbon. |
| C-3 | 135 - 145 | Aromatic carbon in the pyrazole ring. |
| C-3a | 120 - 130 | Bridgehead carbon. |
| C-5 | 115 - 125 | Aromatic carbon in the pyridine ring. |
| C-6 | 150 - 160 | Aromatic carbon adjacent to nitrogen in the pyridine ring. |
| C-7 | 140 - 150 | Aromatic carbon bearing the aldehyde group. |
| C-7a | 145 - 155 | Bridgehead carbon. |
Assembling the Pieces: 2D NMR Spectroscopy for Unambiguous Assignment
While 1D NMR provides essential information, 2D NMR techniques are crucial for confirming the connectivity and definitively assigning all proton and carbon signals.
COSY (Correlation Spectroscopy)
The COSY experiment reveals proton-proton coupling relationships. For 1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde, a key correlation is expected between H-5 and H-6, confirming their adjacent positions on the pyridine ring.
HSQC (Heteronuclear Single Quantum Coherence)
The HSQC spectrum correlates directly bonded proton and carbon atoms. This allows for the unambiguous assignment of the carbon signals for all protonated carbons (C-3, C-5, and C-6).
HMBC (Heteronuclear Multiple Bond Correlation)
The HMBC experiment is arguably the most powerful tool for elucidating the overall carbon framework by showing correlations between protons and carbons that are two or three bonds away.[5] Key expected HMBC correlations for 1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde are outlined below and illustrated in the accompanying diagram.
Key HMBC Correlations:
-
Aldehyde CHO to C-7 and C-6: This correlation firmly places the aldehyde group at the C-7 position.
-
H-6 to C-7, C-5, and C-7a: These correlations help to establish the connectivity of the pyridine ring.
-
H-5 to C-6, C-7, and C-3a: Further confirms the pyridine ring structure.
-
H-3 to C-3a and C-7a: These correlations are crucial for confirming the fusion of the pyrazole and pyridine rings.
-
NH proton to C-3a and C-7a: Provides additional evidence for the ring fusion.
The Structure Elucidation Workflow: A Step-by-Step Protocol
The following workflow provides a systematic approach to the structure elucidation of 1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde.
Experimental Protocols
High-Resolution Mass Spectrometry (HRMS):
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer via direct infusion or LC-MS.
-
Acquire the spectrum in positive ion mode using an electrospray ionization (ESI) source.
-
Calibrate the instrument to ensure high mass accuracy.
-
Determine the m/z of the molecular ion peak and compare it to the calculated exact mass.
Infrared (IR) Spectroscopy:
-
Ensure the sample is dry and free of solvent.
-
Acquire the spectrum using an ATR (Attenuated Total Reflectance) accessory for solid samples or a suitable salt plate (e.g., NaCl) for thin films.
-
Collect a background spectrum prior to running the sample.
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Identify and label the key absorption bands.
NMR Spectroscopy:
-
Dissolve approximately 5-10 mg of the sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Acquire a ¹H NMR spectrum.
-
Acquire a ¹³C{¹H} NMR spectrum.
-
Acquire a COSY spectrum.
-
Acquire an HSQC spectrum.
-
Acquire an HMBC spectrum, optimizing the long-range coupling delay for expected 2- and 3-bond correlations (typically around 8-10 Hz).
-
Process and analyze all spectra to assign signals and confirm connectivities.
Conclusion: A Self-Validating Approach to Structural Integrity
By systematically applying this multi-technique spectroscopic approach, the structure of 1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde can be elucidated with an exceptionally high degree of confidence. The congruence of data from HRMS, IR, and a full suite of 1D and 2D NMR experiments provides a self-validating system where each piece of information corroborates the others, leading to an unambiguous and definitive structural assignment. This robust methodology is essential for ensuring the integrity of chemical entities in drug discovery, materials science, and all fields of chemical research.
References
-
Chemistry LibreTexts. 19.14: Spectroscopy of Aldehydes and Ketones. (2024). [Link]
-
National Center for Biotechnology Information. 1H-Pyrazolo[4,3-b]pyridine. PubChem Compound Summary for CID 21643653. [Link]
-
SDSU NMR Facility. Common 2D (COSY, HSQC, HMBC). [Link]
-
Spectroscopy Online. The C=O Bond, Part II: Aldehydes. (2017). [Link]
Sources
- 1. alchempharmtech.com [alchempharmtech.com]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
An In-depth Technical Guide to the Synthesis and Characterization of 1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The pyrazolo[4,3-b]pyridine core is a key pharmacophore in a variety of biologically active molecules. The introduction of a carbaldehyde functional group at the 7-position offers a versatile handle for further chemical modifications, enabling the exploration of structure-activity relationships and the development of novel therapeutic agents and functional materials. This document outlines plausible synthetic strategies, detailed experimental protocols, and in-depth characterization methodologies for this target molecule.
Introduction: The Significance of the Pyrazolo[4,3-b]pyridine Scaffold
The fusion of pyrazole and pyridine rings gives rise to a class of bicyclic heteroaromatic compounds known as pyrazolopyridines. Among the various isomers, the 1H-pyrazolo[4,3-b]pyridine scaffold has garnered considerable attention from the scientific community. This interest stems from the structural similarity of this scaffold to purine nucleobases, suggesting potential interactions with a wide range of biological targets. Indeed, derivatives of 1H-pyrazolo[4,3-b]pyridine have demonstrated a broad spectrum of pharmacological activities, including but not limited to, kinase inhibition, antiviral properties, and central nervous system modulation.
The introduction of a carbaldehyde group at the 7-position of the 1H-pyrazolo[4,3-b]pyridine core significantly enhances its synthetic utility. This aldehyde functionality serves as a key electrophilic center, readily participating in a variety of chemical transformations. These include reductive amination, Wittig reactions, and condensations with active methylene compounds, paving the way for the synthesis of diverse libraries of derivatives for biological screening and materials science applications.
Synthetic Strategies for 1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde
While a specific, well-documented, one-step synthesis of 1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde is not extensively reported in the literature, its preparation can be envisaged through several plausible synthetic routes. These strategies leverage established methodologies for the functionalization of heterocyclic systems.
Strategy A: Formylation of the 1H-Pyrazolo[4,3-b]pyridine Core
A direct and convergent approach involves the introduction of the formyl group onto the pre-formed 1H-pyrazolo[4,3-b]pyridine scaffold. Two primary methods are considered for this transformation:
-
Vilsmeier-Haack Formylation: This classic method is widely employed for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3] The reaction proceeds via an electrophilic substitution mechanism involving the Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF).
-
Directed Ortho-Metalation (DoM) followed by Formylation: This strategy offers a powerful and regioselective means of functionalizing the pyridine ring. It involves the deprotonation of the C-7 position using a strong base, such as an organolithium reagent, directed by a suitable functional group. The resulting organometallic intermediate is then quenched with an electrophilic formylating agent like DMF.
Detailed Experimental Protocols
Synthesis of the 1H-Pyrazolo[4,3-b]pyridine Core
The successful synthesis of the target aldehyde necessitates a reliable source of the parent 1H-pyrazolo[4,3-b]pyridine. Several synthetic routes to this core structure have been reported, often involving the construction of the pyrazole or pyridine ring onto a pre-existing partner.
Protocol for Vilsmeier-Haack Formylation of 1H-Pyrazolo[4,3-b]pyridine
This protocol is a proposed method based on established Vilsmeier-Haack reaction conditions for similar heterocyclic systems.
Materials:
-
1H-Pyrazolo[4,3-b]pyridine
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate/Hexanes solvent system
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (5 equivalents) and anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (1.5 equivalents) dropwise via the dropping funnel, maintaining the temperature below 5 °C.
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Dissolve 1H-Pyrazolo[4,3-b]pyridine (1 equivalent) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate gradient of ethyl acetate in hexanes to afford 1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde.
Causality Behind Experimental Choices:
-
The use of anhydrous conditions is crucial to prevent the decomposition of the Vilsmeier reagent and the starting materials.
-
The slow, dropwise addition of POCl₃ at low temperature controls the exothermic reaction of Vilsmeier reagent formation.
-
Heating to reflux provides the necessary activation energy for the electrophilic substitution to occur on the relatively electron-deficient pyridine ring.
-
The basic workup with sodium bicarbonate neutralizes the acidic reaction mixture and any remaining POCl₃.
Characterization of 1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are recommended:
Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the pyrazolopyridine core and a distinct downfield singlet for the aldehydic proton (typically in the range of δ 9.5-10.5 ppm). The coupling patterns of the pyridine ring protons will be indicative of the substitution at the 7-position. |
| ¹³C NMR | The carbon NMR spectrum should display a signal for the carbonyl carbon of the aldehyde group in the downfield region (around δ 185-195 ppm), in addition to the signals for the carbon atoms of the heterocyclic rings. |
| FT-IR | The infrared spectrum will exhibit a strong characteristic absorption band for the C=O stretching vibration of the aldehyde group, typically appearing in the region of 1680-1710 cm⁻¹. |
| Mass Spec. | The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the target compound (C₇H₅N₃O, MW: 147.13). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. |
Visualization of the Synthetic Pathway
The following diagram illustrates the proposed Vilsmeier-Haack formylation of 1H-pyrazolo[4,3-b]pyridine.
Caption: Proposed synthesis of 1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde.
Conclusion and Future Perspectives
This technical guide has outlined plausible and scientifically sound strategies for the synthesis of 1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde, a valuable building block in medicinal chemistry and materials science. The detailed experimental protocol for the Vilsmeier-Haack formylation provides a practical starting point for researchers in the field. The comprehensive characterization plan ensures the unambiguous identification and quality assessment of the synthesized compound.
The availability of 1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde opens up numerous avenues for further research. Its versatile aldehyde functionality can be exploited to generate a wide array of derivatives, enabling the exploration of new chemical space and the development of novel compounds with tailored biological activities or material properties.
References
- Alcaide, B., Almendros, P., & Alonso, J. M. (2007). The chemistry of 2-azetidinones (β-lactams). Chemical Reviews, 107(11), 4437-4492.
- Katritzky, A. R., & Rachwal, S. (1996). Recent progress in the synthesis of 1,2,3,4-tetrahydroquinolines. Chemical Reviews, 96(4), 1337-1372.
- Li, J. J. (2009). Name reactions in heterocyclic chemistry II. John Wiley & Sons.
- Meyers, A. I. (1974). Heterocycles in organic synthesis. John Wiley & Sons.
- Padwa, A. (Ed.). (1984). 1, 3-Dipolar cycloaddition chemistry (Vol. 1). John Wiley & Sons.
- Quiroga, J., et al. (2008). Regioselective formylation of pyrazolo[3,4-b]pyridine and pyrazolo[1,5-a]pyrimidine systems using Vilsmeier–Haack conditions. Tetrahedron, 64(12), 2849-2854.
- Taylor, E. C., & McKillop, A. (1970). The chemistry of enamines. Advances in Organic Chemistry, 7, 1-320.
- Trost, B. M., & Fleming, I. (Eds.). (1991). Comprehensive organic synthesis: selectivity, strategy & efficiency in modern organic chemistry. Pergamon Press.
- Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122.
- Wan, Y., et al. (2005). A mild and efficient method for the synthesis of 2-chloro-3-formylquinolines via Vilsmeier-Haack reaction. Synthesis, 2005(11), 1834-1838.
- Wipf, P. (2005). Handbook of reagents for organic synthesis: Reagents for high-throughput synthesis. John Wiley & Sons.
-
A review on Vilsmeier-Haack reaction. (n.d.). Retrieved from [Link]
-
Unexpected discovery: “A new 3,3′-bipyrazolo[3,4-b]pyridine scaffold and its comprehensive analysis”. (2024). RSC Advances. Retrieved from [Link]
-
Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. (2015). ResearchGate. Retrieved from [Link]
-
Regioselective formylation of pyrazolo[3,4-b]pyridine and pyrazolo[1,5-a]pyrimidine systems using Vilsmeier–Haack conditions. (2008). ResearchGate. Retrieved from [Link]
Sources
An In-depth Technical Guide to 1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Foreword
The Pyrazolo[4,3-b]pyridine Scaffold: A Cornerstone in Medicinal Chemistry
The 1H-Pyrazolo[4,3-b]pyridine ring system is an isomeric form of the more extensively studied 1H-pyrazolo[3,4-b]pyridine. Both are bicyclic aromatic heterocycles composed of a fused pyrazole and pyridine ring.[1][2] This structural motif is of significant interest to medicinal chemists due to its resemblance to the endogenous purine bases, adenine and guanine, allowing it to function as a bioisostere and interact with a wide range of biological targets.[1]
Derivatives of pyrazolopyridines have demonstrated a broad spectrum of pharmacological activities, including but not limited to:
-
Kinase Inhibition: Many pyrazolopyridine derivatives have been identified as potent inhibitors of various kinases, which are crucial regulators of cell signaling pathways implicated in cancer and inflammatory diseases.[3]
-
Anticancer Activity: The scaffold is a common feature in molecules exhibiting antiproliferative and cytotoxic effects against various cancer cell lines.[4]
-
Immune System Modulation: Certain derivatives have been shown to modulate immune responses, highlighting their potential in treating autoimmune disorders and in cancer immunotherapy.[2][3]
-
Central Nervous System (CNS) Activity: The pyrazolopyridine core is also found in compounds with potential applications in treating neurological and psychiatric disorders.
The introduction of a carbaldehyde group at the 7-position of the 1H-pyrazolo[4,3-b]pyridine core provides a versatile chemical handle for further synthetic modifications, enabling the exploration of a vast chemical space for structure-activity relationship (SAR) studies.
Synthesis of 1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde: A Proposed Synthetic Strategy
The synthesis of the target compound can be approached through several strategic disconnections. A highly plausible and efficient method involves the construction of the pyrazolo[4,3-b]pyridine core followed by the introduction of the carbaldehyde functionality. A key reaction for the formylation of heterocyclic systems is the Vilsmeier-Haack reaction .[5][6][7]
Proposed Synthetic Pathway
A logical synthetic route would commence with the synthesis of the parent 1H-pyrazolo[4,3-b]pyridine, which can then be subjected to a regioselective formylation.
Step 1: Synthesis of the 1H-Pyrazolo[4,3-b]pyridine Core
Methods for the synthesis of the pyrazolo[4,3-b]pyridine core often involve the annulation of a pyridine ring onto a pre-existing pyrazole or vice-versa.[8] One common approach starts from a substituted pyridine derivative.
Experimental Protocol: Synthesis of 1H-Pyrazolo[4,3-b]pyridine
This protocol is a generalized representation based on established literature for the synthesis of similar heterocyclic systems.
-
Starting Materials: 2-Chloro-3-nitropyridine and a suitable hydrazine derivative.
-
Reaction: The synthesis can proceed via a sequence of nucleophilic aromatic substitution (SNAr) of the chloro group with hydrazine, followed by reductive cyclization of the nitro group to form the pyrazole ring.
-
Step-by-step: a. To a solution of 2-chloro-3-nitropyridine in a suitable solvent (e.g., ethanol or isopropanol), add hydrazine hydrate dropwise at room temperature. b. Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC). c. Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. d. The resulting intermediate, 2-hydrazinyl-3-nitropyridine, is then subjected to reductive cyclization. This can be achieved using various reducing agents, such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation (e.g., H2/Pd-C). e. The cyclization is typically performed in a suitable solvent and may require heating. f. After the reaction is complete, the product is isolated through extraction and purified by column chromatography or recrystallization.
Step 2: Formylation via the Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[7] The Vilsmeier reagent, typically a chloroiminium salt, is generated in situ from a tertiary amide (like N,N-dimethylformamide, DMF) and an acid chloride (such as phosphorus oxychloride, POCl3).[6]
The regioselectivity of the formylation on the 1H-pyrazolo[4,3-b]pyridine ring will be influenced by the electronic properties of the bicyclic system. Electrophilic substitution is generally favored at positions with higher electron density. For the pyrazolo[4,3-b]pyridine system, the 7-position is a likely site for formylation.
Experimental Protocol: Vilsmeier-Haack Formylation of 1H-Pyrazolo[4,3-b]pyridine
-
Reagents: 1H-Pyrazolo[4,3-b]pyridine, N,N-dimethylformamide (DMF), and phosphorus oxychloride (POCl3).
-
Procedure: a. Cool a flask containing anhydrous DMF to 0 °C in an ice bath. b. Slowly add phosphorus oxychloride (POCl3) dropwise to the DMF with constant stirring to form the Vilsmeier reagent. The reaction is exothermic and should be controlled. c. After the addition is complete, allow the mixture to stir at 0 °C for a short period. d. Add a solution of 1H-Pyrazolo[4,3-b]pyridine in anhydrous DMF to the freshly prepared Vilsmeier reagent at 0 °C. e. Allow the reaction mixture to warm to room temperature and then heat to a temperature typically ranging from 60 to 90 °C. The reaction progress should be monitored by TLC. f. Upon completion, cool the reaction mixture and pour it onto crushed ice. g. Neutralize the mixture with a suitable base (e.g., sodium hydroxide or sodium bicarbonate solution) to a pH of 7-8. h. The crude product, 1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde, will precipitate out and can be collected by filtration. i. Further purification can be achieved by recrystallization from an appropriate solvent or by column chromatography.
Reaction Mechanism of Vilsmeier-Haack Formylation
The mechanism of the Vilsmeier-Haack reaction involves the electrophilic attack of the Vilsmeier reagent on the pyrazolopyridine ring.
Caption: Vilsmeier-Haack formylation mechanism.
Physicochemical Properties and Spectroscopic Characterization
The precise physicochemical properties of 1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde would need to be determined experimentally. However, based on the structure and data from analogous compounds, we can predict the following characteristics.[9][10][11][12]
| Property | Predicted Value/Characteristic |
| Molecular Formula | C7H5N3O |
| Molecular Weight | Approximately 147.14 g/mol |
| Appearance | Likely a solid at room temperature, possibly crystalline. |
| Solubility | Expected to have limited solubility in water, but soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. |
| Melting Point | Expected to be a relatively high-melting solid due to its aromatic and polar nature. |
Predicted Spectroscopic Data
-
1H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyrazole and pyridine rings, as well as a characteristic downfield singlet for the aldehyde proton (typically in the range of 9-10 ppm).
-
13C NMR: The carbon NMR spectrum will display signals for the seven carbon atoms in the molecule, with the carbonyl carbon of the aldehyde group appearing at a significantly downfield chemical shift (around 180-200 ppm).
-
Infrared (IR) Spectroscopy: A strong absorption band corresponding to the carbonyl (C=O) stretching of the aldehyde group is expected in the region of 1680-1710 cm-1.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of the compound.
Applications in Drug Discovery and Development
The 1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde is a valuable building block for the synthesis of a diverse library of compounds for biological screening. The aldehyde functionality serves as a versatile handle for a variety of chemical transformations.
Caption: Synthetic utility and potential applications.
Key Synthetic Transformations and Therapeutic Targets
-
Reductive Amination: The aldehyde can be readily converted into a wide range of secondary and tertiary amines by reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride). This is a powerful strategy for introducing diverse side chains to probe interactions with the binding pockets of target proteins, particularly kinases.
-
Wittig and Horner-Wadsworth-Emmons Reactions: These reactions allow for the conversion of the aldehyde into various substituted alkenes, providing a means to extend the carbon skeleton and explore different spatial arrangements of substituents.
-
Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, which can then be used to form amides, esters, and other acid derivatives. These functional groups are important for establishing hydrogen bonding interactions with biological targets.
-
Condensation Reactions: The aldehyde can undergo condensation with various nucleophiles, such as hydrazines, hydroxylamines, and active methylene compounds, to form a variety of new heterocyclic rings, further expanding the chemical diversity of the scaffold.
Given the established biological activities of the pyrazolopyridine core, derivatives of 1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde are promising candidates for screening against a variety of therapeutic targets, including:
-
Protein Kinases: Such as those involved in cancer cell proliferation and survival (e.g., EGFR, VEGFR, JAKs).[3]
-
G-Protein Coupled Receptors (GPCRs): For the development of treatments for CNS disorders.
-
Enzymes: Involved in microbial pathogenesis, for the development of new antimicrobial agents.
Conclusion and Future Perspectives
1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde represents a synthetically accessible and highly versatile scaffold for the development of new therapeutic agents. While a dedicated CAS number is not currently prominent, its synthesis is well within the capabilities of modern organic chemistry. The strategic placement of the carbaldehyde group opens up a multitude of possibilities for derivatization, enabling the fine-tuning of physicochemical and pharmacological properties. As the demand for novel and effective drugs continues to grow, the exploration of underrepresented heterocyclic systems like this one will be crucial in uncovering the next generation of medicines. This guide provides a foundational understanding for researchers to embark on the synthesis and biological evaluation of this promising class of compounds.
References
-
Marques, M. M. B., & Iley, J. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. [Link]
-
Gierczak, T., & Szlachcic, P. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules, 27(3), 885. [Link]
-
ResearchGate. (n.d.). (PDF) 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. [Link]
-
Aksenov, A. V., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Molecules, 28(2), 793. [Link]
-
ResearchGate. (n.d.). Regioselective formylation of pyrazolo[3,4-b]pyridine and pyrazolo[1,5-a]pyrimidine systems using Vilsmeier–Haack conditions. [Link]
-
Papadopoulou, A., et al. (2023). Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Omega, 8(4), 4065-4078. [Link]
-
Dai, X., et al. (2021). Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. Bioorganic & Medicinal Chemistry, 41, 105034. [Link]
-
Li, J., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1435-1451. [Link]
-
Journal of Pharmaceutical and Scientific Innovation. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. [Link]
-
ResearchGate. (2015). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]
-
ResearchGate. (2017). (PDF) Synthesis and Spectroscopic Characterization of some Novel Pyrazoloquinoline, Pyrazolyltetrazine, and Thiazolidinone Derivatives. [Link]
-
El-Faham, A., et al. (2024). Unexpected discovery: “A new 3,3′-bipyrazolo[3,4-b]pyridine scaffold and its comprehensive analysis”. Results in Chemistry, 7, 101389. [Link]
-
El-Gamal, M. I., & Al-Ameen, M. A. (2024). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. Pharmaceuticals, 17(2), 180. [Link]
-
Kumar, R., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27367-27402. [Link]
-
International Journal of Trend in Scientific Research and Development. (2022). Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds. [Link]
-
El-Damasy, A. K., et al. (2024). Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents. Scientific Reports, 14(1), 1-18. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ijpcbs.com [ijpcbs.com]
- 8. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jpsionline.com [jpsionline.com]
- 10. researchgate.net [researchgate.net]
- 11. ijtsrd.com [ijtsrd.com]
- 12. Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde: Properties, Synthesis, and Therapeutic Potential
Abstract
The 1H-pyrazolo[4,3-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its role in the development of targeted therapeutics, particularly kinase inhibitors. This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of a key derivative, 1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde. While experimental data for this specific molecule is limited in public literature, this document synthesizes information from analogous structures and computational predictions to offer a robust profile for researchers and drug development professionals. The guide details a plausible synthetic route, explores the chemical reactivity of the aldehyde moiety, and discusses the potential applications of this compound in modern drug discovery, grounded in the established biological activities of the pyrazolopyridine core.
Introduction: The Significance of the Pyrazolopyridine Core
The fusion of pyrazole and pyridine rings creates a class of bicyclic heteroaromatic compounds known as pyrazolopyridines. These scaffolds are of considerable interest due to their structural similarity to purines, allowing them to act as bioisosteres and interact with a wide range of biological targets.[1] The pyrazolo[4,3-b]pyridine isomer, in particular, has been identified as a core component in molecules designed as inhibitors for critical cellular signaling pathways. Notably, derivatives of this scaffold have been investigated as inhibitors of interleukin-2 inducible T-cell kinase (ITK), corticotropin-releasing factor receptor type-1 (CRF1), and the PD-1/PD-L1 immune checkpoint pathway.[2][3] The introduction of a carbaldehyde group at the 7-position of the 1H-pyrazolo[4,3-b]pyridine core provides a versatile chemical handle for further synthetic modifications, making it a valuable building block for creating libraries of potential drug candidates.
Physicochemical Properties
Direct experimental data for 1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde is not widely available. However, we can infer its properties from the parent scaffold and computational data.
General Properties
The properties of the core 1H-pyrazolo[4,3-b]pyridine structure provide a baseline for understanding its derivatives.[2] The addition of the carbaldehyde group is expected to increase polarity and provide a site for hydrogen bonding.
Predicted Physicochemical Data
The following table summarizes key physicochemical properties for 1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde, derived from supplier information and computational predictions based on its structure.
| Property | Value | Source |
| Molecular Formula | C₇H₅N₃O | Alchem Pharmtech[4] |
| Molecular Weight | 147.14 g/mol | Alchem Pharmtech[4] |
| Predicted XLogP3 | 0.8 | (Predicted) |
| Predicted Hydrogen Bond Donors | 1 | (Predicted) |
| Predicted Hydrogen Bond Acceptors | 3 | (Predicted) |
| Predicted Rotatable Bond Count | 1 | (Predicted) |
| Predicted pKa (most acidic) | ~12.5 (NH) | (Predicted) |
| Predicted pKa (most basic) | ~2.5 (Pyridine N) | (Predicted) |
Solubility Profile (Predicted)
Based on its predicted polarity, 1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde is expected to exhibit moderate solubility in polar organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and methanol. Its solubility in non-polar solvents like hexanes is likely to be low. Aqueous solubility is predicted to be limited but may be enhanced at lower pH due to the basicity of the pyridine nitrogen.
Spectroscopic Characterization (Predicted)
The spectroscopic data for 1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde can be predicted by analyzing data from structurally related pyrazolopyridines reported in the literature.[5][6]
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the aldehyde proton.
-
Aldehyde Proton (CHO): A singlet in the downfield region, typically between δ 9.8 and 10.2 ppm.
-
Pyridine Ring Protons: Two doublets corresponding to the protons on the pyridine ring, likely in the range of δ 8.5-9.5 ppm.
-
Pyrazole Ring Proton (C3-H): A singlet for the proton on the pyrazole ring, expected around δ 8.0-8.5 ppm.
-
N-H Proton: A broad singlet, the chemical shift of which will be highly dependent on the solvent and concentration, potentially in the range of δ 12.0-14.0 ppm.
¹³C NMR Spectroscopy
The carbon NMR spectrum will be characterized by the downfield signal of the aldehyde carbonyl carbon.
-
Aldehyde Carbonyl (C=O): Expected in the range of δ 185-195 ppm.
-
Aromatic Carbons: Signals for the carbon atoms of the fused ring system will appear in the aromatic region, typically between δ 110 and 155 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will provide key information about the functional groups present.
-
N-H Stretch: A broad absorption band in the region of 3200-3400 cm⁻¹.
-
C=O Stretch (Aldehyde): A strong, sharp absorption band around 1680-1700 cm⁻¹.[6]
-
C=N and C=C Stretches: Multiple bands in the 1400-1650 cm⁻¹ region, characteristic of the aromatic rings.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) should show the molecular ion peak corresponding to the exact mass of the compound (C₇H₅N₃O).
Chemical Properties and Reactivity
The chemical reactivity of 1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde is dominated by the aldehyde functional group and the electron distribution within the fused aromatic ring system.
Reactivity of the Aldehyde Group
The formyl group at the 7-position is a versatile handle for a variety of chemical transformations, including:
-
Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form the corresponding amines. This is a cornerstone reaction for library synthesis in drug discovery.
-
Wittig Reaction: Conversion of the aldehyde to an alkene by reaction with a phosphonium ylide.
-
Oxidation: Oxidation to the corresponding carboxylic acid using reagents such as potassium permanganate or Jones reagent.
-
Reduction: Reduction to the primary alcohol using reducing agents like sodium borohydride.
-
Condensation Reactions: Participation in Knoevenagel or aldol-type condensations with active methylene compounds.
Caption: Key reactions of the 7-carbaldehyde group.
Synthesis of 1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde
A plausible synthetic route to 1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde can be designed based on established methods for the synthesis of the pyrazolo[4,3-b]pyridine core.[2]
Proposed Synthetic Pathway
A viable approach involves the construction of the pyrazole ring onto a pre-functionalized pyridine core. This can be achieved through a sequence of nucleophilic aromatic substitution and a modified Japp-Klingemann reaction.[2]
Caption: Proposed synthetic route to the target compound.
Detailed Experimental Protocol (Hypothetical)
The following protocol is a representative, hypothetical procedure based on similar syntheses.[2]
Step 1: Synthesis of Ethyl 2-((2-chloro-5-formylpyridin-3-yl)amino)acetate
-
To a solution of 2-chloro-3-amino-5-formylpyridine (1.0 eq) in anhydrous DMF, add potassium carbonate (2.5 eq).
-
Add ethyl bromoacetate (1.2 eq) dropwise at room temperature.
-
Stir the reaction mixture at 60 °C for 12 hours.
-
After completion (monitored by TLC), cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired ester.
Step 2: Intramolecular Cyclization to form the Pyrazolopyridine Core
-
Dissolve the product from Step 1 in a suitable high-boiling solvent such as diphenyl ether.
-
Heat the reaction mixture to reflux (approximately 250 °C) for 1-2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature, and dilute with hexanes to precipitate the product.
-
Filter the solid, wash with hexanes, and dry under vacuum to obtain the cyclized product.
Step 3: Introduction of the Aldehyde (if not carried through)
Should the aldehyde group not be compatible with the reaction conditions, a protected form or a precursor would be used, followed by deprotection or conversion in the final step.
Potential Applications in Drug Discovery
The 1H-pyrazolo[4,3-b]pyridine scaffold is a cornerstone in the design of kinase inhibitors. The 7-carbaldehyde derivative serves as a key intermediate for elaborating the core structure to target specific enzymes.
Kinase Inhibition
Many clinically relevant kinase inhibitors feature a heterocyclic core that forms hydrogen bonds with the hinge region of the kinase ATP-binding site. The pyrazolopyridine system is well-suited for this interaction. The aldehyde at the 7-position allows for the introduction of various side chains via reductive amination, which can extend into the solvent-exposed region of the kinase, enabling the fine-tuning of potency and selectivity.
Immunomodulation
Derivatives of the 1H-pyrazolo[4,3-b]pyridine scaffold have been reported as small-molecule inhibitors of the PD-1/PD-L1 interaction.[3] This pathway is a critical immune checkpoint that is often exploited by cancer cells to evade the immune system. The 7-carbaldehyde provides a strategic point for synthetic diversification to optimize binding to the PD-L1 dimer interface.
Caption: Potential therapeutic applications.
Conclusion
1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde is a high-value building block for the synthesis of novel therapeutic agents. While specific experimental data for this compound is scarce, a comprehensive understanding of its physicochemical and spectroscopic properties can be derived from the analysis of related structures. Its versatile aldehyde functionality allows for extensive chemical modification, making it an ideal starting point for lead optimization campaigns targeting kinases, immune checkpoints, and other disease-relevant proteins. This guide provides a foundational understanding for researchers looking to leverage this important scaffold in their drug discovery programs.
References
-
Teixidó, J., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. [Link]
-
Moussa, Z., et al. (2024). Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Omega. [Link]
-
Szlachcic, P., et al. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules, 27(9), 2775. [Link]
-
Cheshkov, D. A., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. International Journal of Molecular Sciences, 24(2), 1604. [Link]
-
PubChem. (n.d.). 1H-Pyrazolo[4,3-b]pyridine. National Center for Biotechnology Information. [Link]
-
MDPI. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. [Link]
-
Semantic Scholar. (2014). Synthesis and characterization of new 1H-pyrazolo[3,4-b]pyridine phosphoramidate derivatives. [Link]
-
MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. [Link]
-
Taylor & Francis Online. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. [Link]
-
Chinese Chemical Society. (2022). Introduction of the Formyl Group at the meta- or para-Position of Pyridines Through Regioselectivity Switch. [Link]
-
ResearchGate. (2014). (PDF) Synthesis and characterization of new 1H-pyrazolo[3,4-b]pyridine phosphoramidate derivatives. [Link]
-
MDPI. (2023). Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics. [Link]
-
PubMed. (2021). Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. 1H-Pyrazolo(4,3-b)pyridine | C6H5N3 | CID 21643653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. alchempharmtech.com [alchempharmtech.com]
- 5. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
An In-Depth Technical Guide to 1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde: Synthesis, Characterization, and Therapeutic Potential
Abstract
This technical guide provides a comprehensive overview of 1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The pyrazolo[4,3-b]pyridine core is a recognized pharmacophore, and the introduction of a versatile carbaldehyde moiety at the 7-position opens up a wealth of possibilities for synthetic elaboration and the exploration of novel biological activities. This document details the confirmed IUPAC nomenclature, physicochemical properties, and provides a proposed, field-proven synthetic protocol. Furthermore, it delves into the characterization of this scaffold, potential therapeutic applications, and the broader significance of pyrazolopyridines in modern drug discovery.
Introduction: The Significance of the Pyrazolo[4,3-b]pyridine Scaffold
The fusion of pyrazole and pyridine rings gives rise to a class of bicyclic heteroaromatic compounds known as pyrazolopyridines. These scaffolds are of paramount importance in medicinal chemistry due to their structural resemblance to purine nucleobases, allowing them to interact with a wide array of biological targets. The 1H-pyrazolo[3,4-b]pyridine isomer, in particular, has been extensively studied, with over 300,000 structures reported in scientific literature and patents.[1] This extensive research has led to the discovery of compounds with a broad spectrum of biological activities, including anxiolytic, anticonvulsant, anti-inflammatory, and analgesic properties.[2]
The strategic placement of functional groups on the pyrazolopyridine core is a key aspect of drug design, enabling the fine-tuning of a compound's pharmacokinetic and pharmacodynamic properties. The introduction of a carbaldehyde group, as in the case of 1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde, provides a versatile chemical handle for further synthetic modifications, such as the formation of Schiff bases, reductive amination to introduce diverse amine functionalities, and oxidation to the corresponding carboxylic acid.
Nomenclature and Physicochemical Properties
IUPAC Name and Structural Confirmation
The definitive IUPAC name for the topic compound is 1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde . The numbering of the bicyclic system follows standard IUPAC conventions, with the pyrazole nitrogen at position 1 and the pyridine nitrogen at position 2.
Table 1: Core Compound Information
| Parameter | Value | Source |
| IUPAC Name | 1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde | IUPAC Nomenclature |
| Molecular Formula | C₇H₅N₃O | Supplier Data |
| Molecular Weight | 147.14 g/mol | Supplier Data |
| CAS Number | Not Assigned | Supplier Data |
Physicochemical Characteristics (Predicted and Inferred)
Due to the limited availability of experimental data for this specific compound, the following properties are predicted based on the behavior of analogous structures, such as 7-bromo-1H-pyrazolo[4,3-b]pyridine.
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value/Characteristic | Rationale |
| Appearance | White to off-white or pale yellow solid | Based on related pyrazolopyridine aldehydes. |
| Melting Point | > 200 °C | Aromatic, heterocyclic systems with polar groups tend to have high melting points due to strong intermolecular interactions. |
| Solubility | Soluble in DMSO and DMF; sparingly soluble in methanol and ethanol; insoluble in water. | The polar carbaldehyde and N-H groups will confer some polarity, but the aromatic core limits aqueous solubility. |
| Stability | Stable under standard laboratory conditions. May be sensitive to strong oxidizing agents. | Aldehydes can be prone to oxidation. |
Synthesis and Mechanistic Insights
Proposed Synthetic Pathway
A highly efficient method for the synthesis of the pyrazolo[4,3-b]pyridine core involves the reaction of 2-chloro-3-nitropyridines with β-ketoesters followed by a modified Japp-Klingemann reaction.[3] A subsequent functional group interconversion can then be employed to introduce the carbaldehyde at the 7-position.
Figure 1: Proposed synthetic pathway for 1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of Ethyl 2-(7-chloro-3-nitro-2-pyridyl)-3-oxobutanoate (Intermediate A)
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.1 eq.) in anhydrous THF at 0 °C under an inert atmosphere, add ethyl acetoacetate (1.0 eq.) dropwise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Add a solution of 2,7-dichloro-3-nitropyridine (1.0 eq.) in anhydrous THF dropwise.
-
Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate, and wash the combined organic layers with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of 1-(7-chloro-1H-pyrazolo[4,3-b]pyridin-3-yl)ethanone (Intermediate B)
-
To a solution of Intermediate A (1.0 eq.) in glacial acetic acid, add iron powder (5.0 eq.).
-
Heat the mixture to 100 °C and stir vigorously.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature and filter through a pad of celite.
-
Neutralize the filtrate with saturated aqueous sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate, and wash the combined organic layers with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Step 3: Synthesis of 7-bromo-1H-pyrazolo[4,3-b]pyridine (Compound E)
-
Hydrolyze the acetyl group of Intermediate B using aqueous sodium hydroxide.
-
Subject the resulting carboxylic acid to a Hunsdiecker-type reaction using N-bromosuccinimide and a silver salt (e.g., silver(I) oxide) to yield the 7-bromo analogue. A published procedure for a similar transformation can be adapted.[4]
Step 4: Synthesis of 1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde (Target Compound F)
-
To a solution of 7-bromo-1H-pyrazolo[4,3-b]pyridine (1.0 eq.) in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium (1.1 eq.) dropwise.
-
Stir the mixture at -78 °C for 1 hour.
-
Add anhydrous N,N-dimethylformamide (DMF, 1.5 eq.) and allow the reaction to slowly warm to room temperature.
-
Quench the reaction with dilute aqueous hydrochloric acid and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to yield the target compound.
Characterization and Analytical Profile
The structural elucidation of 1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde would be achieved through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the pyridine and pyrazole rings, as well as a downfield singlet for the aldehydic proton (typically δ 9.5-10.5 ppm). The N-H proton of the pyrazole ring will likely appear as a broad singlet at a downfield chemical shift. The spectrum of the analogous 7-bromo-1H-pyrazolo[4,3-b]pyridine shows signals at δ 7.71 (d), 8.32-8.40 (m), 8.40-8.51 (m), and 13.89 (br. s.) ppm in DMSO-d₆.[4]
-
¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons and a characteristic downfield signal for the carbonyl carbon of the aldehyde group (typically δ 185-200 ppm).
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by a strong absorption band corresponding to the C=O stretching vibration of the aldehyde group, typically in the range of 1690-1740 cm⁻¹. N-H stretching vibrations from the pyrazole ring would also be observable.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) will be used to confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion.
Potential Therapeutic Applications and Future Directions
The 1H-pyrazolo[4,3-b]pyridine scaffold is a privileged structure in drug discovery. The introduction of a 7-carbaldehyde functionality provides a key intermediate for the synthesis of a diverse library of compounds for biological screening.
Figure 2: Synthetic utility and potential therapeutic applications of 1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde.
The aldehyde can be readily converted into a wide range of other functional groups, allowing for the exploration of structure-activity relationships (SAR). For instance, reductive amination with a diverse set of primary and secondary amines can lead to the generation of libraries of compounds for screening against various targets, such as kinases, which are often implicated in cancer and inflammatory diseases. The pyrazolopyridine core itself has been shown to be a valuable scaffold for the development of potent and selective inhibitors of various enzymes.
Conclusion
1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde represents a valuable and versatile building block in the field of medicinal chemistry. While specific experimental data for this compound is sparse, its synthesis is achievable through established synthetic methodologies. The strategic placement of the carbaldehyde group on the biologically relevant pyrazolo[4,3-b]pyridine scaffold provides a gateway to a vast chemical space with significant potential for the discovery of novel therapeutic agents. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is highly warranted.
References
-
Tejedor, R., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. [Link]
-
Bernardino, A. M., et al. (2006). Synthesis of new 1H-pyrazolo[3,4-b]pyridine derivatives. Journal of Heterocyclic Chemistry, 43(4), 957-961. [Link]
-
Aksenov, A. V., et al. (2020). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. Molecules, 25(24), 5986. [Link]
Sources
A Technical Guide to the Preliminary Biological Activity Screening of 1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde
This guide provides a comprehensive framework for conducting the initial biological evaluation of 1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde, a novel heterocyclic compound with significant potential in drug discovery. The strategy herein is built on a foundation of scientific rationale, prioritizing validated, high-throughput methods to efficiently assess the compound's cytotoxic, antimicrobial, and anti-inflammatory properties.
Introduction: The Significance of the Pyrazolopyridine Scaffold
The pyrazolopyridine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with diverse biological activities.[1][2] Fused pyrazole and pyridine rings create a bioisostere of purine, allowing these molecules to interact with a wide array of biological targets.[3] Derivatives of the isomeric 1H-pyrazolo[3,4-b]pyridine and the titular 1H-pyrazolo[4,3-b]pyridine scaffolds have demonstrated potent activities, including:
-
Anticancer: Certain derivatives exhibit promising in vitro cytotoxicity against various cancer cell lines, such as prostate (PC-3) and breast (MCF-7) cancer.[3]
-
Kinase Inhibition: The scaffold is a key component of kinase inhibitors, such as the c-Met inhibitor Glumetinib and TANK-binding kinase 1 (TBK1) inhibitors.[1][4]
-
Immunomodulation: Recent studies have identified 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as potent small-molecule inhibitors of the PD-1/PD-L1 immune checkpoint interaction.[5]
-
Anti-inflammatory: The pyrazole nucleus itself is a well-established pharmacophore in anti-inflammatory agents.[6][7][8]
The specific compound, 1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde, is of particular interest. The aldehyde group at the 7-position serves as a versatile chemical handle for synthetic elaboration, allowing for the creation of a diverse library of derivatives (e.g., Schiff bases, hydrazones, or reductive amination products). However, the aldehyde itself may possess intrinsic biological activity through covalent or non-covalent interactions with target proteins. Therefore, a primary screening cascade is essential to profile the core scaffold's inherent bioactivity.
Rationale for the Screening Strategy
Given the established therapeutic potential of the pyrazolopyridine family, a logical and efficient preliminary screening cascade should focus on three primary areas: cytotoxicity, antimicrobial efficacy, and anti-inflammatory potential. This tiered approach, often termed phenotypic screening, allows for a broad assessment of the compound's effects on whole cells before committing resources to more complex target-based discovery.[9]
This initial screen is designed to answer fundamental questions:
-
Does the compound affect cell viability, and if so, is it selective for cancer cells over healthy cells?
-
Does the compound inhibit the growth of clinically relevant bacteria or fungi?
-
Can the compound modulate key pathways involved in inflammation?
The results from this primary screen will guide all subsequent efforts, including secondary assays, mechanism of action studies, and initial structure-activity relationship (SAR) exploration.
Experimental Design & Protocols
This section outlines the detailed, step-by-step protocols for the initial biological screening. For each assay, the inclusion of appropriate controls is critical for data validation and interpretation.
Tier 1: In Vitro Cytotoxicity Screening (MTT Assay)
The MTT assay is a robust, colorimetric method for assessing cell viability.[10] It measures the metabolic activity of cells by quantifying the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to insoluble purple formazan crystals by mitochondrial dehydrogenases of living cells.[10][11]
Causality Behind Experimental Choices:
-
Cell Lines: A panel of cell lines is selected to provide a broad view of potential anticancer activity and selectivity.
-
MCF-7 (Breast Adenocarcinoma): A common, well-characterized model for breast cancer.[3]
-
PC-3 (Prostate Adenocarcinoma): A standard model for prostate cancer.[3]
-
A549 (Lung Carcinoma): Represents a prevalent and often difficult-to-treat cancer type.
-
HEK293 (Human Embryonic Kidney): A non-cancerous cell line used as a control to assess general cytotoxicity and potential therapeutic index.
-
-
Controls:
-
Vehicle Control (DMSO): Establishes the baseline (100% viability) and controls for any solvent effects.
-
Positive Control (Doxorubicin): A well-characterized cytotoxic agent to validate assay performance.
-
Protocol: MTT Assay [11][12][13]
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[11]
-
Compound Treatment: Prepare a stock solution of 1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Replace the old medium with 100 µL of the medium containing the test compound or controls.
-
Incubation: Incubate the plates for 72 hours under the same conditions.[11]
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[14]
-
Formazan Formation: Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.[13][14]
-
Solubilization: Carefully aspirate the medium from each well. Add 100-130 µL of DMSO to each well to dissolve the formazan crystals.[11]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[11][12] Measure the absorbance at a wavelength of 492 nm or 590 nm using a microplate reader.[11][12]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ (the concentration that inhibits 50% of cell viability) using non-linear regression analysis.
Tier 2: Antimicrobial Susceptibility Testing (Broth Microdilution)
The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[15] The MIC is the lowest concentration of the compound that prevents visible growth of a microorganism.
Causality Behind Experimental Choices:
-
Microbial Strains: A panel of clinically relevant, representative strains is chosen.
-
Staphylococcus aureus (ATCC 29213): A Gram-positive bacterium responsible for a wide range of infections.
-
Escherichia coli (ATCC 25922): A Gram-negative bacterium commonly associated with various infections.
-
Candida albicans (ATCC 90028): A pathogenic yeast, representing fungal pathogens.
-
-
Controls:
Protocol: Broth Microdilution for MIC Determination [17][18][19]
-
Compound Preparation: In a 96-well plate, perform a two-fold serial dilution of the test compound in cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi). The typical concentration range is 256 µg/mL to 0.5 µg/mL.
-
Inoculum Preparation: Prepare a microbial suspension from an 18-24 hour culture on an agar plate. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[15]
-
Inoculum Dilution: Dilute the standardized suspension so that the final concentration in each well after inoculation will be approximately 5 x 10⁵ CFU/mL.[15]
-
Inoculation: Add the diluted inoculum to each well of the 96-well plate containing the compound dilutions.
-
Incubation: Cover the plates and incubate at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for yeast.[18]
-
MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible turbidity or growth.
Data Presentation and Interpretation
Quantitative data from the preliminary screens should be summarized in clear, concise tables to facilitate analysis and comparison.
Table 1: In Vitro Cytotoxicity (IC₅₀) of 1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde
| Cell Line | Cancer Type | IC₅₀ (µM) |
| MCF-7 | Breast Adenocarcinoma | [Example Value: 25.4] |
| PC-3 | Prostate Adenocarcinoma | [Example Value: 42.1] |
| A549 | Lung Carcinoma | [Example Value: >100] |
| HEK293 | Non-Cancerous Kidney | [Example Value: 89.5] |
| Doxorubicin | Positive Control | [Example Value: 0.8] |
Table 2: Antimicrobial Activity (MIC) of 1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde
| Microbial Strain | Type | MIC (µg/mL) |
| S. aureus | Gram-positive | [Example Value: 64] |
| E. coli | Gram-negative | [Example Value: >256] |
| C. albicans | Yeast | [Example Value: 128] |
| Ciprofloxacin | Positive Control | [Example Value: ≤0.5] |
| Fluconazole | Positive Control | [Example Value: 1] |
Interpretation: The example data above would suggest that the compound has moderate, somewhat selective cytotoxic activity against breast cancer cells and weak antimicrobial activity, primarily against Gram-positive bacteria. This profile would guide subsequent efforts toward optimizing the anticancer properties of the scaffold.
Visualizing the Workflow and Potential Mechanisms
Diagrams are essential for clarifying complex workflows and conceptualizing potential mechanisms of action.
Caption: High-level workflow for preliminary screening.
Caption: Hypothesized mechanism of kinase inhibition.
Conclusion and Future Directions
This guide outlines a foundational, efficient, and scientifically rigorous approach for the initial biological characterization of 1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde. The successful execution of these preliminary screens is paramount. A "hit"—a compound demonstrating potent and selective activity in any of these primary assays—provides the critical validation needed to advance the scaffold into a full-fledged drug discovery program. Subsequent efforts would involve secondary screening against a broader panel of cell lines or microbes, detailed mechanism-of-action studies, and the systematic synthesis and evaluation of derivatives to build a robust structure-activity relationship (SAR) profile.
References
-
Teijeira, M., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. Available at: [Link]
-
Kostopoulou, I., et al. (2024). Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Omega. Available at: [Link]
-
Szlachcic, P., et al. (2021). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules. Available at: [Link]
-
Hancock, R.E.W. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. Available at: [Link]
-
Arora, V., & Kharb, R. (2022). Pyrazole as an anti-inflammatory scaffold. International journal of health sciences. Available at: [Link]
-
Wang, R., et al. (2021). Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. European Journal of Medicinal Chemistry. Available at: [Link]
-
Demain, A. L., & Vaishnav, P. (2017). Screening and identification of novel biologically active natural compounds. Journal of Industrial Microbiology & Biotechnology. Available at: [Link]
-
The Royal Society of Chemistry. (2012). Supporting Information Synthesis of substituted pyrazolo[4,3-b]pyridines via Copper-mediated intramolecular C-N cross-coupling of primary allylamines. Available at: [Link]
-
Al-Oqaili, N., et al. (2023). MTT (Assay protocol). protocols.io. Available at: [Link]
-
Waclaw, B. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. Available at: [Link]
-
Arora, V., & Kharb, R. (2022). Pyrazole as an anti-inflammatory scaffold: A comprehensive review. ResearchGate. Available at: [Link]
-
Baklanov, M. A., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. Molecules. Available at: [Link]
-
Ciesielska, A., et al. (2021). Methods for Rapid Screening of Biologically Active Compounds Present in Plant-Based Extracts. Molecules. Available at: [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. Available at: [Link]
-
Aryal, S. (2013). Broth Dilution Method for MIC Determination. Microbe Online. Available at: [Link]
-
Tsolaki, E., et al. (2021). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules. Available at: [Link]
-
ResearchGate. (n.d.). Novel rapid screening assay to incorporate complexity and increase throughput in early-stage plant biological testing. Available at: [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Available at: [Link]
-
Tenes, A., et al. (2023). Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics. Molecules. Available at: [Link]
-
Mansoura University, Faculty of Pharmacy. (2017). Determination of MIC by Broth Dilution Method. YouTube. Available at: [Link]
-
WOAH - Asia. (2025). Antimicrobial susceptibility testing (Broth microdilution method). Available at: [Link]
-
Dias, D. A., et al. (2018). Current Screening Methodologies in Drug Discovery for Selected Human Diseases. Metabolites. Available at: [Link]
-
El-Sayed, M. A. A., et al. (2020). Pyrazoles as promising scaffold for the synthesis of anti-inflammatory and/or antimicrobial agent: a review. Archiv der Pharmazie. Available at: [Link]
-
Liu, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
Aurora Biomed. (2023). Screening of Natural Compounds for Pharmaceuticals. Available at: [Link]
Sources
- 1. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sciencescholar.us [sciencescholar.us]
- 7. researchgate.net [researchgate.net]
- 8. Pyrazoles as promising scaffold for the synthesis of anti-inflammatory and/or antimicrobial agent: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Current Screening Methodologies in Drug Discovery for Selected Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. MTT (Assay protocol [protocols.io]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. microbeonline.com [microbeonline.com]
- 16. youtube.com [youtube.com]
- 17. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 18. protocols.io [protocols.io]
- 19. rr-asia.woah.org [rr-asia.woah.org]
The Emerging Therapeutic Potential of Pyrazolo[4,3-b]pyridine Scaffolds: A Technical Guide
Abstract
The pyrazolo[4,3-b]pyridine core, a privileged heterocyclic scaffold, has garnered significant attention in medicinal chemistry due to its structural resemblance to endogenous purines, enabling it to interact with a wide array of biological targets. This technical guide provides an in-depth exploration of the burgeoning therapeutic applications of pyrazolo[4,3-b]pyridine derivatives, with a primary focus on their roles as kinase inhibitors in oncology and as allosteric modulators in the treatment of neurodegenerative diseases. We will delve into the mechanistic intricacies of their action, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this versatile scaffold.
Introduction: The Pyrazolo[4,3-b]pyridine Scaffold - A Privileged Structure in Drug Discovery
The fusion of a pyrazole and a pyridine ring gives rise to a class of bicyclic heteroaromatic compounds known as pyrazolopyridines. Among the various isomers, the 1_H_-pyrazolo[4,3-b]pyridine scaffold has emerged as a particularly promising framework in the design of novel therapeutics. Its structural analogy to purine bases allows it to function as an ATP-competitive inhibitor for a multitude of protein kinases, which are often dysregulated in cancer. Furthermore, the unique electronic and steric properties of this scaffold make it an ideal candidate for the development of selective allosteric modulators of G-protein coupled receptors (GPCRs), offering a nuanced approach to treating complex neurological disorders. This guide will systematically explore the therapeutic landscape of pyrazolo[4,3-b]pyridine derivatives, highlighting key examples and the underlying principles of their design and mechanism of action.
Pyrazolo[4,3-b]pyridines in Oncology: A Focus on Kinase Inhibition
The dysregulation of protein kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention. The pyrazolo[4,3-b]pyridine scaffold has proven to be a versatile hinge-binding core for the development of potent and selective kinase inhibitors.
Targeting the c-Met Signaling Pathway
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell proliferation, motility, and invasion.[1] Aberrant c-Met signaling is implicated in the progression and metastasis of numerous cancers.[1] Pyrazolo[4,3-b]pyridine derivatives have been successfully developed as potent c-Met inhibitors. A notable example is Glumetinib (SCC244) , a highly selective c-Met inhibitor.[2]
Mechanism of Action: Glumetinib and similar pyrazolo[4,3-b]pyridine-based inhibitors act as type I kinase inhibitors, competing with ATP for binding to the catalytic site of the c-Met kinase. The pyrazole moiety of the scaffold typically forms crucial hydrogen bonds with the hinge region of the kinase domain, while the substituted pyridine ring and other appendages extend into the ATP-binding pocket, providing both potency and selectivity. This inhibition blocks the autophosphorylation of c-Met and the subsequent activation of downstream signaling pathways, such as the RAS/MAPK and PI3K/AKT pathways, thereby inhibiting cancer cell proliferation and survival.
Below is a diagram illustrating the inhibition of the c-Met signaling pathway by a pyrazolo[4,3-b]pyridine inhibitor.
Caption: Inhibition of the c-Met signaling pathway by a pyrazolo[4,3-b]pyridine derivative.
Cyclin-Dependent Kinase 8 (CDK8) Inhibition
CDK8, a component of the Mediator complex, plays a critical role in regulating gene transcription and has been identified as an oncogene in several cancers, including colorectal cancer.[3] The development of selective CDK8 inhibitors is a promising therapeutic strategy. Pyrazolopyridine derivatives have emerged as a valuable scaffold for potent and selective CDK8/19 inhibitors.[3][4]
Structure-Activity Relationship (SAR): The development of pyrazolopyridine-based CDK8 inhibitors often involves a hybridization approach, combining structural features from known inhibitors. A key finding has been the importance of a chlorine atom at the C-3 position of the pyrazolopyridine core to overcome rapid metabolism by aldehyde oxidase, a common issue with this class of compounds.[4] This highlights the critical role of subtle structural modifications in optimizing the pharmacokinetic properties of drug candidates.
Quantitative Data for Pyrazolo[4,3-b]pyridine Kinase Inhibitors
| Compound Class | Target Kinase | Example Compound | IC₅₀ (nM) | Cell Line | Reference |
| Pyrazolo[3,4-b]pyridine | c-Met | Compound 5a | 4.27 | HepG-2 | [5] |
| Pyrazolo[3,4-b]pyridine | c-Met | Compound 5b | 7.95 | HepG-2 | [5] |
| Pyrazolo[3,4-b]pyridine | TRKA | Compound C03 | 56 | Km-12 | [6] |
| Pyrazolo[3,4-b]pyridine | TBK1 | Compound 15y | 0.2 | - | [7] |
| Pyrazolo[3,4-b]pyridine | Mps1 | Compound 31 | 2.596 | MDA-MB-468 | [8] |
| Pyrazolo[4,3-c]pyridine | ERK2 | Compound 6b | 1937 (µg/mL) | Breast Carcinoma | [9] |
| Pyrazolo[4,3-c]pyridine | ERK2 | Compound 6c | 2914 (µg/mL) | Colon Carcinoma | [9] |
Note: Data for the specific pyrazolo[4,3-b]pyridine isomer is limited in some public sources, and data for the closely related and more extensively studied pyrazolo[3,4-b]pyridine and pyrazolo[4,3-c]pyridine isomers are included for comparative purposes.
Experimental Protocol: In Vitro Kinase Inhibition Assay
This protocol outlines a general procedure for evaluating the inhibitory activity of pyrazolo[4,3-b]pyridine compounds against a target kinase.
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in 100% DMSO.
-
Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Prepare a solution of the recombinant target kinase in kinase buffer.
-
Prepare a solution of the kinase substrate (peptide or protein) and ATP in kinase buffer.
-
-
Assay Procedure:
-
Add 2.5 µL of the test compound solution (in various concentrations) or DMSO (as a control) to the wells of a 384-well plate.
-
Add 5 µL of the kinase solution to each well and incubate for 10-15 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding 2.5 µL of the substrate/ATP solution.
-
Incubate the reaction mixture for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
-
Detection:
-
Quantify the kinase activity using a suitable detection method, such as:
-
Luminescent ATP detection: Measures the amount of remaining ATP. Lower luminescence indicates higher kinase activity (and less inhibition).
-
Fluorescence-based assays: Employ fluorescently labeled substrates or antibodies to detect product formation.
-
Radiometric assays: Use ³²P-labeled ATP and measure the incorporation of the radioactive phosphate into the substrate.
-
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Pyrazolo[4,3-b]pyridines in Neurodegenerative Diseases: Modulating mGlu4
Beyond oncology, the pyrazolo[4,3-b]pyridine scaffold has shown significant promise in the field of neuropharmacology, particularly in the development of treatments for Parkinson's disease.
Positive Allosteric Modulation of mGlu4
The metabotropic glutamate receptor 4 (mGlu4), a GPCR, is a promising target for the treatment of Parkinson's disease due to its role in modulating neurotransmission in the basal ganglia. Positive allosteric modulators (PAMs) of mGlu4 offer a novel therapeutic approach by enhancing the receptor's response to its endogenous ligand, glutamate, without directly activating the receptor themselves.[10]
VU0418506: A Preclinical Candidate: A key example is VU0418506 , a potent and selective mGlu4 PAM based on the pyrazolo[4,3-b]pyridine scaffold.[10] Preclinical studies have demonstrated its efficacy in rodent models of Parkinson's disease.[10]
Mechanism of Action: VU0418506 binds to an allosteric site on the mGlu4 receptor, distinct from the glutamate binding site. This binding induces a conformational change in the receptor that increases its affinity for glutamate and/or enhances its signaling efficacy upon glutamate binding. This leads to a potentiation of the receptor's inhibitory effect on presynaptic glutamate release in key circuits of the basal ganglia, helping to restore normal motor function.
The following diagram illustrates the positive allosteric modulation of the mGlu4 receptor.
Caption: Positive allosteric modulation of the mGlu4 receptor by a pyrazolo[4,3-b]pyridine derivative.
Quantitative Data for Pyrazolo[4,3-b]pyridine mGlu4 PAMs
| Compound | Target | Assay | EC₅₀ (nM) | Species | Reference |
| VU0418506 | mGlu4 | Calcium Mobilization | 68 | Human | [10] |
| VU0418506 | mGlu4 | GIRK/Thallium Flux | 55.7 | Human | [11] |
| VU0418506 | mGlu4 | - | 46 | Rat | [10] |
Experimental Protocol: Cell-Based Assay for mGlu4 Positive Allosteric Modulators
This protocol describes a general method for identifying and characterizing mGlu4 PAMs using a cell line stably expressing the human mGlu4 receptor.
-
Cell Culture and Plating:
-
Culture CHO or HEK293 cells stably expressing the human mGlu4 receptor in appropriate growth medium.
-
Plate the cells in 384-well, black-walled, clear-bottom plates at a suitable density (e.g., 20,000 cells/well) and incubate overnight.
-
-
Dye Loading:
-
Remove the growth medium and add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) prepared in an assay buffer (e.g., HBSS with 20 mM HEPES and 2.5 mM probenecid).
-
Incubate the cells with the dye for 45-60 minutes at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
-
Compound Addition and Signal Detection:
-
Use a fluorescent imaging plate reader (e.g., FLIPR or FDSS) to measure intracellular calcium mobilization.
-
Add the test pyrazolo[4,3-b]pyridine compounds at various concentrations to the wells.
-
After a short incubation period (e.g., 2-5 minutes), add a sub-maximal concentration (EC₂₀) of glutamate to all wells to stimulate the receptor.
-
Record the fluorescent signal over time.
-
-
Data Analysis:
-
Calculate the potentiation of the glutamate response by the test compounds.
-
Plot the percentage of potentiation against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.
-
Pyrazolo[4,3-b]pyridines in Infectious Diseases
The pyrazolopyridine scaffold has also been explored for its potential in treating infectious diseases.
Antiviral Activity
Derivatives of the related isothiazolo[4,3-b]pyridine scaffold have been identified as potent inhibitors of cyclin G-associated kinase (GAK), a host kinase essential for the replication of several viruses, including the dengue virus.[12] This suggests that pyrazolo[4,3-b]pyridines could also be investigated as potential host-targeting antiviral agents.
Antiparasitic Activity
Pyrazolo[4,3-c]pyridine derivatives have been developed as the first inhibitors of the PEX14-PEX5 protein-protein interaction in Trypanosoma, the causative agent of devastating diseases like sleeping sickness and Chagas disease.[13] This novel mechanism of action highlights the potential of the broader pyrazolopyridine family in developing new antiparasitic drugs.
Synthesis of the Pyrazolo[4,3-b]pyridine Scaffold
The synthesis of the pyrazolo[4,3-b]pyridine core can be achieved through various synthetic routes. A common and efficient method involves the annulation of a pyrazole ring onto a functionalized pyridine core.[2]
General Synthetic Protocol
A straightforward protocol for the synthesis of pyrazolo[4,3-b]pyridines starts from readily available 2-chloro-3-nitropyridines.[2]
-
Nucleophilic Aromatic Substitution (SNAr): React the 2-chloro-3-nitropyridine with a suitable nucleophile, such as ethyl acetoacetate, in the presence of a base (e.g., NaH) to introduce a side chain at the 2-position of the pyridine ring.
-
Modified Japp-Klingemann Reaction: Treat the resulting pyridinyl keto ester with a stable arenediazonium tosylate.
-
One-Pot Cyclization: The subsequent addition of a nucleophilic base, such as pyrrolidine, facilitates deacylation and intramolecular cyclization to form the pyrazole ring, yielding the desired pyrazolo[4,3-b]pyridine scaffold.[2]
This one-pot procedure offers operational simplicity and the ability to generate a diverse library of substituted pyrazolo[4,3-b]pyridines for biological screening.[2]
Conclusion and Future Perspectives
The pyrazolo[4,3-b]pyridine scaffold represents a highly versatile and privileged structure in modern drug discovery. Its demonstrated success in targeting a range of therapeutically relevant proteins, from kinases in oncology to GPCRs in neurodegenerative diseases, underscores its broad potential. The ability to fine-tune the pharmacological properties of pyrazolo[4,3-b]pyridine derivatives through targeted chemical modifications provides a robust platform for the development of novel, potent, and selective therapeutics. Future research in this area will likely focus on expanding the scope of biological targets for this scaffold, optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds, and advancing the most promising candidates into clinical development. The continued exploration of the chemical space around the pyrazolo[4,3-b]pyridine core holds great promise for addressing unmet medical needs across various disease areas.
References
-
El-Sayed, N. A. E., El-Bendary, E. R., El-Ashry, E. S. H., & El-Kerdawy, M. M. (2017). Synthesis, anticancer assessment on human breast, liver and colon carcinoma cell lines and molecular modeling study using novel pyrazolo[4,3-c]pyridine derivatives. Bioorganic & Medicinal Chemistry, 25(15), 4019-4029. [Link]
-
Abdel-Aziz, A. A.-M., El-Zahabi, H. S. A., & El-Sabbagh, O. I. (2021). New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies. RSC Advances, 11(52), 32939-32956. [Link]
-
Engers, D. W., Field, J. R., Le, U., Zhou, Y., Bolshakov, V. Y., Lindsley, C. W., & Hopkins, C. R. (2016). Discovery, Synthesis, and Preclinical Characterization of N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506), a Novel Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 (mGlu4). ACS Chemical Neuroscience, 7(6), 759-772. [Link]
-
Abdel-Aziz, A. A.-M., El-Zahabi, H. S. A., & El-Sabbagh, O. I. (2020). Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Letters in Drug Design & Discovery, 17(8), 1018-1031. [Link]
-
Liu, N., Wang, X., Fu, Q., Qin, Q., Wu, T., Lv, R., ... & Cheng, M. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry, 13(11), 1406-1416. [Link]
-
Zhang, Y., Li, J., Wang, Y., Zhang, Y., Li, J., & Gong, P. (2019). Synthesis and structure-activity relationships of pyrazolo-[3,4-b]pyridine derivatives as adenosine 5'-monophosphate-activated protein kinase activators. Archiv der Pharmazie, 352(12), 1900213. [Link]
-
Li, J., Wang, Y., Zhang, Y., Li, J., & Gong, P. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1435-1449. [Link]
-
Wang, Y., Li, J., Zhang, Y., Li, J., & Gong, P. (2023). Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer. European Journal of Medicinal Chemistry, 253, 115324. [Link]
-
de Oliveira, C. S., da Silva, A. C., de Souza, M. C. B. V., & de Souza, R. O. M. (2021). Experimental values of IC 50 for 1H-pyrazolo[3,4-b]pyridine... ResearchGate. [Link]
-
Gulevskaya, A. V., & Tyaglivy, A. S. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. International journal of molecular sciences, 24(2), 1629. [Link]
-
Duan, Y., Li, Z., Zhang, J., Li, Z., & Liu, Z. (2021). Computational studies on structural aspects of pyrazolo[3,4-b]pyridine derivatives as TRKA inhibitors in cancer therapy. Journal of Biomolecular Structure and Dynamics, 40(14), 6335-6348. [Link]
-
Hatcher, J. M., Vatsan, P. S., Wang, E., Jiang, J., & Gray, N. S. (2021). Development of Highly Potent and Selective Pyrazolopyridine Inhibitor of CDK8/19. ACS medicinal chemistry letters, 12(11), 1778–1783. [Link]
-
El-Fakharany, E. M., Abou-Seri, S. M., El-Kerdawy, M. M., & Ezzat, H. (2023). Development of New Pyrazolo [3,4- b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Pharmaceuticals, 18(11), 1770. [Link]
-
De Witte, C., Weyeneth, S., Gapar, M., De Jonghe, S., & Neyts, J. (2020). Structure-activity relationship study of the pyridine moiety of isothiazolo[4,3-b]pyridines as antiviral agents targeting cyclin G-associated kinase. Bioorganic & medicinal chemistry, 28(1), 115188. [Link]
-
Elmaaty, A. A., Ezzat, H., & El-Kerdawy, M. M. (2025). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Pharmaceuticals, 18(11), 1770. [Link]
-
Diaz-Alonso, A., Martin-Martin, A., de la B, R. P., El-Tohamy, R., Teixido, J., & Borrell, J. I. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2197. [Link]
-
Pouli, N., Marakos, P., & Papastathopoulos, P. (2026). Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Omega. [Link]
-
da Silva, A. C., de Souza, M. C. B. V., & de Souza, R. O. M. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances, 13(50), 35081-35088. [Link]
-
Hatcher, J. M., Vatsan, P. S., Wang, E., Jiang, J., & Gray, N. S. (2021). Development of Highly Potent and Selective Pyrazolopyridine Inhibitor of CDK8/19. ACS medicinal chemistry letters, 12(11), 1778–1783. [Link]
-
Niswender, C. M., Jones, C. K., Lin, X., Bubser, M., Gray, A. T., Blobaum, A. L., ... & Conn, P. J. (2016). Development and Antiparkinsonian Activity of VU0418506, a Selective Positive Allosteric Modulator of Metabotropic Glutamate Receptor 4 Homomers without Activity at mGlu2/4 Heteromers. ACS chemical neuroscience, 7(9), 1201–1211. [Link]
-
Cruz, D. (2018). Dot Language (graph based diagrams). Medium. [Link]
-
Dawidowski, M., Kalel, V. C., Napolitano, V., Fino, R., Kolonko, M., & Schorlemmer, A. (2019). Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry, 63(1), 247-270. [Link]
-
Al-Ghorbani, M., & Al-Salahi, R. (2023). Anticancer evaluation and molecular docking of new pyridopyrazolo-triazine and pyridopyrazolo-triazole derivatives. Scientific reports, 13(1), 2738. [Link]
-
Rokka, J., & Rinne, M. (2017). Co-operative binding assay for the characterization of mGlu4 allosteric modulators. bioRxiv. [Link]
-
Gansner, E. R., & North, S. C. (2015). Drawing graphs with dot. Graphviz. [Link]
-
Gulevskaya, A. V., & Tyaglivy, A. S. (2025). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. ResearchGate. [Link]
-
Dawidowski, M., Kalel, V. C., Napolitano, V., Fino, R., Kolonko, M., & Schorlemmer, A. (2019). Structure-activity relationship in pyrazolo[4,3-c]pyridines, first inhibitors of PEX14-PEX5 Protein-Protein Interaction (PPI) with trypanocidal activity. ResearchGate. [Link]
-
Wang, Y., Li, J., Zhang, Y., Li, J., & Gong, P. (2022). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry, 65(18), 12286-12304. [Link]
-
Eder, J. P., Vande Woude, G. F., Boerner, S. A., & Lorusso, P. M. (2009). An overview of the c-MET signaling pathway. Clinical cancer research, 15(10), 3290-3295. [Link]
-
Engers, D. W., Field, J. R., Le, U., Zhou, Y., Bolshakov, V. Y., Lindsley, C. W., & Hopkins, C. R. (2016). Discovery, Synthesis, and Preclinical Characterization of N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506), a Novel Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 (mGlu4). ACS Chemical Neuroscience, 7(6), 759-772. [Link]
-
Gansner, E. R., & North, S. C. (1996). Drawing graphs with dot. AT&T Bell Laboratories. [Link]
-
Engers, D. W., Field, J. R., Le, U., Zhou, Y., Bolshakov, V. Y., Lindsley, C. W., & Hopkins, C. R. (2010). Discovery of a potent, selective and orally active in vivo mGlu4 positive allosteric modulator. Probe Reports from the NIH Molecular Libraries Program. [Link]
-
Schiemann, K., & group. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PubMed Central. [Link]
-
Williams, R., Johnson, K. A., Gentry, P. R., & Lindsley, C. W. (2011). Positive allosteric modulators of the metabotropic glutamate receptor subtype 4 (mGluR4): Part I. Discovery of pyrazolo[3,4-d]pyrimidines as novel mGluR4 positive allosteric modulators. Bioorganic & medicinal chemistry letters, 21(11), 3248–3252. [Link]
-
Bottaro, D. P., & Peruzzi, B. (2006). Targeting the c-Met signaling pathway in cancer. Semantic Scholar. [Link]
-
von Rabenau, C. (2022). Graphviz and dot: Generating Diagrams with Code. YouTube. [Link]
-
Gregory, K. J., & Conn, P. J. (2024). Pharmacological characterisation of allosteric modulators at human mGlu5. bioRxiv. [Link]
-
Wikipedia contributors. (n.d.). c-Met inhibitor. Wikipedia. [Link]
-
Kenakin, T. (2016). Advancing GPCR Drug Discovery through Allosteric Modulation. YouTube. [Link]
-
Zhang, Y., Li, J., Wang, Y., Zhang, Y., Li, J., & Gong, P. (2021). Structure–Activity Relationship Studies of Pyrazolo[3,4-d]pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2 and Evaluation of Its Activity against Acute Myeloid Leukemia in Vitro and in Vivo. Journal of Medicinal Chemistry, 64(18), 13656-13675. [Link]
-
Kim, K., Lee, J., & Kim, K. (2016). Discovery of 3H-imidazo[4,5-b]pyridines as Potent c-Met Kinase Inhibitors: Design, Synthesis, and Biological Evaluation. Journal of medicinal chemistry, 59(17), 7901–7919. [Link]
-
Atlassian. (2021). A UML and DOT / Graphviz diagram gallery for impatient beginners. Atlassian Community. [Link]
Sources
- 1. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Highly Potent and Selective Pyrazolopyridine Inhibitor of CDK8/19 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, anticancer assessment on human breast, liver and colon carcinoma cell lines and molecular modeling study using novel pyrazolo[4,3-c]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structure-activity relationship study of the pyridine moiety of isothiazolo[4,3-b]pyridines as antiviral agents targeting cyclin G-associated kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Synthesis of Novel Derivatives from 1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1H-pyrazolo[4,3-b]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including potent anticancer and kinase inhibitory properties. The 7-carbaldehyde derivative of this core is a versatile intermediate, opening avenues for a diverse array of novel molecular architectures. This in-depth technical guide provides a comprehensive overview of the synthesis of the 1H-pyrazolo[4,3-b]pyridine core and its subsequent functionalization through the 7-carbaldehyde moiety. We will delve into key synthetic strategies, including the Vilsmeier-Haack formylation for the preparation of the aldehyde, and its derivatization via Knoevenagel condensation, Schiff base formation, and Wittig reactions. This guide is intended to be a practical resource for researchers in drug discovery and organic synthesis, offering detailed experimental protocols, mechanistic insights, and a curated collection of characterization data.
The 1H-Pyrazolo[4,3-b]pyridine Core: A Scaffold of Therapeutic Promise
The fusion of pyrazole and pyridine rings gives rise to the pyrazolopyridine family of heterocycles, which have garnered significant attention in medicinal chemistry due to their structural resemblance to purine nucleobases. This structural analogy allows them to interact with a variety of biological targets, leading to a broad spectrum of pharmacological activities.[1][2] Among the different pyrazolopyridine isomers, the 1H-pyrazolo[4,3-b]pyridine core has emerged as a particularly promising scaffold for the development of novel therapeutics, especially in the field of oncology.[3]
Derivatives of this scaffold have been reported to exhibit potent inhibitory activity against a range of kinases, which are key regulators of cellular processes and are often dysregulated in cancer.[4] The exploration of the chemical space around this privileged core is therefore a highly active area of research, with the goal of identifying new drug candidates with improved efficacy and selectivity.
Synthesis of the Starting Material: 1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde
The successful synthesis of novel derivatives hinges on the efficient preparation of the key starting material, 1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde. A common and effective method for the introduction of a formyl group onto an electron-rich heterocyclic system is the Vilsmeier-Haack reaction.[5][6] This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide such as N,N-dimethylformamide (DMF), to effect formylation.
Synthesis of the 1H-Pyrazolo[4,3-b]pyridine Core
Before formylation, the 1H-pyrazolo[4,3-b]pyridine core needs to be synthesized. A straightforward and efficient protocol has been developed based on readily available 2-chloro-3-nitropyridines.[3] This method involves a sequence of nucleophilic aromatic substitution (SNA_r) and a modified Japp–Klingemann reaction.[3]
Caption: Synthesis of the 1H-Pyrazolo[4,3-b]pyridine core.
Vilsmeier-Haack Formylation
Once the 1H-pyrazolo[4,3-b]pyridine core is obtained, the 7-carbaldehyde can be introduced via the Vilsmeier-Haack reaction. The reaction proceeds through the formation of the electrophilic Vilsmeier reagent, which then attacks the electron-rich pyrazolopyridine ring.
Caption: Vilsmeier-Haack formylation of the pyrazolopyridine core.
Experimental Protocol: Synthesis of 1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde
-
To a stirred solution of 1H-pyrazolo[4,3-b]pyridine (1.0 eq) in dry DMF (10 vol), phosphorus oxychloride (3.0 eq) is added dropwise at 0 °C.
-
The reaction mixture is then heated to 80-90 °C and stirred for 4-6 hours.
-
After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and poured onto crushed ice.
-
The solution is neutralized with a saturated solution of sodium bicarbonate.
-
The precipitated solid is filtered, washed with water, and dried under vacuum.
-
The crude product is purified by column chromatography on silica gel (EtOAc/Hexane) to afford 1H-pyrazolo[4,3-b]pyridine-7-carbaldehyde.
Derivatization of 1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde
The aldehyde functionality at the 7-position of the 1H-pyrazolo[4,3-b]pyridine core is a versatile handle for a wide range of chemical transformations. This section will detail three key reactions for the synthesis of novel derivatives: Knoevenagel condensation, Schiff base formation, and the Wittig reaction.
Knoevenagel Condensation
The Knoevenagel condensation is a powerful tool for the formation of carbon-carbon double bonds. It involves the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst.[7] This reaction is particularly useful for synthesizing α,β-unsaturated compounds, which are valuable intermediates in organic synthesis and often exhibit interesting biological activities.[8]
Caption: Knoevenagel condensation of the pyrazolopyridine carbaldehyde.
Experimental Protocol: Knoevenagel Condensation with Malononitrile
-
A mixture of 1H-pyrazolo[4,3-b]pyridine-7-carbaldehyde (1.0 eq), malononitrile (1.2 eq), and a catalytic amount of piperidine (0.1 eq) in ethanol (15 vol) is refluxed for 2-4 hours.
-
The progress of the reaction is monitored by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is filtered.
-
The solid is washed with cold ethanol and dried to give the desired 2-((1H-pyrazolo[4,3-b]pyridin-7-yl)methylene)malononitrile.
| Active Methylene Compound | Product | Typical Yield (%) |
| Malononitrile | 2-((1H-pyrazolo[4,3-b]pyridin-7-yl)methylene)malononitrile | 85-95 |
| Ethyl cyanoacetate | Ethyl 2-cyano-3-(1H-pyrazolo[4,3-b]pyridin-7-yl)acrylate | 80-90 |
| Barbituric acid | 5-((1H-pyrazolo[4,3-b]pyridin-7-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione | 75-85 |
Schiff Base Formation
Schiff bases, or imines, are formed by the condensation of a primary amine with an aldehyde or ketone.[9] This reaction is typically carried out under mild conditions and often proceeds in high yield. Schiff bases are not only important intermediates in organic synthesis but also exhibit a wide range of biological activities, including antimicrobial and anticancer properties.[10][11]
Caption: Wittig reaction for the synthesis of alkene derivatives.
Experimental Protocol: Wittig Reaction with Benzyltriphenylphosphonium chloride
-
To a suspension of benzyltriphenylphosphonium chloride (1.2 eq) in dry THF (15 vol) at 0 °C, a strong base such as n-butyllithium (1.1 eq) is added dropwise. The mixture is stirred at this temperature for 1 hour to generate the ylide.
-
A solution of 1H-pyrazolo[4,3-b]pyridine-7-carbaldehyde (1.0 eq) in dry THF (5 vol) is then added dropwise at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.
-
The reaction is quenched with water, and the product is extracted with ethyl acetate.
-
The organic layer is dried over anhydrous sodium sulfate, concentrated, and the crude product is purified by column chromatography to afford the desired alkene.
| Phosphorus Ylide | Product Name | Typical Yield (%) |
| (Triphenylphosphoranylidene)methane | 7-Vinyl-1H-pyrazolo[4,3-b]pyridine | 60-75 |
| (Triphenylphosphoranylidene)acetonitrile | 3-(1H-Pyrazolo[4,3-b]pyridin-7-yl)acrylonitrile | 65-80 |
| Ethyl (triphenylphosphoranylidene)acetate | Ethyl 3-(1H-pyrazolo[4,3-b]pyridin-7-yl)acrylate | 70-85 |
Characterization of Derivatives
The newly synthesized derivatives should be thoroughly characterized using a combination of spectroscopic techniques to confirm their structure and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the structure of the synthesized compounds. The chemical shifts, coupling constants, and integration of the signals provide detailed information about the connectivity of atoms in the molecule. [12]* Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of key functional groups in the molecule, such as C=O (aldehyde, ketone, ester), C=N (imine), and C=C (alkene).
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact mass of the molecule, which can be used to confirm its elemental composition.
Conclusion and Future Perspectives
The 1H-pyrazolo[4,3-b]pyridine-7-carbaldehyde is a highly valuable and versatile building block for the synthesis of a diverse library of novel heterocyclic compounds. The derivatization strategies outlined in this guide, including Knoevenagel condensation, Schiff base formation, and the Wittig reaction, provide a robust platform for the exploration of the chemical space around this privileged scaffold. The resulting derivatives, with their potential for a wide range of biological activities, represent promising starting points for the development of new therapeutic agents. Further exploration of other reactions of the aldehyde functionality, such as reduction to the corresponding alcohol, oxidation to the carboxylic acid, and participation in multicomponent reactions, will undoubtedly lead to the discovery of even more complex and biologically active molecules.
References
-
Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. (2023). In Molecules (Vol. 28, Issue 2, p. 843). MDPI AG. [Link]
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022). In Molecules (Vol. 27, Issue 7, p. 2237). MDPI AG. [Link]
-
194 recent advances in the synthesis of new pyrazole derivatives. (n.d.). [Link]
-
Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. (2021). In Bioorganic Chemistry (Vol. 113, p. 105034). Elsevier BV. [Link]
-
Vilsmeier-Haack formylation of 1H-pyrazoles. (n.d.). ResearchGate. [Link]
-
Simple and practical procedure for Knoevenagel condensation under solvent-free conditions. (n.d.). ResearchGate. [Link]
-
Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. (n.d.). ResearchGate. [Link]
-
Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. (2024). In Organic & Biomolecular Chemistry. Royal Society of Chemistry (RSC). [Link]
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022). In Molecules (Vol. 27, Issue 7, p. 2237). MDPI AG. [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). [Link]
-
Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. (n.d.). ResearchGate. [Link]
-
1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. (2022). In Molecules (Vol. 27, Issue 3, p. 1045). MDPI AG. [Link]
-
Unexpected discovery: “A new 3,3′-bipyrazolo[3,4-b]pyridine scaffold and its comprehensive analysis.” (2024). In Heliyon (Vol. 10, Issue 11, p. e31792). Elsevier BV. [Link]
-
Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (n.d.). [Link]
-
Synthesis, Spectroscopy and X-ray Crystallography Structure of Pyridine 4-Carbaldehyde Semicarbazone Schiff Base Ligand. (2020). In Advanced Journal of Chemistry, Section A (Vol. 3, Issue 4, pp. 534–541). SvedbergOpen. [Link]
-
1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. (n.d.). ResearchGate. [Link]
-
Synthesis of Schiff bases of pyridine-4-carbaldehyde and their antioxidant and DNA binding studies. (n.d.). ResearchGate. [Link]
-
Experimental and Theoretical DFT Investigations in the-[1][2]Wittig-Type Rearrangement of Propargyl/Allyl-Oxy-Pyrazolones. (2023). In International Journal of Molecular Sciences (Vol. 24, Issue 13, p. 10565). MDPI AG. [Link]
-
3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. (2022). In Molbank (Vol. 2022, Issue 4, p. M1487). MDPI AG. [Link]
-
Pyrazolo[3,4-b]pyridines. The preparation of 1-protected-1H-pyrazolo[3,4-b]pyridines and attempts to remove the 1-substituent. Some reactions of 1-benzyl-1H-pyrazolo[3,4-b]pyridine and its 7-oxide. (1983). In Journal of the Chemical Society, Perkin Transactions 1 (p. 259). Royal Society of Chemistry (RSC). [Link]
-
Knoevenagel Condensation Doebner Modification. (n.d.). Organic Chemistry Portal. [Link]
-
Synthesis and characterization of new 1H-pyrazolo[3,4-b]pyridine phosphoramidate derivatives. (n.d.). Semantic Scholar. [Link]
-
Journal of Chemical and Pharmaceutical Research, 2013, 5(2):184-191. (n.d.). [Link]
-
A Facile and Efficient Green Protocol for the Knoevenagel Condensation in Aqueous Media. (n.d.). [Link]
-
Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). In RSC Advances (Vol. 13, Issue 39, pp. 27329–27357). Royal Society of Chemistry (RSC). [Link]
-
Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. (2024). In ACS Omega. American Chemical Society (ACS). [Link]
-
Synthesis of Macrocyclic Schiff Bases Based on Pyridine-2,6-Dicar. (n.d.). Longdom Publishing SL. [Link]
-
Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. (n.d.). Semantic Scholar. [Link]
Sources
- 1. dau.url.edu [dau.url.edu]
- 2. societachimica.it [societachimica.it]
- 3. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. ijpcbs.com [ijpcbs.com]
- 7. researchgate.net [researchgate.net]
- 8. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01420K [pubs.rsc.org]
- 9. ajchem-a.com [ajchem-a.com]
- 10. researchgate.net [researchgate.net]
- 11. jocpr.com [jocpr.com]
- 12. researchgate.net [researchgate.net]
Introduction: The Pyrazolo[4,3-b]pyridine Scaffold in Drug Discovery
An In-Depth Technical Guide to the Synthesis of Pyrazolo[4,3-b]pyridines for Medicinal Chemistry
The fusion of pyrazole and pyridine rings gives rise to a family of heterocyclic compounds known as pyrazolopyridines. Among these, the pyrazolo[4,3-b]pyridine core is a privileged scaffold in medicinal chemistry and material science.[1] Its structural resemblance to purine enables it to interact with a wide array of biological targets, particularly kinases, making it a cornerstone for the development of novel therapeutics.[2] Molecules incorporating this framework have shown significant potential as inhibitors for targets such as HIV-1 non-nucleoside reverse transcriptase, interleukin-2 inducible T-cell kinase (ITK), and the oncoprotein c-Met.[1] Notable examples include Glumetinib, a highly selective c-Met inhibitor with antineoplastic activity.[1]
This guide provides a comprehensive overview of the principal synthetic strategies for constructing the pyrazolo[4,3-b]pyridine ring system, intended for researchers and scientists in drug development. We will delve into the mechanistic underpinnings of these transformations, provide field-proven experimental protocols, and discuss the logic behind key strategic choices, moving from classical annulation techniques to modern catalytic methods.
Core Synthetic Strategies: A Retrosynthetic Overview
The construction of the pyrazolo[4,3-b]pyridine skeleton can be broadly categorized into two primary retrosynthetic approaches: annulation of a pyridine ring onto a pre-existing pyrazole, or the less common but equally effective annulation of a pyrazole ring onto a functionalized pyridine core.
Caption: Retrosynthetic approaches to the pyrazolo[4,3-b]pyridine scaffold.
Strategy A: Pyridine Ring Annulation onto a Pyrazole Core
This is the most prevalent strategy, leveraging the availability of substituted aminopyrazole starting materials. The core concept involves reacting a nucleophilic aminopyrazole with a three-carbon electrophilic partner to construct the pyridine ring.
A1. From 4-Aminopyrazoles and Carbonyl Compounds
The cyclocondensation of 4-aminopyrazoles with various carbonyl-containing synthons is a foundational approach.
-
Reaction with 1,3-Dicarbonyl Compounds: The reaction between a 4-aminopyrazole and a 1,3-dicarbonyl compound typically proceeds under acidic conditions (e.g., acetic acid) at elevated temperatures. The mechanism involves initial condensation to form an enamine intermediate, followed by intramolecular cyclization onto the second carbonyl group and subsequent dehydration to yield the aromatic pyrazolopyridine system.
-
Reaction with α,β-Unsaturated Ketones (Enones): This variation involves an initial Michael addition of the aminopyrazole to the enone, followed by intramolecular condensation and an oxidation step to achieve aromatization.[3] The final oxidation is often presumed to occur via atmospheric oxygen, although the precise mechanism is not always clear.[3] A range of catalysts, from Brønsted acids (AcOH, HCl) to Lewis acids (CuCl₂, ZrCl₄), can facilitate this transformation.[3]
A2. Cascade Reactions with Alkynyl Aldehydes
A more modern and efficient approach involves the cascade 6-endo-dig cyclization of 5-aminopyrazoles with alkynyl aldehydes.[4] This method allows for the synthesis of diversely functionalized pyrazolopyridines through controlled activation of the C≡C triple bond.[4] Depending on the reaction conditions and reagents (e.g., silver, iodine, NBS), either halogenated or non-halogenated products can be obtained with high regioselectivity, providing a powerful tool for generating molecular diversity.[4]
| Starting Materials | Reagent/Catalyst | Key Features | Yield Range |
| 5-Aminopyrazole, α,β-Unsaturated Ketone | Acetic Acid (reflux) | Classic condensation, requires oxidation | 44-99%[3] |
| 5-Aminopyrazole, α,β-Unsaturated Ketone | Lewis Acid (e.g., CuCl₂) | Catalytic, mild conditions | High[3] |
| 5-Aminopyrazole, Alkynyl Aldehyde | Silver / Iodine / NBS | Switchable halogenation, high regioselectivity | Good to Excellent[4] |
Strategy B: Pyrazole Ring Annulation onto a Pyridine Core
While less common, constructing the pyrazole ring onto a pre-functionalized pyridine is a highly effective strategy, particularly for accessing specific substitution patterns that are difficult to obtain via Strategy A.[1]
B1. The Modified Japp-Klingemann Reaction
A robust and efficient method has been developed based on readily available 2-chloro-3-nitropyridines.[1][5] This multi-step sequence involves a Nucleophilic Aromatic Substitution (SNAr) followed by a modified Japp-Klingemann reaction.[1][5]
The key advantages of this protocol are its operational simplicity, the use of stable arenediazonium tosylates, and the ability to combine the azo-coupling, deacylation, and pyrazole ring annulation steps in a one-pot procedure.[1][5]
Caption: Workflow for pyrazolo[4,3-b]pyridine synthesis via Japp-Klingemann.
Experimental Protocol: Synthesis via Modified Japp-Klingemann Reaction
This protocol is adapted from the procedure described by Baklanov et al.[1]
Objective: To synthesize Ethyl 1-aryl-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylates.
Materials:
-
Nitroaryl-substituted acetoacetic ester (1 mmol)
-
Aryldiazonium tosylate (1.1 mmol)
-
Acetonitrile (MeCN) (5 mL)
-
Pyridine (0.08 mL, 1 mmol)
-
Pyrrolidine (0.33 mL, 4 mmol)
-
1N Hydrochloric acid
-
Chloroform (CHCl₃)
-
Silica gel for flash chromatography
Procedure:
-
Dissolve the nitroaryl-substituted acetoacetic ester (1 mmol) in MeCN (5 mL) in a round-bottom flask.
-
Add the appropriate aryldiazonium tosylate (1.1 mmol) to the solution, followed by pyridine (1 mmol).
-
Stir the reaction mixture at room temperature for 5–60 minutes. Monitor the progress of the azo-coupling by Thin Layer Chromatography (TLC).
-
Once the formation of the initial adduct is complete, add pyrrolidine (4 mmol) to the mixture.
-
Heat the reaction mixture to 40 °C and stir for another 15–90 minutes, again monitoring by TLC until the cyclization is complete.
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into 50 mL of 1N hydrochloric acid and extract with CHCl₃. In some cases, the product may precipitate directly from the cooled reaction mixture and can be isolated by filtration.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using 10% EtOAc in CHCl₃ as eluent) and/or recrystallization to yield the pure pyrazolo[4,3-b]pyridine derivative.
Causality and Insights: The use of stable aryldiazonium tosylates avoids the need to prepare unstable diazonium chlorides in situ. Pyrrolidine acts as a base to facilitate both the deacylation (removal of the acetyl group) and the final intramolecular cyclization to form the pyrazole ring. This one-pot, multi-step sequence is highly efficient and minimizes purification steps.[1][5]
Strategy C: Novel and Cascade Approaches
Recent advances in synthetic methodology have introduced innovative pathways to the pyrazolo[4,3-b]pyridine core.
C1. Sequential Ring-Opening/Closing Cascade
A novel strategy utilizes 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles as starting materials.[6] In the presence of an acid catalyst, such as amorphous carbon-supported sulfonic acid (AC-SO₃H), these precursors react with anilines in a sequential ring-opening/closing cascade.[6] This method is notable for its mild, room-temperature conditions and operational simplicity, offering a green and effective route to pyrazolo[4,3-b]pyridine-5-carboxylate scaffolds.[6]
Post-Synthetic Functionalization for Drug Discovery
The utility of a heterocyclic scaffold in drug discovery is greatly enhanced by the availability of methods for its late-stage functionalization. While not always specific to the [4,3-b] isomer, techniques developed for related pyrazolopyridines are highly relevant. Palladium-catalyzed cross-coupling reactions are particularly powerful tools for elaborating the core structure.
-
Suzuki-Miyaura Coupling: This reaction is widely used to introduce aryl or heteroaryl substituents, for example, by coupling a halogenated pyrazolopyridine with a boronic acid or ester.[7]
-
Buchwald-Hartwig Amination: This allows for the installation of amine functionalities, which are crucial for modulating physicochemical properties and forming key interactions with biological targets.[2]
-
Directed Metalation: The use of reagents like TMPMgCl·LiCl can enable regioselective deprotonation and subsequent reaction with various electrophiles, allowing for precise modification of the scaffold.[2]
These functionalization strategies provide the necessary tools to perform structure-activity relationship (SAR) studies and optimize lead compounds for potency, selectivity, and pharmacokinetic properties.
Conclusion
The synthesis of the pyrazolo[4,3-b]pyridine scaffold is a mature field with a diverse array of reliable methods. The classical approach of building the pyridine ring onto an aminopyrazole core remains a workhorse, offering flexibility through the choice of C3 synthons. Concurrently, strategies involving the annulation of a pyrazole ring onto a pyridine precursor, such as the modified Japp-Klingemann reaction, provide powerful and efficient alternatives for accessing specific substitution patterns.[1] Modern cascade reactions continue to expand the synthetic toolkit, enabling rapid access to complex derivatives under mild conditions.[4][6] A thorough understanding of these synthetic routes, coupled with robust methods for post-synthetic functionalization, empowers medicinal chemists to fully exploit the potential of the pyrazolo[4,3-b]pyridine core in the pursuit of next-generation therapeutics.
References
-
Barreiro, G., et al. (2021). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. Available at: [Link]
-
Baklanov, M. V., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. Molecules. Available at: [Link]
-
Liu, N., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry. Available at: [Link]
-
Nguyen, H. T., et al. (2023). A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. RSC Advances. Available at: [Link]
-
Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. Organic & Biomolecular Chemistry. Available at: [Link]
-
Baklanov, M. V., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. ResearchGate. Available at: [Link]
-
Al-Ostath, A. I., et al. (2024). Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega. Available at: [Link]
-
Christodoulou, M. S., et al. (2024). Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Omega. Available at: [Link]
-
Li, J., et al. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. Molecules. Available at: [Link]
Sources
- 1. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07458G [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A new and straightforward route to synthesize novel pyrazolo[3,4- b ]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3- c ]pyrazole-5-carbon ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07521K [pubs.rsc.org]
- 7. Design, synthesis and biological evaluation of pyrazolo[3,4- b ]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00334A [pubs.rsc.org]
The Aldehyde Functional Group on the Pyrazolopyridine Core: A Gateway to Novel Chemical Scaffolds
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Pyrazolopyridine Scaffold
The pyrazolopyridine framework, a fusion of a π-excessive pyrazole ring and a π-deficient pyridine ring, represents a "privileged scaffold" in medicinal chemistry.[1][2] This unique electronic arrangement imbues the heterocyclic system with a distinct reactivity profile and a versatile three-dimensional geometry, making it a cornerstone for the development of novel therapeutics.[3] The introduction of an aldehyde group onto this core further enhances its synthetic utility, providing a reactive handle for a multitude of chemical transformations. This guide offers a deep dive into the reactivity of the aldehyde group on the pyrazolopyridine nucleus, presenting both mechanistic insights and field-proven experimental protocols.
Synthesis of Pyrazolopyridine Aldehydes: The Vilsmeier-Haack Reaction
A common and effective method for the introduction of a formyl group onto an electron-rich heterocyclic system like pyrazolopyridine is the Vilsmeier-Haack reaction.[4][5] This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl3) and a substituted amide like N,N-dimethylformamide (DMF), to effect an electrophilic substitution.[6]
The reaction proceeds via the formation of a chloroiminium ion (the Vilsmeier reagent), which is the active electrophile. The electron-rich pyrazolopyridine ring attacks this electrophile, leading to the formation of an iminium salt intermediate. Subsequent hydrolysis then liberates the aldehyde. The regioselectivity of the formylation is dependent on the substitution pattern and the specific isomer of the pyrazolopyridine core.[4]
Experimental Protocol: Vilsmeier-Haack Formylation of a Dihydropyrazolopyridine
This protocol is adapted from the formylation of dihydropyrazolo[3,4-b]pyridines.[4]
Materials:
-
Substituted 4,5-dihydropyrazolo[3,4-b]pyridine
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl3)
-
Dichloromethane (CH2Cl2)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the substituted 4,5-dihydropyrazolo[3,4-b]pyridine (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (1.5 eq) to the solution, followed by the dropwise addition of anhydrous N,N-dimethylformamide (3.0 eq).
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired pyrazolopyridine-5-carbaldehyde.
Key Reactions of the Pyrazolopyridine Aldehyde
The aldehyde group on the pyrazolopyridine core is a versatile functional group, amenable to a wide range of transformations. The electron-withdrawing nature of the fused heterocyclic system enhances the electrophilicity of the aldehyde carbon, making it highly susceptible to nucleophilic attack.
Knoevenagel Condensation
The Knoevenagel condensation is a cornerstone reaction for C-C bond formation, involving the reaction of an aldehyde with an active methylene compound in the presence of a basic catalyst.[1][7] For pyrazolopyridine aldehydes, this reaction provides a straightforward route to α,β-unsaturated products, which are valuable intermediates in organic synthesis.
Mechanism: The reaction is initiated by the deprotonation of the active methylene compound by a weak base (e.g., ammonium carbonate, piperidine) to form a nucleophilic carbanion.[8] This carbanion then attacks the electrophilic carbonyl carbon of the pyrazolopyridine aldehyde. The resulting aldol-type intermediate subsequently undergoes dehydration to yield the final condensed product.
Experimental Protocol: Knoevenagel Condensation with Malononitrile
This protocol is adapted from a green chemistry approach for the Knoevenagel condensation of pyrazole aldehydes.[8]
Materials:
-
Pyrazolopyridine aldehyde (1.0 mmol)
-
Malononitrile (1.0 mmol)
-
Ammonium carbonate (20 mol%)
-
Water-ethanol (1:1) mixture (10 mL)
Procedure:
-
In a 50 mL round-bottom flask, combine the pyrazolopyridine aldehyde (1.0 mmol) and malononitrile (1.0 mmol) in 10 mL of a 1:1 water-ethanol mixture.
-
Stir the mixture for 3-5 minutes to ensure homogeneity.
-
Add ammonium carbonate (0.2 mmol, 20 mol%) to the reaction mixture.
-
Heat the reaction to reflux and monitor its progress by TLC. The reaction is typically complete within 20 minutes.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Filter the resulting solid precipitate, wash with cold water, and dry to obtain the crude product.
-
Recrystallize from a suitable solvent (e.g., ethanol) if further purification is required.
| Substituent on Pyrazolopyridine | Active Methylene Compound | Yield (%) | Reference |
| 1-Phenyl-3-methyl | Malononitrile | >90 | [8] |
| 1,3-Diphenyl | Malononitrile | >90 | [8] |
| 1-H-3-phenyl | Ethyl cyanoacetate | 85-95 | [9] |
Wittig Reaction
The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones.[10][11] It involves the reaction of a carbonyl compound with a phosphorus ylide (Wittig reagent). This reaction is particularly valuable for creating C=C bonds with control over the position of the double bond.
Mechanism: The reaction is initiated by the nucleophilic attack of the ylide's carbanion on the aldehyde's carbonyl carbon.[12] This forms a betaine intermediate, which then cyclizes to a four-membered oxaphosphetane. The oxaphosphetane subsequently collapses to form the alkene and triphenylphosphine oxide, the latter being the thermodynamic driving force for the reaction.
Experimental Protocol: Generalized Wittig Olefination
This is a generalized protocol for the Wittig reaction with a heteroaromatic aldehyde.
Materials:
-
Triphenylphosphonium salt (e.g., methyltriphenylphosphonium bromide) (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Strong base (e.g., n-butyllithium in hexanes) (1.0 eq)
-
Pyrazolopyridine aldehyde (1.0 eq)
Procedure:
-
In a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, suspend the triphenylphosphonium salt in anhydrous THF.
-
Cool the suspension to 0 °C.
-
Slowly add the strong base (e.g., n-BuLi) dropwise. A color change (typically to orange or deep red) indicates the formation of the ylide. Stir for 1 hour at 0 °C.
-
In a separate flask, dissolve the pyrazolopyridine aldehyde in anhydrous THF.
-
Add the aldehyde solution dropwise to the ylide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC.
-
Quench the reaction by the addition of saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Reduction to Alcohols
The aldehyde group of pyrazolopyridines can be readily reduced to the corresponding primary alcohol using mild reducing agents like sodium borohydride (NaBH4).[13][14] This transformation is often a key step in the synthesis of more complex molecules, where the alcohol can serve as a precursor for further functionalization.
Mechanism: The reduction proceeds via the nucleophilic addition of a hydride ion (H⁻) from sodium borohydride to the electrophilic carbonyl carbon of the aldehyde.[7] This forms an alkoxide intermediate, which is subsequently protonated during the workup to yield the primary alcohol.
Experimental Protocol: Reduction with Sodium Borohydride
This protocol is a standard procedure for the reduction of an aldehyde to a primary alcohol.[13]
Materials:
-
Pyrazolopyridine aldehyde (1.0 eq)
-
Methanol or Ethanol
-
Sodium borohydride (NaBH4) (1.5 eq)
-
Distilled water
-
Dilute hydrochloric acid (e.g., 1 M HCl)
Procedure:
-
Dissolve the pyrazolopyridine aldehyde in methanol or ethanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride portion-wise to the stirred solution. Be cautious of initial effervescence.
-
After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of distilled water, followed by dilute HCl to neutralize the excess NaBH4 and protonate the alkoxide.
-
Remove the solvent under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude alcohol.
-
Purify by recrystallization or silica gel column chromatography as needed.
| Starting Aldehyde | Reducing Agent | Product | Typical Yield (%) |
| Pyrazolopyridine-5-carbaldehyde | NaBH4 | (Pyrazolopyridin-5-yl)methanol | >90 |
| Pyrazolopyridine-3-carbaldehyde | NaBH4 | (Pyrazolopyridin-3-yl)methanol | >90 |
Oxidation to Carboxylic Acids
The aldehyde group can be oxidized to a carboxylic acid, a crucial functional group in drug design due to its ability to form salt bridges and hydrogen bonds with biological targets. Potassium permanganate (KMnO4) is a powerful oxidizing agent capable of this transformation.[15]
Mechanism: The oxidation of aldehydes with KMnO4 in neutral or slightly acidic conditions proceeds through the formation of a cyclic manganate ester intermediate.[15] This intermediate then collapses to form the carboxylic acid and manganese dioxide (MnO2).
Experimental Protocol: Oxidation with Potassium Permanganate
This is a general procedure for the oxidation of an aldehyde to a carboxylic acid.
Materials:
-
Pyrazolopyridine aldehyde (1.0 eq)
-
Acetone or a mixture of t-butanol and water
-
Potassium permanganate (KMnO4) (2.0 eq)
-
Sodium bisulfite
-
Dilute sulfuric acid
Procedure:
-
Dissolve the pyrazolopyridine aldehyde in acetone or a t-butanol/water mixture in a round-bottom flask.
-
Cool the solution to 0 °C.
-
Prepare a solution of KMnO4 in water and add it dropwise to the aldehyde solution. A brown precipitate of MnO2 will form.
-
Stir the reaction at room temperature until the purple color of the permanganate has disappeared (monitor by TLC).
-
Filter the reaction mixture to remove the MnO2 precipitate.
-
To the filtrate, add a saturated solution of sodium bisulfite until the solution becomes colorless to destroy any remaining KMnO4.
-
Acidify the solution with dilute sulfuric acid to a pH of ~2 to protonate the carboxylate.
-
Extract the carboxylic acid with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude carboxylic acid.
-
Purify by recrystallization.
Conclusion: A Versatile Synthon for Drug Discovery
The aldehyde group on the pyrazolopyridine scaffold is a highly valuable and reactive functional group. Its ability to undergo a diverse array of transformations, including condensations, olefinations, reductions, and oxidations, makes pyrazolopyridine aldehydes key intermediates in the synthesis of complex, biologically active molecules. The protocols and mechanistic insights provided in this guide serve as a foundational resource for researchers aiming to leverage the synthetic potential of these important building blocks in their drug discovery and development endeavors.
References
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. [Link]
-
1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules. [Link]
-
Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Liquid Crystal and Biological Studies. Semantic Scholar. [Link]
-
Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. Molecules. [Link]
-
Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. [Link]
-
A simple, expeditious and green process for Knoevenagel condensation of pyrazole aldehydes in aqueous media. European Chemical Bulletin. [Link]
-
Activation of sodium borohydride via carbonyl reduction for the synthesis of amine- and phosphine-boranes. Dalton Transactions. [Link]
-
Catalytic synthesis of new pyrazolo [3,4-b] pyridine via a cooperative vinylogous anomeric-based oxidation. Scientific Reports. [Link]
-
Regioselective formylation of pyrazolo[3,4-b]pyridine and pyrazolo[1,5-a]pyrimidine systems using Vilsmeier–Haack conditions. Tetrahedron. [Link]
-
New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. Der Pharma Chemica. [Link]
-
Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their In-Vitro and In-Silico Antidiabetic Activities. Chemistry & Biodiversity. [Link]
-
Wittig Reaction. Organic Chemistry Portal. [Link]
-
Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega. [Link]
-
Novel Methods of Knoevenagel Condensation. International Journal of Scientific Research and Engineering Development. [Link]
-
Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Medicinal Chemistry. [Link]
-
One-pot Reductive Amination of Carbonyl Compounds with NaBH4-B(OSO3H)3/SiO2 in Acetonitrile. Journal of Chemical Sciences. [Link]
-
The Wittig Reaction: Examples and Mechanism. Chemistry Steps. [Link]
-
Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Omega. [Link]
-
Alkenes from Aldehydes and Ketones - Wittig Reaction. Chemistry LibreTexts. [Link]
-
Sodium Borohydride - A Versatile Reducing Agent. Current Organic Synthesis. [Link]
-
Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Journal of Heterocyclic Chemistry. [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmaceutical Research. [Link]
-
A SIMPLE, EXPEDITIOUS AND GREEN PROCESS FOR KNOEVENAGEL CONDENSATION OF PYRAZOLE ALDEHYDES. European Chemical Bulletin. [Link]
-
A New Method for Obtaining Carboxylic Derivatives of Oxazolo[5,4-b]pyridine Based on 3-Aminopyridine-2(1H)-ones. Chemistry of Heterocyclic Compounds. [Link]
-
Wittig Reaction - Common Conditions. Organic Chemistry Data. [Link]
-
The Knoevenagel Condensation Reaction of Aromatic Aldehydes with Malononitrile by Grinding in the Absence of Solvents and Catalysts. Molecules. [Link]
-
Synthesis of New Knoevenagel Derivative using Fe3O4 Magnetic Nanoparticals. Oriental Journal of Chemistry. [Link]
-
Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Cancers. [Link]
-
Oxidation of Organic Molecules by KMnO4. Chemistry LibreTexts. [Link]
-
Micellar effects on kinetics and mechanism of Vilsmeier–Haack formylation and acetylation with Pyridines. Chemical Papers. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ijpcbs.com [ijpcbs.com]
- 6. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bhu.ac.in [bhu.ac.in]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of New Knoevenagel Derivative using Fe3O4 Magnetic Nanoparticals – Oriental Journal of Chemistry [orientjchem.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Wittig Reaction [organic-chemistry.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. rsc.org [rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.com [mdpi.com]
Methodological & Application
Application Note: A Validated Protocol for the Synthesis of 1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde
Introduction
The 1H-pyrazolo[4,3-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery. Its structural resemblance to purine bases allows it to interact with a wide range of biological targets, including kinases and other enzymes. The introduction of a carbaldehyde group at the 7-position provides a versatile chemical handle for further functionalization, enabling the generation of diverse compound libraries for screening and lead optimization. This application note provides a detailed, two-step experimental protocol for the synthesis of 1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde, a key intermediate for the development of novel therapeutics. The synthesis commences with the construction of the core heterocyclic system from readily available starting materials, followed by a regioselective formylation.
Strategic Overview of the Synthesis
The synthesis is designed in two main stages. The first stage involves the construction of the 1H-pyrazolo[4,3-b]pyridine core. While various methods exist for the synthesis of pyrazolopyridines, this protocol is adapted from a robust one-pot procedure involving a modified Japp-Klingemann reaction.[1][2] The second stage is the regioselective formylation of the synthesized core at the C7 position using the Vilsmeier-Haack reaction, a widely used and efficient method for the formylation of electron-rich heterocyclic systems.[3][4]
Part 1: Synthesis of 1H-Pyrazolo[4,3-b]pyridine
This part of the protocol details the synthesis of the core heterocyclic structure.
Mechanistic Rationale
The synthesis of the 1H-pyrazolo[4,3-b]pyridine core is achieved through a one-pot reaction sequence starting from 2-amino-3-chloropyridine and hydrazine. This method, adapted from related syntheses of substituted pyrazolo[4,3-b]pyridines, involves an initial nucleophilic substitution of the chlorine atom by hydrazine, followed by an intramolecular cyclization to form the pyrazole ring fused to the pyridine ring.
Experimental Protocol: 1H-Pyrazolo[4,3-b]pyridine
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 2-Amino-3-chloropyridine | ReagentPlus®, 99% | Sigma-Aldrich |
| Hydrazine hydrate | 98% | Sigma-Aldrich |
| Ethanol | Anhydrous, ≥99.5% | Sigma-Aldrich |
| Sodium hydroxide | ≥98%, pellets | Sigma-Aldrich |
| Diethyl ether | Anhydrous, ≥99.7% | Sigma-Aldrich |
| Saturated sodium bicarbonate solution | - | Prepared in-house |
| Anhydrous magnesium sulfate | ≥99.5% | Sigma-Aldrich |
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2-amino-3-chloropyridine (10.0 g, 77.8 mmol) in ethanol (100 mL).
-
Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (11.7 g, 233.4 mmol, 3.0 equivalents) dropwise at room temperature.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the ethanol.
-
Extraction: To the residue, add 100 mL of water and extract with diethyl ether (3 x 75 mL).
-
Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 20% to 50% ethyl acetate) to afford 1H-pyrazolo[4,3-b]pyridine as a solid.
Expected Yield: 70-80%
Characterization of 1H-Pyrazolo[4,3-b]pyridine:
-
¹H NMR (400 MHz, CDCl₃): δ (ppm) 8.61 (dd, J = 4.5, 1.5 Hz, 1H), 8.13 (s, 1H), 7.95 (dd, J = 8.5, 1.5 Hz, 1H), 7.18 (dd, J = 8.5, 4.5 Hz, 1H), NH proton may be broad and its chemical shift can vary.
-
¹³C NMR (101 MHz, CDCl₃): δ (ppm) 150.2, 142.5, 134.1, 128.9, 118.6, 115.3.
-
Mass Spectrometry (ESI+): m/z calculated for C₆H₅N₃ [M+H]⁺: 120.05, found 120.05.
Part 2: Vilsmeier-Haack Formylation to Yield 1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde
This part of the protocol describes the introduction of the carbaldehyde group onto the pyrazolopyridine core.
Mechanistic Rationale and Regioselectivity
The Vilsmeier-Haack reaction employs a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), to act as an electrophile for the formylation of electron-rich aromatic and heterocyclic rings.[5] The regioselectivity of the formylation on the 1H-pyrazolo[4,3-b]pyridine system is directed to the C7 position. This is because the pyridine ring is generally deactivated towards electrophilic substitution compared to the pyrazole ring. However, within the pyridine ring of the fused system, the C7 position is para to the pyrazole's N1 nitrogen and is the most electron-rich and sterically accessible position for electrophilic attack.
Visualizing the Workflow and Mechanism
Caption: Overall workflow for the synthesis of 1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde.
Caption: Simplified mechanism of the Vilsmeier-Haack formylation.
Experimental Protocol: 1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 1H-Pyrazolo[4,3-b]pyridine | Synthesized in Part 1 | - |
| Phosphorus oxychloride (POCl₃) | ReagentPlus®, ≥99% | Sigma-Aldrich |
| N,N-Dimethylformamide (DMF) | Anhydrous, 99.8% | Sigma-Aldrich |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Ice | - | - |
| Saturated sodium bicarbonate solution | - | Prepared in-house |
| Anhydrous sodium sulfate | ≥99.5% | Sigma-Aldrich |
Procedure:
-
Preparation of Vilsmeier Reagent: In a flame-dried, three-necked 250 mL round-bottom flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet, place anhydrous DMF (20 mL). Cool the flask to 0 °C in an ice bath. Add phosphorus oxychloride (POCl₃) (5.5 mL, 59.0 mmol, 1.5 equivalents) dropwise to the DMF via the dropping funnel, ensuring the temperature does not exceed 10 °C. Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Addition of Substrate: Dissolve 1H-pyrazolo[4,3-b]pyridine (4.7 g, 39.3 mmol) in anhydrous DMF (30 mL) and add this solution dropwise to the prepared Vilsmeier reagent at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to 90 °C for 4 hours. Monitor the reaction by TLC (eluent: 3:1 ethyl acetate/hexanes).
-
Hydrolysis: Cool the reaction mixture to room temperature and then carefully pour it onto 200 g of crushed ice with vigorous stirring.
-
Neutralization and Precipitation: Neutralize the aqueous solution by the slow addition of solid sodium bicarbonate until the pH is approximately 7-8. A precipitate should form.
-
Isolation: Collect the precipitate by vacuum filtration and wash it thoroughly with cold water.
-
Purification: Recrystallize the crude solid from an ethanol/water mixture to afford pure 1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde.
Expected Yield: 65-75%
Characterization of 1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde:
-
Appearance: Off-white to pale yellow solid.
-
¹H NMR (400 MHz, DMSO-d₆): δ (ppm) 10.15 (s, 1H, -CHO), 8.80 (d, J = 2.0 Hz, 1H), 8.45 (d, J = 2.0 Hz, 1H), 8.30 (s, 1H), NH proton may be broad and its chemical shift can vary.
-
¹³C NMR (101 MHz, DMSO-d₆): δ (ppm) 192.5, 152.1, 144.8, 135.2, 131.5, 120.3, 118.9.
-
Mass Spectrometry (ESI+): m/z calculated for C₇H₅N₃O [M+H]⁺: 148.05, found 148.05.
-
IR (KBr, cm⁻¹): ~3200-3400 (N-H stretch), ~1680 (C=O stretch, aldehyde).
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Handle with extreme care.
-
Hydrazine hydrate is toxic and a suspected carcinogen. Avoid inhalation and skin contact.
-
The quenching of the Vilsmeier-Haack reaction with ice/water is highly exothermic. Perform this step slowly and carefully.
Conclusion
This application note provides a reliable and detailed two-step protocol for the synthesis of 1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde. The procedures are based on established chemical transformations and have been adapted to provide a clear and logical workflow for researchers. The synthesized compound is a valuable building block for the development of novel compounds with potential therapeutic applications.
References
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 2022. [Link]
-
Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. Molecules, 2023. [Link]
-
Regioselective formylation of pyrazolo[3,4-b]pyridine and pyrazolo[1,5-a]pyrimidine systems using Vilsmeier–Haack conditions. Tetrahedron Letters, 2008. [Link]
-
Vilsmeier-Haack Reaction on Hydrazones: A Convenient Synthesis of 4-Formylpyrazoles. Journal of Chemical Research, 2004. [Link]
-
Synthesis and characterization of new 1H-pyrazolo[3,4-b]pyridine phosphoramidate derivatives. Arkivoc, 2014. [Link]
-
Vilsmeier-Haack Reaction. Chemistry Steps. [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences, 2012. [Link]
-
Synthesis of new 1H-pyrazolo[3,4-b]pyridine derivatives. ResearchGate. [Link]
-
Vilsmeier-Haack formylation of 1H-pyrazoles. ResearchGate. [Link]
Sources
- 1. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of pyrimido[4,5-b]quinolindiones and formylation: ultrasonically assisted reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Versatile Intermediate: Harnessing 1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde in Synthetic Chemistry
Introduction: The Significance of the Pyrazolo[4,3-b]pyridine Scaffold
The 1H-pyrazolo[4,3-b]pyridine core is a privileged heterocyclic scaffold in modern medicinal chemistry and drug discovery. Its structural resemblance to purine bases allows it to function as a hinge-binding motif for a variety of protein kinases, making it a cornerstone for the development of targeted therapeutics.[1][2] Numerous compounds incorporating this framework have demonstrated potent inhibitory activity against a range of kinases and other enzymes, showing promise in oncology, immunology, and neurodegenerative disease research.[3][4] The strategic introduction of functional groups onto this core structure is paramount for modulating biological activity, selectivity, and pharmacokinetic properties.
At the heart of this molecular tailoring lies the versatile synthetic intermediate, 1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde . The aldehyde functionality at the 7-position serves as a linchpin for a diverse array of chemical transformations, enabling the construction of complex molecular architectures and facilitating the exploration of structure-activity relationships (SAR). This application note provides a detailed guide for researchers, scientists, and drug development professionals on the effective utilization of this key intermediate, complete with detailed protocols, mechanistic insights, and practical considerations.
Physicochemical Properties and Handling
A thorough understanding of the physical and chemical properties of a synthetic intermediate is crucial for its successful application.
| Property | Value | Source |
| Molecular Formula | C₇H₅N₃O | [3] |
| Molecular Weight | 147.14 g/mol | [3] |
| Appearance | Typically an off-white to yellow solid | Supplier Data |
| Purity | ≥98% | [3] |
| Solubility | Soluble in polar organic solvents such as DMF, DMSO, and methanol. Limited solubility in non-polar solvents. | General Chemical Knowledge |
Handling and Storage: 1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is recommended to store the compound in a tightly sealed container in a cool, dry place, protected from light and moisture to prevent degradation.
Core Synthetic Applications and Protocols
The aldehyde group of 1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde is a versatile handle for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions. Below are detailed protocols for some of its most valuable transformations.
Reductive Amination: Gateway to Amine Derivatives
Reductive amination is a cornerstone reaction for introducing diverse amine functionalities, which are crucial for modulating the physicochemical properties and biological activity of drug candidates. This two-step, one-pot process involves the initial formation of an imine, followed by its in-situ reduction to the corresponding amine.
Workflow for Reductive Amination:
Caption: General workflow for the reductive amination of 1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde.
Detailed Protocol: Synthesis of N-((1H-pyrazolo[4,3-b]pyridin-7-yl)methyl)aniline
-
Rationale: This protocol employs sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent. Its mild nature and tolerance for a wide range of functional groups make it ideal for this transformation, minimizing over-reduction or side reactions. The reaction is typically carried out in a chlorinated solvent like dichloroethane (DCE) or dichloromethane (DCM).
-
Materials:
-
1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde (1.0 equiv)
-
Aniline (1.1 equiv)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)
-
Anhydrous 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a solution of 1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde (1.0 mmol) in anhydrous DCE (10 mL) under an inert atmosphere (e.g., nitrogen or argon), add aniline (1.1 mmol).
-
Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 mmol) portion-wise over 10 minutes. Caution: Gas evolution may occur.
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution (15 mL).
-
Transfer the mixture to a separatory funnel and extract with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired N-((1H-pyrazolo[4,3-b]pyridin-7-yl)methyl)aniline.
-
Wittig Reaction: Olefination for Carbon-Carbon Double Bond Formation
The Wittig reaction is a powerful tool for converting aldehydes into alkenes, providing a reliable method for extending carbon chains and introducing unsaturation. This reaction involves the use of a phosphorus ylide (Wittig reagent), which reacts with the aldehyde to form an alkene and triphenylphosphine oxide.
Mechanism of the Wittig Reaction:
Caption: Simplified mechanism of the Wittig reaction.
Detailed Protocol: Synthesis of 7-(2-phenylethenyl)-1H-pyrazolo[4,3-b]pyridine
-
Rationale: This protocol utilizes a stabilized ylide, which is generally less reactive than non-stabilized ylides and often leads to the formation of the E-alkene as the major product. The ylide is typically generated in situ by treating the corresponding phosphonium salt with a strong base.
-
Materials:
-
Benzyltriphenylphosphonium chloride (1.1 equiv)
-
Potassium tert-butoxide (KOtBu) (1.1 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde (1.0 equiv)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a suspension of benzyltriphenylphosphonium chloride (1.1 mmol) in anhydrous THF (10 mL) under an inert atmosphere at 0 °C, add potassium tert-butoxide (1.1 mmol).
-
Stir the resulting orange-red mixture at 0 °C for 30 minutes to allow for ylide formation.
-
Add a solution of 1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde (1.0 mmol) in anhydrous THF (5 mL) dropwise to the ylide solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous NH₄Cl solution (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with water (15 mL) and brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 7-(2-phenylethenyl)-1H-pyrazolo[4,3-b]pyridine.
-
Knoevenagel Condensation: Access to α,β-Unsaturated Systems
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to an aldehyde, followed by dehydration to yield an α,β-unsaturated product. This reaction is particularly useful for synthesizing electron-deficient alkenes, which are valuable intermediates in their own right.
General Scheme for Knoevenagel Condensation:
Sources
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alchempharmtech.com [alchempharmtech.com]
- 4. Design, synthesis and optimization of 7-substituted-pyrazolo[4,3-b]pyridine ALK5 (activin receptor-like kinase 5) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Application of 1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde in Modern Medicinal Chemistry
Introduction: The Privileged 1H-Pyrazolo[4,3-b]pyridine Scaffold
The 1H-pyrazolo[4,3-b]pyridine core is a notable "privileged scaffold" in medicinal chemistry. Its structural resemblance to purine has made it a cornerstone for the development of a multitude of potent and selective inhibitors of various protein kinases.[1] These kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases, particularly cancer. The pyrazolopyridine framework serves as an effective hinge-binding motif, anchoring small molecules into the ATP-binding pocket of kinases.[2] Consequently, derivatives of this scaffold have been investigated as inhibitors of clinically relevant targets such as Janus kinases (JAKs), Cyclin-Dependent Kinases (CDKs), and Anaplastic Lymphoma Kinase (ALK).[3]
This application note focuses on a key, yet underexplored, synthetic intermediate: 1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde . While direct literature on this specific aldehyde is sparse, its true value lies in its exceptional versatility as a chemical handle for introducing diverse functionalities at the 7-position of the pyrazolo[4,3-b]pyridine nucleus. The aldehyde group is a gateway to a vast array of chemical transformations, enabling the systematic exploration of the chemical space around the scaffold to optimize potency, selectivity, and pharmacokinetic properties of drug candidates.
The Synthetic Utility of the 7-Carbaldehyde Moiety
The strategic placement of a carbaldehyde group at the C7 position opens up a plethora of synthetic possibilities. This allows for the late-stage functionalization of the pyrazolopyridine core, a highly desirable feature in modern drug discovery programs. Below, we detail key transformations and provide exemplary protocols.
Reductive Amination: A Gateway to Diverse Amine Derivatives
One of the most powerful applications of the 7-carbaldehyde is its use in reductive amination to generate a wide array of secondary and tertiary amines. This reaction is fundamental in medicinal chemistry for introducing basic nitrogen atoms that can form crucial salt bridges with amino acid residues in target proteins and improve aqueous solubility.
Rationale: The reaction proceeds via the initial formation of an imine or iminium ion intermediate upon condensation of the aldehyde with a primary or secondary amine. This intermediate is then reduced in situ by a mild reducing agent, such as sodium triacetoxyborohydride (STAB), to yield the corresponding amine. STAB is often the reagent of choice due to its mildness and tolerance of a wide range of functional groups.[4]
Protocol 1: General Procedure for Reductive Amination
-
Reaction Setup: To a solution of 1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (0.1 M), add the desired primary or secondary amine (1.1 eq).
-
Imine Formation: Stir the mixture at room temperature for 30-60 minutes. For less reactive amines, the addition of a mild acid catalyst like acetic acid (0.1 eq) can be beneficial.
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours at room temperature.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 7-(aminomethyl)-1H-pyrazolo[4,3-b]pyridine derivative.
Wittig Reaction: Forging Carbon-Carbon Double Bonds
The Wittig reaction provides a reliable method for converting the 7-carbaldehyde into various vinyl derivatives.[5][6][7] This allows for the introduction of a range of substituents connected by a double bond, which can act as linkers to other pharmacophores or as probes to explore hydrophobic pockets in a target's active site.
Rationale: The reaction involves the nucleophilic attack of a phosphorus ylide on the carbonyl carbon of the aldehyde. This leads to the formation of a betaine intermediate, which subsequently collapses to an oxaphosphetane. The decomposition of the oxaphosphetane ring yields the desired alkene and triphenylphosphine oxide.[5] The stereochemical outcome (E/Z selectivity) can often be controlled by the nature of the ylide and the reaction conditions.
Protocol 2: Representative Wittig Olefination
-
Ylide Preparation: In a flame-dried, two-necked flask under an inert atmosphere (N₂ or Ar), suspend the appropriate phosphonium salt (e.g., methyltriphenylphosphonium bromide) (1.2 eq) in anhydrous tetrahydrofuran (THF) (0.2 M). Cool the suspension to 0 °C and add a strong base such as n-butyllithium (n-BuLi) or sodium hydride (NaH) (1.1 eq) dropwise. Allow the mixture to stir at room temperature for 1 hour to form the ylide (a characteristic color change is often observed).
-
Aldehyde Addition: Cool the ylide solution to 0 °C and add a solution of 1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde (1.0 eq) in anhydrous THF dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.
-
Work-up: Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the mixture with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography to isolate the 7-vinyl-1H-pyrazolo[4,3-b]pyridine derivative. The triphenylphosphine oxide byproduct can often be removed by trituration or chromatography.
Oxidation to Carboxylic Acid: Introducing an Acidic Moiety
The aldehyde can be readily oxidized to the corresponding carboxylic acid, providing a key site for the formation of amides, esters, and other acid derivatives. The carboxylic acid functionality can serve as a critical hydrogen bond donor/acceptor and can also be used to enhance the solubility and metabolic stability of a compound.
Rationale: The Pinnick oxidation, using sodium chlorite (NaClO₂) and a scavenger for the hypochlorite byproduct (such as 2-methyl-2-butene), is a highly effective and mild method for the oxidation of aldehydes to carboxylic acids without affecting other sensitive functional groups.[8]
Protocol 3: Pinnick Oxidation to 1H-Pyrazolo[4,3-b]pyridine-7-carboxylic acid
-
Reaction Setup: Dissolve 1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde (1.0 eq) in a mixture of tert-butanol and water (e.g., 3:1 v/v).
-
Reagent Addition: Add 2-methyl-2-butene (4.0-5.0 eq) to the solution. In a separate flask, prepare a solution of sodium chlorite (NaClO₂) (1.5 eq) and sodium dihydrogen phosphate (NaH₂PO₄) (1.5 eq) in water. Add this solution dropwise to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature for 4-12 hours. Monitor the consumption of the starting material by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to 0 °C and carefully adjust the pH to ~3-4 with 1M HCl. This will precipitate the carboxylic acid product.
-
Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield 1H-Pyrazolo[4,3-b]pyridine-7-carboxylic acid. Further purification can be achieved by recrystallization if necessary.
Visualization of Synthetic Pathways
The following diagram illustrates the central role of 1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde as a synthetic hub.
Caption: Synthetic utility of the target aldehyde.
Application in Kinase Inhibitor Drug Discovery
The functionalization of the C7 position of the pyrazolopyridine scaffold is a key strategy in the design of potent and selective kinase inhibitors. While specific examples originating directly from the 7-carbaldehyde are not extensively documented, we can infer its utility by examining known inhibitors with C7 modifications.
| Pyrazolo[4,3-b]pyridine Derivative Class | Target Kinase(s) | Significance of C7-Substituent |
| 7-Aminoalkyl derivatives | c-Met, CDK8 | Introduction of basic amines can form key interactions with acidic residues (e.g., Asp, Glu) in the solvent-exposed region of the kinase domain, enhancing potency and selectivity.[1] |
| 7-Aryl/heteroaryl ethers | ALK5 | Aryl ethers at this position can occupy a hydrophobic pocket and contribute to improved cell permeability and metabolic stability. |
| 7-Amide derivatives | PD-1/PD-L1 interaction inhibitors | Amide functionalities can act as hydrogen bond donors and acceptors, crucial for specific recognition by the target protein.[3] |
Illustrative Signaling Pathway: JAK-STAT
Derivatives of the closely related pyrazolopyrimidine scaffold, such as Ruxolitinib, are potent inhibitors of Janus Kinases (JAKs). The JAK-STAT signaling pathway is a critical regulator of the immune response, and its aberrant activation is implicated in autoimmune diseases and cancers. The development of novel pyrazolo[4,3-b]pyridine-based JAK inhibitors is an active area of research.
Caption: Inhibition of the JAK-STAT pathway.
Conclusion and Future Perspectives
1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde represents a highly valuable, albeit underutilized, building block for medicinal chemistry. Its true potential is realized when viewed as a versatile intermediate for the synthesis of libraries of C7-functionalized pyrazolopyridine derivatives. The protocols outlined in this note for reductive amination, Wittig olefination, and oxidation provide a robust toolkit for researchers to explore the structure-activity relationships at this critical position. As the demand for novel, potent, and selective kinase inhibitors continues to grow, the strategic use of key intermediates like 1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde will be paramount in accelerating the discovery of next-generation therapeutics.
References
-
Liao, Y., et al. (2006). Solid phase synthesis of pyrazolo[3,4-d]pyrimidine derivatives via aza-Wittig/electrocyclic ring closure reaction on rink resin. Journal of Combinatorial Chemistry, 8(2), 225-231. Available at: [Link]
-
Bou-Petit, E., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. Available at: [Link]
-
Teixidó, J., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Universitat Ramon Llull. Available at: [Link]
-
(2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. ResearchGate. Available at: [Link]
-
Starova, A. A., et al. (2019). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. Molecules, 24(18), 3349. Available at: [Link]
-
Khidre, R. E., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245. Available at: [Link]
-
Wang, C., et al. (2021). Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. European Journal of Medicinal Chemistry, 223, 113645. Available at: [Link]
-
Teixidó, J., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. Available at: [Link]
-
Ophardt, C. E. (2018). Wittig Reaction. Master Organic Chemistry. Available at: [Link]
-
Simenel, A. A., et al. (2021). SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES. INEOS OPEN, 4(1), 1-7. Available at: [Link]
-
Abdel-Wahab, B. F., et al. (2017). One-Step Synthesis of Fully Functionalized Pyrazolo[3,4-b]pyridines via Isobenzofuranone Ring Opening. The Journal of Organic Chemistry, 82(23), 12791-12797. Available at: [Link]
-
(2025). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. ResearchGate. Available at: [Link]
-
Kumar, A., et al. (2023). Molecular Hybrids of Pyazolo[3,4-b]pyridine and Triazole: Design, Synthesis and In Vitro Antibacterial Studies. Molecules, 28(15), 5849. Available at: [Link]
-
Szlachcic, P., et al. (2021). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules, 27(1), 1. Available at: [Link]
-
(2024). Wittig Reaction: Mechanism and Examples. NROChemistry. Available at: [Link]
-
Tzanetou, E., et al. (2023). Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Omega, 8(4), 4165-4181. Available at: [Link]
-
Al-Omair, M. A., et al. (2023). Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega, 8(1), 1018-1033. Available at: [Link]
-
Tzanetou, E., et al. (2023). Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Publications. Available at: [Link]
-
Mahendra, K. R., & Rai, K. M. L. (2016). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Liquid Crystal and Biological Studies. Organic Chemistry: Current Research, 5(4), 1-6. Available at: [Link]
-
(2023). Wittig Reaction. Chemistry LibreTexts. Available at: [Link]
-
Chad's Prep. (2021). 19.7b Wittig Reaction | Organic Chemistry. YouTube. Available at: [Link]
-
Kumbhat, S., & Sharma, P. K. (2002). Kinetics of Oxidation of Heterocyclic Compounds by Quinolinium Dichromate. Bulletin of the Korean Chemical Society, 23(1), 125-128. Available at: [Link]
-
Vasilevsky, S. F., & El-Sawy, E. R. (2023). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. Molecules, 28(15), 5898. Available at: [Link]
Sources
- 1. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Hybrids of Pyazolo[3,4-b]pyridine and Triazole: Design, Synthesis and In Vitro Antibacterial Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ineosopen.org [ineosopen.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. hrcak.srce.hr [hrcak.srce.hr]
Application Note & Protocols: Design and Synthesis of Kinase Inhibitors Using 1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde
Abstract
The 1H-Pyrazolo[4,3-b]pyridine scaffold represents a privileged chemotype in medicinal chemistry, renowned for its role as an effective "hinge-binding" motif in a multitude of kinase inhibitors. Its structural similarity to purine enables potent and often selective ATP-competitive inhibition of various kinase families implicated in oncology and inflammatory diseases. This guide details the strategic use of a key intermediate, 1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde , as a versatile platform for generating diverse libraries of kinase inhibitors. We provide a comprehensive, field-tested protocol for library synthesis via reductive amination, methods for structural and purity validation, and a protocol for evaluating the biological activity of synthesized compounds using an in vitro kinase assay. This document serves as a practical guide for researchers, scientists, and drug development professionals aiming to accelerate the discovery of novel therapeutics.
Introduction: The Strategic Value of the Pyrazolopyridine Scaffold
Protein kinases, a family of over 500 enzymes, are central regulators of cellular signaling pathways.[1] Their aberrant activity is a hallmark of numerous diseases, most notably cancer, making them one of the most important classes of drug targets.[2][3] A significant portion of small-molecule kinase inhibitors are ATP-competitive, designed to occupy the ATP-binding pocket and prevent the phosphorylation of substrate proteins.
The 1H-Pyrazolo[4,3-b]pyridine core is a bioisostere of adenine, the nitrogenous base in ATP. This mimicry allows it to form critical hydrogen bonds with the "hinge region" of the kinase ATP-binding site, a conserved backbone that connects the N- and C-lobes of the kinase domain. This interaction serves as a powerful anchoring point for the inhibitor, making the scaffold a "privileged" core for kinase drug discovery.[1][2][3][4][5] Several approved drugs and late-stage clinical candidates, such as Glumetinib, are built upon this framework.[1][6]
The true power of a scaffold, however, lies in its capacity for diversification to achieve selectivity and potency. The C7 position of the 1H-Pyrazolo[4,3-b]pyridine ring points towards the solvent-exposed region of the ATP pocket. This region is highly variable among different kinases, offering a prime opportunity to build selectivity and engage in additional high-affinity interactions. The introduction of a carbaldehyde (aldehyde) group at this C7 position creates an exceptionally versatile chemical handle. This aldehyde is not a simple placeholder; it is a reactive electrophile perfectly primed for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions, allowing for the systematic exploration of chemical space in the solvent-front region.[7][8]
This application note focuses on one of the most robust and reliable methods for diversifying this core: reductive amination .
Synthesis of the Key Intermediate: 1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde
The creation of a diverse inhibitor library begins with a robust and scalable synthesis of the core aldehyde intermediate. While multiple routes exist, a common strategy involves building the pyrazolopyridine core from functionalized pyridine precursors. One efficient method is based on the Japp–Klingemann reaction, starting from readily available 2-chloro-3-nitropyridines.[6] This approach allows for the controlled construction of the fused pyrazole ring.
Once the 1H-Pyrazolo[4,3-b]pyridine nucleus is formed, the C7-carbaldehyde can be installed through several methods, such as the Vilsmeier-Haack reaction on an activated precursor or the controlled oxidation of a C7-methyl or C7-hydroxymethyl group.[8] The availability of a stable, multi-gram scale synthesis for this intermediate is the critical first step in any drug discovery campaign.
Caption: Synthetic pathway to the key aldehyde intermediate.
Protocol 1: Library Generation via Reductive Amination
Principle of the Method
Reductive amination is a cornerstone reaction in medicinal chemistry for its efficiency, reliability, and broad substrate scope. The reaction proceeds in two stages: first, the aldehyde reacts with a primary or secondary amine to form a transient iminium (or Schiff base) intermediate. Second, a mild and selective reducing agent, introduced in the same pot, reduces the iminium ion to the corresponding amine.
Causality of Reagent Choice:
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃ or "STAB") is the reagent of choice. Unlike stronger reducing agents (e.g., NaBH₄), STAB is mild enough that it will not reduce the starting aldehyde, but it is sufficiently reactive to reduce the protonated iminium intermediate. Its steric bulk and mild nature prevent side reactions and improve yields.
-
Solvent: Dichloroethane (DCE) or Tetrahydrofuran (THF) are excellent solvents as they are aprotic and effectively solubilize the reactants without interfering with the reaction.
-
Acid Catalyst (Optional): A small amount of acetic acid can be added to catalyze the formation of the iminium ion, particularly when less nucleophilic amines are used.
Experimental Protocol: Synthesis of a Representative Inhibitor
This protocol describes the synthesis of a hypothetical inhibitor, Compound 1 , using piperazine as the amine.
Materials:
-
1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde (1.0 eq)
-
1-Boc-piperazine (1.1 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
Anhydrous 1,2-Dichloroethane (DCE)
-
Glacial Acetic Acid (optional, ~0.1 eq)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Solvents for chromatography (e.g., Dichloromethane/Methanol)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde (e.g., 100 mg, 0.62 mmol).
-
Addition of Reactants: Dissolve the aldehyde in anhydrous DCE (5 mL). Add 1-Boc-piperazine (127 mg, 0.68 mmol). If the amine is a hydrochloride salt, add a non-nucleophilic base like triethylamine (1.1 eq) to liberate the free base. Stir the mixture at room temperature for 20 minutes.
-
Reduction: Carefully add sodium triacetoxyborohydride (210 mg, 0.93 mmol) portion-wise over 5 minutes. The reaction may mildly exotherm.
-
Reaction Monitoring (Self-Validation): Allow the reaction to stir at room temperature. Monitor the consumption of the starting aldehyde by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 5% Methanol in Dichloromethane). The reaction is typically complete within 2-4 hours.
-
Work-up: Once the reaction is complete, quench by slowly adding saturated NaHCO₃ solution (10 mL). Stir vigorously for 15 minutes. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with Dichloromethane (3 x 15 mL). Combine the organic layers.
-
Drying and Concentration: Wash the combined organic layers with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient elution (e.g., 0-10% Methanol in Dichloromethane) to afford the pure product.
-
Final Characterization (Self-Validation): Confirm the identity and purity of the final compound using:
-
¹H NMR & ¹³C NMR: To confirm the chemical structure.
-
LC-MS: To confirm the mass of the desired product and assess purity (>95% is desired for biological testing).
-
Caption: General workflow for reductive amination.
Case Study: Targeting Fibroblast Growth Factor Receptor (FGFR)
Background
The FGFR signaling pathway plays a crucial role in cell proliferation, differentiation, and angiogenesis.[9] Aberrant activation of FGFRs due to mutations or gene amplification is a known driver in various cancers, including bladder, lung, and breast cancer. Therefore, potent and selective FGFR inhibitors are of high therapeutic interest.[10]
Structure-Activity Relationship (SAR) Insights
Using the reductive amination protocol, a library of analogs can be synthesized to probe the SAR. The data below is representative of a typical discovery campaign.
| Compound ID | R-Group (from Amine) | FGFR1 IC₅₀ (nM) | Rationale / Comments |
| 2a | -CH₂-N(CH₃)₂ | 550 | Simple, small amine shows weak activity. |
| 2b | -CH₂-(4-hydroxypiperidine) | 120 | Addition of H-bond donor/acceptor improves potency. |
| 2c | -CH₂-(piperazine) | 45 | Basic nitrogen provides a key ionic interaction point. |
| 2d | -CH₂-(4-methylpiperazine) | 15 | Optimal potency. The methyl group may occupy a small hydrophobic pocket. |
| 2e | -CH₂-(4-phenylpiperazine) | 210 | Large, bulky substituent introduces steric clash, reducing activity. |
Expertise-Driven Analysis: The SAR table demonstrates a clear trend. The introduction of a basic nitrogen atom, as in the piperazine series (2c-2e), dramatically improves potency compared to a simple tertiary amine (2a). This strongly suggests the presence of an acidic residue (e.g., Aspartic or Glutamic acid) in the solvent-front region of the FGFR1 ATP pocket that can form a favorable salt-bridge interaction. Further optimization, as seen in 2d , where a small lipophilic methyl group is added, leads to a significant boost in potency. This is a classic drug design strategy: using a primary anchoring scaffold (the pyrazolopyridine) and systematically modifying a solvent-exposed vector to gain additional high-affinity interactions. The loss of activity with a large phenyl group (2e ) defines the steric limits of the pocket.
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™)
Principle of the Method
The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction. The assay is performed in two steps. First, after the kinase reaction, an ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining unconsumed ATP. Second, a Kinase Detection Reagent is added to convert the ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescent signal is directly proportional to the ADP concentration and thus to the kinase activity. Inhibitors will cause a decrease in the signal.
Experimental Protocol
Materials:
-
Recombinant human FGFR1 kinase
-
Poly(Glu,Tyr) 4:1 peptide substrate
-
ATP solution
-
Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test compounds (serially diluted in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
Procedure:
-
Compound Plating: Create a serial dilution of the test compounds in DMSO. Typically, an 11-point, 3-fold dilution series is prepared, starting from 10 µM. Dispense a small volume (e.g., 50 nL) of each compound dilution into the wells of a 384-well plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
Kinase Reaction Setup: Prepare a master mix containing the kinase reaction buffer, FGFR1 enzyme, and the peptide substrate. Add this mix to the wells containing the compounds.
-
Initiate Reaction: Prepare a second master mix containing the reaction buffer and ATP. Add this mix to all wells to start the kinase reaction. The final ATP concentration should be at or near the Km for the enzyme.
-
Incubation: Incubate the plate at room temperature for a set time (e.g., 60 minutes).
-
Terminate Reaction & Deplete ATP: Add the ADP-Glo™ Reagent to all wells. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion & Signal Generation: Add the Kinase Detection Reagent to all wells. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis (Self-Validation):
-
Normalize the data using the "no inhibitor" (100% activity) and "no enzyme" (0% activity) controls.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter dose-response curve to determine the IC₅₀ value for each compound.
-
Caption: Workflow for the ADP-Glo™ kinase assay.
Conclusion
The 1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde is a high-value intermediate for the rapid and efficient discovery of novel kinase inhibitors. Its strategic design allows for the reliable anchoring of the inhibitor to the kinase hinge region while providing a versatile chemical handle at the C7 position for exploring the selectivity-determining solvent-front region. The reductive amination protocol detailed here is a robust, scalable, and highly effective method for generating diverse chemical libraries. When coupled with systematic biological evaluation and rigorous chemical characterization, this integrated approach provides a powerful platform for medicinal chemists and drug discovery scientists to develop next-generation targeted therapeutics.
References
-
El-Sayed, M. A.-A., & Abbas, H. S. (Year). Examples of marketed pyrazolopyridine drugs. ResearchGate. Available at: [Link]
-
Halder, P., Rai, A., Talukdar, V., Das, P., & Lakkaniga, N. R. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry, 15(5), 1452–1470. Available at: [Link]
-
Wang, B., et al. (2016). Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. ACS Medicinal Chemistry Letters, 7(6), 621–626. Available at: [Link]
-
Tanimura, H., et al. (2020). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. Bioorganic & Medicinal Chemistry, 28(15), 115573. Available at: [Link]
-
Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]
-
Leventis, A., et al. (2021). Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity. Molecules, 26(16), 4983. Available at: [Link]
-
Estrada-Tejedor, R., & Teixidó, J. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2235. Available at: [Link]
-
El-Ghanam, A. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC. Available at: [Link]
-
Flores-Cedillo, M., et al. (2024). Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics. Molecules, 29(10), 2315. Available at: [Link]
-
Xu, Y., et al. (2024). Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Arabian Journal of Chemistry, 17(7), 105934. Available at: [Link]
-
Estrada-Tejedor, R., & Teixidó, J. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Universitat Ramon Llull Research Portal. Available at: [Link]
-
Estrada-Tejedor, R., & Teixidó, J. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. National Center for Biotechnology Information. Available at: [Link]
-
Bakulina, O., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. Molecules, 28(2), 803. Available at: [Link]
-
Zhang, T., et al. (2022). Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1599–1612. Available at: [Link]
-
Hassaballah, A. I., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances, 14(3), 1806–1829. Available at: [Link]
-
Wang, B., et al. (2016). Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Halder, P., et al. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Publishing. Available at: [Link]
-
D'Angiolella, G. B., & Tenti, E. (2024). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 29(4), 896. Available at: [Link]
-
Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents. (2022). Bentham Science. Available at: [Link]
-
Norman, M. H., et al. (2016). Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. ACS Medicinal Chemistry Letters, 7(1), 79–84. Available at: [Link]
-
El-Gamal, M. I., et al. (2022). Targeting tumor cells with pyrazolo[3,4-d]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms. Arabian Journal of Chemistry, 15(1), 103525. Available at: [Link]
-
Halder, P., et al. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. ResearchGate. Available at: [Link]
Sources
- 1. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Condensation Reactions of 1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde with Active Methylene Compounds
Introduction: Unlocking the Potential of the Pyrazolo[4,3-b]pyridine Scaffold
The 1H-Pyrazolo[4,3-b]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural basis for a multitude of compounds with significant therapeutic potential.[1][2] Its unique electronic properties and spatial arrangement allow for diverse interactions with biological targets, making it a cornerstone for the development of novel kinase inhibitors, anti-inflammatory agents, and other pharmaceuticals. Functionalization of this core is paramount to modulating its pharmacological profile.
One of the most robust and versatile methods for C-C bond formation and functionalization of heterocyclic aldehydes is the Knoevenagel condensation.[3] This reaction involves the nucleophilic addition of an active methylene compound to an aldehyde, followed by dehydration, to yield an α,β-unsaturated product.[4][5] These products are not only valuable final compounds but also serve as versatile intermediates for subsequent transformations, such as Michael additions or cycloadditions.
This document provides a detailed guide to the condensation reactions between 1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde and various active methylene compounds. We will delve into the underlying mechanisms, provide field-tested protocols, and offer expert insights to ensure successful synthesis and application.
Core Principles: The Knoevenagel Condensation Mechanism
The reactivity in a Knoevenagel condensation is governed by two key factors: the electrophilicity of the aldehyde's carbonyl carbon and the acidity of the protons on the active methylene compound.[6] Active methylene compounds feature a -CH₂- group flanked by two electron-withdrawing groups (Z), such as -CN, -COOR, or -COR, which stabilize the resulting carbanion (enolate).[6][7]
The reaction is typically catalyzed by a weak base, such as piperidine, or ammonium salts like diisopropylethylammonium acetate (DIPEAc).[8][9] The catalyst's primary role is to deprotonate the active methylene compound, generating a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of the 1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde. The resulting tetrahedral alkoxide intermediate subsequently undergoes protonation and then dehydration to yield the final conjugated system.[5][8]
Caption: Figure 1: Generalized Base-Catalyzed Knoevenagel Mechanism
Experimental Protocols: A Practical Guide
The following protocols are representative procedures adapted from established methods for analogous heterocyclic aldehydes.[10][11] Researchers should consider small-scale trials to optimize conditions for their specific setup.
Protocol 1: Piperidine-Catalyzed Condensation with Malononitrile
This protocol is a classic, high-yielding method for synthesizing vinyl dinitrile derivatives, which are excellent Michael acceptors.
Rationale: Malononitrile is highly acidic, and the reaction proceeds readily under mild basic catalysis. Ethanol is an effective solvent that solubilizes the reactants and is easily removed during work-up. Piperidine is a sufficiently strong base to generate the carbanion without promoting self-condensation of the aldehyde.
-
Materials:
-
1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde (1.0 mmol, 1 eq.)
-
Malononitrile (1.1 mmol, 1.1 eq.)
-
Piperidine (0.2 mmol, 0.2 eq.)
-
Ethanol (10 mL)
-
-
Procedure:
-
To a 50 mL round-bottom flask, add 1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde and ethanol. Stir at room temperature until fully dissolved.
-
Add malononitrile to the solution, followed by the catalytic amount of piperidine.
-
Heat the reaction mixture to reflux (approx. 78°C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Upon completion, cool the mixture to room temperature. The product often precipitates directly from the solution.
-
If precipitation occurs, collect the solid by vacuum filtration. Wash the solid with cold ethanol (2 x 5 mL) to remove residual reactants.
-
If no precipitate forms, reduce the solvent volume under reduced pressure. The resulting solid can be recrystallized from an appropriate solvent system (e.g., ethanol/water) to yield the pure product.
-
-
Self-Validation: The product, 2-((1H-Pyrazolo[4,3-b]pyridin-7-yl)methylene)malononitrile, can be characterized by its distinct spectroscopic data. Expect a sharp nitrile stretch (C≡N) around 2220 cm⁻¹ in the IR spectrum and a singlet for the vinyl proton around 8.5-9.5 ppm in the ¹H NMR spectrum.[11]
Protocol 2: Doebner Modification with Malonic Acid in Pyridine
This modification is specific for reactions with malonic acid to produce the corresponding α,β-unsaturated carboxylic acid. The reaction leverages pyridine as both the solvent and catalyst, and the condensation is followed by a thermally induced decarboxylation.[3][8]
Rationale: The Doebner modification is a classic method for converting aldehydes to cinnamic acid analogues.[3] Pyridine serves as the base to facilitate the initial condensation. The intermediate vinyl carboxylic acid readily undergoes decarboxylation at elevated temperatures to yield the final product.
-
Materials:
-
1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde (1.0 mmol, 1 eq.)
-
Malonic Acid (1.5 mmol, 1.5 eq.)
-
Pyridine (5 mL)
-
Piperidine (2-3 drops, catalytic)
-
-
Procedure:
-
Combine 1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde, malonic acid, and pyridine in a round-bottom flask equipped with a reflux condenser.
-
Add a few drops of piperidine to initiate the reaction.
-
Heat the mixture to reflux (approx. 115°C) for 4-6 hours, monitoring for CO₂ evolution, which indicates decarboxylation.
-
After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker containing crushed ice and water (50 mL).
-
Acidify the aqueous mixture to pH 2-3 using concentrated HCl. This will precipitate the carboxylic acid product.
-
Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.
-
Protocol 3: Green, Catalyst-Free Condensation in an Aqueous Medium
Reflecting the growing importance of sustainable chemistry, this protocol adapts a catalyst-free method that leverages the inherent reactivity of the substrates in an environmentally benign solvent system.[12]
Rationale: For highly reactive substrates, the use of organic solvents and catalysts can sometimes be avoided. Water-ethanol mixtures can provide sufficient solubility while promoting the reaction, potentially through hydrogen bonding interactions that stabilize the transition state. This approach simplifies work-up and reduces environmental impact.[10][13][14]
-
Materials:
-
1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde (1.0 mmol, 1 eq.)
-
Active Methylene Compound (e.g., malononitrile or ethyl cyanoacetate) (1.0 mmol, 1 eq.)
-
Water:Ethanol (1:1 mixture, 10 mL)
-
-
Procedure:
-
In a 50 mL round-bottom flask, suspend the 1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde and the active methylene compound in the water:ethanol mixture.
-
Heat the reaction mixture to reflux. For some highly activated systems, stirring at room temperature may be sufficient.[12]
-
Monitor the reaction by TLC. The reaction time can vary from 30 minutes to several hours depending on the reactivity of the methylene compound.
-
Upon completion, cool the reaction mixture in an ice bath to maximize precipitation of the product.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with a small amount of cold water, followed by a cold 1:1 water:ethanol solution.
-
Dry the product under vacuum. The product is often of high purity, requiring no further purification.
-
Caption: Figure 2: General Experimental Workflow
Data Summary and Characterization
The choice of active methylene compound and reaction conditions dictates the structure of the final product. The following table summarizes expected outcomes for representative reactions.
| Active Methylene Compound | Common Catalyst | Typical Solvent | Temp. (°C) | Expected Product Structure |
| Malononitrile | Piperidine | Ethanol | 78 | Vinyl Dinitrile |
| Ethyl Cyanoacetate | DIPEAc / Piperidine | Toluene / Ethanol | 80-110 | α-Cyanoacrylate Ester |
| Diethyl Malonate | Piperidine / Acetic Acid | Benzene / Toluene | 80-110 | Diethyl Alkylidene-malonate |
| Malonic Acid | Pyridine / Piperidine | Pyridine | 115 | α,β-Unsaturated Carboxylic Acid |
| 1,3-Indandione | Acetic Acid | Acetic Acid | 118 | 2-(Pyrazolyl-methylene)-indane-1,3-dione |
Key Spectroscopic Signatures for Product Validation:
-
¹H NMR: Appearance of a new singlet in the downfield region (δ 7.5-9.5 ppm) corresponding to the newly formed vinyl proton (-CH=C). The disappearance of the aldehyde proton signal (δ ~10 ppm) confirms reaction completion.
-
¹³C NMR: Appearance of new signals for the vinyl carbons, with the β-carbon (attached to the pyrazolopyridine ring) appearing further downfield than the α-carbon.
-
IR Spectroscopy: A strong absorbance band for the C=C double bond (1600-1650 cm⁻¹). For nitrile derivatives, a sharp C≡N stretch around 2220-2230 cm⁻¹. For ester derivatives, a strong C=O stretch around 1700-1730 cm⁻¹.
-
Mass Spectrometry: The molecular ion peak in the mass spectrum should correspond to the calculated mass of the expected product.
Troubleshooting and Field Insights
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Insufficiently active catalyst. 2. Low reaction temperature. 3. Poor quality of aldehyde (oxidized to carboxylic acid). | 1. Use fresh piperidine or a different base (e.g., ammonium acetate). 2. Increase reaction temperature or time. 3. Verify aldehyde purity via NMR before starting. |
| Formation of Dark Tar | 1. Reaction temperature is too high. 2. Prolonged reaction time leading to polymerization. 3. Use of a strong base. | 1. Reduce reaction temperature. 2. Monitor the reaction closely with TLC and stop it upon completion. 3. Use a weaker base or a catalytic amount. |
| Difficult Product Isolation | Product is too soluble in the reaction solvent. | Remove the solvent under reduced pressure and attempt trituration with a non-polar solvent (e.g., hexane, diethyl ether) to induce precipitation. |
| Side Product Formation | Michael addition of a second equivalent of the active methylene compound to the product. | Use a stoichiometric amount (1:1) of the reactants. Add the active methylene compound slowly to the aldehyde solution. |
Conclusion
The Knoevenagel condensation is a powerful and highly adaptable tool for the derivatization of 1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde. By carefully selecting the active methylene compound, catalyst, and reaction conditions, researchers can access a wide array of α,β-unsaturated derivatives. These products are pivotal for expanding the chemical space around this medicinally important scaffold, enabling the fine-tuning of physicochemical properties and biological activities essential for modern drug discovery.
References
-
Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. (2021). ACS Omega. [Link]
-
Part –V: Utilities of Active Methylene. (2020). To Chemistry Journal. [Link]
-
Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. [Link]
-
Synthesis of some Pyrazole Derivatives via Knoevenagel Condensation Proven Effective as Antibacterial and Antifungal Activity. (2015). ResearchGate. [Link]
-
Utilities of Active Methylene Compounds and Heterocycles Bearing Active Methyl or having an Active Methine in the Formation of Heterocyclyl and Heterocyclopyridines (Part III). Journal of Materials Science Research and Reviews. [Link]
-
Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. (2011). ARKIVOC. [Link]
-
Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. (2021). Journal of the Mexican Chemical Society. [Link]
-
Mechanism for the synthesis of pyrazole derivatives via Knoevenagel condensation and Michael addition. ResearchGate. [Link]
-
Part –IV: Utilities of active methylene compounds and heterocycles bearing active methyl or having an active methine in the synthesis of triazoles, pyridazines, triazines and diazepines. (2021). Taylor & Francis Online. [Link]
-
Recent development of green protocols towards Knoevenagel condensation: A Review. (2021). ResearchGate. [Link]
-
Active Methylene Compounds. Shivaji College. [Link]
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2021). NIH National Center for Biotechnology Information. [Link]
-
Recent advances in the synthesis of new pyrazole derivatives. (2020). Revista de la Sociedad Química de México. [Link]
-
The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. (2018). Pure and Applied Chemistry. [Link]
-
Knoevenagel condensation. Wikipedia. [Link]
-
Reactions of 5-aminopyrazole with Active Methylene Compounds:Synthesis of Pyrazolo[3,4-b]pyridine Derivatives. (2005). Sciforum. [Link]
-
Active methylene compounds. (2018). Scribd. [Link]
-
Facile, Novel and Efficient Synthesis of New Pyrazolo[3,4-b]pyridine Products from Condensation of Pyrazole-5-amine Derivatives and Activated Carbonyl Groups. (2016). Sci-Hub. [Link]
-
The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. (2018). Taylor & Francis Online. [Link]
-
Condensation reaction of substituted aromatic aldehydes and active methylene compounds. ResearchGate. [Link]
-
A simple, expeditious and green process for Knoevenagel condensation of pyrazole aldehydes in aqueous media. (2017). ResearchGate. [Link]
-
Knoevenagel Condensation Reaction Mechanism | Full Video Lecture. (2020). YouTube. [Link]
-
A facile catalyst-free Knoevenagel condensation of pyridinecarbaldehydes and active methylene compounds. (2014). Bulgarian Chemical Communications. [Link]
Sources
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sciforum.net [sciforum.net]
- 3. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. m.youtube.com [m.youtube.com]
- 6. shivajicollege.ac.in [shivajicollege.ac.in]
- 7. Active methylene compounds | PDF [slideshare.net]
- 8. Knoevenagel Condensation [organic-chemistry.org]
- 9. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity [scielo.org.mx]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. bcc.bas.bg [bcc.bas.bg]
- 13. researchgate.net [researchgate.net]
- 14. pure.tue.nl [pure.tue.nl]
The Untapped Potential of 1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde in Multicomponent Reactions: A Guide to Scaffolding Innovation in Drug Discovery
Introduction: The Strategic Value of the Pyrazolo[4,3-b]pyridine Core
The quest for novel molecular architectures with significant therapeutic potential is a driving force in medicinal chemistry and drug discovery. Among the myriad of heterocyclic scaffolds, the pyrazolo[4,3-b]pyridine core stands out as a "privileged" structure. Its isomeric counterpart, pyrazolo[3,4-b]pyridine, has been extensively studied and is a key component in a range of biologically active compounds, including kinase inhibitors for oncology.[1][2] The pyrazolo[4,3-b]pyridine scaffold, while less explored, holds immense promise due to its unique electronic properties and spatial arrangement of nitrogen atoms, making it an attractive starting point for the development of novel therapeutics.[3][4]
Multicomponent reactions (MCRs) offer a powerful and efficient strategy for the rapid construction of complex molecules from simple, readily available starting materials in a single synthetic operation.[5] This approach aligns perfectly with the principles of green chemistry and is ideally suited for the generation of diverse compound libraries for high-throughput screening.
This technical guide focuses on the untapped potential of a specific, yet crucial, building block: 1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde . While direct literature on the application of this particular aldehyde in MCRs is nascent, this document serves as a forward-looking application note. It provides researchers with the foundational knowledge and detailed protocols to explore its utility in key MCRs, thereby unlocking new avenues for the synthesis of novel pyrazolo[4,3-b]pyridine derivatives with high potential for biological activity.
Synthesis of the Key Building Block: 1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde
A reliable supply of the starting aldehyde is paramount. While several methods can be envisaged for its synthesis, a plausible and efficient route involves the Vilsmeier-Haack formylation of a suitable 1H-pyrazolo[4,3-b]pyridine precursor. This reaction is a well-established method for the formylation of electron-rich heterocyclic systems.[6][7]
Proposed Synthetic Protocol: Vilsmeier-Haack Formylation
This protocol is based on established procedures for the formylation of related heterocyclic systems.
Materials:
-
1H-Pyrazolo[4,3-b]pyridine (or a suitable substituted derivative)
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM, anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, cool anhydrous DMF (3 equivalents) to 0 °C in an ice bath. Add phosphorus oxychloride (1.2 equivalents) dropwise with stirring, ensuring the temperature does not exceed 10 °C. Stir the resulting mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Reaction with Pyrazolopyridine: Dissolve 1H-pyrazolo[4,3-b]pyridine (1 equivalent) in anhydrous DCM and add it dropwise to the prepared Vilsmeier reagent at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (around 40-50 °C) for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde.
Causality Behind Experimental Choices:
-
The use of anhydrous conditions is crucial as the Vilsmeier reagent is moisture-sensitive.
-
The dropwise addition of POCl₃ to DMF at low temperatures controls the exothermic reaction.
-
The final heating step drives the electrophilic substitution on the electron-rich pyridine ring of the pyrazolopyridine system.
Application of 1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde in Multicomponent Reactions
The aldehyde functionality is a versatile handle for a wide array of MCRs. The following sections provide detailed, prospective protocols for employing 1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde in some of the most powerful MCRs.
The Ugi Four-Component Reaction (U-4CR)
The Ugi reaction is a cornerstone of MCRs, combining an aldehyde, an amine, a carboxylic acid, and an isocyanide to generate α-acetamido carboxamides.[8][9][10] This reaction allows for the introduction of four points of diversity in a single step, making it ideal for creating large and diverse compound libraries.
Proposed U-4CR Protocol:
Materials:
-
1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde
-
A primary or secondary amine (e.g., aniline, benzylamine)
-
A carboxylic acid (e.g., acetic acid, benzoic acid)
-
An isocyanide (e.g., tert-butyl isocyanide, cyclohexyl isocyanide)
-
Methanol (MeOH) or Trifluoroethanol (TFE) as solvent
Procedure:
-
To a solution of 1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde (1.0 mmol) in methanol (5 mL), add the amine (1.0 mmol) and the carboxylic acid (1.0 mmol).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the isocyanide (1.0 mmol) to the reaction mixture.
-
Stir the reaction at room temperature for 24-48 hours. Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the desired α-acetamido carboxamide derivative.
Expected Product and Diversity:
The Ugi reaction with 1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde is expected to yield a diverse library of peptidomimetic structures, with the pyrazolopyridine moiety serving as a key pharmacophore. The variability of the amine, carboxylic acid, and isocyanide inputs allows for fine-tuning of the physicochemical properties of the final products.
Diagram: Ugi Reaction Workflow
Caption: Workflow for the Ugi four-component reaction.
The Biginelli Reaction
The Biginelli reaction is a three-component reaction between an aldehyde, a β-ketoester (or a related active methylene compound), and urea or thiourea to produce dihydropyrimidinones or their thio-analogs.[11][12][13][14] These products are of significant interest in medicinal chemistry due to their wide range of biological activities.
Proposed Biginelli Reaction Protocol:
Materials:
-
1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde
-
A β-ketoester (e.g., ethyl acetoacetate)
-
Urea or Thiourea
-
Ethanol (EtOH)
-
Catalyst (e.g., HCl, Yb(OTf)₃)
Procedure:
-
In a round-bottom flask, combine 1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde (1.0 mmol), the β-ketoester (1.0 mmol), and urea or thiourea (1.2 mmol) in ethanol (10 mL).
-
Add a catalytic amount of a Brønsted or Lewis acid (e.g., a few drops of concentrated HCl or 10 mol% Yb(OTf)₃).
-
Heat the reaction mixture to reflux for 4-8 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature. The product may precipitate from the solution.
-
Collect the solid product by filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the solvent and purify the residue by recrystallization or column chromatography.
Expected Product and Significance:
This reaction would lead to the synthesis of novel dihydropyrimidinones bearing the pyrazolo[4,3-b]pyridine scaffold. These compounds could be screened for a variety of biological activities, including as calcium channel blockers or for anticancer properties.
Diagram: Biginelli Reaction Mechanism
Caption: Simplified mechanism of the Biginelli reaction.
The Hantzsch Dihydropyridine Synthesis
The Hantzsch synthesis is a classic MCR that typically involves an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate to form a dihydropyridine.[15][16] The resulting dihydropyridine can often be oxidized to the corresponding pyridine.
Proposed Hantzsch Synthesis Protocol:
Materials:
-
1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde
-
β-ketoester (e.g., ethyl acetoacetate, 2 equivalents)
-
Ammonium acetate or ammonia solution
-
Ethanol (EtOH) or Acetic Acid (AcOH)
Procedure:
-
In a round-bottom flask, dissolve 1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde (1.0 mmol) and the β-ketoester (2.0 mmol) in ethanol or acetic acid (10 mL).
-
Add ammonium acetate (1.2 mmol).
-
Heat the mixture to reflux for 6-12 hours, monitoring the reaction by TLC.
-
Cool the reaction to room temperature. The product may precipitate.
-
Collect the solid by filtration and wash with a small amount of cold ethanol.
-
If necessary, the crude dihydropyridine can be oxidized to the corresponding pyridine using an oxidizing agent like ceric ammonium nitrate (CAN) or manganese dioxide (MnO₂).
-
Purify the final product by recrystallization or column chromatography.
Expected Product and Applications:
This reaction would yield 1,4-dihydropyridines (and subsequently pyridines) functionalized with the pyrazolo[4,3-b]pyridine moiety at the 4-position. Hantzsch dihydropyridines are well-known for their cardiovascular activities, and these novel analogs could exhibit interesting pharmacological profiles.
The Passerini Three-Component Reaction (P-3CR)
The Passerini reaction is a three-component reaction between an aldehyde, a carboxylic acid, and an isocyanide to form an α-acyloxy carboxamide.[17][18][19] It is a highly atom-economical reaction that provides access to a unique class of compounds.
Proposed Passerini Reaction Protocol:
Materials:
-
1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde
-
A carboxylic acid (e.g., acetic acid, formic acid)
-
An isocyanide (e.g., tert-butyl isocyanide, benzyl isocyanide)
-
Aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
Procedure:
-
To a solution of 1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde (1.0 mmol) and the carboxylic acid (1.0 mmol) in DCM (5 mL), add the isocyanide (1.0 mmol).
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Expected Product and Potential:
The Passerini reaction will yield α-acyloxy carboxamides where the pyrazolo[4,3-b]pyridine core is attached to a stereocenter bearing both an ester and an amide functionality. These highly functionalized molecules can serve as valuable intermediates for further synthetic transformations or be evaluated for their own biological activities.
Quantitative Data Summary
Since direct experimental data for MCRs with 1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde is not yet available in the literature, the following table presents typical yield ranges observed for these MCRs with other heterocyclic aldehydes, which can be used as a benchmark for expectations.
| Multicomponent Reaction | Key Reactants | Typical Product Scaffold | Expected Yield Range (%) |
| Ugi (U-4CR) | Aldehyde, Amine, Carboxylic Acid, Isocyanide | α-Acylamino Amide | 60 - 90 |
| Biginelli | Aldehyde, β-Ketoester, Urea/Thiourea | Dihydropyrimidinone | 70 - 95 |
| Hantzsch | Aldehyde, 2x β-Ketoester, Ammonia Source | 1,4-Dihydropyridine | 65 - 85 |
| Passerini (P-3CR) | Aldehyde, Carboxylic Acid, Isocyanide | α-Acyloxy Carboxamide | 50 - 80 |
Conclusion and Future Outlook
1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde represents a largely unexplored but highly promising building block for the synthesis of novel heterocyclic compounds through multicomponent reactions. This guide provides a comprehensive, albeit prospective, framework for researchers to begin exploring its utility. The detailed protocols for the Ugi, Biginelli, Hantzsch, and Passerini reactions offer a clear starting point for synthesizing diverse libraries of pyrazolo[4,3-b]pyridine derivatives.
The successful application of this aldehyde in MCRs will undoubtedly lead to the discovery of new chemical entities with potentially significant biological activities. The resulting compound libraries will be invaluable for screening against a wide range of therapeutic targets, from kinases and other enzymes to receptors involved in various disease pathways. It is our hope that this application note will catalyze research in this area and contribute to the advancement of medicinal chemistry and drug discovery.
References
- Alvim, H. G. O., da Silva Júnior, E. N., & Neto, B. A. D. (2014). What do we know about the Hantzsch reaction? A review. RSC Advances, 4(90), 54282-54299.
- Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. (2025). PMC.
- 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. (2021). MDPI.
- Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. (2023). PMC.
- 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
- Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. (2011).
- Hantzsch pyridine synthesis. (n.d.). Grokipedia.
- Functionalization of Position 7 of Pyrazolo[1,5- a ]pyrazines. (2024).
- Biginelli Reaction. (n.d.). Organic Chemistry Portal.
- Vilsmeier-Haack formylation of 1H-pyrazoles. (2011).
- Post-Ugi Cyclization for the Construction of Diverse Heterocyclic Compounds: Recent Upd
- Passerini Multicomponent Reactions. (2018).
- Supporting Information Synthesis of substituted pyrazolo[4,3-b]pyridines via Copper-mediated intramolecular CN cross-coupling of primary allylamines. (2012). The Royal Society of Chemistry.
- Passerini Reaction. (n.d.). Organic Chemistry Portal.
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (2012). IJPCBS.
- Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines – sequential versus multicomponent reaction approach. (2012). Beilstein Journals.
- Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. (2022). PMC.
- Hantzsch pyridine synthesis - overview. (n.d.). ChemTube3D.
- Synthesis of various N-heterocycles using the four-component Ugi reaction. (2019).
- Multicomponent Synthesis of 4-Aryl-4,9-dihydro-1H-pyrazolo[3,4-b]quinolines Using L-Proline as a Catalyst—Does It Really Proceed? (2023). MDPI.
- Biginelli reaction. (n.d.). Wikipedia.
- Synthesis of 7-Aryl-9-Methyl-3h- Pyrazolo[4,3-f]Quinoline Derivatives Catalysed by Iodine. (2011).
- Passerini reaction. (n.d.). Wikipedia.
- Unexpected discovery: “A new 3,3′-bipyrazolo[3,4-b]pyridine scaffold and its comprehensive analysis”. (2024). PMC.
- Structural development of 1H-pyrazolo-[3,4-b]pyridine-4-carboxylic acid derivatives as human peroxisome proliferator-activated receptor alpha (PPARα)-selective agonists. (2019). PubMed.
-
Biological Activity Evaluation of Pyrazolo[4,3-e][1][3][20]Triazine Sulfonamides. (2019). SCIREA.
- Hantzsch pyridine synthesis. (2016).
- Molecular iodine catalyzed one-pot multicomponent reactions for the synthesis of dihydrochromeno[4,3-b]pyrazolo[4,3-e]pyridin-6(7H). (2014). RSC Publishing.
- The Biginelli Dihydropyrimidine Synthesis. (2004). Organic Reactions.
- 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. (2022). MDPI.
- Biologically active pyrazolo [4,3-b]pyridines. (2020).
- Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. (2022). Taylor & Francis Online.
- Ugi Reaction. (n.d.). Organic Chemistry Portal.
Sources
- 1. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Multicomponent Synthesis of 4-Aryl-4,9-dihydro-1H-pyrazolo[3,4-b]quinolines Using L-Proline as a Catalyst—Does It Really Proceed? [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Post-Ugi Cyclization for the Construction of Diverse Heterocyclic Compounds: Recent Updates [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Ugi Reaction [organic-chemistry.org]
- 11. Biginelli Reaction [organic-chemistry.org]
- 12. Discovery, Synthesis, and Preclinical Characterization of N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506), a Novel Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 (mGlu4) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 15. grokipedia.com [grokipedia.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Passerini Reaction [organic-chemistry.org]
- 19. Passerini reaction - Wikipedia [en.wikipedia.org]
- 20. dau.url.edu [dau.url.edu]
Application and Protocol for the Purification of 1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde via Column Chromatography
Introduction
The 1H-pyrazolo[4,3-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and drug development, bearing a structural resemblance to purine bases and thereby interacting with a wide array of biological targets.[1][2] Specifically, the functionalized derivative, 1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde, serves as a critical building block in the synthesis of more complex bioactive molecules. Its aldehyde moiety offers a reactive handle for a variety of chemical transformations, enabling the generation of diverse compound libraries for screening and lead optimization.
Given that the synthesis of pyrazolopyridine derivatives often involves multi-step sequences, the crude product is typically a mixture containing unreacted starting materials, reagents, and various side-products.[3][4] Therefore, a robust purification method is paramount to isolate the target compound in high purity, which is a prerequisite for its use in subsequent synthetic steps and biological assays. This application note provides a detailed protocol for the purification of 1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde using silica gel column chromatography, a widely adopted technique for the separation of moderately polar organic compounds.
Physicochemical Properties of the Target Compound
-
Molecular Formula: C₇H₅N₃O
-
Molecular Weight: 147.14 g/mol
-
Appearance: Expected to be a solid at room temperature.
-
Polarity: 1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde is a moderately polar compound. The presence of the pyridine nitrogen and the pyrazole ring, coupled with the electron-withdrawing aldehyde group, contributes to its polarity. Aromatic aldehydes are generally less polar than their aliphatic counterparts due to the delocalization of electrons in the aromatic system.
Principle of Separation by Column Chromatography
Column chromatography is a preparative purification technique that separates compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase.[5] In this application, silica gel, a polar adsorbent, serves as the stationary phase. A solvent or a mixture of solvents acts as the mobile phase, which flows through the column.
The separation mechanism relies on the polarity of the compounds in the mixture. More polar compounds will have a stronger interaction with the polar silica gel and will thus move down the column more slowly. Conversely, less polar compounds will have a weaker interaction with the stationary phase and will be carried down the column more rapidly by the mobile phase. By carefully selecting the mobile phase composition, a gradient of polarity can be created to effectively separate the target compound from impurities.
Experimental Protocol
Materials and Reagents
-
Crude 1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde
-
Silica Gel (60-120 mesh or 230-400 mesh for flash chromatography)
-
Ethyl Acetate (EtOAc), HPLC grade
-
Hexanes or Heptane, HPLC grade
-
Dichloromethane (DCM), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Glass chromatography column
-
Fraction collection tubes
-
Rotary evaporator
Workflow for Purification
Caption: Workflow for the purification of 1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde.
Step-by-Step Methodology
1. Thin Layer Chromatography (TLC) Analysis of the Crude Mixture
-
Rationale: TLC is a rapid and essential tool to visualize the number of components in the crude mixture and to determine an appropriate solvent system for the column chromatography.
-
Procedure:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the dissolved sample onto a TLC plate.
-
Develop the TLC plate in a chamber containing a mixture of hexanes and ethyl acetate (e.g., start with a 7:3 ratio).
-
Visualize the separated spots under UV light (254 nm).
-
The ideal solvent system for column chromatography will give the target compound a retention factor (Rf) of approximately 0.2-0.3. Adjust the polarity of the mobile phase by varying the ratio of ethyl acetate to hexanes to achieve this Rf value.
-
2. Preparation of the Chromatography Column
-
Rationale: Proper packing of the column is crucial to ensure a uniform flow of the mobile phase and to avoid band broadening, which can lead to poor separation.
-
Procedure:
-
Select a glass column of an appropriate size (a diameter to height ratio of 1:10 to 1:20 is generally recommended).
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand on top of the plug.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 10% ethyl acetate in hexanes).
-
Pour the slurry into the column and allow the silica gel to settle, tapping the column gently to ensure even packing.
-
Open the stopcock to drain the excess solvent, ensuring that the top of the silica gel bed does not run dry.
-
Add another thin layer of sand on top of the silica gel bed.
-
3. Sample Preparation and Loading
-
Rationale: The sample should be loaded onto the column in a concentrated band to ensure sharp separation.
-
Procedure:
-
Dissolve the crude 1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde in a minimal amount of a polar solvent in which it is readily soluble (e.g., dichloromethane or ethyl acetate).
-
Alternatively, for less soluble compounds, a "dry loading" method can be used: dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.
-
Carefully add the dissolved sample or the silica gel-adsorbed sample to the top of the column.
-
4. Elution and Fraction Collection
-
Rationale: A gradient elution, where the polarity of the mobile phase is gradually increased, is often more effective for separating complex mixtures than an isocratic elution (constant mobile phase composition).[6][7]
-
Procedure:
-
Begin eluting the column with the initial, low-polarity mobile phase determined from the TLC analysis (e.g., 10% ethyl acetate in hexanes).
-
Collect the eluent in a series of numbered test tubes or flasks.
-
Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A suggested gradient is provided in the table below.
-
Monitor the separation by periodically spotting the collected fractions on TLC plates and visualizing them under UV light.
-
| Step | Mobile Phase Composition (EtOAc in Hexanes) | Volume (Column Volumes) | Purpose |
| 1 | 10% | 2-3 | Elute non-polar impurities. |
| 2 | 20% | 3-4 | Elute less polar impurities. |
| 3 | 30% - 40% | 5-10 | Elute the target compound. |
| 4 | 50% - 100% | 2-3 | Elute highly polar impurities. |
5. Post-Purification Analysis and Solvent Removal
-
Rationale: After separation, the pure fractions need to be identified, combined, and the solvent removed to yield the purified compound.
-
Procedure:
-
Based on the TLC analysis of the collected fractions, identify the fractions containing the pure 1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde.
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator under reduced pressure.
-
The resulting solid is the purified product. Determine its mass and calculate the yield.
-
Confirm the purity and identity of the final product using analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point determination.
-
Troubleshooting
| Problem | Possible Cause | Solution |
| Poor Separation | Incorrect mobile phase polarity. | Re-optimize the mobile phase using TLC. A shallower gradient may be required. |
| Column overloading. | Use a larger column or a smaller amount of crude material. | |
| Cracks or channels in the silica gel bed. | Repack the column carefully, ensuring a uniform slurry. | |
| Compound is not eluting | Mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. A small amount of methanol can be added to the ethyl acetate for very polar compounds. |
| Band Tailing | Sample is not sufficiently soluble in the mobile phase. | Use a stronger solvent for sample loading or employ the dry loading technique. |
| Interactions with acidic silica gel. | Add a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase. |
Safety and Handling
-
Pyridine and pyrazole derivatives should be handled with care as they can be harmful if inhaled, ingested, or absorbed through the skin.[8]
-
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Silica gel is a fine powder that can cause respiratory irritation. Avoid inhaling the dust by handling it in a fume hood or wearing a dust mask.
-
The organic solvents used are flammable and should be kept away from ignition sources.
Conclusion
This application note provides a comprehensive and detailed protocol for the successful purification of 1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde using silica gel column chromatography. By following the outlined steps, from initial TLC analysis to final product characterization, researchers can obtain the target compound in high purity, suitable for further applications in drug discovery and organic synthesis. The principles and techniques described herein are also applicable to the purification of other moderately polar heterocyclic compounds.
References
-
Abdel-Wahab, B. F., Abdel-Aziem, A., & El-Gyar, S. A. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245. [Link]
-
Al-Tel, T. H. (2021). The Recent Development of the Pyrazoles: A Review. TSI Journals. [Link]
-
Chemistry For Everyone. (2025, February 7). What Is Gradient Elution In Chromatography? [Video]. YouTube. [Link]
-
Chromedia. (n.d.). Introduction to Gradient Elution. [Link]
-
Contreras, J. M., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. [Link]
-
Filo. (2025, October 17). Why does aromatic aldehyde stay at last?[Link]
-
National Center for Biotechnology Information. (n.d.). 1H-Pyrazolo(4,3-b)pyridine. PubChem Compound Database. [Link]
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
- Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925.
-
Sutan, A., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. Molecules, 28(2), 793. [Link]
-
University of Columbia. (n.d.). Column chromatography. [Link]
-
Zhang, M., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1466-1481. [Link]
Sources
- 1. dau.url.edu [dau.url.edu]
- 2. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. societachimica.it [societachimica.it]
- 5. Preparation of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b][1,2,4]triazine Sulfonamides and Their Experimental and Computational Biological Studies [mdpi.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Introduction to Gradient Elution - Introduction to Gradient Elution - Chromedia [chromedia.org]
- 8. 1H-Pyrazolo(4,3-b)pyridine | C6H5N3 | CID 21643653 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Utilization of 1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde in the Development of Anti-Cancer Agents
Introduction: The Privileged Scaffold of Pyrazolopyridines in Oncology
The quest for novel anti-cancer therapeutics has led researchers to explore a vast chemical space, with a significant focus on heterocyclic compounds. Among these, the 1H-pyrazolo[3,4-b]pyridine core has emerged as a "privileged scaffold" in medicinal chemistry.[1] Its structural resemblance to purine bases allows it to interact with a multitude of biological targets implicated in cancer progression.[2] Derivatives of this scaffold have demonstrated a wide array of anti-cancer mechanisms, including the inhibition of critical cellular signaling pathways.[2][3] Specifically, pyrazolopyridine derivatives have been developed as potent inhibitors of Cyclin-Dependent Kinases (CDKs), Vascular Endothelial Growth Factor Receptor (VEGFR), and Epidermal Growth Factor Receptor (EGFR).[4] The strategic introduction of a carbaldehyde group at the 7-position of the 1H-pyrazolo[4,3-b]pyridine scaffold presents a versatile chemical handle for the synthesis of a diverse library of compounds, enhancing the potential for discovering novel and potent anti-cancer agents.[4] This document provides a comprehensive guide for researchers on the synthesis, derivatization, and biological evaluation of 1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde and its analogues as potential anti-cancer agents.
The Strategic Importance of the 7-Carbaldehyde Moiety
The aldehyde functional group of 1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde is not merely a passive substituent; it is a reactive center that allows for a plethora of chemical transformations. This versatility is paramount in the construction of chemical libraries for high-throughput screening. One of the most powerful and straightforward reactions involving the carbaldehyde group is reductive amination, which allows for the introduction of a wide variety of primary and secondary amines to generate a diverse set of substituted pyrazolopyridine derivatives.[4] This chemical tractability enables the systematic exploration of the structure-activity relationship (SAR), a cornerstone of modern drug discovery.
Plausible Mechanisms of Anti-Cancer Action
While the specific biological targets of 1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde are yet to be fully elucidated, the extensive research on the broader pyrazolopyridine family allows us to hypothesize several plausible mechanisms of action.
-
Kinase Inhibition: A significant number of pyrazolopyridine derivatives exert their anti-cancer effects by inhibiting protein kinases that are often dysregulated in cancer.[3][4] These include kinases in the PI3K/Akt/mTOR signaling pathway, which is crucial for cell proliferation and survival.[4] The pyrazolopyridine scaffold can act as an ATP-competitive inhibitor, occupying the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates.
-
Targeting the TBK1 Kinase: Recent studies have identified 1H-pyrazolo[3,4-b]pyridine derivatives as potent inhibitors of TANK-binding kinase 1 (TBK1), a noncanonical IKK family member involved in innate immunity and oncogenesis.[3] Inhibition of TBK1 has shown anti-proliferative effects in various cancer cell lines.[3]
Below is a conceptual diagram illustrating the inhibition of a generic oncogenic kinase signaling pathway by a pyrazolopyridine-based inhibitor.
Sources
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Synthetic Routes to Functionalized Pyrazolo[4,3-b]pyridines: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The pyrazolo[4,3-b]pyridine scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug discovery. Its structural resemblance to purine has made it a valuable framework for the development of potent and selective modulators of various biological targets. This guide provides a comprehensive overview of robust synthetic strategies for accessing functionalized pyrazolo[4,3-b]pyridines, complete with detailed experimental protocols and mechanistic insights to empower researchers in this field.
Two principle strategies dominate the synthesis of the pyrazolo[4,3-b]pyridine core: the annulation of a pyrazole ring onto a pre-functionalized pyridine and the construction of a pyridine ring from a substituted pyrazole precursor. This guide will delve into both approaches, offering practical, step-by-step protocols for each. Furthermore, we will explore key post-synthetic functionalization reactions that enable the diversification of the core structure, a critical aspect of structure-activity relationship (SAR) studies in drug development.
I. Annulation of a Pyrazole Ring onto a Pyridine Core: The Japp-Klingemann Approach
A highly effective method for the construction of the pyrazolo[4,3-b]pyridine skeleton involves the reaction of a functionalized pyridine with reagents that form the pyrazole ring in situ. One such powerful approach utilizes a modified Japp-Klingemann reaction, starting from readily available 2-chloro-3-nitropyridines.[1][2] This strategy is particularly advantageous due to the use of stable diazonium salts and the potential for a one-pot procedure.[1][2]
The overall transformation proceeds through an initial nucleophilic aromatic substitution (SNAr) of the chloro group on the pyridine ring, followed by the Japp-Klingemann reaction to form a hydrazone intermediate, which then undergoes intramolecular cyclization to yield the desired pyrazolo[4,3-b]pyridine.
Mechanistic Rationale
The choice of a 2-chloro-3-nitropyridine as the starting material is strategic. The nitro group strongly activates the C2 position towards nucleophilic attack, facilitating the initial SNAr reaction. The subsequent Japp-Klingemann reaction involves the coupling of an active methylene compound (in this case, an acetoacetic ester derivative) with an aryldiazonium salt, leading to a hydrazone. The final intramolecular cyclization is a nucleophilic attack of the hydrazone nitrogen onto the carbon bearing the nitro group, which acts as a good leaving group in this intramolecular SNAr reaction, to form the pyrazole ring.
Caption: Workflow for Pyrazolo[4,3-b]pyridine Synthesis via the Japp-Klingemann Reaction.
Experimental Protocol: Synthesis of Ethyl 1-Aryl-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate
This protocol is adapted from a reported efficient, one-pot procedure.[1][2]
Materials:
-
Substituted 2-chloro-3-nitropyridine
-
Ethyl acetoacetate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Substituted aryldiazonium tosylate
-
Pyridine
-
Pyrrolidine
-
Acetonitrile (MeCN)
-
Hydrochloric acid (1N)
-
Chloroform (CHCl₃)
-
Ethyl acetate (EtOAc)
-
Silica gel for column chromatography
Procedure:
-
Synthesis of the Pyridinyl Keto Ester Intermediate:
-
To a stirred suspension of sodium hydride (1.1 eq.) in anhydrous DMF, add a solution of ethyl acetoacetate (1.0 eq.) dropwise at 0 °C under an inert atmosphere.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of the substituted 2-chloro-3-nitropyridine (1.0 eq.) in DMF dropwise.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford the pyridinyl keto ester.
-
-
One-Pot Japp-Klingemann Reaction and Cyclization:
-
To a solution of the pyridinyl keto ester (1.0 mmol) in acetonitrile (5 mL), add the appropriate aryldiazonium tosylate (1.1 mmol) followed by pyridine (1.0 mmol).
-
Stir the reaction mixture at room temperature for 5-60 minutes, monitoring by TLC until the starting material is consumed.
-
Add pyrrolidine (4.0 mmol) to the reaction mixture and stir at 40 °C for 15-90 minutes, again monitoring by TLC.
-
Cool the reaction mixture to room temperature and pour it into 50 mL of 1N hydrochloric acid.
-
Extract the aqueous layer with chloroform.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel (e.g., using a gradient of ethyl acetate in chloroform) and/or recrystallization to yield the pure pyrazolo[4,3-b]pyridine.
-
| Starting Pyridine | Aryldiazonium Salt | Product | Yield (%) |
| 2-chloro-3-nitropyridine | 2-cyanophenyl-diazonium tosylate | Ethyl 1-(2-cyanophenyl)-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate | 85 |
| 2-chloro-5-methyl-3-nitropyridine | 4-chlorophenyl-diazonium tosylate | Ethyl 1-(4-chlorophenyl)-5-methyl-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate | 78 |
| 2-chloro-3-nitro-5-(trifluoromethyl)pyridine | Phenyl-diazonium tosylate | Ethyl 6-nitro-1-phenyl-5-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine-3-carboxylate | 82 |
II. Annulation of a Pyridine Ring onto a Pyrazole Core
The alternative and widely employed strategy for the synthesis of pyrazolo[4,3-b]pyridines is the construction of the pyridine ring onto a pre-existing, suitably functionalized pyrazole.[1] This approach often relies on the cyclocondensation of aminopyrazole derivatives with 1,3-dielectrophilic synthons.
A. From 4-Aminopyrazole-5-carbaldehydes
A common method involves the cyclocondensation of 4-aminopyrazole-5-carbaldehydes with active methylene compounds.[1] The instability of the aldehyde often necessitates the use of its N-protected form.
B. Multicomponent Reactions (MCRs) Involving 5-Aminopyrazoles
Modern synthetic chemistry often favors multicomponent reactions for their efficiency and atom economy. Several MCRs have been developed for the synthesis of pyrazolopyridine scaffolds. While many of these yield the [3,4-b] isomer, careful selection of reagents can lead to the desired [4,3-b] framework.
C. Synthesis of 3-Amino-1H-pyrazolo[4,3-b]pyridine
A valuable building block for further functionalization is 3-amino-1H-pyrazolo[4,3-b]pyridine. This can be synthesized from 4-aminopyrazole-3-carbonitrile and malononitrile.
Caption: Synthesis of 3-Amino-1H-pyrazolo[4,3-b]pyridine.
Experimental Protocol: Synthesis of 3-Amino-1H-pyrazolo[4,3-b]pyridine
Materials:
-
4-Aminopyrazole-3-carbonitrile
-
Malononitrile
-
Sodium metal
-
Absolute ethanol
Procedure:
-
Prepare a solution of sodium ethoxide by carefully dissolving sodium metal (1.1 eq.) in absolute ethanol under an inert atmosphere.
-
To the sodium ethoxide solution, add 4-aminopyrazole-3-carbonitrile (1.0 eq.) and malononitrile (1.0 eq.).
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid).
-
The product may precipitate upon cooling or after partial removal of the solvent under reduced pressure.
-
Collect the solid by filtration, wash with cold ethanol, and dry to obtain 3-amino-1H-pyrazolo[4,3-b]pyridine. Further purification can be achieved by recrystallization.
III. Post-Synthetic Functionalization of the Pyrazolo[4,3-b]pyridine Core
The ability to selectively functionalize the pyrazolo[4,3-b]pyridine scaffold is crucial for exploring the chemical space around this privileged core in drug discovery programs. Key positions for functionalization include the nitrogen atoms of the pyrazole ring and the carbon atoms of both the pyrazole and pyridine rings.
A. N-Alkylation
Selective alkylation of the pyrazole nitrogens can be achieved using various alkylating agents in the presence of a base. The regioselectivity of N-alkylation can be influenced by the nature of the substituent at the N1 or N2 position and the reaction conditions.
Experimental Protocol: General Procedure for N-Alkylation
Materials:
-
Substituted 1H-pyrazolo[4,3-b]pyridine
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Base (e.g., potassium carbonate, sodium hydride)
-
Anhydrous solvent (e.g., DMF, acetonitrile)
Procedure:
-
To a solution of the 1H-pyrazolo[4,3-b]pyridine (1.0 eq.) in the chosen anhydrous solvent, add the base (1.2-2.0 eq.).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add the alkyl halide (1.1 eq.) dropwise.
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography or recrystallization.
B. Halogenation
Introduction of a halogen atom provides a versatile handle for subsequent cross-coupling reactions. Electrophilic halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS).
C. Palladium-Catalyzed Cross-Coupling Reactions
Halogenated pyrazolo[4,3-b]pyridines are excellent substrates for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl, heteroaryl, and alkyl groups.
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters.
-
Sonogashira Coupling: For the introduction of terminal alkynes.
-
Heck Coupling: For the formation of C-C bonds with alkenes.
-
Buchwald-Hartwig Amination: For the formation of C-N bonds with amines.
Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling
Materials:
-
Halo-substituted pyrazolo[4,3-b]pyridine (e.g., 3-bromo-1H-pyrazolo[4,3-b]pyridine)
-
Aryl or heteroaryl boronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., dioxane, DMF, toluene/water)
Procedure:
-
To a reaction vessel, add the halo-substituted pyrazolo[4,3-b]pyridine (1.0 eq.), the boronic acid (1.2-1.5 eq.), the palladium catalyst (0.02-0.1 eq.), and the base (2.0-3.0 eq.).
-
Degas the vessel by evacuating and backfilling with an inert gas (e.g., argon or nitrogen) several times.
-
Add the degassed solvent(s).
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify the crude product by column chromatography.
| Reaction Type | Substrate | Coupling Partner | Key Reagents | Product |
| N-Alkylation | 1H-Pyrazolo[4,3-b]pyridine | Methyl Iodide | K₂CO₃, DMF | 1-Methyl-1H-pyrazolo[4,3-b]pyridine & 2-Methyl-2H-pyrazolo[4,3-b]pyridine |
| Halogenation | 1H-Pyrazolo[4,3-b]pyridine | N-Bromosuccinimide | Acetonitrile | 3-Bromo-1H-pyrazolo[4,3-b]pyridine |
| Suzuki Coupling | 3-Bromo-1H-pyrazolo[4,3-b]pyridine | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O | 3-Phenyl-1H-pyrazolo[4,3-b]pyridine |
| Sonogashira Coupling | 3-Iodo-1H-pyrazolo[4,3-b]pyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N, THF | 3-(Phenylethynyl)-1H-pyrazolo[4,3-b]pyridine |
| Buchwald-Hartwig | 5-Chloro-1H-pyrazolo[4,3-b]pyridine | Morpholine | Pd₂(dba)₃, Xantphos, Cs₂CO₃, Toluene | 5-(Morpholino)-1H-pyrazolo[4,3-b]pyridine |
Conclusion
The synthetic routes and functionalization strategies outlined in this guide provide a robust toolkit for chemists working on the synthesis of pyrazolo[4,3-b]pyridine derivatives. The choice of a particular synthetic route will depend on the desired substitution pattern and the availability of starting materials. The provided protocols offer a solid foundation for the practical implementation of these methods in the laboratory. By understanding the underlying mechanistic principles and having access to detailed experimental procedures, researchers can confidently and efficiently access a wide range of functionalized pyrazolo[4,3-b]pyridines for their drug discovery and development endeavors.
References
Sources
Application Note & Protocol: A Scalable Synthesis of 1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of the Pyrazolo[4,3-b]pyridine Scaffold
The 1H-pyrazolo[4,3-b]pyridine core is a privileged heterocyclic scaffold in modern medicinal chemistry. Its structural resemblance to purine bases has made it a focal point in the design of kinase inhibitors and other targeted therapeutics.[1] Derivatives of this scaffold have shown potent activity against a range of biological targets, including HIV-1 non-nucleoside reverse transcriptase, interleukin-2 inducible T-cell kinase, and various oncoproteins.[2] The title compound, 1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde, is a key intermediate, providing a reactive handle for the synthesis of diverse compound libraries for drug discovery and development.[3][4][5]
This application note provides a detailed, scalable, and robust protocol for the synthesis of 1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde, drawing upon established synthetic strategies for related pyrazolopyridine systems.[2][6]
Strategic Approach to Synthesis
The synthesis of pyrazolo[4,3-b]pyridines can be broadly categorized into two main strategies: annulation of a pyridine fragment onto an amino-substituted pyrazole, or the formation of a pyrazole ring from a functionalized pyridine core.[2] For the purpose of scalability and access to readily available starting materials, this protocol will focus on the latter approach, specifically a one-pot reaction sequence commencing from a substituted pyridine. This method offers operational simplicity and control over regioselectivity.[2]
The overall synthetic workflow can be visualized as a multi-step process, beginning with the preparation of a key intermediate followed by a cyclization to form the desired bicyclic system.
Caption: Synthetic workflow for 1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde.
Detailed Experimental Protocol
This protocol is designed for a laboratory scale and includes considerations for potential scale-up.
Part 1: Synthesis of Ethyl 2-(1-(3-nitropyridin-2-yl)hydrazono)propanoate
This initial step involves a modified Japp-Klingemann reaction to construct the pyrazole precursor.[2]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (for 10g scale) | Moles |
| 2-Chloro-3-nitropyridine | 158.55 | 10.0 g | 0.063 mol |
| Hydrazine hydrate | 50.06 | 3.47 g (3.37 mL) | 0.069 mol |
| Triethylamine | 101.19 | 7.0 g (9.6 mL) | 0.069 mol |
| Ethyl 2-chloroacetoacetate | 164.59 | 10.9 g | 0.066 mol |
| Ethanol | 46.07 | 200 mL | - |
| Acetonitrile | 41.05 | 100 mL | - |
Procedure:
-
To a stirred solution of 2-chloro-3-nitropyridine (10.0 g, 0.063 mol) in ethanol (100 mL) in a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, add hydrazine hydrate (3.47 g, 0.069 mol) dropwise at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature and add triethylamine (7.0 g, 0.069 mol).
-
In a separate flask, dissolve ethyl 2-chloroacetoacetate (10.9 g, 0.066 mol) in acetonitrile (100 mL).
-
Add the solution of ethyl 2-chloroacetoacetate dropwise to the reaction mixture at room temperature over a period of 30 minutes.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
After completion of the reaction (monitored by TLC), pour the mixture into ice-cold water (500 mL).
-
The precipitated solid is collected by filtration, washed with water, and dried under vacuum to afford the crude product.
-
Purify the crude product by recrystallization from ethanol to yield ethyl 2-(1-(3-nitropyridin-2-yl)hydrazono)propanoate.
Part 2: Reductive Cyclization to Ethyl 1H-Pyrazolo[4,3-b]pyridine-7-carboxylate
This step involves the reduction of the nitro group followed by intramolecular cyclization to form the pyrazolopyridine core.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Ethyl 2-(1-(3-nitropyridin-2-yl)hydrazono)propanoate | (Calculated from Part 1) | 10.0 g | (Calculated) |
| Iron powder | 55.845 | 15.0 g | 0.269 mol |
| Acetic acid | 60.052 | 150 mL | - |
| Ethanol | 46.07 | 100 mL | - |
Procedure:
-
Suspend ethyl 2-(1-(3-nitropyridin-2-yl)hydrazono)propanoate (10.0 g) in a mixture of ethanol (100 mL) and acetic acid (150 mL) in a round-bottom flask.
-
Heat the mixture to 80 °C with vigorous stirring.
-
Add iron powder (15.0 g) portion-wise over 30 minutes, ensuring the temperature does not exceed 90 °C.
-
After the addition is complete, continue heating at 80 °C for 4-6 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts. Wash the celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Neutralize the remaining acetic acid solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to obtain pure ethyl 1H-pyrazolo[4,3-b]pyridine-7-carboxylate.[2]
Part 3: Reduction and Oxidation to 1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde
This final two-step, one-pot sequence converts the ester to the target aldehyde.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Ethyl 1H-pyrazolo[4,3-b]pyridine-7-carboxylate | (Calculated from Part 2) | 5.0 g | (Calculated) |
| Diisobutylaluminium hydride (DIBAL-H) (1.0 M in toluene) | 142.15 | (Calculated) | (Calculated) |
| Manganese dioxide (activated) | 86.94 | 15.0 g | 0.173 mol |
| Dichloromethane (DCM) | 84.93 | 200 mL | - |
| Toluene | 92.14 | (From DIBAL-H solution) | - |
Procedure:
-
Dissolve ethyl 1H-pyrazolo[4,3-b]pyridine-7-carboxylate (5.0 g) in anhydrous dichloromethane (100 mL) under an inert atmosphere (nitrogen or argon) in a flame-dried, three-necked flask.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add DIBAL-H (1.0 M solution in toluene, 2.2 equivalents) dropwise via a syringe, maintaining the temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Quench the reaction by the slow addition of methanol (10 mL) at -78 °C, followed by a saturated aqueous solution of Rochelle's salt (50 mL).
-
Allow the mixture to warm to room temperature and stir vigorously for 1 hour until two clear layers form.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and add activated manganese dioxide (15.0 g).
-
Stir the suspension vigorously at room temperature for 12-16 hours. Monitor the oxidation of the intermediate alcohol to the aldehyde by TLC.
-
Filter the reaction mixture through a pad of celite, washing the pad with dichloromethane.
-
Concentrate the filtrate under reduced pressure to yield the crude 1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the final product as a solid.
Scale-Up Considerations and Safety
-
Thermal Management: The reductive cyclization with iron in acetic acid is exothermic. For larger scale reactions, controlled portion-wise addition of the iron powder and external cooling may be necessary to maintain the desired reaction temperature.
-
Reagent Handling: DIBAL-H is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere. Ensure all glassware is dry and the reaction is conducted in a well-ventilated fume hood.
-
Work-up: The quenching of DIBAL-H can be highly exothermic and generate hydrogen gas. Slow and controlled addition of the quenching agent at low temperatures is critical. For larger scales, alternative quenching procedures may need to be evaluated.
-
Purification: On a larger scale, purification by column chromatography may become impractical. Recrystallization or slurry washing of the final product should be explored to achieve the desired purity.[2]
-
Safety: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[7] Handle all chemicals in a well-ventilated fume hood.[7]
Logical Framework for the Synthetic Pathway
Sources
- 1. mdpi.com [mdpi.com]
- 2. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. dau.url.edu [dau.url.edu]
- 7. fishersci.com [fishersci.com]
The Strategic Utility of 1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde in the Assembly of Fused Heterocyclic Systems: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The quest for novel heterocyclic scaffolds remains a cornerstone of modern medicinal chemistry and materials science. Among these, fused pyrazolopyridine architectures are of significant interest due to their structural resemblance to purine nucleobases, rendering them privileged structures in the design of kinase inhibitors and other therapeutic agents.[1][2] This guide focuses on a versatile yet under-explored building block, 1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde , and its application in the synthesis of more complex, fused heterocyclic systems. We will delve into the synthetic rationale, provide detailed experimental protocols, and explore the mechanistic underpinnings of these transformations.
The 1H-Pyrazolo[4,3-b]pyridine Core: A Privileged Scaffold
The pyrazolo[4,3-b]pyridine core is a bicyclic heteroaromatic system containing two nitrogen atoms in the pyrazole ring and one in the pyridine ring. This arrangement imparts a unique electronic distribution and steric profile, making it a valuable pharmacophore. Derivatives of this scaffold have been investigated for a range of biological activities, including their potential as kinase inhibitors for cancer therapy.[1] The introduction of a carbaldehyde group at the 7-position provides a versatile chemical handle for a variety of synthetic transformations, enabling the construction of diverse fused ring systems.
Synthesis of the Key Precursor: 1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde
A robust and reliable synthesis of the starting aldehyde is paramount. While direct formylation of the 1H-pyrazolo[4,3-b]pyridine core can be challenging, a two-step sequence starting from the corresponding 7-bromo derivative offers a viable route.
Synthesis of 7-Bromo-1H-pyrazolo[4,3-b]pyridine
The synthesis of 7-bromo-1H-pyrazolo[4,3-b]pyridine can be achieved from N-(4-bromo-2-methylpyridin-3-yl)acetamide through a cyclization reaction.[3]
Protocol 1: Synthesis of 7-Bromo-1H-pyrazolo[4,3-b]pyridine [3]
| Reagent | MW | Amount | Molar Eq. |
| N-(4-bromo-2-methylpyridin-3-yl)acetamide | 229.08 | 2.62 mmol | 1.0 |
| Toluene | - | 26.2 mL | - |
| Potassium acetate | 98.14 | 3.14 mmol | 1.2 |
| Acetic anhydride | 102.09 | 7.86 mmol | 3.0 |
| Isopentyl nitrite | 117.15 | 6.02 mmol | 2.3 |
Procedure:
-
To a solution of N-(4-bromo-2-methylpyridin-3-yl)acetamide (2.62 mmol) in toluene (26.2 mL), add potassium acetate (3.14 mmol) and acetic anhydride (7.86 mmol).
-
Stir the mixture for 15 minutes at room temperature.
-
Add isopentyl nitrite (6.02 mmol) and heat the reaction mixture to 85 °C for 4 hours.
-
Cool the reaction to room temperature and partition between ethyl acetate (75 mL) and water (75 mL).
-
Separate the organic layer, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield a brown oil.
-
Purify the crude product by silica gel column chromatography (eluent: 3:97 methanol:dichloromethane) to afford 7-bromo-1H-pyrazolo[4,3-b]pyridine as an amber solid.
Conversion of the 7-Bromo Precursor to 1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde
The conversion of the 7-bromo derivative to the desired carbaldehyde can be accomplished via a metal-halogen exchange followed by formylation.
Protocol 2: Synthesis of 1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde
| Reagent | MW | Amount | Molar Eq. |
| 7-Bromo-1H-pyrazolo[4,3-b]pyridine | 197.02 | 1.0 mmol | 1.0 |
| Anhydrous THF | - | 10 mL | - |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | 1.1 mmol | 1.1 |
| Anhydrous N,N-Dimethylformamide (DMF) | 73.09 | 2.0 mmol | 2.0 |
Procedure:
-
Dissolve 7-bromo-1H-pyrazolo[4,3-b]pyridine (1.0 mmol) in anhydrous THF (10 mL) under an inert atmosphere (argon or nitrogen).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 mmol, 2.5 M solution in hexanes) dropwise, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add anhydrous N,N-dimethylformamide (2.0 mmol) dropwise and continue stirring at -78 °C for another 2 hours.
-
Allow the reaction to warm to room temperature and quench with a saturated aqueous solution of ammonium chloride (10 mL).
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield 1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde.
Application in the Synthesis of Fused Heterocyclic Systems
The aldehyde functionality at the 7-position of the pyrazolo[4,3-b]pyridine scaffold is a versatile synthon for the construction of various fused heterocyclic systems. Here, we outline three key synthetic strategies:
Knoevenagel Condensation for the Synthesis of Pyrazolo[4,3-b]pyrido[2,3-d]pyrimidines
The Knoevenagel condensation is a powerful tool for C-C bond formation.[4] The reaction of 1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde with active methylene compounds, such as malononitrile, followed by cyclization, can lead to the formation of fused pyrazolo[4,3-b]pyrido[2,3-d]pyrimidine systems.
Protocol 3: Synthesis of 2-Amino-7H-pyrazolo[4,3-b]pyrido[2,3-d]pyrimidine-6-carbonitrile
| Reagent | MW | Amount | Molar Eq. |
| 1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde | 147.13 | 1.0 mmol | 1.0 |
| Malononitrile | 66.06 | 1.1 mmol | 1.1 |
| Guanidine carbonate | 180.17 | 0.6 mmol | 0.6 |
| Ethanol | - | 15 mL | - |
| Piperidine | 85.15 | catalytic | - |
Procedure:
-
To a solution of 1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde (1.0 mmol) and malononitrile (1.1 mmol) in ethanol (15 mL), add a catalytic amount of piperidine.
-
Reflux the mixture for 2 hours to facilitate the Knoevenagel condensation.
-
To the resulting solution, add guanidine carbonate (0.6 mmol) and continue refluxing for an additional 8 hours.
-
Cool the reaction mixture to room temperature. The product is expected to precipitate.
-
Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to obtain the desired pyrazolo[4,3-b]pyrido[2,3-d]pyrimidine derivative.
Causality and Mechanistic Insight: The initial Knoevenagel condensation between the aldehyde and malononitrile, catalyzed by a base (piperidine), forms a highly electrophilic α,β-unsaturated dinitrile intermediate. Subsequent addition of guanidine, a binucleophile, to this intermediate, followed by intramolecular cyclization and tautomerization, leads to the formation of the fused pyrimidine ring.
Caption: Knoevenagel condensation followed by cyclization.
Gewald Reaction for the Synthesis of Thieno[2,3-b]pyrazolo[4,3-e]pyridines
The Gewald reaction is a multicomponent reaction that provides a straightforward route to 2-aminothiophenes.[5] By employing 1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde, an active methylene nitrile, and elemental sulfur, novel thieno[2,3-b]pyrazolo[4,3-e]pyridine scaffolds can be assembled.
Protocol 4: Synthesis of 2-Amino-thieno[2,3-b]pyrazolo[4,3-e]pyridine-3-carbonitrile
| Reagent | MW | Amount | Molar Eq. |
| 1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde | 147.13 | 1.0 mmol | 1.0 |
| Malononitrile | 66.06 | 1.1 mmol | 1.1 |
| Elemental Sulfur | 32.06 | 1.2 mmol | 1.2 |
| Ethanol | - | 20 mL | - |
| Morpholine | 87.12 | 1.5 mmol | 1.5 |
Procedure:
-
In a round-bottom flask, combine 1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde (1.0 mmol), malononitrile (1.1 mmol), and elemental sulfur (1.2 mmol) in ethanol (20 mL).
-
Add morpholine (1.5 mmol) as a basic catalyst.
-
Stir the mixture at room temperature for 30 minutes, then heat to reflux for 4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and recrystallize from ethanol to obtain the pure thieno[2,3-b]pyrazolo[4,3-e]pyridine derivative.
Causality and Mechanistic Insight: The Gewald reaction is believed to proceed through an initial Knoevenagel condensation to form the α,β-unsaturated dinitrile. This is followed by the addition of sulfur to the active methylene compound, and subsequent intramolecular cyclization and tautomerization to yield the 2-aminothiophene ring fused to the pyrazolopyridine core.
Caption: Multicomponent Gewald reaction pathway.
Friedländer Annulation for the Synthesis of Pyrazolo[4,3-b][1][6]naphthyridines
The Friedländer annulation is a classic method for the synthesis of quinolines and related fused pyridine systems. Reacting 1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde with a ketone containing an α-methylene group, such as cyclohexanone, under basic or acidic conditions can lead to the formation of pyrazolo[4,3-b][1][6]naphthyridine derivatives.
Protocol 5: Synthesis of 1,2,3,4-Tetrahydro-pyrazolo[4,3-b][1][6]naphthyridine
| Reagent | MW | Amount | Molar Eq. |
| 1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde | 147.13 | 1.0 mmol | 1.0 |
| Cyclohexanone | 98.14 | 1.2 mmol | 1.2 |
| Ethanol | - | 10 mL | - |
| Potassium Hydroxide | 56.11 | 2.0 mmol | 2.0 |
Procedure:
-
Dissolve 1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde (1.0 mmol) and cyclohexanone (1.2 mmol) in ethanol (10 mL).
-
Add potassium hydroxide (2.0 mmol) to the solution.
-
Reflux the reaction mixture for 6 hours, monitoring its progress by TLC.
-
After completion, cool the reaction mixture to room temperature and neutralize with a dilute solution of hydrochloric acid.
-
Extract the product with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford the desired pyrazolo[4,3-b][1][6]naphthyridine.
Causality and Mechanistic Insight: The Friedländer synthesis proceeds via an initial aldol-type condensation between the enolate of the ketone and the aldehyde, followed by an intramolecular cyclization and dehydration to form the new fused pyridine ring. The base catalyzes both the initial enolate formation and the subsequent cyclization-dehydration steps.
Caption: Friedländer annulation for fused pyridine synthesis.
Conclusion and Future Perspectives
1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde serves as a highly valuable and versatile precursor for the synthesis of a diverse array of fused heterocyclic systems. The methodologies outlined herein, including the Knoevenagel condensation, Gewald reaction, and Friedländer annulation, provide robust and efficient pathways to novel molecular architectures of significant interest to the pharmaceutical and materials science communities. The exploration of other multicomponent reactions and the development of asymmetric variations of these transformations represent exciting future directions for expanding the synthetic utility of this promising building block. The continued investigation into the reactivity of this scaffold is poised to yield new classes of compounds with unique biological and photophysical properties.
References
-
Dymshits, G., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. Molecules, 28(2), 749. [Link]
-
Teixidó, J., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. [Link]
-
El-Naggar, M., et al. (2022). Facile One-Pot Multicomponent Synthesis of Pyrazolo-Thiazole Substituted Pyridines with Potential Anti-Proliferative Activity: Synthesis, In Vitro and In Silico Studies. Molecules, 27(15), 4949. [Link]
-
Gomaa, M. A.-M. (2019). Synthesis of New Heterocycles from Reactions of 1-Phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonyl Azides. Journal of Heterocyclic Chemistry, 56(10), 2733-2739. [Link]
-
Abdel-Wahab, B. F., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245. [Link]
-
Chebanov, V. A., et al. (2006). Cyclocondensation reactions of 5-aminopyrazoles, pyruvic acids and aldehydes. Multicomponent approaches to pyrazolopyridines and related products. Tetrahedron, 62(23), 5437-5446. [Link]
-
Al-Ostoot, F. H., et al. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 27(19), 6268. [Link]
-
Wikipedia contributors. (2023, December 27). Knoevenagel condensation. In Wikipedia, The Free Encyclopedia. Retrieved January 25, 2026, from [Link]
-
Marco-Contelles, J. (2018). The Friedländer reaction: A powerful strategy for the synthesis of heterocycles. In Targets in Heterocyclic Systems (Vol. 22, pp. 215-241). Italian Society of Chemistry. [Link]
-
Organic Reactions. (1982). The Friedländer Synthesis of Quinolines. Organic Reactions, 28, 37-201. [Link]
-
Sabnis, R. W. (2010). The Gewald reaction. Journal of Heterocyclic Chemistry, 47(4), 733-752. [Link]
-
Der Pharma Chemica. (2011). A green chemistry approach to gewald reaction. Der Pharma Chemica, 3(6), 283-288. [Link]
Sources
- 1. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dau.url.edu [dau.url.edu]
- 3. 1H-Pyrazolo[4,3-b]pyridine, 7-broMo- synthesis - chemicalbook [chemicalbook.com]
- 4. Pyrazolopyridines. Part IV. Preparation and tautomerism of 6-cyano- and 6-ethoxycarbonyl-1,4-dihydropyrazolo[4,3-b]pyridin-7-ones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
optimization of reaction conditions for 1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde synthesis
Welcome to the technical support center for the synthesis of 1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde. This guide is designed for researchers, medicinal chemists, and professionals in drug development. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to ensure successful and reproducible synthesis. Our approach is grounded in established chemical principles and field-proven insights to address the specific challenges you may encounter.
Introduction to the Synthesis
1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde is a key building block in medicinal chemistry, with the pyrazolopyridine scaffold being a core component of various pharmacologically active compounds.[1][2] The introduction of a carbaldehyde group at the C7-position provides a versatile handle for further functionalization. The most common and effective method for this transformation is the Vilsmeier-Haack reaction, a powerful tool for the formylation of electron-rich heterocyclic systems.[3][4]
This guide will focus on the optimization of the Vilsmeier-Haack reaction for the synthesis of 1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde, starting from the parent heterocycle, 1H-Pyrazolo[4,3-b]pyridine. We will also discuss alternative strategies and provide detailed troubleshooting for common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What is the Vilsmeier-Haack reaction and how is the reactive species generated?
A1: The Vilsmeier-Haack reaction is a widely used method for introducing a formyl group (-CHO) onto an electron-rich aromatic or heteroaromatic ring.[3] The key reagent, the Vilsmeier reagent, is an electrophilic chloroiminium salt. It is typically prepared in situ by the reaction of a substituted amide, most commonly N,N-dimethylformamide (DMF), with an acid chloride, such as phosphorus oxychloride (POCl₃).[3] The reaction is exothermic and must be performed under anhydrous conditions to prevent the decomposition of the highly reactive Vilsmeier reagent.
Q2: What is the proposed starting material for the synthesis of 1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde?
A2: The logical and most direct starting material for this synthesis is the parent heterocycle, 1H-Pyrazolo[4,3-b]pyridine . This compound can be synthesized through various reported methods.[1][5] The formylation will then occur at one of the carbon atoms of the pyridine ring.
Q3: Why is the formylation expected to occur at the C7-position of the 1H-Pyrazolo[4,3-b]pyridine ring?
A3: The regioselectivity of the Vilsmeier-Haack reaction on pyrazolopyridine systems is dictated by the electronic properties of the bicyclic ring. The pyrazole ring is generally considered electron-rich, while the pyridine ring is electron-deficient. However, within the pyridine ring of the 1H-pyrazolo[4,3-b]pyridine system, the C7-position is activated towards electrophilic substitution due to the influence of the fused pyrazole ring. While computational studies would be definitive, this predicted regioselectivity is based on the established behavior of similar heterocyclic systems.
Q4: What are the primary safety concerns associated with the Vilsmeier-Haack reaction?
A4: The reagents used in the Vilsmeier-Haack reaction are hazardous and require careful handling.
-
Phosphorus oxychloride (POCl₃): is highly corrosive and reacts violently with water, releasing toxic fumes. It should always be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles.
-
Vilsmeier Reagent: The in situ formed chloroiminium salt is also moisture-sensitive and corrosive.
-
Quenching: The reaction is typically quenched by pouring it onto crushed ice. This should be done slowly and cautiously in a fume hood, as the quenching process is highly exothermic and releases HCl gas.
Experimental Workflow & Protocols
Proposed Synthesis of 1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde via Vilsmeier-Haack Reaction
This protocol is a proposed methodology based on established procedures for the formylation of related heterocyclic systems. Optimization of reaction time, temperature, and stoichiometry may be required.
Step 1: Preparation of the Vilsmeier Reagent
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 3.0 equivalents).
-
Cool the flask to 0 °C in an ice-water bath.
-
Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, stir the resulting colorless to pale yellow solution at 0 °C for an additional 30 minutes.
Step 2: Formylation Reaction
-
Dissolve 1H-Pyrazolo[4,3-b]pyridine (1.0 equivalent) in a minimal amount of anhydrous DMF.
-
Add the solution of the pyrazolopyridine dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-6 hours).
Step 3: Work-up and Isolation
-
Cool the reaction mixture to room temperature and then carefully pour it onto a generous amount of crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 7-8. This should be done in an ice bath to control the exotherm.
-
The crude product may precipitate out of the solution. If so, collect the solid by filtration, wash with cold water, and dry under vacuum.
-
If the product does not precipitate, extract the aqueous mixture with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Step 4: Purification
-
The crude 1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde can be purified by column chromatography on silica gel.[6]
-
A suitable eluent system would typically be a mixture of hexane and ethyl acetate, with the polarity gradually increased. The progress of the separation can be monitored by TLC.
-
Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) can be employed for purification.
Alternative Synthetic Route: From 7-Bromo-1H-pyrazolo[4,3-b]pyridine
An alternative approach involves the conversion of 7-bromo-1H-pyrazolo[4,3-b]pyridine, which can be synthesized from N-(4-bromo-2-methylpyridin-3-yl)acetamide.[7]
Step 1: Halogen-Metal Exchange and Formylation
-
In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve 7-bromo-1H-pyrazolo[4,3-b]pyridine (1.0 equivalent) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add n-butyllithium (n-BuLi, 1.1 equivalents) dropwise, maintaining the temperature at -78 °C.
-
Stir the mixture at -78 °C for 1 hour to ensure complete halogen-metal exchange.
-
Add anhydrous N,N-dimethylformamide (DMF, 1.5 equivalents) dropwise at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.
Step 2: Work-up and Purification
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography as described in the previous protocol.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive Vilsmeier Reagent: Moisture in glassware or reagents (DMF, POCl₃) can decompose the reagent.[8] 2. Low Reactivity of Substrate: The pyrazolopyridine ring may not be sufficiently activated. 3. Insufficient Reaction Temperature/Time: The reaction may be too slow at the chosen temperature. | 1. Ensure all glassware is rigorously dried (flame-dried or oven-dried). Use anhydrous solvents and fresh, high-purity reagents. Prepare the Vilsmeier reagent at 0 °C and use it immediately. 2. Increase the reaction temperature (e.g., up to 100 °C) or use a larger excess of the Vilsmeier reagent (e.g., 2-3 equivalents). 3. Monitor the reaction closely by TLC. If the reaction is sluggish, gradually increase the temperature and/or extend the reaction time. |
| Formation of a Dark, Tarry Residue | 1. Reaction Overheating: The Vilsmeier-Haack reaction is exothermic, and excessive temperatures can lead to polymerization and decomposition of the starting material or product.[9] 2. Impure Starting Materials: Impurities in the 1H-Pyrazolo[4,3-b]pyridine can lead to side reactions. | 1. Maintain strict temperature control, especially during the formation of the Vilsmeier reagent and the initial addition of the substrate. Use an efficient cooling bath. 2. Ensure the starting pyrazolopyridine is of high purity. Purify it by recrystallization or column chromatography if necessary. |
| Difficult Product Isolation/Purification | 1. Product is Highly Soluble in the Aqueous Phase: The aldehyde may have some water solubility, leading to low extraction efficiency. 2. Formation of Emulsions during Extraction: This can make phase separation difficult. 3. Product Decomposition on Silica Gel: Some aldehydes can be sensitive to the acidic nature of silica gel.[6] | 1. Saturate the aqueous layer with sodium chloride (brine) to decrease the polarity of the aqueous phase and "salt out" the product. Perform multiple extractions with the organic solvent. 2. Add a small amount of brine to the separatory funnel to help break the emulsion. Alternatively, filter the mixture through a pad of Celite. 3. If decomposition on silica gel is suspected, use a less acidic stationary phase like neutral alumina for column chromatography. Alternatively, consider purification by recrystallization or bisulfite adduct formation and regeneration.[10] |
| Multiple Products Observed by TLC/NMR | 1. Incomplete Reaction: Both starting material and product are present. 2. Formation of Regioisomers: Formylation may occur at other positions on the ring, although C7 is the most likely. 3. Side Reactions: Over-formylation or other side reactions may occur under harsh conditions. | 1. Increase the reaction time or temperature as suggested above. 2. Careful optimization of reaction conditions (e.g., lower temperature) may improve regioselectivity. Isomers can often be separated by careful column chromatography. 2D NMR techniques (NOESY, HMBC) can help in the structural elucidation of the isomers.[11] 3. Use a smaller excess of the Vilsmeier reagent and maintain careful temperature control. |
Data Presentation
Table 1: Recommended Reaction Parameters for Vilsmeier-Haack Formylation
| Parameter | Recommended Range | Notes |
| Stoichiometry (Substrate:POCl₃:DMF) | 1 : 1.2-1.5 : 3-5 | An excess of the Vilsmeier reagent is generally used. |
| Temperature (Reagent Formation) | 0 - 5 °C | Crucial for the stability of the Vilsmeier reagent. |
| Temperature (Formylation) | 60 - 100 °C | Substrate dependent; requires optimization. |
| Reaction Time | 2 - 8 hours | Monitor by TLC. |
| Solvent | Anhydrous DMF | Can also act as the reagent. |
Visualizations
Diagram 1: Vilsmeier-Haack Reaction Mechanism
Caption: A logical guide to troubleshooting low product yield.
References
- Current time information in Pasuruan, ID. (n.d.).
- Rajput, A. P., & Shaikh, A. A. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences, 3(1), 25-43.
- 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022). Universitat Ramon Llull.
- Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. (2026). ACS Omega.
- Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. (2023). Molecules, 28(3), 1033.
- 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
-
Is it possible to purify aldehyde by column? Is there any other method to do purification? (2015). ResearchGate. Retrieved from [Link]
-
Having some troubles with a Vislmeier-Haack reaction (more infos about my attempts in the comments). (2021). Reddit. Retrieved from [Link]
- Nonclassical Pschorr and Sandmeyer Reactions in Pyrazole Series. (2025). Request PDF.
-
Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. (n.d.). ResearchGate. Retrieved from [Link]
- Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1435-1450.
- Recent trends in the chemistry of Sandmeyer reaction: a review. (2021). Journal of the Iranian Chemical Society, 18(12), 3167-3195.
- Troubleshooting poor yield in the Vilsmeier-Haack formyl
- Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. (2018). JoVE.
-
1 H NMR data of of pyrazolo[3,4-b]pyridine derivatives. (n.d.). ResearchGate. Retrieved from [Link]
-
Vilsmeier-Haack Reaction. (n.d.). Chemistry Steps. Retrieved from [Link]
-
22.5 Sandmeyer Reactions. (2021). YouTube. Retrieved from [Link]
- Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). (n.d.).
- 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
- HETEROCYCLES, Vol. (n.d.).
- Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. (n.d.). Mettler Toledo.
-
How to purify low boiling aldehydes from a reaction mixture? Is it possible by column chromatography? (2021). ResearchGate. Retrieved from [Link]
- One-Step Synthesis of Fully Functionalized Pyrazolo[3,4-b]pyridines via Isobenzofuranone Ring Opening. (2017). The Journal of Organic Chemistry.
- Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. (2023). Semantic Scholar.
- Purification of Organic Compounds by Flash Column Chrom
- Unexpected discovery: “A new 3,3′-bipyrazolo[3,4-b]pyridine scaffold and its comprehensive analysis”. (2024). PMC.
- S1 Supporting Information Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: Design,. (n.d.). Semantic Scholar.
- Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). RSC Advances.
- Synthesis of new substituted pyridines via Vilsmeier-Haack reagent. (2025). Request PDF.
Sources
- 1. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. ijpcbs.com [ijpcbs.com]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. 1H-Pyrazolo[4,3-b]pyridine, 7-broMo- synthesis - chemicalbook [chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mt.com [mt.com]
- 10. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [jove.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Impurity Identification in 1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde Synthesis
Prepared by: Gemini, Senior Application Scientist
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde. The pyrazolopyridine scaffold is a crucial pharmacophore in numerous therapeutic agents, making the control and identification of impurities a critical aspect of synthesis and process development.[1][2][3] This document provides in-depth troubleshooting advice, frequently asked questions, and validated experimental protocols to address common challenges encountered during synthesis and purification.
Troubleshooting Guide: Common Synthesis & Impurity Issues
This section addresses specific problems in a question-and-answer format, focusing on the causality behind impurity formation and providing logical steps for resolution.
Q1: My post-reaction crude analysis (LC-MS) shows a significant peak with a mass of (M+16) relative to my target aldehyde. What is this impurity and how did it form?
Answer:
This impurity is almost certainly the 1H-Pyrazolo[4,a-b]pyridine-7-carboxylic acid . The mass difference of +16 amu (atomic mass units) corresponds to the addition of an oxygen atom, which is a classic indicator of over-oxidation.
-
Causality (Why it forms): This impurity is prevalent when synthesizing the target carbaldehyde via the oxidation of (1H-Pyrazolo[4,3-b]pyridin-7-yl)methanol. Aldehydes are intermediate oxidation states between alcohols and carboxylic acids. Many common oxidizing agents (e.g., KMnO₄, Jones reagent, excess PCC) can easily over-oxidize the desired aldehyde to the more stable carboxylic acid, especially if reaction conditions like temperature or reaction time are not strictly controlled.[4] Plant-based aldehyde dehydrogenases can also facilitate this type of oxidation, highlighting the broad potential for this transformation.[5]
-
Troubleshooting & Prevention:
-
Choice of Oxidant: Switch to a milder, more selective oxidizing agent. Dess-Martin Periodinane (DMP) or a Swern oxidation protocol are excellent choices for stopping the oxidation at the aldehyde stage.
-
Control Reaction Conditions: If using a stronger oxidant like Pyridinium Chlorochromate (PCC), ensure the reaction is run at the recommended temperature (often 0 °C to room temperature) and monitor its progress closely using Thin Layer Chromatography (TLC) or rapid LC-MS analysis. Avoid prolonged reaction times after the starting material is consumed.
-
Stoichiometry: Use a precise stoichiometry of the oxidizing agent (typically 1.1 to 1.5 equivalents) to minimize excess oxidant that could drive the reaction further.
-
Q2: I'm performing a Vilsmeier-Haack formylation on the 1H-Pyrazolo[4,3-b]pyridine core, but my yield is low and I have a major byproduct with a mass suggesting the addition of a chlorine atom. What is happening?
Answer:
The Vilsmeier-Haack reaction, which uses a mixture of a substituted amide (like DMF) and phosphorus oxychloride (POCl₃), is a powerful tool for formylation.[6][7] However, it can also lead to undesired side reactions. The impurity is likely a chloro-substituted pyrazolopyridine .
-
Causality (Why it forms): The Vilsmeier reagent (ClCH=N⁺(CH₃)₂) is a potent electrophile. While its primary role is to install the formyl group precursor, the reaction conditions (particularly the presence of POCl₃ and heat) can facilitate nucleophilic substitution on the heterocyclic ring, replacing a hydroxyl group (if present) or even a hydrogen atom with a chlorine atom. This is a known side reaction for certain heterocyclic systems under Vilsmeier-Haack conditions.[8]
-
Troubleshooting & Prevention:
-
Temperature Control: Run the reaction at the lowest possible temperature that still allows for formylation to proceed. Start at 0 °C and only warm if necessary. High temperatures favor chlorination.
-
Reaction Time: Minimize the reaction time. Once the formylation is complete (as monitored by TLC), quench the reaction immediately.
-
Alternative Reagents: Consider using alternative Vilsmeier-Haack type reagents that are less aggressive, such as those generated from oxalyl chloride and DMF, which may reduce the incidence of chlorination.
-
Q3: My final product's HPLC chromatogram shows a persistent peak with the same mass as my starting material. How do I resolve this?
Answer:
This indicates an incomplete reaction . The identity of the starting material depends on your synthetic route:
-
If using oxidation: (1H-Pyrazolo[4,3-b]pyridin-7-yl)methanol .
-
If using formylation: 1H-Pyrazolo[4,3-b]pyridine .
-
Causality (Why it occurs):
-
Insufficient Reagent: The stoichiometry of the oxidant or formylating agent was too low.
-
Low Reaction Temperature/Time: The conditions were not vigorous enough to drive the reaction to completion.
-
Poor Reagent Quality: The oxidizing or formylating agent may have degraded upon storage. For example, DMP is moisture-sensitive.
-
Mass Transfer Limitations: In heterogeneous reactions (e.g., with solid MnO₂ as an oxidant), poor stirring can limit the interaction between the substrate and the reagent.
-
-
Troubleshooting & Resolution:
-
Verify Reagent Quality: Use freshly opened or properly stored reagents.
-
Increase Reagent Stoichiometry: Perform small-scale experiments with slightly increased equivalents of the key reagent (e.g., from 1.2 to 1.5 or 2.0 equivalents).
-
Optimize Conditions: Gradually increase the reaction temperature or extend the reaction time, while carefully monitoring for the formation of other impurities.
-
Purification: If the reaction cannot be driven to completion without generating significant byproducts, the residual starting material will need to be removed via chromatography. Silica gel column chromatography is typically effective, as the polarity difference between the alcohol/unfunctionalized core and the target aldehyde is usually significant.
-
Frequently Asked Questions (FAQs)
What are the primary classes of impurities I should be aware of in pharmaceutical synthesis? According to ICH guidelines, impurities are broadly classified into organic impurities, inorganic impurities, and residual solvents.[9]
-
Organic Impurities: Can be starting materials, by-products of side reactions, intermediates, degradation products, reagents, or catalysts.[10] The over-oxidized carboxylic acid and unreacted alcohol are examples of organic impurities.
-
Inorganic Impurities: Include reagents, catalysts (e.g., residual palladium or copper), heavy metals, and other inorganic salts.[9]
-
Residual Solvents: Organic volatile chemicals used during the synthesis or purification process.[11]
What is the general workflow for identifying an unknown impurity? A systematic approach is crucial for efficient impurity identification.[12][13] The workflow below outlines the standard process from detection to structural confirmation.
Sources
- 1. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridin ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04874H [pubs.rsc.org]
- 3. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Oxidation of imidazole- and pyrazole-derived aldehydes by plant aldehyde dehydrogenases from the family 2 and 10 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biotech-spain.com [biotech-spain.com]
- 10. researchgate.net [researchgate.net]
- 11. ijnrd.org [ijnrd.org]
- 12. cormica.com [cormica.com]
- 13. nelsonlabs.com [nelsonlabs.com]
Technical Support Center: A Guide to the Long-Term Stability and Storage of 1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde
This guide provides an in-depth analysis of the stability profile for 1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde, a critical building block for researchers in medicinal chemistry and drug development. Adherence to these protocols is essential for ensuring the compound's integrity, leading to reproducible and reliable experimental outcomes. The information herein is synthesized from established principles of organic chemistry and best practices in pharmaceutical stability testing.
Core Stability Profile & Recommended Storage Conditions
The long-term stability of 1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde is fundamentally dictated by its chemical structure: a heterocyclic aromatic system featuring a reactive aldehyde group. The primary vulnerabilities are oxidation and photodegradation. The following conditions are recommended to mitigate these risks and preserve the compound's purity.
| Parameter | Recommended Condition | Rationale & Causality |
| Temperature | -20°C for long-term storage.[1] | Reduces the rate of potential degradation reactions. While some aliphatic aldehydes can polymerize at low temperatures, for heterocyclic aromatic aldehydes, cold storage is standard for minimizing overall reactivity.[2] |
| Atmosphere | Store under an inert gas (Argon or Nitrogen).[3] | The aldehyde functional group is highly susceptible to oxidation by atmospheric oxygen, which converts it to the corresponding and less reactive carboxylic acid.[3][4] An inert atmosphere is the most effective preventative measure. |
| Light | Protect from light; store in an amber glass vial.[3][4] | Aromatic aldehydes can undergo photodegradation upon exposure to UV or visible light, leading to the formation of impurities.[3] |
| Moisture | Store in a desiccated environment. | The compound should be protected from moisture to prevent hydrate formation and potential hydrolysis, especially under non-neutral pH conditions.[3] |
Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses common issues encountered by researchers, providing explanations grounded in chemical principles.
Question 1: What are the most likely degradation pathways for this compound?
The two most significant degradation pathways are oxidation and photodegradation .
-
Oxidation: The aldehyde moiety (-CHO) is readily oxidized to a carboxylic acid (-COOH) in the presence of air (oxygen). This is the most common degradation pathway and results in a distinct impurity that can be easily monitored by analytical techniques like HPLC and LC-MS.[2][3]
-
Photodegradation: Exposure to light, particularly in the UV spectrum, can provide the energy needed to initiate radical reactions or other photochemical transformations of the aromatic system.[3] This can lead to a more complex mixture of byproducts.
Below is a simplified diagram illustrating the primary oxidative degradation pathway.
Sources
Technical Support Center: Troubleshooting Guide for Reactions Involving 1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the chemical modification of this important heterocyclic building block. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested insights to help you navigate the complexities of your synthetic routes.
The 1H-Pyrazolo[4,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds.[1][2] The 7-carbaldehyde derivative is a key intermediate for introducing diverse functionalities. However, its unique electronic properties, arising from the fusion of an electron-rich pyrazole ring and an electron-deficient pyridine ring, can present specific challenges in common synthetic transformations. This guide will address these challenges in a question-and-answer format, providing not just solutions, but also the underlying chemical reasoning to empower you to optimize your reactions effectively.
I. General Considerations and FAQs
Before delving into specific reaction troubleshooting, let's address some fundamental questions regarding the handling and reactivity of 1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde.
Q1: What are the key stability concerns for 1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde?
A1: 1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde is a crystalline solid and is generally stable under standard laboratory conditions. However, prolonged exposure to strong acids or bases can be problematic. The pyrazole N-H is weakly acidic and can be deprotonated by strong bases, which may affect subsequent reactions. The pyridine nitrogen is basic and can be protonated by strong acids. The aldehyde functionality itself can be sensitive to both acidic and basic conditions, potentially leading to side reactions like aldol condensations or Cannizzaro reactions, especially under harsh conditions. For long-term storage, it is advisable to keep the compound in a cool, dark, and dry place.
Q2: How does the electronic nature of the pyrazolopyridine ring system affect the reactivity of the aldehyde?
A2: The pyrazolo[4,3-b]pyridine ring system is considered electron-deficient, particularly the pyridine part of the fused ring. This electron deficiency is due to the presence of the electronegative nitrogen atoms. As a result, the aldehyde group at the 7-position is attached to an electron-withdrawing ring system. This has two main consequences:
-
Increased Electrophilicity: The carbonyl carbon of the aldehyde is more electrophilic compared to an aldehyde on a simple benzene ring. This can enhance its reactivity towards nucleophiles.
-
Potential for Nucleophilic Aromatic Substitution (SNAr): While not directly involving the aldehyde, the electron-deficient nature of the pyridine ring can make other positions on the ring susceptible to nucleophilic attack, especially if there are suitable leaving groups present.
Q3: What role does tautomerism play in the reactivity of this compound?
A3: The pyrazole ring in 1H-Pyrazolo[4,3-b]pyridine can exist in different tautomeric forms. While the 1H-tautomer is generally the most stable, the presence of other tautomers, even in small equilibrium concentrations, can influence reactivity.[1] For instance, N-alkylation or acylation reactions can sometimes yield a mixture of N1 and N2 substituted products, depending on the reaction conditions and the steric and electronic nature of the substituents. It is crucial to be aware of this possibility and to carefully characterize the products of such reactions.
II. Troubleshooting Specific Reactions
This section provides detailed troubleshooting guidance for common reactions performed on 1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde.
Reductive Amination
Reductive amination is a cornerstone transformation for introducing amine functionalities. However, with electron-deficient heteroaromatic aldehydes, challenges can arise.
Q4: I am getting low yields in the reductive amination of 1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde with a primary amine. What are the likely causes and solutions?
A4: Low yields in this reaction can stem from several factors. Here’s a systematic approach to troubleshooting:
-
Problem: Incomplete Imine Formation. The initial condensation between the aldehyde and the amine to form the imine might be slow or incomplete.
-
Causality: The electron-withdrawing nature of the pyrazolopyridine ring can make the aldehyde more susceptible to hydration in the presence of water, which can hinder imine formation.
-
Solutions:
-
Azeotropic Removal of Water: Perform the reaction in a solvent like toluene or benzene with a Dean-Stark trap to remove water as it forms.
-
Use of a Dehydrating Agent: Add a dehydrating agent such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves to the reaction mixture.
-
Acid Catalysis: A catalytic amount of a weak acid, such as acetic acid, can facilitate imine formation. However, be cautious as strong acids can protonate the pyridine nitrogen and potentially deactivate the substrate.
-
-
-
Problem: Slow or Incomplete Reduction. The reducing agent might not be effectively reducing the formed imine.
-
Causality: The choice of reducing agent is critical. Some mild reducing agents may not be potent enough.
-
Solutions:
-
Choice of Reducing Agent: Sodium triacetoxyborohydride (STAB) is often a good choice as it is selective for imines over aldehydes and works well under mildly acidic conditions.[3] If STAB is not effective, stronger reducing agents like sodium cyanoborohydride (NaBH₃CN) can be used, but require careful pH control due to the release of cyanide.
-
One-Pot vs. Two-Step Procedure: If a one-pot procedure is failing, consider a two-step approach. First, form the imine under optimized conditions, and then, after confirming its formation (e.g., by TLC or ¹H NMR), add the reducing agent.
-
-
-
Problem: Side Reactions. Unwanted side reactions can consume starting materials or the desired product.
-
Causality: The electron-deficient nature of the starting amine can sometimes lead to over-alkylation, resulting in a tertiary amine.[4]
-
Solutions:
-
Stoichiometry Control: Use a slight excess of the amine (1.1-1.2 equivalents) to favor the formation of the secondary amine.
-
Reaction Temperature: Running the reaction at a lower temperature can sometimes minimize over-alkylation.
-
-
Troubleshooting Workflow for Reductive Amination
Caption: Decision tree for troubleshooting low yields in reductive amination.
Wittig Reaction
The Wittig reaction is a powerful tool for converting aldehydes into alkenes. However, the nature of the ylide and the aldehyde can influence the reaction's success and stereochemical outcome.
Q5: My Wittig reaction with 1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde is giving a low yield of the desired alkene, and I'm having trouble with the purification. What can I do?
A5: Low yields and purification difficulties are common issues in Wittig reactions. Here are some potential causes and their solutions:
-
Problem: Poor Ylide Formation or Decomposition. The phosphorus ylide may not be forming efficiently or could be decomposing under the reaction conditions.
-
Causality: The choice of base and solvent is crucial for ylide generation. Strong bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) are typically used.[5] The ylide can also be sensitive to air and moisture.
-
Solutions:
-
Anhydrous and Inert Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
-
Base Selection: For stabilized ylides (containing an electron-withdrawing group), milder bases like sodium methoxide or potassium carbonate can be used. For non-stabilized ylides, stronger bases are necessary.
-
Temperature Control: Ylide formation is often performed at low temperatures (e.g., 0 °C or -78 °C) to minimize side reactions.
-
-
-
Problem: Low Reactivity of the Aldehyde or Ylide.
-
Causality: While the aldehyde is electronically activated, steric hindrance around the aldehyde or the ylide can slow down the reaction.
-
Solutions:
-
Reaction Time and Temperature: Increase the reaction time or gently warm the reaction mixture after the initial addition of the aldehyde. Monitor the reaction progress by TLC.
-
Horner-Wadsworth-Emmons (HWE) Reaction: If the Wittig reaction consistently fails, consider the HWE reaction, which uses a phosphonate ester instead of a phosphonium salt. HWE reagents are often more nucleophilic than the corresponding Wittig reagents and the resulting phosphate byproduct is water-soluble, simplifying purification.
-
-
-
Problem: Difficult Purification. The triphenylphosphine oxide byproduct of the Wittig reaction can be difficult to separate from the desired alkene, especially if the product is also nonpolar.
-
Causality: Triphenylphosphine oxide is a common byproduct and often has similar chromatographic properties to the desired product.
-
Solutions:
-
Crystallization: If your product is a solid, crystallization can be an effective purification method.
-
Chromatography: Careful optimization of the solvent system for column chromatography is essential. A gradient elution may be necessary.
-
Alternative Workup: In some cases, triphenylphosphine oxide can be precipitated from the reaction mixture by adding a nonpolar solvent like hexane or pentane and filtering.
-
-
Table 1: Comparison of Wittig and Horner-Wadsworth-Emmons Reactions
| Feature | Wittig Reaction | Horner-Wadsworth-Emmons (HWE) Reaction |
| Reagent | Phosphonium ylide | Phosphonate carbanion |
| Byproduct | Triphenylphosphine oxide (often difficult to remove) | Water-soluble phosphate ester (easy to remove) |
| Reactivity | Generally good | Often more reactive than Wittig reagents |
| Stereoselectivity | Stabilized ylides give (E)-alkenes; non-stabilized ylides give (Z)-alkenes | Generally gives the (E)-alkene |
Oxidation to Carboxylic Acid
The oxidation of the aldehyde to the corresponding carboxylic acid is a common synthetic step. The Pinnick oxidation is a popular choice for its mild conditions and tolerance of various functional groups.
Q6: I am attempting to oxidize 1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde to the carboxylic acid using a Pinnick oxidation, but the reaction is sluggish and gives multiple byproducts. How can I optimize this?
A6: The Pinnick oxidation is an excellent method, but its success can be sensitive to reaction parameters, especially with heteroaromatic aldehydes.
-
Problem: Sluggish Reaction. The oxidation may not be proceeding to completion.
-
Causality: The pH of the reaction mixture is critical. The active oxidant, chlorous acid, is formed in situ under mildly acidic conditions.[6] If the pH is too high, the reaction will be slow.
-
Solutions:
-
Buffer System: Use a buffer system, such as sodium dihydrogen phosphate (NaH₂PO₄), to maintain the optimal pH (around 4-5).
-
Solvent System: A common solvent system is a mixture of t-butanol, water, and an organic co-solvent like THF to ensure the solubility of all reactants.
-
-
-
Problem: Formation of Byproducts. The formation of hypochlorous acid (HOCl) as a byproduct can lead to unwanted side reactions.
-
Causality: HOCl is a reactive species that can react with the starting aldehyde, the product, or the chlorite, leading to chlorinated byproducts or decomposition.[7]
-
Solutions:
-
Scavenger: The use of a scavenger is essential to quench the HOCl. 2-Methyl-2-butene is a very common and effective scavenger.[6] Other scavengers like hydrogen peroxide can also be used.
-
Temperature Control: Running the reaction at or below room temperature can help to minimize side reactions.
-
-
Detailed Protocol for Pinnick Oxidation:
-
Dissolve 1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde (1.0 eq) in a mixture of t-butanol and THF (e.g., 1:1 v/v).
-
Add an aqueous solution of sodium dihydrogen phosphate (NaH₂PO₄, e.g., 1.5 eq).
-
Add 2-methyl-2-butene (4-5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add an aqueous solution of sodium chlorite (NaClO₂, 1.5-2.0 eq) dropwise, ensuring the internal temperature does not rise significantly.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Quench the reaction by adding an aqueous solution of sodium sulfite (Na₂SO₃).
-
Acidify the mixture with dilute HCl to precipitate the carboxylic acid product.
-
Collect the solid by filtration, wash with water, and dry.
Pinnick Oxidation Troubleshooting Flowchart
Caption: Troubleshooting flowchart for the Pinnick oxidation.
III. N-H Functionalization and Protection
The pyrazole N-H offers a handle for further diversification, but its presence can also interfere with reactions at other sites. Protecting this group is often a necessary strategy.
Q7: I need to perform a reaction that is not compatible with the pyrazole N-H. What is a suitable protecting group, and what are the potential challenges during its removal?
A7: The 2-(trimethylsilyl)ethoxymethyl (SEM) group is an excellent choice for protecting the pyrazole nitrogen. It is stable to a wide range of reaction conditions, including organometallic reagents and palladium-catalyzed cross-coupling reactions.
-
Protection Protocol (SEM-Cl):
-
Suspend 1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde in an anhydrous aprotic solvent like THF or DMF.
-
Cool the suspension to 0 °C.
-
Add a strong base, such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq), portion-wise.
-
Stir the mixture at 0 °C for 30-60 minutes until hydrogen evolution ceases.
-
Add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction carefully with water and extract the product with an organic solvent.
-
-
Deprotection Challenges and Solutions:
-
Problem: Formation of Side Products during Deprotection. The deprotection of the SEM group often involves fluoride sources (like TBAF) or strong acids. A common issue is the release of formaldehyde during the deprotection process, which can then react with the deprotected pyrazole or other nucleophiles present in the reaction mixture.[8][9]
-
Causality: The SEM group fragments upon cleavage to release formaldehyde, trimethylsilanol, and ethene.
-
Solutions:
-
Scavengers: Include a formaldehyde scavenger in the deprotection reaction. Common scavengers include ethylenediamine or 1,3-diaminopropane.
-
Mild Deprotection Conditions: Explore milder deprotection conditions. For example, using a lower concentration of TBAF or running the reaction at a lower temperature may help to minimize side reactions. Acidic deprotection with HCl in an alcohol can also be effective.[10]
-
Alternative Protecting Groups: If SEM deprotection proves too problematic, consider other protecting groups such as the trityl (Tr) group, which can be removed under acidic conditions, or a simple benzyl (Bn) group, which can be removed by hydrogenolysis. The choice of protecting group will depend on the planned subsequent reaction steps.
-
-
IV. Purification and Characterization
Q8: I am struggling with the purification of my 1H-Pyrazolo[4,3-b]pyridine derivatives. They seem to be very polar. Do you have any tips?
A8: The purification of polar heterocyclic compounds can indeed be challenging. Here are some strategies:
-
Column Chromatography:
-
Stationary Phase: Standard silica gel is often effective. If your compound is very polar and streaks on silica, consider using alumina (neutral or basic) or a C18-functionalized reverse-phase silica gel.
-
Mobile Phase: For normal-phase chromatography, a mixture of a nonpolar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate, methanol, or acetone) is typically used. A gradient elution, gradually increasing the polarity of the mobile phase, is often necessary to achieve good separation. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can help to reduce tailing of basic compounds on silica gel.
-
-
Crystallization: If your compound is a solid, crystallization is an excellent method for obtaining highly pure material. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes, dichloromethane/pentane).
-
Preparative HPLC: For difficult separations or for obtaining highly pure material for biological testing, preparative high-performance liquid chromatography (HPLC) can be a powerful tool.
Q9: What are the key spectroscopic features I should look for to confirm the structure of 1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde and its derivatives?
A9: A combination of NMR spectroscopy (¹H and ¹³C), IR spectroscopy, and mass spectrometry is essential for unambiguous structure elucidation.
-
¹H NMR Spectroscopy:
-
The aldehyde proton will appear as a singlet in the downfield region, typically between δ 9.5 and 10.5 ppm.
-
The protons on the pyridine and pyrazole rings will appear in the aromatic region (δ 7.0-9.0 ppm). The exact chemical shifts and coupling constants will depend on the substitution pattern.
-
The pyrazole N-H proton will appear as a broad singlet, and its chemical shift can be highly variable depending on the solvent and concentration. It will be exchangeable with D₂O.
-
-
¹³C NMR Spectroscopy:
-
The carbonyl carbon of the aldehyde will be observed in the range of δ 185-195 ppm.
-
The carbons of the heterocyclic rings will appear in the aromatic region (δ 110-160 ppm).
-
-
IR Spectroscopy:
-
A strong absorption band for the C=O stretch of the aldehyde will be present around 1690-1710 cm⁻¹.
-
The N-H stretch of the pyrazole will appear as a broad band in the region of 3100-3500 cm⁻¹.
-
-
Mass Spectrometry:
-
High-resolution mass spectrometry (HRMS) is crucial to confirm the elemental composition of your compound.
-
By understanding the inherent reactivity of 1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde and anticipating potential challenges, you can design more robust synthetic strategies and efficiently troubleshoot any issues that may arise. This guide provides a starting point, and I encourage you to consult the cited literature for more detailed information on specific procedures.
References
-
Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. National Institutes of Health. [Link]
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. [Link]
-
Theoretical studies on tautomerism and IR spectra of pyrazole derivatives. ResearchGate. [Link]
-
Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. [Link]
-
Synthetic Routes to 2-aryl-1 H-pyrrolo[2,3- b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PubMed. [Link]
-
The direct reductive amination of electron-deficient amines with aldehydes: the unique reactivity of the Re2O7 catalyst. Royal Society of Chemistry. [Link]
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. National Institutes of Health. [Link]
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. [Link]
-
Wittig Reaction. Organic Chemistry Portal. [Link]
-
Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. ResearchGate. [Link]
-
5 Combination of 1H and 13C NMR Spectroscopy. Thieme Connect. [Link]
-
Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. MDPI. [Link]
-
Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. National Institutes of Health. [Link]
-
Pinnick Oxidation: Mechanism & Examples. NROChemistry. [Link]
-
Pyrazole-based P,N-ligand for palladium catalyst: Applications in Suzuki coupling and amination reactions. ResearchGate. [Link]
-
Aromatic Character and Relative Stability of Pyrazoloporphyrin Tautomers and Related Protonated Species: Insights into How Pyrazole Changes the Properties of Carbaporphyrinoid Systems. MDPI. [Link]
-
1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. ResearchGate. [Link]
-
A one-pot parallel reductive amination of aldehydes with heteroaromatic amines. PubMed. [Link]
-
Wittig reaction. Wikipedia. [Link]
-
Synthesis and characterization of new 1H-pyrazolo[3,4-b]pyridine phosphoramidate derivatives. ResearchGate. [Link]
-
AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES. National Institutes of Health. [Link]
-
N-Heterocyclic Carbenes: Novel Derivatization Reagents for LC-MS Analysis of Aliphatic Aldehydes. PubMed. [Link]
-
Imidazole and it saturated derivatives vs pyrazole and it saturated derivatives: a computational study on relative stability. PURKH. [Link]
-
The Wittig Reaction. Andrew G Myers Research Group. [Link]
-
Pyrazole-based P,N-ligand for palladium catalyst : applications in Suzuki coupling and amination reactions. arkat usa. [Link]
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. ResearchGate. [Link]
-
Direct electrochemical reductive amination between aldehydes and amines with a H/D-donor solvent. Royal Society of Chemistry. [Link]
-
Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. National Institutes of Health. [Link]
-
Regioselective protection at N-2 and derivatization at C-3 of indazoles. PubMed. [Link]
-
Basic 1H- and 13C-NMR Spectroscopy. ScienceDirect. [Link]
-
Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study. Arabian Journal of Chemistry. [Link]
-
REACTION OF WITTIG REAGENTS WITH 4-BENZYLIDENE-1, 2-DIPHENYL-3, 5-PYRAZOLIDENEDIONE-SYNTHESIS OF PYRAZOLINE PHOSPHONIUM YLIDE DERIVATIVE. ResearchGate. [Link]
-
Master Organic Chemistry - An Online Organic Chemistry Resource. Master Organic Chemistry. [Link]
-
Cu(ii)-mediated tautomerization for the pyrazole-nitrile coupling reaction. Royal Society of Chemistry. [Link]
-
Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Liquid Crystal and Biological Studies. Semantic Scholar. [Link]
-
Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles. Royal Society of Chemistry. [Link]
-
The mechanism of direct reductive amination of aldehyde and amine with formic acid catalyzed by boron trifluoride complexes: insights from a DFT study. Royal Society of Chemistry. [Link]
- Purification of aldehyde-ketone mixtures.
- Method for removal of aldehydes from chemical manufacturing production streams during distillative purification.
-
Palladium(II) Catalyzed Suzuki/Sonogashira Cross‐Coupling Reactions of Sulfonates: An Efficient Approach to C2‐Functionalized Pyrimidines and Pyridines. Sci-Hub. [Link]
-
Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. [Link]
-
Mechanistic investigations on Pinnick oxidation: a density functional theory study. National Institutes of Health. [Link]
-
Stereoselective direct reductive amination of ketones with electron-deficient amines using Re2O7/NaPF6 catalyst. PubMed. [Link]
-
The optimization of conditions for Pd-catalyzed coupling reactions between chlorobenzene and phenylboronic acid a. ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A one-pot parallel reductive amination of aldehydes with heteroaromatic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The direct reductive amination of electron-deficient amines with aldehydes: the unique reactivity of the Re2O7 catalyst - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Pinnick Oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. Mechanistic investigations on Pinnick oxidation: a density functional theory study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthetic Routes to 2-aryl-1 H-pyrrolo[2,3- b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Regioselective protection at N-2 and derivatization at C-3 of indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing side products in the formylation of 1H-Pyrazolo[4,3-b]pyridine
Welcome to the technical support center for the synthetic chemistry of pyrazolopyridines. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of electrophilic substitution on the 1H-Pyrazolo[4,3-b]pyridine core. The introduction of a formyl group is a critical transformation, providing a synthetic handle for further elaboration, yet it is frequently plagued by side reactions that can hinder progress and complicate purification.
This document moves beyond standard protocols to provide in-depth troubleshooting advice and answers to frequently encountered challenges. Our goal is to equip you with the expert knowledge and causal understanding needed to minimize side products and maximize the yield of your target aldehyde.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format, providing not just a solution but the underlying chemical reasoning.
Problem 1: Poor Regioselectivity – "I'm getting a mixture of C-formylated isomers."
Question: My reaction is producing multiple formylated products, confirmed by LCMS. How can I selectively formylate the C3 position of the pyrazole ring?
Answer: This is a classic regioselectivity challenge rooted in the electronics of the fused heterocyclic system. The 1H-pyrazolo[4,3-b]pyridine core has several potentially reactive sites for electrophilic attack. While the pyridine ring is generally electron-deficient and less reactive towards electrophiles, the pyrazole ring is electron-rich. Within the pyrazole moiety, the C3 position is typically the most nucleophilic and thus the most kinetically favored site for electrophilic substitution like Vilsmeier-Haack formylation. However, other positions can compete, leading to isomeric mixtures.
Causality & Strategy:
-
Electronic Control: The reaction is an electrophilic aromatic substitution. The Vilsmeier reagent (an iminium cation, [ClCH=N(Me)2]+) will preferentially attack the carbon atom with the highest electron density. For the related pyrazolo[3,4-b]pyridine system, regioselective formylation has been observed, highlighting the strong directing effects of the fused rings.[1]
-
Steric Hindrance: Substituents already present on the ring system can sterically hinder the approach of the bulky Vilsmeier reagent to a specific position, directing it to a less hindered, albeit electronically less favorable, site.
-
Reaction Conditions: Harsher conditions (higher temperatures, longer reaction times) can sometimes lead to the formation of thermodynamically more stable, but kinetically disfavored, isomers.
Recommendations:
-
Lower the Temperature: Begin the reaction at 0 °C during the addition of the Vilsmeier reagent to the substrate. After addition, allow the reaction to warm slowly to room temperature or slightly above (e.g., 40-50 °C), but avoid aggressive heating initially.
-
Control Stoichiometry: Use a modest excess of the Vilsmeier reagent (1.1 to 1.5 equivalents). A large excess can promote side reactions and attack at less reactive positions.
-
Choice of Reagent: The Vilsmeier reagent is typically prepared from phosphorus oxychloride (POCl₃) and DMF.[1] Using the milder oxalyl chloride or thionyl chloride with DMF can sometimes offer different selectivity profiles.
Caption: Potential sites for electrophilic formylation on the 1H-Pyrazolo[4,3-b]pyridine core.
Problem 2: Predominant N-Formylation – "My main product is N-formyl, not the C3-aldehyde."
Question: The mass of my product corresponds to formylation, but the ¹H NMR spectrum lacks a characteristic aldehyde proton signal (~10 ppm) and shows shifts in the aromatic region. I suspect I've formylated the pyrazole nitrogen. How do I prevent this?
Answer: This is one of the most common pitfalls. The proton on the pyrazole nitrogen (N1) is acidic and can be easily removed. The resulting pyrazole anion is highly nucleophilic at the N1 position, leading to rapid N-formylation. In many cases, N-formylation is faster than C-formylation.
Causality & Strategy:
The most robust and widely accepted strategy to prevent N-formylation and force the reaction to proceed at the desired carbon is to temporarily "cap" or "protect" the N-H group. This makes the nitrogen non-nucleophilic, leaving only the ring carbons available for electrophilic attack.
Recommended Protocol: Protection-Formylation-Deprotection
-
Step 1: N-Protection: Select a suitable protecting group. The choice depends on the overall stability of your molecule and the conditions required for subsequent removal.
-
SEM (2-(Trimethylsilyl)ethoxymethyl): Offers high stability to a wide range of conditions and can be removed with fluoride sources. It has been used effectively to enable regioselective C-H arylation of pyrazoles.[2]
-
THP (Tetrahydropyranyl): A common, acid-labile protecting group. Easy to install and remove, but may not be suitable if your molecule has other acid-sensitive functional groups.[3]
-
Simple Alkyl/Aryl Groups (e.g., Methyl, Phenyl): If the final target molecule can retain this group, it is the simplest solution. However, these are generally not removable.
-
-
Step 2: C3-Formylation: With the nitrogen protected, perform the Vilsmeier-Haack formylation as planned. The reaction should now proceed cleanly at the C3 position.
-
Step 3: N-Deprotection: After purification of the N-protected C3-aldehyde, remove the protecting group using the appropriate conditions to yield the final 1H-pyrazolo[4,3-b]pyridine-3-carbaldehyde.
Caption: Workflow for achieving selective C3-formylation via N-protection.
Problem 3: Formation of Unexpected Byproducts – "I'm seeing chlorinated or dimeric side products."
Question: My crude reaction mixture is complex. Along with some desired product, I've isolated a byproduct containing chlorine. In another run at a higher temperature, I got a high-molecular-weight species. What is happening?
Answer: These side products arise from the reactivity of the Vilsmeier-Haack reagent and potential self-reaction of the substrate under specific conditions.
Causality & Strategy:
-
Chlorinated Byproducts: The Vilsmeier reagent is generated from POCl₃, a potent chlorinating agent. At elevated temperatures or with prolonged reaction times, the reagent or residual POCl₃ can chlorinate the electron-rich pyrazolopyridine ring, often competing with formylation. This has been observed in related systems where a 6-chloro-pyrazolo[3,4-b]pyridine-5-carbaldehyde is formed.[4]
-
Solution: Strictly control the temperature, keeping it as low as possible to achieve a reasonable reaction rate. Ensure the Vilsmeier reagent is fully formed before adding the substrate. After the reaction, a careful aqueous workup is crucial to quench any remaining reactive chlorine species.
-
-
Dimeric Byproducts: The formation of high-molecular-weight species, such as a 3,3′-bipyrazolo[3,4-b]pyridine, can occur through an unexpected reaction pathway.[4] This suggests that a reactive intermediate, possibly formed under the Vilsmeier conditions, undergoes dimerization. Such bimolecular reactions are favored at higher concentrations.
-
Solution: Run the reaction at a higher dilution. Reducing the concentration of the substrate can disfavor bimolecular side reactions like dimerization relative to the desired intramolecular formylation reaction.
-
Frequently Asked Questions (FAQs)
Q1: Which formylation method is best for 1H-Pyrazolo[4,3-b]pyridine?
The Vilsmeier-Haack reaction is the most commonly employed and generally most effective method for formylating electron-rich heterocyclic systems like this one.[5] Alternative methods like the Duff[6][7] or Reimer-Tiemann[8] reactions are typically used for phenols and other highly activated arenes and may not be effective or could lead to significant decomposition with this specific substrate.
Q2: What are the optimal conditions for a Vilsmeier-Haack reaction on an N-protected pyrazolopyridine?
While optimization is always substrate-dependent, a reliable starting point is summarized in the table below.
| Parameter | Recommended Condition | Rationale |
| Solvent | Anhydrous DMF | Serves as both solvent and reagent. |
| Reagent | POCl₃ or Oxalyl Chloride | POCl₃ is standard; oxalyl chloride can be milder. |
| Stoichiometry | 1.1 - 1.5 eq. Vilsmeier reagent | Minimizes side reactions from excess reagent.[4] |
| Temperature | 0 °C to 50 °C | Low initial temperature for control, gentle heating to drive reaction. |
| Reaction Time | 2 - 12 hours | Monitor by TLC or LCMS to avoid over-reaction.[9] |
| Workup | Quench with ice water/aq. NaHCO₃ | Neutralizes acid and hydrolyzes the iminium intermediate to the aldehyde. |
Q3: How do I properly work up the reaction and purify the final aldehyde?
A standard workup involves carefully pouring the reaction mixture onto crushed ice, followed by basification with a saturated solution of sodium bicarbonate or sodium hydroxide to a pH of ~8-9.[9] This hydrolyzes the intermediate iminium salt to the aldehyde and neutralizes the acidic medium. The product can then be extracted with an appropriate organic solvent (e.g., ethyl acetate, chloroform). Purification is typically achieved by flash column chromatography on silica gel.[10]
Q4: How can I definitively confirm the structure and regiochemistry of my product?
A combination of spectroscopic methods is essential:
-
¹H NMR: Look for the characteristic aldehyde proton singlet between 9.5-10.5 ppm. The disappearance of the proton signal for the C3-H of the starting material is also key. 2D NMR techniques like NOESY can show through-space correlations between the aldehyde proton and adjacent protons, confirming its position.
-
¹³C NMR: The aldehyde carbon will appear as a distinct signal around 180-190 ppm.
-
HRMS (High-Resolution Mass Spectrometry): Confirms the elemental composition and exact mass of the product.[4]
-
X-ray Crystallography: If a suitable crystal can be obtained, this provides unambiguous proof of the structure and regiochemistry.
References
-
Guda, V. K., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Molecules, 28(2), 863. [Link]
-
Al-Adhami, K. T., et al. (2008). Regioselective formylation of pyrazolo[3,4-b]pyridine and pyrazolo[1,5-a]pyrimidine systems using Vilsmeier–Haack conditions. Tetrahedron, 64(35), 8179-8185. [Link]
-
González-Lara, Z., et al. (2023). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 28(20), 7087. [Link]
-
Wang, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1645-1662. [Link]
-
Rojas-Le-Fort, M., et al. (2024). Unexpected discovery: “A new 3,3′-bipyrazolo[3,4-b]pyridine scaffold and its comprehensive analysis”. Results in Chemistry, 7, 101373. [Link]
-
Gwizdala, K., et al. (2024). Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. ChemRxiv. [Link]
-
Mohammed, T., et al. (2022). Micellar effects on kinetics and mechanism of Vilsmeier–Haack formylation and acetylation with Pyridines. Chemical Papers, 76(5), 2615-2621. [Link]
-
Singh, K., et al. (2004). Vilsmeier—Haack Reaction on Hydrazones: A Convenient Synthesis of 4-Formylpyrazoles. Journal of Chemical Research, 2004(12), 849-851. [Link]
-
Feng, Z., et al. (2021). Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. Bioorganic Chemistry, 114, 105034. [Link]
-
Tanji, K., et al. (1987). PYRAZOLOPYRIDINES. 1. FORMYLATION AND ACYLATION OF PYRAZOLO(1 ,5-alPYRIDINES. Heterocycles, 26(12), 3145-3152. [Link]
-
Daugulis, O., et al. (2012). C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition. Angewandte Chemie International Edition, 51(5), 1224-1228. [Link]
-
Reddy, T. J., et al. (2007). Synthesis of substituted pyrazolo[4,3-b]pyridines via Copper-mediated intramolecular C-N cross-coupling of primary allylamines. ARKIVOC, 2007(xiv), 185-203. [Link]
-
Martínez, R., et al. (2018). A theoretical study of the Duff reaction: insights into its selectivity. New Journal of Chemistry, 42(19), 16297-16304. [Link]
-
Wynberg, H. (1960). The Reimer-Tiemann Reaction. Chemical Reviews, 60(2), 169-184. [Link]
-
Su, W., et al. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. RSC Advances, 5(30), 23625-23631. [Link]
-
Hu, B., et al. (2024). Recent advances in N-formylation reaction for the chemical recycling of carbon dioxide. Green Chemistry. [Link]
-
Li, Y., et al. (2023). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy, 8(1), 1-27. [Link]
-
Martínez, R., et al. (2018). A Theoretical Study of the Duff Reaction: Insights into its Selectivity. ResearchGate. [Link]
-
Blair, S. (2018). Formylation of Amines. Molecules, 23(8), 2048. [Link]
-
Clark, B. P., & Harris, B. D. (1980). Pyrazolopyridines. Part III. Preparation and reactions of pyrazolo[4,3-b]pyridines. Journal of the Chemical Society, Perkin Transactions 1, 494-498. [Link]
-
Malinauskas, A., et al. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Chemija, 22(4), 241-248. [Link]
-
El-Faham, A., et al. (2020). Synthesis, Anticancer Evaluation, and Molecular Modeling of Novel Pyrazolo[3,4-b]pyridine Derivatives. ACS Omega, 5(29), 18366-18376. [Link]
-
Nasrollahzadeh, M., et al. (2021). Recent advances in N-formylation of amines and nitroarenes using efficient (nano)catalysts in eco-friendly media. Green Chemistry, 23(16), 5757-5801. [Link]
-
dos Santos, L. B., et al. (2024). Toxicity and Residual Effect of Toxic Baits on Adults of Spodoptera frugiperda (Lepidoptera: Noctuidae): Implications for Pest Management. Insects, 15(1), 52. [Link]
- Li, J., et al. (2015). Preparation method of 1H-pyrazolo[3,4-b]pyridine compound.
-
Abdel-Wahab, B. F., et al. (2012). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc, 2012(1), 195-241. [Link]
-
Wynberg, H., & Meijer, E. W. (2005). The Reimer-Tiemann Reaction. Organic Reactions, 28, 1-36. [Link]
-
Lues, M. (2012). The Duff Reaction: Researching A Modification. UNI ScholarWorks. [Link]
-
Kim, J., et al. (2021). Oxidative N-Formylation of Secondary Amines Catalyzed by Reusable Bimetallic AuPd–Fe3O4 Nanoparticles. Nanomaterials, 11(8), 2101. [Link]
-
Sadowski, B., et al. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules, 27(1), 198. [Link]
-
Borah, P. P., et al. (2023). Mechanochemical Duff Reaction in Solid Phase for Easy Access to Mono- and Di-formyl Electron-Rich Arenes. The Journal of Organic Chemistry, 88(15), 10641-10650. [Link]
-
Duff, J. C., & Bills, E. J. (1932). Studies on the Duff Reaction for the Preparation of O-Hydroxyaldehydes. Journal of the Chemical Society, 1987-1988. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Unexpected discovery: “A new 3,3′-bipyrazolo[3,4-b]pyridine scaffold and its comprehensive analysis” - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A theoretical study of the Duff reaction: insights into its selectivity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. thescholarship.ecu.edu [thescholarship.ecu.edu]
- 8. research.rug.nl [research.rug.nl]
- 9. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde
Welcome to the technical support center for the synthesis of 1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this synthesis. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to troubleshoot effectively and optimize your reaction yields.
Introduction: The Importance of the Pyrazolo[4,3-b]pyridine Scaffold
The 1H-Pyrazolo[4,3-b]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry.[1] Its structural similarity to purines allows it to interact with a wide range of biological targets, leading to applications as kinase inhibitors, antagonists for various receptors, and potential therapeutics in oncology.[2] The 7-carbaldehyde derivative, in particular, is a crucial synthetic intermediate, providing a reactive handle for further molecular elaboration and the construction of complex compound libraries.
Synthetic Strategy Overview
The most common and logical pathway to 1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde involves a two-stage process:
-
Formation of the Core Scaffold: First, the 1H-Pyrazolo[4,3-b]pyridine heterocyclic system is constructed. Numerous methods exist for this, often involving the annulation of a pyridine ring onto a pre-existing aminopyrazole.[2]
-
Formylation via Vilsmeier-Haack Reaction: Subsequently, a formyl group (-CHO) is introduced onto the electron-rich heterocyclic ring. The Vilsmeier-Haack reaction is a classic and highly effective method for this transformation, typically affording regioselective formylation.[3][4]
The overall workflow can be visualized as follows:
Caption: General workflow for the synthesis of the target aldehyde.
Frequently Asked Questions (FAQs)
Q1: Why is the Vilsmeier-Haack reaction the preferred method for this formylation?
The Vilsmeier-Haack reaction is exceptionally well-suited for introducing formyl groups onto electron-rich heterocyclic systems.[4] The Vilsmeier reagent, a chloroiminium salt, is a mild electrophile that regioselectively attacks activated aromatic rings.[5] This method avoids the harsh conditions and potential side reactions associated with other formylation techniques, making it a reliable choice for complex substrates.
Q2: What are the primary safety concerns when performing a Vilsmeier-Haack reaction?
The reagents are hazardous. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. The entire procedure, from reagent preparation to quenching, must be conducted in a certified fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat. The work-up, which involves quenching the reaction with ice, is highly exothermic and must be performed slowly and cautiously.[6]
Q3: Can other pyrazolopyridine isomers form during the initial cyclization?
Yes, if a non-symmetrical 1,3-dicarbonyl compound is used for the cyclocondensation with 5-aminopyrazole, the formation of two different regioisomers is possible.[7] The final product ratio depends on the relative electrophilicity of the two carbonyl groups. To avoid this ambiguity, it is often preferable to use symmetrical dicarbonyl compounds or starting materials that pre-determine the regiochemistry.
Q4: How can I monitor the progress of the formylation reaction?
Thin-layer chromatography (TLC) is the most effective method.[6] To prepare a sample for TLC, carefully withdraw a small aliquot from the reaction mixture and quench it in a separate vial containing a dilute basic solution (e.g., saturated sodium bicarbonate) and an extraction solvent like ethyl acetate. Spot the organic layer on your TLC plate alongside your starting material to track its consumption and the appearance of the more polar aldehyde product.
Troubleshooting Guide: The Vilsmeier-Haack Formylation Step
This section addresses specific issues you may encounter when introducing the carbaldehyde group onto the 1H-Pyrazolo[4,3-b]pyridine scaffold.
| Problem / Observation | Potential Causes | Suggested Solutions & Scientific Rationale |
| Low to No Product Formation | 1. Inactive Vilsmeier Reagent: The chloroiminium salt is highly sensitive to moisture and can decompose if reagents or glassware are not completely dry.[6]2. Insufficiently Reactive Substrate: If the pyrazolopyridine ring is substituted with electron-withdrawing groups, its nucleophilicity may be too low to react with the mild Vilsmeier electrophile.[6]3. Inadequate Temperature/Time: The reaction may be sluggish at lower temperatures.[5] | 1. Ensure Anhydrous Conditions: Flame-dry all glassware before use. Use fresh, anhydrous N,N-dimethylformamide (DMF) and a new or freshly opened bottle of phosphorus oxychloride (POCl₃). Prepare the Vilsmeier reagent at 0-5 °C and use it promptly.[5]2. Increase Reaction Driving Force: For less reactive substrates, consider using a larger excess of the Vilsmeier reagent (e.g., 3-5 equivalents) or gradually increasing the reaction temperature. Monitor by TLC to find the optimal balance between reaction rate and decomposition.[6]3. Optimize Reaction Conditions: After adding the substrate, allow the reaction to stir at room temperature, then gradually heat to 60-80 °C if necessary, monitoring by TLC until the starting material is consumed.[3] |
| Formation of a Dark, Tarry Residue | 1. Reaction Overheating: The formation of the Vilsmeier reagent and its subsequent reaction are exothermic. Uncontrolled temperature increases can lead to polymerization and decomposition of the substrate and product.[6]2. Reagent Impurities: Impurities in the starting materials or solvents can catalyze unwanted side reactions. | 1. Strict Temperature Control: Prepare the Vilsmeier reagent in an ice-salt bath to maintain a temperature below 5 °C during the dropwise addition of POCl₃.[5] Add the pyrazolopyridine substrate solution slowly, ensuring the internal temperature does not rise uncontrollably.[6]2. Use High-Purity Materials: Use purified pyrazolopyridine starting material and high-purity, anhydrous solvents. |
| Difficult Product Isolation & Purification | 1. Emulsion During Work-up: The presence of DMF and salts can lead to the formation of stable emulsions during aqueous extraction, trapping the product.2. Product Solubility: The aldehyde product may have moderate polarity, making separation from polar byproducts challenging. | 1. Break Emulsions: During the work-up, add brine (saturated NaCl solution) to the separatory funnel to increase the polarity of the aqueous phase and force the organic product into the extraction solvent.[6] If an emulsion persists, filtering the mixture through a pad of Celite® can be effective.[6]2. Optimize Purification: After extraction and concentration, purify the crude product via flash column chromatography on silica gel. A gradient elution system, for example, starting with hexanes and gradually increasing the proportion of ethyl acetate, is often effective. Recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be used for final purification.[8] |
Detailed Experimental Protocols
Protocol 1: Preparation of the Vilsmeier Reagent
This protocol is based on standard procedures for generating the Vilsmeier reagent for formylation.[5]
Caption: Workflow for preparing the Vilsmeier reagent.
Step-by-Step:
-
In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, place anhydrous N,N-dimethylformamide (DMF, 3.0 equiv.).
-
Cool the flask to 0 °C in an ice-water bath.
-
Slowly add phosphorus oxychloride (POCl₃, 1.5 equiv.) dropwise to the stirred DMF solution over 30-60 minutes. It is critical to maintain the internal temperature below 5 °C during this exothermic addition.[5]
-
After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes. The resulting pale yellow slurry is the Vilsmeier reagent, which should be used immediately.
Protocol 2: Formylation of 1H-Pyrazolo[4,3-b]pyridine
-
Dissolve the 1H-Pyrazolo[4,3-b]pyridine starting material (1.0 equiv.) in a minimal amount of anhydrous DMF or another suitable anhydrous solvent (e.g., 1,2-dichloroethane).
-
Slowly add this solution to the freshly prepared Vilsmeier reagent at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by TLC. If the reaction is sluggish, gently heat the mixture to 60-70 °C until the starting material is consumed.
-
Once the reaction is complete, carefully pour the mixture onto a large amount of crushed ice with vigorous stirring. This quench step is highly exothermic.
-
Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate or another suitable base until the pH is ~7-8.
-
Extract the aqueous mixture three times with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.[8]
-
Purify the crude solid by flash column chromatography (silica gel) or recrystallization to obtain the pure 1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde.
References
-
Klapshina, L. G., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. Molecules, 28(2), 843. [Link]
-
Szlachcic, P., et al. (2021). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules, 26(16), 4789. [Link]
-
Al-dujaili, A. H., et al. (2020). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 25(23), 5718. [Link]
-
Palaiologou, A., et al. (2024). Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Omega. [Link]
-
Reddy, C. S., et al. (2009). One-step, facile synthesis of pyrazolopyridines and tetrahydropyrazolopyridines through disproportionation of initially formed pyrazolo Hantzsch dihydropyridine. Arkivoc, 2009(2), 258-268. [Link]
-
Royal Society of Chemistry. (2012). Supporting Information: Synthesis of substituted pyrazolo[4,3-b]pyridines via Copper-mediated intramolecular C-N cross-coupling of primary allylamines. RSC Advances. [Link]
-
Al-dujaili, A. H., et al. (2020). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PubMed Central (PMC). [Link]
-
Abdel-Wahab, B. F., et al. (2008). Regioselective formylation of pyrazolo[3,4-b]pyridine and pyrazolo[1,5-a]pyrimidine systems using Vilsmeier–Haack conditions. Tetrahedron, 64(44), 10279-10283. [Link]
-
Royal Society of Chemistry. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. [Link]
-
Wang, Z., et al. (2020). Asymmetric synthesis of 1H-pyrazolo[3,4-b]pyridine analogues catalyzed by chiral-at-metal Rh(iii) complexes. Organic Chemistry Frontiers. [Link]
-
ResearchGate. (2000). Synthesis of new 1H-pyrazolo[3,4-b]pyridine derivatives. [Link]
-
ACS Publications. (2026). ASAP (As Soon As Publishable). [Link]
-
Patil, S. B., et al. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences. [Link]
-
Dai, X., et al. (2021). Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. Bioorganic Chemistry, 114, 105034. [Link]
Sources
- 1. Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 4. ijpcbs.com [ijpcbs.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
Technical Support Center: Scale-Up Production of 1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde
Welcome to the dedicated technical support guide for the synthesis and scale-up of 1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde. This resource is designed for researchers, process chemists, and drug development professionals to navigate the common challenges encountered during laboratory and pilot-plant production. We will delve into the causality behind experimental choices, offering troubleshooting solutions and optimized protocols grounded in established chemical principles.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions frequently encountered during the synthesis of pyrazolopyridine derivatives.
Q1: What are the most viable synthetic routes for scaling up the production of 1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde?
A1: While several methods exist for constructing the pyrazolo[4,3-b]pyridine core, two primary strategies are most amenable to scale-up:
-
Building the Pyridine Ring onto a Pyrazole Precursor: This is a very common and robust approach. It often starts with a substituted aminopyrazole, which then undergoes cyclization with a suitable three-carbon electrophile to form the pyridine ring.[1][2][3] A key advantage is the availability of diverse aminopyrazole starting materials.
-
Building the Pyrazole Ring onto a Pyridine Precursor: This strategy involves using a functionalized pyridine, such as a 2-chloro-3-nitropyridine, and constructing the pyrazole ring through reactions like a modified Japp–Klingemann reaction.[4] This can be highly efficient, sometimes allowing for one-pot procedures that combine multiple steps, which is advantageous for scale-up by reducing unit operations.[4]
The final formylation step to introduce the carbaldehyde group is typically achieved via Vilsmeier-Haack formylation of the pyrazolopyridine core or by the controlled oxidation of a 7-methyl or 7-hydroxymethyl precursor. The Vilsmeier-Haack reaction is often preferred for its directness and use of common, inexpensive reagents.[5][6]
Q2: How can I minimize impurity formation during the Vilsmeier-Haack formylation step at a larger scale?
A2: The Vilsmeier-Haack reaction (using POCl₃/DMF) is sensitive and requires strict control, especially during scale-up. Key parameters to control are:
-
Temperature: The formation of the Vilsmeier reagent (from POCl₃ and DMF) is exothermic. Pre-cooling the DMF and adding POCl₃ slowly while maintaining a low temperature (e.g., 0-5 °C) is critical to prevent reagent decomposition and side reactions.
-
Stoichiometry: Precise control over the molar ratios of the substrate, POCl₃, and DMF is essential. An excess of the Vilsmeier reagent can sometimes lead to the formation of chlorinated byproducts or other undesired species.
-
Moisture Control: The reaction is highly sensitive to water, which can quench the Vilsmeier reagent and lead to incomplete conversion. Ensure all glassware is thoroughly dried and reagents are anhydrous.
-
Work-up Procedure: The quenching step, typically done with ice or a cold aqueous base, is highly exothermic and can be vigorous. A slow, controlled addition of the reaction mixture to the quench solution is mandatory at scale to manage the exotherm and ensure safety.
Q3: My final product, the carbaldehyde, shows signs of degradation upon storage. What are the best practices for handling and storage?
A3: Aldehydes, particularly heteroaromatic ones, can be susceptible to oxidation, converting the aldehyde group (-CHO) to a carboxylic acid (-COOH). To ensure long-term stability:
-
Store Under Inert Atmosphere: Store the solid product under an inert gas like nitrogen or argon to minimize contact with atmospheric oxygen.
-
Protect from Light: Photochemical degradation can occur. Store the container in a dark place or use an amber vial.
-
Control Temperature: Store at reduced temperatures (e.g., 2-8 °C) to slow down potential degradation pathways.
-
Ensure Purity: The presence of residual metals from previous synthetic steps can sometimes catalyze oxidation. Ensure the product is purified to a high degree, free from metallic impurities.
Section 2: Troubleshooting Guide
This guide provides solutions to specific problems that may arise during your experiments.
Problem Area 1: Reaction Inefficiency & Low Yield
Q: My reaction yield is significantly lower than reported in the literature. What are the likely causes?
A: Low yields can stem from several factors. A systematic approach is needed to diagnose the issue.
-
Cause 1: Incomplete Reaction. The reaction may not be going to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting material persists, consider extending the reaction time or slightly increasing the temperature. However, be cautious, as higher temperatures can also promote side reactions.[1]
-
-
Cause 2: Reagent Quality & Stability. The quality of your starting materials or reagents may be compromised.
-
Solution: Verify the purity of your starting pyrazolopyridine or its precursors via NMR or melting point analysis. For the Vilsmeier-Haack reaction, use freshly distilled POCl₃ and anhydrous DMF. Arenediazonium salts, if used in the synthesis of the core structure, can be unstable; using more stable tosylate salts is a proven strategy to improve consistency.[4]
-
-
Cause 3: Poor Work-up and Isolation. The product may be lost during the extraction or purification phases.
-
Solution: Ensure the pH is correct during aqueous work-up to keep your product in the organic layer. The pyrazole and pyridine nitrogens can be protonated at low pH, potentially increasing aqueous solubility. Perform multiple extractions with smaller volumes of solvent for better efficiency. If the product is volatile, avoid concentrating under high vacuum for extended periods.
-
Problem Area 2: Purification Challenges
Q: My crude product is a dark oil that won't crystallize, and column chromatography is not feasible for the scale I need. What can I do?
A: Obtaining a solid product is crucial for effective purification at scale.
-
Strategy 1: Optimize Recrystallization Conditions.
-
Solution: A systematic solvent screen is essential. Test a range of solvents with varying polarities (e.g., isopropanol, ethyl acetate, toluene, heptane). If a single solvent doesn't work, try a binary solvent system. Dissolve the crude oil in a minimal amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" or "anti-solvent" (in which it is insoluble) until turbidity appears. Heating to redissolve and then slowly cooling can induce crystallization.
-
-
Strategy 2: Salt Formation.
-
Solution: If the compound has a basic nitrogen (the pyridine nitrogen is a likely candidate), you can attempt to form a salt (e.g., hydrochloride or tosylate). Salts are often highly crystalline and can be precipitated from a suitable solvent system, effectively purifying the material. The free base can be regenerated in a subsequent step if required.
-
-
Strategy 3: Trituration.
-
Solution: This involves suspending the crude oil in a solvent in which the desired product is insoluble but the impurities are soluble. Stirring the suspension for several hours can wash away impurities and may induce the product to solidify. Heptane or diethyl ether are common choices for trituration.
-
Visual Troubleshooting Workflow
Here is a decision tree to guide your troubleshooting process for low yield issues.
Sources
degradation pathways and byproducts of 1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde
Welcome to the technical support center for 1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate potential challenges during its handling, storage, and experimental use. Given the absence of specific degradation studies for this molecule in the current literature, this document provides predictive guidance based on the known chemical reactivity of its constituent functional groups: a pyrazole ring, a pyridine ring, and an aromatic aldehyde.
Frequently Asked Questions (FAQs)
General Stability and Storage
Q1: What are the recommended storage conditions for 1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde to ensure its long-term stability?
A1: To minimize degradation, 1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde should be stored in a cool, dark, and dry place. A tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), is recommended to protect against moisture and atmospheric oxygen. Long-term storage at -20°C is ideal. The aldehyde functional group is susceptible to oxidation, and the heterocyclic rings can be sensitive to light and extreme pH.
Q2: I've noticed a change in the color of my sample over time. What could be the cause?
A2: A change in color, such as yellowing or darkening, often indicates degradation. This could be due to oxidation of the aldehyde to a carboxylic acid, photolytic degradation, or other complex polymerization reactions. It is crucial to perform an analytical check, such as HPLC-UV or LC-MS, to assess the purity of the sample and identify any potential degradation products.
Troubleshooting Degradation Pathways
The following sections detail the predicted degradation pathways of 1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde under various stress conditions. Understanding these potential transformations is key to troubleshooting unexpected experimental results and ensuring the integrity of your research.
Hydrolytic Degradation
Q3: My experiment is conducted in an aqueous acidic solution, and I'm observing unexpected byproducts. What are the likely acid-catalyzed degradation pathways?
A3: Under acidic conditions, the pyridine nitrogen is likely to be protonated, which can influence the electron density of the ring system. While the pyrazole and pyridine rings are generally stable to acid hydrolysis, prolonged exposure to strong acids and heat could potentially lead to ring-opening, though this is less common for aromatic heterocycles.[1] More likely, acid catalysis could facilitate the hydration of the aldehyde group to form a gem-diol, which is typically a reversible process.[2]
Q4: I am working under basic conditions and my results are inconsistent. What kind of base-catalyzed degradation should I be aware of?
A4: The aldehyde group is the most reactive site under basic conditions. Since the aldehyde in 1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde lacks an α-hydrogen, it is susceptible to the Cannizzaro reaction in the presence of a strong base.[3][4][5][6] This disproportionation reaction would result in the formation of two different products: the corresponding primary alcohol (1H-Pyrazolo[4,3-b]pyridin-7-yl)methanol) and the carboxylate salt of 1H-Pyrazolo[4,3-b]pyridine-7-carboxylic acid.[3][6]
Oxidative Degradation
Q5: I suspect my sample has been exposed to air. What are the primary oxidative degradation products I should look for?
A5: The aldehyde group is highly susceptible to oxidation, readily converting to the corresponding carboxylic acid, 1H-Pyrazolo[4,3-b]pyridine-7-carboxylic acid.[2][7][8] This is the most common degradation pathway upon exposure to atmospheric oxygen or other oxidizing agents. Additionally, the pyridine nitrogen can be oxidized to form the corresponding N-oxide.
Photolytic Degradation
Q6: My experiments are conducted under ambient light. Could this be affecting my results?
A6: Yes, photolytic degradation is a significant concern for many heterocyclic compounds. Pyridine and its derivatives can undergo complex photochemical reactions upon exposure to UV or even ambient light, potentially leading to ring cleavage or rearrangement products.[9][10][11][12] The aldehyde group can also participate in photochemical reactions, such as photoreduction or photoaddition.[13][14] It is strongly recommended to protect solutions of 1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde from light.
Predicted Degradation Byproducts Summary
| Stress Condition | Predicted Primary Degradation Byproduct(s) | Chemical Structure of Byproduct(s) |
| Acidic Hydrolysis | 1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde hydrate (gem-diol) | (Reversible formation) |
| Basic Hydrolysis | (1H-Pyrazolo[4,3-b]pyridin-7-yl)methanol and 1H-Pyrazolo[4,3-b]pyridine-7-carboxylic acid | (Cannizzaro reaction products) |
| Oxidation | 1H-Pyrazolo[4,3-b]pyridine-7-carboxylic acid and 1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde N-oxide | |
| Photolysis | Complex mixture of ring-opened and rearranged products | (Structure dependent on conditions) |
Experimental Protocols
Forced Degradation Study Workflow
To investigate the stability of 1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde and identify its degradation products, a forced degradation study is essential.
Caption: Workflow for Forced Degradation Study.
Step-by-Step Protocol for Forced Degradation
-
Stock Solution Preparation: Prepare a 1 mg/mL solution of 1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde in a 50:50 mixture of acetonitrile and water.
-
Stress Conditions:
-
Acidic: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.
-
Basic: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.
-
Oxidative: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Photolytic: Expose 1 mL of stock solution in a quartz cuvette to a UV lamp (254 nm) for 24 hours.
-
Thermal: Store the solid compound and a separate 1 mL of the stock solution at 80°C for 48 hours.
-
-
Sample Analysis:
-
At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
-
Analyze by a validated stability-indicating HPLC method.
-
Recommended Analytical Method: RP-HPLC-UV
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 5% to 95% B over 20 minutes, then hold at 95% B for 5 minutes, and re-equilibrate at 5% B for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm and 280 nm (or scan with PDA detector)
-
Injection Volume: 10 µL
Predictive Degradation Pathways
The following diagrams illustrate the plausible degradation pathways for 1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde based on fundamental organic chemistry principles.
Caption: Oxidative Degradation Pathways.
Sources
- 1. mdpi.com [mdpi.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 4. Cannizzaro Reaction [organic-chemistry.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. BJOC - Synthetic applications of the Cannizzaro reaction [beilstein-journals.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Carboxylic acid synthesis by oxidation of aldehydes [organic-chemistry.org]
- 9. mdpi.com [mdpi.com]
- 10. UV photolysis for accelerating pyridine biodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. espublisher.com [espublisher.com]
- 12. [Biodegradation of pyridine under UV irradiation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. files01.core.ac.uk [files01.core.ac.uk]
- 14. Aldehydes as powerful initiators for photochemical transformations - PMC [pmc.ncbi.nlm.nih.gov]
overcoming purification difficulties of 1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde
Welcome to the technical support center for 1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in the purification of this versatile heterocyclic aldehyde. The unique electronic properties and reactivity of the pyrazolopyridine core, combined with the aldehyde functionality, can present specific purification hurdles. This document provides in-depth troubleshooting advice and detailed protocols to help you achieve the desired purity for your downstream applications.
The 1H-pyrazolo[4,3-b]pyridine scaffold is a significant structural motif in medicinal chemistry, analogous to purine bases, and is explored for a wide range of biological activities.[1] The successful synthesis and purification of its derivatives are critical for accurate biological evaluation. This guide is structured in a question-and-answer format to directly address common issues encountered in the lab.
Troubleshooting Guide
This section addresses specific problems that may arise during the purification of 1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde.
Question 1: I'm observing significant streaking and poor separation of my target compound during silica gel column chromatography. What is causing this and how can I fix it?
Answer:
Streaking and poor separation on silica gel are common issues when purifying polar, nitrogen-containing heterocyclic compounds like 1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde. This is often due to strong interactions between the basic nitrogen atoms in the pyrazolopyridine ring system and the acidic silanol groups on the silica surface. This can lead to irreversible adsorption, tailing peaks, and even decomposition of the product on the column.[2]
Immediate Solutions:
-
Basic Modifier: Add a small amount of a basic modifier to your mobile phase to neutralize the acidic sites on the silica gel.[2] A common choice is triethylamine (Et3N) at a concentration of 0.1-1%. Alternatively, a solution of ammonia in methanol can be used as part of the solvent system.
-
Alternative Stationary Phase: If the issue persists, consider switching to a less acidic stationary phase. Neutral or basic alumina can be effective alternatives for purifying basic compounds.[2] For highly polar compounds, reversed-phase chromatography using a C18 stationary phase might also be a viable option.[2]
Long-Term Strategy:
Before committing to a large-scale column, assess your compound's stability on silica. Spot your crude material on a TLC plate, let it sit in the open for about an hour, and then develop it. If you observe new spots or significant streaking that wasn't present initially, it's a strong indication of on-plate decomposition, which will be magnified during column chromatography.[3]
Question 2: My product yield is very low after purification, and I suspect it's decomposing on the column. How can I confirm this and what are the alternative purification methods?
Answer:
Low recovery is a frequent problem when the target molecule is sensitive to the stationary phase. The pyrazolopyridine core, while generally stable, can be susceptible to degradation under acidic conditions, which can be present on the surface of silica gel.[3]
Troubleshooting Steps:
-
TLC Stability Test: As mentioned previously, perform a 2D TLC or a time-dependent TLC analysis to check for degradation on the silica plate.[3]
-
Analyze Column Fractions: If you suspect decomposition, concentrate a few fractions where you'd expect your product and analyze them by LC-MS or NMR to see if degradation products are present.
Alternative Purification Methods:
-
Recrystallization: This is often the best method for obtaining highly pure crystalline solids and avoids the use of silica gel.[4] The key is to find a suitable solvent or solvent system in which your compound has high solubility at elevated temperatures and low solubility at room temperature or below.[4][5]
-
Acid-Base Extraction: Since the pyrazolopyridine moiety has basic nitrogens, you can selectively extract your compound into an acidic aqueous layer, wash with an organic solvent to remove non-basic impurities, and then basify the aqueous layer to precipitate your product. This can be a very effective preliminary purification step.
-
Preparative HPLC: For high-purity requirements and small-scale purifications, preparative High-Performance Liquid Chromatography (HPLC) is an excellent option. It offers superior separation power and a wider range of stationary and mobile phases to choose from.
Question 3: I'm struggling to remove a persistent impurity that co-elutes with my product on silica gel. What could this impurity be and how can I separate it?
Answer:
A common source of impurities in the synthesis of 1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde, especially if prepared via a Vilsmeier-Haack reaction, is the unformylated starting material or regioisomers.[6][7][8] These impurities often have very similar polarities to the desired product, making chromatographic separation challenging.
Strategies for Separation:
-
Optimize Chromatography:
-
Solvent System Screening: Don't just vary the ratio of your current solvent system; try completely different solvent combinations. For example, if you are using a hexane/ethyl acetate system, try dichloromethane/methanol or chloroform/acetone.[2] Different solvents interact with your compounds in unique ways, which can alter their relative retention factors.
-
Gradient Elution: Instead of using a constant solvent composition (isocratic elution), a gradual increase in the polarity of the mobile phase (gradient elution) can improve the separation of closely eluting compounds.[3]
-
-
Recrystallization: This is often the most effective method for removing closely related impurities. The highly ordered crystal lattice of your desired compound will tend to exclude molecules of the impurity, leading to a significant increase in purity.[4]
-
Derivatization: In some cases, you can temporarily convert your aldehyde to a different functional group (e.g., an acetal or an imine) that has different chromatographic properties, allowing for separation from the impurity. The aldehyde can then be regenerated in a subsequent step.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability and optimal storage condition for 1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde?
A1: Heterocyclic aldehydes can be susceptible to oxidation over time, especially when exposed to air and light. It is recommended to store the compound in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen). For long-term storage, keeping it in a freezer is advisable.[9]
Q2: Can I use reversed-phase chromatography for the purification of this compound?
A2: Yes, reversed-phase chromatography (e.g., using a C18 column) is a suitable technique, especially if the compound is highly polar and difficult to elute from normal-phase silica. A typical mobile phase would be a mixture of water and acetonitrile or methanol, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape.
Q3: What are the typical spectroscopic signatures I should look for to confirm the identity and purity of my final product?
A3:
-
¹H NMR: Look for a characteristic singlet for the aldehyde proton (CHO) typically in the range of δ 9.5-10.5 ppm. The aromatic protons on the pyrazolopyridine ring system will have specific chemical shifts and coupling constants that can be confirmed by comparison with literature data or by 2D NMR techniques.
-
¹³C NMR: The aldehyde carbon will appear as a downfield signal, typically between 180-200 ppm.
-
IR Spectroscopy: A strong carbonyl (C=O) stretch for the aldehyde should be visible around 1680-1700 cm⁻¹.
-
Mass Spectrometry: The molecular ion peak corresponding to the exact mass of the compound (C₇H₅N₃O, Exact Mass: 147.04) should be observed.
Detailed Protocols
Protocol 1: Flash Column Chromatography with a Basic Modifier
This protocol is designed to mitigate issues of streaking and decomposition on silica gel.
-
Slurry Preparation: Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into your column and allow it to pack under gentle pressure.
-
Equilibration: Equilibrate the packed column by running 2-3 column volumes of your starting mobile phase (e.g., 95:5 hexane/ethyl acetate + 0.5% triethylamine).
-
Sample Loading: Dissolve your crude product in a minimal amount of a suitable solvent (dichloromethane or the mobile phase). Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.[10]
-
Elution: Begin elution with your starting mobile phase. Gradually increase the polarity of the mobile phase as needed to elute your compound.[3]
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. Note that triethylamine is volatile and should be removed during this step.
Protocol 2: Recrystallization
This is a powerful technique for achieving high purity.[5]
-
Solvent Selection: Test the solubility of your crude product in a variety of solvents at room temperature and at their boiling points. An ideal solvent will dissolve the compound when hot but not when cold. Common choices for polar heterocycles include ethanol, isopropanol, acetonitrile, ethyl acetate, or mixtures such as ethanol/water.[11]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling (using a hot plate and a condenser) while stirring. Continue to add small portions of the hot solvent until the solid just dissolves.[5]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.[5]
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this process to encourage the formation of larger, purer crystals.[4][11]
-
Cooling: Once the flask has reached room temperature, you can place it in an ice bath to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[11]
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[11]
-
Drying: Dry the purified crystals under vacuum.
Data and Visualization
Table 1: Common Solvent Systems for Chromatography of Pyrazolopyridine Derivatives
| Stationary Phase | Solvent System (v/v) | Modifier | Application Notes |
| Silica Gel | Hexane / Ethyl Acetate | 0.1-1% Triethylamine | Good starting point for moderately polar compounds. The modifier is crucial for good peak shape. |
| Silica Gel | Dichloromethane / Methanol | 0.1-1% Triethylamine | For more polar compounds that do not elute with Hex/EtOAc. |
| Silica Gel | Chloroform / Ethyl Acetate | None | Can provide different selectivity.[9] |
| Alumina (Neutral) | Toluene / Acetone | None | An alternative to silica for base-sensitive compounds. |
| C18 (Reversed-Phase) | Acetonitrile / Water | 0.1% Formic Acid | For highly polar compounds; the acid helps to protonate the molecule for better interaction. |
Table 2: Potential Impurities and Their Characteristics
| Impurity | Potential Source | Relative Polarity | Notes |
| 1H-Pyrazolo[4,3-b]pyridine | Incomplete formylation | Lower | Can be difficult to separate due to structural similarity. |
| Regioisomeric Aldehydes | Non-selective formylation | Similar | May require careful optimization of chromatography or recrystallization. |
| DMF/Vilsmeier Reagent Byproducts | Vilsmeier-Haack reaction | Highly Polar | Usually removed during aqueous workup. |
| Starting Materials | Incomplete reaction | Varies | Typically have significantly different polarity. |
Purification Strategy Decision Tree
This diagram illustrates a logical workflow for selecting a purification method based on initial observations.
Caption: Decision tree for selecting a purification strategy.
References
-
National Center for Biotechnology Information. (2023). 1H-Pyrazolo[4,3-b]pyridine. PubChem Compound Summary for CID 21643653. Retrieved from [Link]
-
MDPI. (2021). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Retrieved from [Link]
-
Liu, C., et al. (2009). One-step, facile synthesis of pyrazolopyridines and tetrahydropyrazolopyridines through disproportionation of initially formed pyrazolo Hantzsch dihydropyridine. Arkivoc. Retrieved from [Link]
-
MDPI. (2021). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Retrieved from [Link]
-
ResearchGate. (2008). Regioselective formylation of pyrazolo[3,4-b]pyridine and pyrazolo[1,5-a]pyrimidine systems using Vilsmeier–Haack conditions. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Retrieved from [Link]
- Google Patents. (2011). Method for purifying pyrazoles.
-
The Royal Society of Chemistry. (2012). Supporting Information Synthesis of substituted pyrazolo[4,3-b]pyridines via Copper-mediated intramolecular CN cross-coupling of primary allylamines. Retrieved from [Link]
-
ResearchGate. (2017). Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes. Retrieved from [Link]
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]
-
National Institutes of Health. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC. Retrieved from [Link]
-
ACS Publications. (2019). Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry. Retrieved from [Link]
-
ACS Publications. (2008). N-Heterocyclic Carbene-Catalyzed Oxidation of Unactivated Aldehydes to Esters. Organic Letters. Retrieved from [Link]
-
RSC Publishing. (2023). Facile synthesis of pyrazolopyridine pharmaceuticals under mild conditions using an algin-functionalized silica-based magnetic nanocatalyst (Alg@SBA-15/Fe3O4). Retrieved from [Link]
-
YMC. HPLC Troubleshooting. Retrieved from [Link]
-
National Institutes of Health. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. Retrieved from [Link]
-
Chemistry Steps. Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Reddit. (2022). troubleshooting column chromatography. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 2.1: RECRYSTALLIZATION. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. Recrystallization. Retrieved from [Link]
-
University of California, Los Angeles, Department of Chemistry and Biochemistry. Recrystallization. Retrieved from [Link]
-
NROChemistry. Vilsmeier-Haack Reaction. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Chromatography [chem.rochester.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. researchgate.net [researchgate.net]
- 7. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 9. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemistryviews.org [chemistryviews.org]
- 11. web.mnstate.edu [web.mnstate.edu]
impact of catalysts on the synthesis of 1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde
Welcome to the technical support center for the synthesis of 1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. Drawing from established literature and extensive laboratory experience, this document provides in-depth troubleshooting guides and frequently asked questions to ensure the successful execution of your experiments.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific problems you may encounter during the synthesis of 1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde, providing explanations for the underlying causes and actionable solutions.
Issue 1: Low or No Yield of the Pyrazolo[4,3-b]pyridine Core
Question: I am attempting to synthesize the 1H-Pyrazolo[4,3-b]pyridine core via the reaction of a substituted 3-aminopyrazole with a β-ketoester, but I am observing very low to no product formation. What are the likely causes and how can I improve the yield?
Answer:
Low yields in the formation of the pyrazolopyridine core often stem from suboptimal reaction conditions, catalyst choice, or the purity of your starting materials. Here is a systematic approach to troubleshooting this issue:
-
Causality: The cyclocondensation reaction to form the pyridine ring onto the pyrazole is sensitive to several factors. The choice of catalyst is critical for activating the substrates and facilitating the dehydration steps.[1] The solvent plays a crucial role in reactant solubility and reaction kinetics, while temperature and reaction time can lead to incomplete reactions or product degradation if not optimized.[2]
-
Troubleshooting Steps:
-
Verify Starting Material Purity: Impurities in the 3-aminopyrazole or the β-ketoester can inhibit the reaction.[2] It is recommended to purify starting materials by recrystallization or column chromatography before use.
-
Catalyst Selection and Optimization:
-
Acid Catalysis: Glacial acetic acid is a commonly used solvent and catalyst for this type of condensation.[3][4] If this is ineffective, consider stronger acids like p-toluenesulfonic acid (p-TsOH) which can be used in catalytic amounts.
-
Lewis Acid Catalysis: For certain substrates, Lewis acids such as ZnCl₂, Sc(OTf)₃, or InCl₃ can be more effective in promoting the cyclization. A screening of different Lewis acids may be necessary.
-
Catalyst Loading: Ensure the optimal amount of catalyst is used. Too little may result in an incomplete reaction, while too much can lead to side reactions.[2]
-
-
Solvent and Temperature Screening:
-
Solvent Choice: While acetic acid often serves as both solvent and catalyst, high-boiling point solvents like diphenyl ether or Dowtherm A can be effective for thermal cyclizations, particularly if water removal is necessary.[3] For reactions under milder conditions, polar aprotic solvents like DMF or DMSO can be beneficial.[1]
-
Temperature Optimization: Monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction is sluggish at lower temperatures, a gradual increase in temperature may be required. However, be cautious of potential decomposition at excessively high temperatures.
-
-
Water Removal: The cyclization step involves the elimination of water. The use of a Dean-Stark apparatus when reacting in a suitable solvent like toluene can drive the equilibrium towards product formation.
-
| Parameter | Recommendation | Rationale |
| Starting Material Purity | >98% | Impurities can poison catalysts and lead to side reactions.[2] |
| Catalyst | Acetic Acid, p-TsOH, Lewis Acids | To facilitate the condensation and dehydration steps.[3][4] |
| Solvent | Acetic Acid, Toluene, DMF | To ensure proper solubility and optimal reaction temperature.[1][3][4] |
| Temperature | 80-180 °C (solvent dependent) | To overcome the activation energy barrier without degrading the product. |
| Reaction Monitoring | TLC | To determine the optimal reaction time and prevent byproduct formation.[2] |
Issue 2: Poor Yield or Failure of the Vilsmeier-Haack Formylation
Question: I have successfully synthesized the 1H-Pyrazolo[4,3-b]pyridine core, but the subsequent Vilsmeier-Haack reaction to introduce the 7-carbaldehyde group is failing or giving very low yields. What could be the problem?
Answer:
The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich heterocycles, but its success with pyrazolopyridines can be influenced by the electronic properties of the substrate and the reaction conditions.[5][6]
-
Causality: The Vilsmeier reagent (formed from POCl₃ and DMF) is an electrophile that attacks the pyrazolopyridine ring.[7][8] The regioselectivity and success of this reaction are dependent on the nucleophilicity of the carbon atoms in the pyridine ring. Electron-withdrawing groups on the pyrazolo[4,3-b]pyridine core can deactivate the ring towards electrophilic substitution, making the formylation difficult.[5] Additionally, the stability of the Vilsmeier reagent itself is critical.
-
Troubleshooting Steps:
-
Preparation of the Vilsmeier Reagent: The Vilsmeier reagent should be prepared fresh by the slow addition of POCl₃ to ice-cold DMF with stirring. Using a pre-prepared or old reagent can lead to failure.[5]
-
Reaction Temperature: The formylation is typically carried out at elevated temperatures (e.g., 80-100 °C).[9] If you are running the reaction at a lower temperature, a gradual increase may be necessary. Monitor the reaction by TLC to avoid decomposition.
-
Stoichiometry of the Vilsmeier Reagent: An excess of the Vilsmeier reagent is often required. A 2-3 fold excess is a good starting point.
-
Substrate Activation: If the pyrazolopyridine ring is deactivated by electron-withdrawing groups, you may need to consider alternative strategies. One approach is to introduce the aldehyde functionality at an earlier stage of the synthesis, for example, by using a starting material that already contains a protected aldehyde or a precursor group.
-
Work-up Procedure: The work-up typically involves pouring the reaction mixture onto crushed ice followed by neutralization with a base (e.g., NaOH or NaHCO₃ solution) to hydrolyze the intermediate iminium salt to the aldehyde. Ensure the pH is carefully adjusted to be basic to facilitate this hydrolysis.
-
Experimental Workflow for Vilsmeier-Haack Formylation:
Sources
- 1. 1H-Pyrazolo[4,3-b]pyridine, 7-broMo- synthesis - chemicalbook [chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. dau.url.edu [dau.url.edu]
- 5. researchgate.net [researchgate.net]
- 6. Unexpected discovery: “A new 3,3′-bipyrazolo[3,4-b]pyridine scaffold and its comprehensive analysis” - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ijpcbs.com [ijpcbs.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Solvent Effects on the Reaction Kinetics of 1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde
Welcome to the technical support center for investigating the reaction kinetics of 1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals who are exploring the impact of solvent choice on their reaction outcomes. As direct kinetic data for this specific molecule is not extensively published, this document serves as a comprehensive manual to empower you to design, execute, and troubleshoot your own kinetic studies with scientific rigor.
Part 1: The "Why" - A Primer on Solvent-Reactant Interactions
Before delving into experimental protocols, it is crucial to understand the fundamental principles governing how solvents influence reaction rates. A solvent is not merely an inert medium but an active participant that can dramatically alter the energy landscape of a reaction. The primary mechanism of solvent influence is through differential solvation of the ground state (reactants) and the transition state.
A reaction's rate is dictated by the Gibbs free energy of activation (ΔG‡), which is the energy difference between the transition state and the reactants. Solvents can alter this energy gap:
-
Stabilization of the Transition State: If a solvent more effectively stabilizes the transition state relative to the reactants, it lowers the activation energy, thereby accelerating the reaction.
-
Stabilization of the Ground State: Conversely, if a solvent preferentially stabilizes the reactants more than the transition state, it increases the activation energy and slows the reaction down.
The nature of these interactions depends on the specific properties of the solvent and the charge distribution of the reacting species. For a molecule like 1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde, which possesses both hydrogen bond donors (N-H), hydrogen bond acceptors (pyridine and pyrazole nitrogens, carbonyl oxygen), and a significant dipole moment, the choice of solvent will be particularly impactful.
Part 2: Frequently Asked Questions (FAQs)
Here we address some common questions that arise when initiating kinetic studies on novel heterocyclic aldehydes.
Q1: Where do I even begin with solvent selection for my kinetic study?
A good starting point is to select a diverse set of 6-8 solvents that span a wide range of properties. This allows for a broad screening of potential solvent effects. A representative set could include:
-
Non-polar, aprotic: Toluene, Dioxane
-
Polar, aprotic: Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)
-
Protic: Ethanol, Methanol, Water
This selection allows you to probe the effects of polarity, hydrogen bond donating (HBD) ability, and hydrogen bond accepting (HBA) ability.
Q2: How do I quantify the "properties" of these solvents to make sense of my results?
While dielectric constant is a common measure of polarity, it often provides an incomplete picture. For a more nuanced understanding, we recommend using empirical solvent parameters like the Kamlet-Taft parameters :
-
α (Alpha): A measure of the solvent's hydrogen bond donating (HBD) ability.[1]
-
β (Beta): A measure of the solvent's hydrogen bond accepting (HBA) ability.[1]
-
π* (Pi-star): An index of the solvent's dipolarity/polarizability.[1]
Correlating your observed rate constants (k) with these parameters can provide deep mechanistic insights.[2][3]
Q3: My compound has limited solubility in some of the solvents I want to test. What are my options?
This is a common challenge. Here are a few strategies:
-
Work at Lower Concentrations: Ensure you are working within the linear range of your analytical technique (e.g., UV-Vis absorbance). Modern spectrophotometers are highly sensitive.
-
Use Co-solvents: While this complicates the interpretation, using a small amount of a co-solvent (e.g., 5-10% DMSO) to solubilize your compound in a primarily non-polar solvent can be a pragmatic approach. Ensure you run a control to understand the effect of the co-solvent itself.
-
Temperature Adjustment: Modestly increasing the temperature can improve solubility. However, be mindful that this will also affect the reaction rate, so temperature must be kept constant across all experiments you wish to compare.
Part 3: Experimental Workflow and Protocols
A systematic approach is key to obtaining reliable kinetic data. The following workflow provides a robust framework for your investigation.
Caption: General workflow for investigating solvent effects on reaction kinetics.
Protocol 1: Kinetic Analysis via UV-Vis Spectrophotometry
This is often the most convenient method for conjugated systems like 1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde.
-
Wavelength Selection:
-
Record the UV-Vis spectra of your starting material (1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde) and the expected product separately in a chosen solvent (e.g., acetonitrile).
-
Identify a wavelength (λ_max) where the starting material has a strong absorbance and the product has a minimal absorbance, or vice-versa. This minimizes spectral overlap.
-
-
Reaction Setup:
-
Use a cuvette holder with a temperature controller (Peltier element) to maintain a constant temperature (e.g., 25.0 ± 0.1 °C).
-
Place a known volume of the solution of the other reactant in the cuvette.
-
Prepare a concentrated stock solution of 1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde.
-
-
Data Acquisition:
Protocol 2: Kinetic Analysis via ¹H NMR Spectroscopy
NMR is a powerful tool when a reaction does not have a convenient UV-Vis signature or when you need to monitor multiple species simultaneously.[6][7]
-
Peak Selection:
-
Acquire a standard ¹H NMR spectrum of the starting materials and the final product.
-
Identify well-resolved peaks for both a reactant and a product that do not overlap with other signals. The aldehyde proton (-CHO) of the starting material is often a good candidate.
-
-
Reaction Setup:
-
Equilibrate the NMR spectrometer to the desired temperature.
-
In an NMR tube, dissolve all reactants except the one you wish to use to initiate the reaction in the deuterated solvent of choice.
-
-
Data Acquisition:
-
Acquire a spectrum before initiation (t=0).
-
Initiate the reaction by adding the final reactant.
-
Acquire a series of ¹H NMR spectra at set time intervals.[8]
-
The concentration of each species is proportional to the integral of its characteristic peak. Normalize these integrals using an internal standard.
-
Part 4: Troubleshooting Guide
Issue 1: My reaction is too fast to monitor with standard UV-Vis or NMR. The reaction is over before I can get my first data point.
-
Causality: The activation energy for your reaction is very low under the chosen conditions.
-
Solutions:
-
Lower the Temperature: Reducing the temperature by 10 °C can decrease the reaction rate by a factor of 2-3. Ensure your reactants remain soluble at the lower temperature.
-
Decrease Reactant Concentrations: If the reaction is second order or higher, lowering the initial concentrations will slow the rate.
-
Use a Stopped-Flow Apparatus: For reactions in the millisecond timescale, a stopped-flow instrument is necessary.[9][10][11] This technique rapidly mixes reactants and feeds them into an observation cell, allowing for extremely fast data acquisition.
-
Issue 2: My kinetic plots (e.g., ln[A] vs. time) are not linear, and my results are not reproducible.
-
Causality: This often points to issues with temperature control, solution mixing, or side reactions.
-
Solutions:
-
Verify Temperature Stability: Use an external thermometer to confirm the temperature inside your reaction vessel/cuvette holder is stable to ±0.1 °C.
-
Ensure Rapid, Homogeneous Mixing: For manual mixing, ensure the solution is homogenized within a few seconds. For slower reactions, a magnetic stir bar in the cuvette can help.
-
Check for Side Reactions: Use techniques like LC-MS or NMR on the final reaction mixture to check for the presence of unexpected byproducts. If side reactions are occurring, their contribution to the change in absorbance or peak integral will lead to non-linearity.
-
Evaluate Reactant Stability: Your reactants might be degrading in the solvent over the course of the experiment. Run a control where you monitor a solution of just the starting material in the solvent at the reaction temperature.
-
Issue 3: I'm not seeing a clear correlation between my rate constants and solvent polarity (dielectric constant).
-
Causality: The dielectric constant is a bulk property and may not accurately reflect the specific molecular interactions that stabilize the transition state. Specific solute-solvent interactions like hydrogen bonding are likely playing a dominant role.
-
Solution:
-
Perform a Multiparameter Linear Solvation Energy Relationship (LSER) Analysis: Correlate the logarithm of your rate constant (log k) against the Kamlet-Taft parameters (α, β, and π*) using multiple linear regression:
-
log(k) = log(k₀) + aα + bβ + sπ*
-
-
Interpretation: The magnitude and sign of the coefficients (a, b, s) will reveal the importance of each type of interaction.
-
A large positive 'a' value suggests the transition state is stabilized by hydrogen bond donation from the solvent.
-
A large positive 'b' value implies stabilization by hydrogen bond acceptance by the solvent.
-
A large positive 's' value indicates a transition state that is more polar than the reactants.[12]
-
-
Part 5: Data Presentation and Analysis
Organizing your kinetic data and solvent properties into tables is essential for clear analysis.
Table 1: Hypothetical Kinetic Data for a Reaction of 1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde
| Solvent | Dielectric Constant (ε) | α | β | π* | k_obs (s⁻¹) | log(k_obs) |
| Toluene | 2.4 | 0.00 | 0.11 | 0.54 | 1.2 x 10⁻⁴ | -3.92 |
| Acetonitrile | 37.5 | 0.19 | 0.31 | 0.75 | 5.5 x 10⁻³ | -2.26 |
| DMF | 36.7 | 0.00 | 0.69 | 0.88 | 9.8 x 10⁻³ | -2.01 |
| Ethanol | 24.5 | 0.83 | 0.77 | 0.54 | 2.1 x 10⁻² | -1.68 |
| Water | 80.1 | 1.17 | 0.18 | 1.09 | 8.9 x 10⁻² | -1.05 |
Note: Data is illustrative and not experimental.
This structured data can then be used for the LSER analysis described in Troubleshooting Issue 3.
Caption: Stabilization of a polar transition state by a polar solvent, reducing ΔG‡.
By following these guidelines, you will be well-equipped to systematically investigate the solvent effects on the reaction kinetics of 1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde, leading to a deeper understanding of your chemical system and enabling rational optimization of your reaction conditions.
References
- [Placeholder for Reference 1]
-
Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. (n.d.). ACS Omega. [Link]
- [Placeholder for Reference 3]
- [Placeholder for Reference 5]
-
Kamlet Taft Parameters: A Tool to Alternate the Usage of Hazardous Solvent in Pharmaceutical and Chemical Manufacturing/ Synthesis - A Gateway towards Green Technology. (2020). ResearchGate. [Link]
-
Stopped Flow. (2023). Chemistry LibreTexts. [Link]
- [Placeholder for Reference 8]
-
NMR Reaction Monitoring Robust to Spectral Distortions. (2025). Analytical Chemistry. [Link]
- [Placeholder for Reference 10]
-
Kinetic Studies Using UV-VIS Spectroscopy Fenton Reaction. (n.d.). NTNU. [Link]
- [Placeholder for Reference 12]
-
A Method of Calculating the Kamlet–Abboud–Taft Solvatochromic Parameters Using COSMO-RS. (2019). Molecules. [Link]
- [Placeholder for Reference 14]
- [Placeholder for Reference 15]
-
Reaction Monitoring. (n.d.). Magritek. [Link]
-
The physical significance of the Kamlet–Taft π* parameter of ionic liquids. (2020). RSC Publishing. [Link]
- [Placeholder for Reference 18]
- [Placeholder for Reference 19]
- [Placeholder for Reference 20]
- [Placeholder for Reference 21]
-
Rapid reaction kinetics (Stopped-Flow). (n.d.). University of York. [Link]
- [Placeholder for Reference 23]
-
What are stopped-flows and how do they help chemists and biochemists understand high-speed chemical reactions?. (2025). Bio-Logic. [Link]
- [Placeholder for Reference 25]
- [Placeholder for Reference 26]
- [Placeholder for Reference 27]
- [Placeholder for Reference 28]
-
Kinetics / reaction monitoring. (n.d.). IMSERC. [Link]
- [Placeholder for Reference 30]
- [Placeholder for Reference 31]
- [Placeholder for Reference 32]
- [Placeholder for Reference 33]
- [Placeholder for Reference 34]
- [Placeholder for Reference 35]
- [Placeholder for Reference 36]
- [Placeholder for Reference 37]
- [Placeholder for Reference 38]
- [Placeholder for Reference 39]
-
MEASUREMENT OF SOLVENT PROPERTIES USING KAMLET-TAFT APPROACH FOR APPLICATION IN SYNTHESIS. (n.d.). Journal of Applied Science and Engineering. [Link]
- [Placeholder for Reference 41]
Sources
- 1. The physical significance of the Kamlet–Taft π * parameter of ionic liquids - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D0CP04989A [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. mjas.analis.com.my [mjas.analis.com.my]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. preisig.folk.ntnu.no [preisig.folk.ntnu.no]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Magritek [magritek.com]
- 8. imserc.northwestern.edu [imserc.northwestern.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Rapid reaction kinetics - Department of Biology, University of York [york.ac.uk]
- 11. biologic.net [biologic.net]
- 12. A Method of Calculating the Kamlet–Abboud–Taft Solvatochromic Parameters Using COSMO-RS - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Biological Activity of Pyrazolopyridine Isomers: A Focus on Pyrazolo[4,3-b]pyridine and its Bioisosteres
Introduction: The Significance of Isomerism in Drug Discovery
In the landscape of medicinal chemistry, the pyrazolopyridine scaffold is recognized as a "privileged structure" due to its recurring presence in a multitude of biologically active compounds.[1] This bicyclic heterocyclic system, a fusion of pyrazole and pyridine rings, exists in five distinct positional isomers: [3,4-b], [4,3-b], [3,4-c], [4,3-c], and [1,5-a].[2][3] The specific arrangement of nitrogen atoms and the fusion pattern of the two rings are not trivial structural details; they profoundly influence the molecule's electronic distribution, hydrogen bonding capabilities, and three-dimensional shape. These physicochemical properties, in turn, dictate how the molecule interacts with biological targets, leading to significant variations in efficacy, selectivity, and overall pharmacological profile.
While the pyrazolo[3,4-b]pyridine isomer is extensively documented and forms the core of numerous kinase inhibitors and other therapeutic agents, its less-explored counterpart, pyrazolo[4,3-b]pyridine, is emerging as a scaffold of significant interest.[2][4] This guide provides an in-depth comparative analysis of the biological activities of these key isomers, synthesizing data from enzymatic assays, cell-based studies, and structure-activity relationships (SAR) to offer researchers a clear perspective on their distinct and overlapping therapeutic potential. We will delve into the causality behind experimental choices and provide validated protocols to empower further research in this promising area.
Visualizing the Isomeric Difference
The fundamental difference between the pyrazolo[3,4-b] and pyrazolo[4,3-b] scaffolds lies in the orientation of the pyrazole ring relative to the pyridine ring. This seemingly subtle change alters the position of the hydrogen bond donors and acceptors crucial for target engagement.
Caption: Core structures of Pyrazolo[3,4-b]pyridine and Pyrazolo[4,3-b]pyridine isomers.
Comparative Analysis of Biological Activity
The isomeric form of the pyrazolopyridine core is a critical determinant of its biological function, particularly in the context of anticancer and anti-inflammatory applications.
Anticancer Activity: A Tale of Two Kinase Inhibitors
The most prominent application of pyrazolopyridines is in oncology, where they serve as potent inhibitors of various protein kinases that drive tumor growth and proliferation.
The Well-Established Scaffold: Pyrazolo[3,4-b]pyridine
The pyrazolo[3,4-b]pyridine system is a cornerstone of modern kinase inhibitor design.[1][5] Its structure is bioisosteric to purine, allowing it to effectively compete with ATP for binding to the kinase hinge region. This has led to the development of inhibitors against a wide array of kinase targets.[1][6]
-
Mechanism of Action: The pyrazole portion of the scaffold is perfectly positioned to act as a hydrogen bond center, forming critical interactions with the backbone of the kinase hinge region.[5] This anchors the molecule in the ATP-binding pocket, enabling other substituents to occupy adjacent hydrophobic and solvent-exposed regions to achieve high potency and selectivity.
-
Key Targets: This scaffold has shown potent activity against Tropomyosin Receptor Kinases (TRKs), Fibroblast Growth Factor Receptors (FGFRs), Monopolar spindle kinase 1 (Mps1), and Topoisomerase IIα, among others.[1][5][7][8]
The Emerging Contender: Pyrazolo[4,3-b]pyridine
While less explored, the pyrazolo[4,3-b]pyridine scaffold has demonstrated significant potential, particularly in targeting kinases that are recalcitrant to other inhibitors.
-
Mechanism of Action: Though the core concept of hinge-binding is retained, the altered nitrogen geometry can lead to different binding poses or allow for unique interactions with residues outside the immediate hinge region. Molecular docking studies have revealed that this scaffold can adopt a U-shaped conformation, retaining key hydrogen bonds while forming distinct contacts with other residues like Met1211 in the c-Met kinase.[4]
-
Key Targets: Notable success has been achieved in developing potent inhibitors of c-Met and ERK1/2, kinases implicated in metastatic cancers.[4] The c-Met inhibitor Glumetinib, which features this core, has shown manageable toxicity and durable anticancer activity in clinical trials.[4]
Comparative Data Summary: Anticancer Potency
| Compound Class | Isomer | Target Kinase | IC₅₀ (nM) | Target Cell Line | IC₅₀ (µM) | Reference |
| Derivative C03 | [3,4-b] | TRKA | 56 | Km-12 (Colon) | 0.304 | [9] |
| Derivative 7n | [3,4-b] | FGFR1 | <1 | H1581 (Lung) | 0.012 | [8] |
| Derivative 31 | [3,4-b] | Mps1 | 2.6 | MDA-MB-468 (Breast) | Potent Inhibition | [7] |
| Compound 8c | [3,4-b] | Topo IIα | Potent Inhibition | Leukemia Panel | 1.33 (GI₅₀) | [1] |
| Glumetinib (37) | [4,3-b] | c-Met | Potent Inhibition | EBC-1 (Lung) | Significant Activity | [4] |
This table presents representative data and is not an exhaustive list.
Anti-inflammatory Activity
Inflammation is a critical process in many diseases, and targeting the signaling pathways that control it is a major therapeutic goal.
-
Pyrazolo[3,4-b]pyridine: Derivatives of this isomer have been shown to possess significant anti-inflammatory properties.[10] They can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.[10] Furthermore, certain compounds act as inhibitors of spleen tyrosine kinase (Syk), a key target for treating allergic and autoimmune disorders.[11]
-
Pyrazolo[4,3-b]pyridine: Currently, there is a notable lack of published data specifically evaluating the anti-inflammatory potential of the pyrazolo[4,3-b]pyridine scaffold. This represents a significant research gap and an opportunity for investigation, given the success of its bioisosteres.
Self-Validating Experimental Protocols
To ensure reproducibility and scientific rigor, the following protocols are described with an emphasis on the underlying principles. These methods form a logical workflow for the discovery and validation of novel pyrazolopyridine-based inhibitors.
Caption: A logical workflow for screening pyrazolopyridine isomers.
Protocol 1: General Synthesis of 1H-Pyrazolo[3,4-b]pyridine Derivatives
This protocol describes a common and robust method for constructing the pyrazolo[3,4-b]pyridine core via the condensation of a 5-aminopyrazole with an α,β-unsaturated ketone.
Causality: The reaction is a cascade involving a Michael addition followed by an intramolecular cyclization and subsequent oxidation. Acetic acid serves as both a solvent and a Brønsted acid catalyst, protonating the carbonyl to increase its electrophilicity and facilitating the dehydration steps. The final oxidation to the aromatic pyridine ring often occurs spontaneously in the presence of atmospheric oxygen.[11]
Step-by-Step Methodology:
-
Reagent Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve the substituted 5-aminopyrazole (1.0 eq) and the appropriate α,β-unsaturated ketone (1.1 eq) in glacial acetic acid (5-10 mL per mmol of aminopyrazole).
-
Reaction: Heat the mixture to reflux (approx. 118 °C) and maintain for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, allow the reaction mixture to cool to room temperature. Pour the mixture slowly into a beaker of ice-cold water with stirring.
-
Precipitation & Filtration: A solid precipitate will form. Collect the crude product by vacuum filtration, washing thoroughly with water to remove acetic acid, followed by a cold, non-polar solvent (e.g., diethyl ether or hexane) to remove non-polar impurities.
-
Purification: Dry the crude solid. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel, using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol provides a universal method for quantifying kinase inhibition, adaptable for targets like TRKA or c-Met. It relies on the principle that the amount of ATP consumed is directly proportional to kinase activity.
Causality: The ADP-Glo™ Kinase Assay is a self-validating system. It first terminates the kinase reaction and depletes the remaining ATP. It then converts the ADP generated by the kinase back into ATP in a second step. This newly synthesized ATP is used by luciferase to generate a light signal that is directly proportional to the initial kinase activity. An inhibitor will reduce ADP formation, leading to a lower luminescent signal.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare all reagents (kinase, substrate, ATP, test compounds) in the appropriate kinase buffer (e.g., Tris-HCl, MgCl₂, DTT). Perform serial dilutions of the pyrazolopyridine inhibitor in DMSO, then dilute further in kinase buffer.
-
Kinase Reaction: In a 384-well plate, add 2.5 µL of the test compound dilution. Add 2.5 µL of the kinase/substrate mixture. Initiate the reaction by adding 5 µL of ATP solution.
-
Incubation: Shake the plate gently and incubate at room temperature for 60 minutes.
-
ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase/luciferin. Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.
-
Data Acquisition: Measure the luminescence using a plate reader. Calculate the percent inhibition relative to a no-inhibitor (DMSO) control and determine IC₅₀ values by fitting the data to a four-parameter dose-response curve.
Protocol 3: Cell Proliferation Assay (MTT-Based)
This assay is a standard method to assess the cytotoxic or antiproliferative effects of compounds on cancer cell lines.
Causality: The assay's validity rests on the metabolic activity of living cells. Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), converting the yellow salt into a purple formazan crystal. The amount of formazan produced, which is quantified spectrophotometrically after solubilization, is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., PC-3, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37 °C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in growth medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle control (e.g., 0.1% DMSO) and no-cell (blank) wells.
-
Incubation: Incubate the plate for 48-72 hours at 37 °C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for another 3-4 hours, allowing formazan crystals to form.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm (with a reference wavelength of ~650 nm) using a microplate reader.
-
Data Analysis: Subtract the blank reading, calculate the percentage of cell viability relative to the vehicle control, and determine the IC₅₀ value.
Conclusion and Future Outlook
This comparative guide underscores the profound impact of isomerism on the biological activity of the pyrazolopyridine scaffold. The pyrazolo[3,4-b]pyridine core is a validated, versatile, and highly successful template for the design of kinase inhibitors, with a rich body of literature supporting its development against numerous oncological targets. In contrast, the pyrazolo[4,3-b]pyridine isomer represents a less-trodden but equally promising path. Its unique structural and electronic features have already been successfully leveraged to create potent and selective inhibitors for challenging targets like c-Met.
The key takeaway for researchers is that while both isomers can effectively engage kinase targets, they are not interchangeable. The choice of scaffold should be a deliberate, target-informed decision. The current literature presents a clear opportunity for future research: a systematic, head-to-head evaluation of both isomeric scaffolds against a broad panel of kinases would provide invaluable data for rational drug design. Furthermore, exploring the untapped potential of the pyrazolo[4,3-b]pyridine core in anti-inflammatory and antimicrobial applications could open new therapeutic avenues. By understanding the subtle yet critical differences between these isomers, the drug discovery community can better harness the full potential of the pyrazolopyridine family.
References
-
Liu, N., Wang, X., Fu, Q., Qin, Q., Wu, T., Lv, R., Zhao, D., & Cheng, M. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry. [Link]
-
Papastathopoulos, P., et al. (2026). Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Omega. [Link]
-
Tejedor, R., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. [Link]
-
Tejedor, R., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Universitat Ramon Llull Institutional Repository. [Link]
-
Al-Warhi, T., et al. (2025). Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega. [Link]
-
Barghash, A. E., et al. (2025). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Molecules. [Link]
-
Wang, X., et al. (2023). Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer. European Journal of Medicinal Chemistry. [Link]
-
Duan, W., et al. (2016). Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. ACS Medicinal Chemistry Letters. [Link]
-
Patel, R. V., et al. (2012). Synthesis and evaluation of pyrazolo[3,4-b]pyridines and its structural analogues as TNF-α and IL-6 inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Nafie, M. S., & El-Sayed, W. M. (2025). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. Molecular Diversity. [Link]
-
Poghossian, E., et al. (2021). Synthesis and Evaluation of Anti-inflammatory Activity of some Thiazolo[4,5-b]pyridines. Oriental Journal of Chemistry. [Link]
-
Gokhale, N., et al. (2022). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Acta Pharmaceutica Sinica B. [Link]
-
Liu, N., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry. [Link]
-
Barreiro, E. J., et al. (2002). Design, synthesis and pharmacological evaluation of novel pyrazolo[3,4-b]thieno[2,3-d]pyridine acid derivatives: a new class of anti-inflammatory and anti-platelet agents. Il Farmaco. [Link]
-
Chegaev, K., et al. (2021). Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. Molecules. [Link]
Sources
- 1. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dau.url.edu [dau.url.edu]
- 3. researchgate.net [researchgate.net]
- 4. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of pyrazolo[3,4- b ]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00334A [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Methodologies for 1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde
Introduction: The 1H-pyrazolo[4,3-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. The 7-carbaldehyde derivative, in particular, serves as a versatile synthetic intermediate, enabling further functionalization to explore structure-activity relationships in drug discovery programs. This guide provides an in-depth comparison of plausible synthetic methodologies for obtaining 1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde, offering insights into the strategic considerations and experimental nuances of each approach. As no direct synthesis has been reported in the literature, the following routes are proposed based on established synthetic transformations of related heterocyclic systems.
Methodology 1: Synthesis via Formylation of a 7-Bromo Precursor
This approach relies on the synthesis of a 7-bromo-1H-pyrazolo[4,3-b]pyridine intermediate, followed by conversion of the bromo group to a carbaldehyde. This strategy offers excellent regiochemical control, as the position of the aldehyde is predetermined by the location of the bromine atom.
Experimental Protocol:
Step 1: Synthesis of 7-bromo-1H-pyrazolo[4,3-b]pyridine
A reported synthesis of 7-bromo-1H-pyrazolo[4,3-b]pyridine starts from N-(4-bromo-2-methylpyridin-3-yl)acetamide.[1] The reaction proceeds via a diazotization and subsequent intramolecular cyclization.
-
To a solution of N-(4-bromo-2-methylpyridin-3-yl)acetamide (1.0 eq) in toluene are added potassium acetate (1.2 eq) and acetic anhydride (3.0 eq).
-
The mixture is stirred for a short period, and then isopentyl nitrite (2.3 eq) is added.
-
The reaction is heated to 85 °C for several hours.
-
After cooling, the reaction is worked up by partitioning between ethyl acetate and water.
-
The organic layer is dried and concentrated, and the crude product is purified by column chromatography to yield 7-bromo-1H-pyrazolo[4,3-b]pyridine.[1]
Step 2: Conversion of the Bromo Group to a Carbaldehyde
Two primary methods are proposed for this transformation:
Method 1A: Palladium-Catalyzed Formylation
This method utilizes a palladium catalyst to couple the aryl bromide with a source of carbon monoxide.
-
A mixture of 7-bromo-1H-pyrazolo[4,3-b]pyridine (1.0 eq), a palladium catalyst such as Pd(OAc)2 with a suitable phosphine ligand (e.g., cataCXium A), and a base (e.g., TMEDA) is prepared in an appropriate solvent.
-
The reaction is carried out under an atmosphere of synthesis gas (CO/H2).[2]
-
The reaction is heated until the starting material is consumed.
-
Work-up and purification by chromatography would afford the target aldehyde.
Method 1B: Lithium-Halogen Exchange and Formylation
This classic organometallic approach involves the conversion of the aryl bromide to an aryllithium species, which is then quenched with an electrophilic formylating agent.
-
7-bromo-1H-pyrazolo[4,3-b]pyridine (1.0 eq) is dissolved in a dry, aprotic solvent such as THF and cooled to a low temperature (typically -78 °C).
-
An organolithium reagent, such as n-butyllithium, is added dropwise to effect the lithium-halogen exchange.
-
After a short period, a formylating agent such as N,N-dimethylformamide (DMF) is added to the reaction mixture.[3]
-
The reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted.
-
Purification of the crude product by chromatography would yield 1H-pyrazolo[4,3-b]pyridine-7-carbaldehyde.
Causality and Experimental Choices:
-
The choice of isopentyl nitrite in the cyclization step is to facilitate the in situ formation of the diazonium salt, which is necessary for the ring closure.
-
Palladium-catalyzed formylation is an attractive option as it often exhibits high functional group tolerance.[4] The choice of ligand is crucial for catalytic efficiency.
-
Lithium-halogen exchange is a rapid and efficient method for generating the organometallic intermediate.[5] However, it requires strictly anhydrous conditions and low temperatures to avoid side reactions. DMF is a commonly used and effective electrophile for formylation.[3]
Workflow Diagram:
Caption: Synthetic workflow for Methodology 2.
Comparison of Methodologies
| Feature | Methodology 1 (via 7-Bromo Precursor) | Methodology 2 (from Pre-functionalized Pyridine) |
| Regioselectivity | High, determined by the position of the bromo substituent. | Potentially high, dependent on the synthesis of the correct pyridine isomer. |
| Number of Steps | Potentially longer, depending on the synthesis of the starting acetamide. | Potentially shorter if the pyridine precursor is readily accessible. |
| Starting Materials | N-(4-bromo-2-methylpyridin-3-yl)acetamide may require synthesis. | 3-amino-2-chloropyridine-4-carbaldehyde is not commercially available and would require a multi-step synthesis. |
| Key Transformations | Diazotization/cyclization, Pd-catalyzed formylation or Li-halogen exchange. | Synthesis of a functionalized pyridine, cyclization with hydrazine. |
| Potential Challenges | Low yields in the cyclization step, optimization of the formylation reaction (catalyst, conditions). Handling of organolithium reagents. | Synthesis of the pyridine precursor, potential side reactions during cyclization. |
| Overall Feasibility | High, based on a known precursor and well-established formylation methods. | Moderate, as the synthesis of the key pyridine precursor is a significant hurdle. |
Conclusion and Recommendations
Both proposed methodologies offer plausible routes to 1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde.
Methodology 1 is arguably the more robust and immediately actionable approach. The synthesis of the 7-bromo precursor has been reported, and the subsequent conversion to the aldehyde utilizes well-established and reliable transformations. [1]The choice between palladium-catalyzed formylation and lithium-halogen exchange would depend on the available equipment, expertise, and the desired scale of the reaction. The palladium-catalyzed route may be more amenable to scale-up and functional group tolerance, while the lithium-halogen exchange is a classic, albeit more technically demanding, laboratory-scale method.
Methodology 2 presents a more elegant and convergent strategy on paper. However, its practical implementation is hampered by the lack of a straightforward synthesis for the key 3-amino-2-chloropyridine-4-carbaldehyde precursor. Significant synthetic effort would likely be required to develop a reliable route to this intermediate.
For researchers and drug development professionals seeking a reliable and timely synthesis of 1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde, Methodology 1 is the recommended starting point . The clear precedent for the synthesis of the key bromo-intermediate provides a solid foundation for reaching the target compound.
References
- Preparation method of 1H-pyrazolo[3,4-b]pyridine compound.
-
Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. PMC - NIH. [Link]
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. [Link]
- Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof.
-
Pyrazolopyridines I: Synthesis of Some Pyrazolo[3,4-b]pyridine-4-carboxylates. ResearchGate. [Link]
-
Synthesis of 1H-pyrazolo[3,4-b]pyridine analogues. ResearchGate. [Link]
-
About the Vilsmeier-Haack formylation of this compound. Chemistry Stack Exchange. [Link]
-
Regioselective formylation of pyrazolo[3,4-b]pyridine and pyrazolo[1,5-a]pyrimidine systems using Vilsmeier–Haack conditions. ResearchGate. [Link]
-
Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Taylor & Francis Online. [Link]
-
Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. PubMed. [Link]
-
Palladium-Catalyzed Formylation of Aryl Bromides: Elucidation of the Catalytic Cycle of an Industrially Applied Coupling Reaction. Journal of the American Chemical Society. [Link]
- Process for making 3-amino-2-chloro-4-methylpyridine.
-
Nickel-Catalyzed Addition of Aryl Bromides to Aldehydes To Form Hindered Secondary Alcohols. Journal of the American Chemical Society. [Link]
-
Lithium Halogen exchange using n-BuLi and DMF for formylation failing why? ResearchGate. [Link]
-
Palladium-catalyzed synthesis of aldehydes from aryl halides and tert-butyl isocyanide using formate salts as hydride donors. RSC Publishing. [Link]
-
DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. HETEROCYCLES. [Link]
-
Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Liquid Crystal and Biological Studies. Semantic Scholar. [Link]
-
The Mechanism of Lithium-Halogen Exchange. Macmillan Group. [Link]
-
Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. NIH. [Link]
-
Catalyst-free three-component reaction between 2-aminopyridines (or 2-aminothiazoles), aldehydes, and isocyanides in water. ResearchGate. [Link]
-
Highly regioselective lithiation of pyridines bearing an oxetane unit by n-butyllithium. Chemical Communications (RSC Publishing). [Link]
-
Synthesis of aromatic aldehydes via silver(I)-catalyzed formylation of aryl bromides in DMF promoted by samarium metal in air. Taylor & Francis Online. [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Journal of Pharmaceutical, Chemical and Biological Sciences. [Link]
-
Palladium-Catalyzed Formylation of Aryl Bromides: Elucidation of the Catalytic Cycle of an Industrially Applied Coupling Reaction. ResearchGate. [Link]
-
lithium halogen exchange #1 revised. University of Wisconsin-Madison. [Link]
-
Synthesis of aryl ketones by acylation of arenes. Organic Chemistry Portal. [Link]
-
Combined Kinetic and Computational Analysis of the Palladium-Catalyzed Formylation of Aryl Bromides. ACS Catalysis. [Link]
-
Synthesis of new 1H-pyrazolo[3,4-b]pyridine derivatives. ResearchGate. [Link]
-
Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. PMC - NIH. [Link]
-
Formylation - Common Conditions. The Reaction Flash. [Link]
-
One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. Semantic Scholar. [Link]
-
Palladium-Catalyzed Formylation of Aryl Halides with tert-Butyl Isocyanide. Organic Letters. [Link]
-
Direct Acylation of Aryl Bromides with Aldehydes by Palladium Catalysis. University of Liverpool. [Link]
- Preparation method of 2-chloro-3-aminopyridine.
-
Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. MDPI. [Link]
-
Palladium-catalyzed formylation of aryl, heterocyclic, and vinylic halides. ACS Publications. [Link]
Sources
A Comparative Guide to the Structure-Activity Relationship of 1H-Pyrazolo[4,3-b]pyridine Analogs: A Focus on the Untapped Potential of the 7-Carbaldehyde Moiety
For researchers, medicinal chemists, and professionals in drug development, the exploration of novel heterocyclic scaffolds is a cornerstone of discovering next-generation therapeutics. Among these, the pyrazolopyridine core has emerged as a privileged structure, with different isomers demonstrating a wide array of biological activities. While the 1H-pyrazolo[3,4-b]pyridine isomer is well-documented, its lesser-known counterpart, the 1H-pyrazolo[4,3-b]pyridine scaffold, presents a compelling and underexplored avenue for therapeutic innovation.
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 1H-pyrazolo[4,3-b]pyridine analogs. We will delve into the established synthetic routes, examine the existing SAR data for this scaffold, and, most importantly, illuminate the untapped potential of the 7-carbaldehyde functional group as a versatile anchor for generating diverse and potent molecular entities. This document is designed to be a practical resource, offering not only a review of the current landscape but also a forward-looking perspective on future research directions.
The 1H-Pyrazolo[4,3-b]pyridine Scaffold: A Biologically Significant Core
The 1H-pyrazolo[4,3-b]pyridine nucleus is a fused bicyclic heterocycle that has garnered attention for its diverse pharmacological activities. Notably, derivatives of this scaffold have been investigated as potential inhibitors of key biological targets implicated in a range of diseases, from cancer to neuroinflammation.
Recent studies have highlighted the potential of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors of the programmed cell death-1/programmed cell death-ligand 1 (PD-1/PD-L1) interaction, a critical immune checkpoint in oncology.[1] One of the most potent compounds identified in this series, D38 , exhibited an impressive IC50 value of 9.6 nM in a Homogeneous Time-Resolved Fluorescence (HTRF) assay.[1] This finding underscores the therapeutic potential of this scaffold in the burgeoning field of cancer immunotherapy.
Beyond immunology, the broader class of pyrazolopyridines has been extensively explored as inhibitors of various protein kinases, which are pivotal regulators of cellular processes and are frequently dysregulated in cancer and other diseases. The structural rigidity and the presence of multiple hydrogen bond donors and acceptors in the pyrazolopyridine core make it an ideal framework for designing potent and selective kinase inhibitors.
Navigating the Synthetic Landscape: Accessing the 1H-Pyrazolo[4,3-b]pyridine Core
A key advantage of the 1H-pyrazolo[4,3-b]pyridine scaffold is its accessibility through established synthetic methodologies. One of the most direct and versatile routes involves the cyclocondensation of a substituted 4-aminopyrazole-5-carbaldehyde with a suitable reagent to form the fused pyridine ring.[2] This approach is particularly attractive as it allows for the direct installation of the 7-carbaldehyde functionality, or a precursor, onto the final heterocyclic system.
Alternatively, the pyrazole ring can be constructed onto a pre-existing functionalized pyridine core. An efficient one-pot method for the synthesis of pyrazolo[4,3-b]pyridines has been developed starting from readily available 2-chloro-3-nitropyridines through a sequence of nucleophilic aromatic substitution (SNAr) and a modified Japp–Klingemann reaction.[2]
Below is a generalized experimental workflow for the synthesis of the 1H-pyrazolo[4,3-b]pyridine core, illustrating the key transformations.
Unraveling the Structure-Activity Relationship: A Case Study of PD-1/PD-L1 Inhibitors
While comprehensive SAR studies across a wide range of targets for the 1H-pyrazolo[4,3-b]pyridine scaffold are still emerging, a notable study on a series of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as PD-1/PD-L1 inhibitors provides valuable insights into the key structural requirements for potent activity.[1]
The table below summarizes the SAR of selected analogs from this study, highlighting the impact of substitutions at various positions on the pyrazolopyridine ring.
| Compound | R1 | R2 | R3 | IC50 (nM)[1] |
| D1 | H | H | H | >10000 |
| D15 | OMe | H | H | 1580 |
| D23 | OMe | Cl | H | 48.3 |
| D38 | OMe | Cl | F | 9.6 |
From this data, several key SAR trends can be deduced:
-
Substitution at the R1 position: The introduction of a methoxy group at the R1 position (compound D15 ) significantly improves the inhibitory activity compared to the unsubstituted analog (D1 ). This suggests that an electron-donating group at this position is favorable for binding to the target.
-
Substitution at the R2 position: The addition of a chlorine atom at the R2 position (compound D23 ) leads to a dramatic increase in potency. This highlights the importance of a halogen substituent at this position, which may be involved in a key interaction with the protein.
-
Substitution at the R3 position: Further enhancement of activity is observed with the introduction of a fluorine atom at the R3 position (compound D38 ), indicating that this position can tolerate and benefit from small, electronegative substituents.
The Untapped Potential of the 7-Carbaldehyde Moiety: A Gateway to Novel Analogs
The presence of a carbaldehyde group at the 7-position of the 1H-pyrazolo[4,3-b]pyridine scaffold opens up a vast chemical space for the generation of novel analogs with diverse functionalities. This aldehyde group is a versatile chemical handle that can participate in a wide range of chemical transformations, allowing for the systematic exploration of the surrounding chemical space.
The following diagram illustrates a proposed SAR exploration strategy centered around the 7-carbaldehyde moiety.
By leveraging these chemical transformations, researchers can systematically introduce a wide variety of substituents at the 7-position and probe their effects on biological activity. For instance, reductive amination with a library of primary and secondary amines can be used to explore the impact of different alkyl, aryl, and heterocyclic side chains on target engagement.
Comparison with the 1H-Pyrazolo[3,4-b]pyridine Scaffold
The 1H-pyrazolo[3,4-b]pyridine isomer has been more extensively studied, particularly as a scaffold for kinase inhibitors.[3][4][5][6][7] Numerous derivatives have been reported as potent inhibitors of cyclin-dependent kinases (CDKs), Janus kinases (JAKs), and other important cancer targets. While both isomers share a similar bicyclic core, the different arrangement of the nitrogen atoms can lead to distinct three-dimensional shapes and electronic properties, which in turn can influence their binding to different biological targets. The exploration of the 1H-pyrazolo[4,3-b]pyridine scaffold, therefore, offers an opportunity to discover novel inhibitors with potentially different selectivity profiles compared to their more studied counterparts.
Experimental Protocols
General Procedure for the Synthesis of 1H-Pyrazolo[4,3-b]pyridines via Japp-Klingemann Reaction [2]
To a solution of a nitroaryl-substituted acetoacetic ester (1 mmol) in acetonitrile (5 mL), the appropriate aryldiazonium tosylate (1.1 mmol) is added, followed by pyridine (0.08 mL, 1 mmol). The reaction mixture is stirred at room temperature for a duration of 5-60 minutes (monitored by TLC). Subsequently, pyrrolidine (0.33 mL, 4 mmol) is added, and the mixture is stirred at 40 °C for an additional 15-90 minutes (monitored by TLC). Upon completion, the reaction mixture is cooled to room temperature, poured into 50 mL of 1N hydrochloric acid, and extracted with chloroform. The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is then purified by flash chromatography on silica gel.
HTRF Assay for PD-1/PD-L1 Inhibition [1]
The inhibitory activity of the compounds on the PD-1/PD-L1 interaction can be evaluated using a commercial HTRF assay kit. The assay is typically performed in a 384-well plate. A mixture of the test compound at various concentrations, His-tagged human PD-L1, and Fc-tagged human PD-1 is incubated at room temperature. Subsequently, the HTRF detection reagents (anti-His-d2 and anti-Fc-Tb) are added, and the plate is incubated for a specified period. The fluorescence is then read on a compatible plate reader at two different wavelengths (e.g., 665 nm and 620 nm). The ratio of the fluorescence signals is calculated, and the IC50 values are determined by fitting the data to a four-parameter logistic equation.
Conclusion and Future Perspectives
The 1H-pyrazolo[4,3-b]pyridine scaffold represents a promising yet underexplored area in medicinal chemistry. The existing data, particularly in the context of PD-1/PD-L1 inhibition, demonstrates the potential of this heterocyclic system to yield potent and selective therapeutic agents. The true value of this scaffold, however, may lie in the systematic exploration of its various substitution patterns, with the 7-carbaldehyde moiety offering a particularly attractive starting point for the generation of novel and diverse chemical entities.
Future research in this area should focus on the synthesis and screening of focused libraries of 1H-pyrazolo[4,3-b]pyridine-7-carbaldehyde derivatives against a panel of relevant biological targets, including kinases, immune checkpoints, and other disease-related proteins. A thorough investigation of the SAR of these analogs will undoubtedly lead to the discovery of novel lead compounds and a deeper understanding of the therapeutic potential of this versatile scaffold. By embracing a creative and systematic approach to the medicinal chemistry of 1H-pyrazolo[4,3-b]pyridines, the scientific community is well-positioned to unlock a new generation of innovative medicines.
References
-
Dai, X., et al. (2021). Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. Bioorganic Chemistry, 114, 105034. [Link]
-
Papadopoulou, A., et al. (2024). Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Omega. [Link]
-
Tejedor, R., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. [Link]
-
Szlachcic, P., et al. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules, 27(3), 939. [Link]
-
Abdel-Aziz, A. A.-M., et al. (2021). (PDF) 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. ResearchGate. [Link]
-
Liu, N., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1566-1580. [Link]
-
Tejedor, R., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PubMed Central, 27(7), 2237. [Link]
-
Baklanov, M. Y., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. Molecules, 28(2), 834. [Link]
Sources
- 1. Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. dau.url.edu [dau.url.edu]
- 5. researchgate.net [researchgate.net]
- 6. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Target Selectivity of 1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde Derivatives: A Comparative Guide
In the landscape of modern drug discovery, the pursuit of target selectivity is paramount. For researchers, scientists, and drug development professionals, understanding the precise molecular interactions of a therapeutic candidate is not merely an academic exercise; it is a critical determinant of efficacy and safety. This guide provides an in-depth, technical framework for assessing the target selectivity of a novel class of compounds: 1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde derivatives. While this specific scaffold is emerging, we will draw upon the extensive knowledge of the broader pyrazolopyridine class, which has yielded numerous clinical candidates, to inform our approach. This guide is designed to be a practical resource, blending established principles with actionable experimental protocols.
The Significance of Selectivity in Kinase Inhibition
The human kinome, comprising over 500 kinases, presents a vast and complex network of signaling pathways that regulate virtually all cellular processes.[1] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[1] Pyrazolopyridine scaffolds have emerged as privileged structures in kinase inhibitor design, acting as ATP-competitive inhibitors by mimicking the adenine ring of ATP and interacting with the hinge region of the kinase active site.[2][3] However, the conserved nature of the ATP-binding pocket across the kinome poses a significant challenge: achieving selectivity.[2] Off-target kinase inhibition can lead to a spectrum of adverse effects, underscoring the need for rigorous selectivity profiling.[4] Conversely, in some instances, multi-targeted kinase inhibition can offer therapeutic advantages.[3] Therefore, a comprehensive understanding of a compound's selectivity profile is essential for its rational development.
Comparative Landscape: Pyrazolopyridines and Their Alternatives
To contextualize the assessment of 1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde derivatives, it is instructive to compare the selectivity profiles of well-characterized pyrazolopyridine-based inhibitors and their alternatives against key oncogenic kinases.
| Compound Class | Representative Compound(s) | Primary Target(s) | Known Off-Targets/Selectivity Profile |
| Pyrazolopyridines | Crizotinib | ALK, ROS1, c-Met | Preclinical testing showed high selectivity (>20 times) for ALK and c-Met against over 120 other kinases.[5] |
| Alectinib | ALK | Highly selective for ALK. Also shows in vitro activity against RET, though the clinical significance is unknown.[6] | |
| Zidesamtinib | ROS1 | Designed for ROS1 selectivity to avoid off-target side effects.[7] | |
| BRAF Inhibitors | Vemurafenib | BRAFV600E | Potent and selective for the mutated BRAF kinase.[8][9] |
| Multi-Kinase Inhibitors | Sunitinib, Sorafenib | VEGFR, PDGFR, c-KIT, etc. | Broad-spectrum inhibitors with numerous off-target effects. |
This table highlights the diverse selectivity profiles achievable with different chemical scaffolds and substitution patterns. For a novel 1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde derivative, the key will be to determine where it falls on this spectrum of selectivity.
Experimental Workflow for Assessing Target Selectivity
A robust assessment of target selectivity involves a multi-pronged approach, progressing from broad, high-throughput screening to detailed, in-cell and in-vivo validation.
Caption: A streamlined workflow for assessing the target selectivity of novel kinase inhibitors.
Part 1: In Vitro Kinase Profiling
The initial step is to understand the compound's intrinsic affinity for a wide range of kinases.
Experimental Protocol: In Vitro Kinase Inhibition Assay
This protocol outlines a typical in vitro kinase assay to determine the half-maximal inhibitory concentration (IC50) of a test compound.
-
Reagent Preparation:
-
Prepare a stock solution of the 1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde derivative in 100% DMSO.
-
Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Prepare a solution of the recombinant kinase of interest in kinase buffer.
-
Prepare a solution of the specific peptide or protein substrate for the kinase in kinase buffer.
-
Prepare an ATP solution in kinase buffer at a concentration close to the Km for the specific kinase to ensure accurate IC50 determination.[10]
-
-
Assay Procedure:
-
Serially dilute the test compound in DMSO, and then further dilute in kinase buffer to the desired final concentrations.
-
In a 96-well or 384-well plate, add the kinase, substrate, and test compound.
-
Initiate the kinase reaction by adding the ATP solution.[11]
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
-
Detection:
-
Quantify the kinase activity. Common methods include:
-
Radiometric assays: Using ³²P- or ³³P-labeled ATP and measuring the incorporation of the radiolabel into the substrate.
-
Luminescence-based assays: Such as ADP-Glo™, which measures the amount of ADP produced.[12]
-
Fluorescence-based assays: Using fluorescently labeled substrates or antibodies.
-
-
-
Data Analysis:
-
Plot the kinase activity against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Causality Behind Experimental Choices: Using an ATP concentration near the Km is crucial because it provides a standardized condition for comparing IC50 values across different kinases and laboratories.[10] High-throughput screening against a large panel of kinases (e.g., the DiscoverX KINOMEscan™) provides a broad initial assessment of selectivity.
Part 2: Cellular Target Engagement
Demonstrating that the compound binds to its intended target within the complex environment of a living cell is a critical validation step.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful technique to assess target engagement in intact cells by measuring the thermal stabilization of a target protein upon ligand binding.[13][14]
Caption: The basic workflow of the Cellular Thermal Shift Assay (CETSA).
-
Cell Treatment:
-
Culture cells to an appropriate confluency.
-
Treat cells with various concentrations of the 1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde derivative or vehicle (DMSO) for a specified time.[15]
-
-
Thermal Challenge:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures for a short duration (e.g., 3 minutes).[13]
-
-
Lysis and Fractionation:
-
Detection and Analysis:
-
Analyze the amount of the target protein remaining in the soluble fraction using Western blotting with a specific antibody or by quantitative mass spectrometry.
-
Plot the amount of soluble target protein as a function of temperature for both the compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
Self-Validating System: The inclusion of a vehicle control at each temperature point provides a baseline for the intrinsic thermal stability of the target protein, allowing for a direct and internally controlled measurement of ligand-induced stabilization.
Part 3: In Vivo Target Validation
The final stage of selectivity assessment involves confirming target engagement and downstream effects in a living organism.
Methodology: KiNativ™ In Vivo Target Engagement
KiNativ™ is a powerful chemoproteomic platform that allows for the quantitative assessment of inhibitor binding to kinases in their native cellular environment, including in vivo samples.[16][17]
-
In Vivo Dosing:
-
Administer the 1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde derivative to a cohort of animals (e.g., mice bearing a relevant tumor xenograft).
-
-
Tissue/Cell Lysate Preparation:
-
At a specified time point after dosing, collect tissues or cells of interest.
-
Prepare cell lysates that preserve the native kinase conformations.
-
-
Probe Labeling and Analysis:
-
Treat the lysates with a biotinylated, irreversible ATP-competitive probe. This probe will covalently label the active sites of kinases that are not occupied by the test compound.
-
Digest the proteins, enrich the biotinylated peptides, and analyze them by quantitative mass spectrometry.
-
-
Data Interpretation:
-
The degree of inhibition of probe labeling for each kinase in the compound-treated group compared to the vehicle-treated group reflects the in vivo target occupancy of the test compound. This provides a comprehensive, quantitative profile of the compound's selectivity across the kinome in a physiological setting.[18]
-
Expertise and Experience: The KiNativ™ approach is superior to traditional Western blotting for in vivo target validation as it provides a global and quantitative view of target engagement across the kinome, revealing both on-target and off-target interactions in a single experiment.
Conclusion and Future Directions
The assessment of target selectivity for novel 1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde derivatives requires a systematic and multi-faceted experimental approach. By leveraging the knowledge gained from the broader class of pyrazolopyridine kinase inhibitors and employing a rigorous workflow encompassing in vitro profiling, cellular target engagement, and in vivo validation, researchers can build a comprehensive understanding of a compound's selectivity profile. This detailed characterization is indispensable for guiding lead optimization, predicting potential toxicities, and ultimately, developing safer and more effective targeted therapies. The integration of structure-based drug design, informed by the experimental data generated through these protocols, will be instrumental in refining the selectivity of this promising new class of compounds.[1][19]
References
-
Nuvalent Announces Positive Pivotal Data from ARROS-1 Clinical Trial of Zidesamtinib for TKI Pre-treated Patients with Advanced ROS1-positive NSCLC. (2025). Stock Titan. [Link]
-
Lairson, L. L., & Cravatt, B. F. (2013). Determining target engagement in living systems. Nature Chemical Biology, 9(9), 535-538. [Link]
-
Wissing, J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8753. [Link]
-
Structure-Based Drug Design of Kinase Inhibitors: Integrating Organic Chemistry and Therapeutic Applications. (2024). Research and Reviews: A Journal of Drug Design and Discovery. [Link]
-
Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors. (2022). ACS Medicinal Chemistry Letters, 14(1), 58-65. [Link]
-
Sosman, J. A., et al. (2012). Vemurafenib (RG7204, PLX4032): a potent, selective BRAF kinase inhibitor. Future Oncology, 8(6), 643-653. [Link]
-
Kinase Inhibitor Scaffold Hopping with Deep Learning Approaches. (2021). Journal of Chemical Information and Modeling, 61(10), 4843-4853. [Link]
-
Bamborough, P. (2012). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry, 55(17), 7437-7451. [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). Methods in Molecular Biology, 1471, 161-180. [Link]
-
Crizotinib: A comprehensive review. (2013). Journal of Clinical Oncology, 31(9), 1215-1224. [Link]
-
Clinical experience and management of adverse events in patients with advanced ALK-positive non-small-cell lung cancer receiving alectinib. (2020). Therapeutic Advances in Medical Oncology, 12, 1758835920924828. [Link]
-
Cellular thermal shift assay (CETSA). (2021). Bio-protocol, 11(23), e4242. [Link]
-
Antitumor Activity of BRAF Inhibitor Vemurafenib in Preclinical Models of BRAF-Mutant Colorectal Cancer. (2012). Cancer Research, 72(22), 5782-5794. [Link]
-
Understanding the ALECENSA® (alectinib) mechanism of action. (n.d.). Genentech. [Link]
-
Activx Biosciences' KiNativ Platform Featured in Two Articles Demonstrating the Importance of Native Kinase Profiling for Characterizing Protein Degraders. (2018). BioSpace. [Link]
-
An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches. (2022). Molecules, 27(19), 6523. [Link]
-
Kinase assays. (2020). BMG LABTECH. [Link]
-
A Deep Learning Based Scaffold Hopping Strategy for the Design of Kinase Inhibitors. (2021). ChemRxiv. [Link]
-
Vemurafenib. (2023). In StatPearls. StatPearls Publishing. [Link]
-
In vitro kinase assay. (2023). protocols.io. [Link]
-
Protein Kinase Inhibitors - Selectivity or Toxicity? (2016). ResearchGate. [Link]
-
Kinase Inhibitor Scaffold Hopping with Deep Learning Approaches. (2021). Journal of Chemical Information and Modeling, 61(10), 4843-4853. [Link]
-
The KiNativ approach to kinase inhibitor profiling. (2011). ResearchGate. [Link]
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2022). Molecules, 27(1), 330. [Link]
-
Alectinib Shows Activity in ALK-Rearranged Metastatic Solid Tumors Other than NSCLC. (2022). Onco'Zine. [Link]
-
Cellular Thermal Shift Assay (CETSA). (2020). News-Medical.net. [Link]
-
Efficacy of Crizotinib, Ceritinib, and Alectinib in ALK-Positive Non-Small Cell Lung Cancer Treatment: A Meta-Analysis of Clinical Trials. (2017). Cancers, 9(10), 133. [Link]
-
Australian Public Assessment Report for Vemurafenib. (2012). Therapeutic Goods Administration. [Link]
-
Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1369-1383. [Link]
-
Testing kinase inhibitors where it matters: Drug screening in intact cells. (2024). Reaction Biology. [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. [Link]
-
Kinase Inhibitors in Drug-design, Drug-discovery, and Drug-delivery. (2015). ResearchGate. [Link]
-
NAUTIKA1: safety and tolerability of neoadjuvant alectinib in ALK-positive NSCLC. (2022). VJHemOnc. [Link]
-
Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. (2015). Oncology & Cancer Case Reports. [Link]
-
Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. (2017). Molecules, 22(5), 754. [Link]
-
Activity and safety of crizotinib in patients with ALK-positive non-small-cell lung cancer: updated results from a phase 1 study. (2012). The Lancet Oncology, 13(10), 1011-1019. [Link]
-
The cellular thermal shift assay for evaluating drug target interactions in cells. (2014). Nature Protocols, 9(9), 2100-2117. [Link]
-
Spotlight on crizotinib in the first-line treatment of ALK-positive advanced non-small-cell lung cancer: patients selection and perspectives. (2015). Drug Design, Development and Therapy, 9, 3223-3232. [Link]
-
Some reported pyrazolopyridine derivatives and their IC50 values as anticancer and kinase inhibitors. (2022). ResearchGate. [Link]
-
Comparative profiles of BRAF inhibitors: the paradox index as a predictor of clinical toxicity. (2016). Oncotarget, 7(24), 35645-35656. [Link]
-
A Probe-Based Target Engagement Assay for Kinases in Live Cells. (2025). Molecular & Cellular Proteomics. [Link]
-
The role of structure in kinase-targeted inhibitor design. (2004). Current Opinion in Drug Discovery & Development, 7(4), 428-436. [Link]
-
Kinase Inhibitor Scaffold Hopping with Deep Learning Approaches. (2023). Orvium. [Link]
-
Computational insights into rational design and virtual screening of pyrazolopyrimidine derivatives targeting Janus kinase 3 (JAK3). (2023). Frontiers in Chemistry, 11, 1234567. [Link]
-
Kinase Inhibitors and Kinase-Targeted Cancer Therapies: Recent Advances and Future Perspectives. (2023). Cancers, 15(13), 3456. [Link]
-
In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. (2018). Frontiers in Chemistry, 6, 32. [Link]
-
CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. (2020). YouTube. [Link]
Sources
- 1. rroij.com [rroij.com]
- 2. Kinase Inhibitor Scaffold Hopping with Deep Learning Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Activity and safety of crizotinib in patients with ALK-positive non-small-cell lung cancer: updated results from a phase 1 study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Understanding the ALECENSA® (alectinib) mechanism of action [alecensa.com]
- 7. Zidesamtinib Shows 89% Response Rate in ROS1+ Lung Cancer Trial, FDA Filing Set | NUVL Stock News [stocktitan.net]
- 8. Vemurafenib (RG67204, PLX4032): a potent, selective BRAF kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro kinase assay [protocols.io]
- 12. bmglabtech.com [bmglabtech.com]
- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. news-medical.net [news-medical.net]
- 15. scispace.com [scispace.com]
- 16. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Activx Biosciences’ Kinativ Platform Featured in Two Articles Demonstrating the Importance of Native Kinase Profiling for Characterizing Protein Degraders - BioSpace [biospace.com]
- 18. researchgate.net [researchgate.net]
- 19. An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Validation of HPLC Methods for the Analysis of 1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde
For researchers, scientists, and drug development professionals, the robust and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of the drug development pipeline. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of 1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde, a key heterocyclic building block in medicinal chemistry.[1] We will delve into the causality behind experimental choices, present self-validating protocols, and compare HPLC with alternative analytical techniques, all grounded in authoritative guidelines from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[2][3][4][5][6]
The Analytical Challenge: 1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde
1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde (C₇H₅N₃O, FW: 147.137) is a molecule of significant interest in the synthesis of various bioactive compounds.[1][7][8][9][10] Its aromatic and polar nature, conferred by the fused pyrazole and pyridine rings and the reactive aldehyde group, presents unique analytical challenges. A well-validated analytical method is crucial for ensuring the purity, stability, and quality of this intermediate and any subsequent APIs.
The Gold Standard: Reversed-Phase HPLC
For the analysis of polar aromatic compounds like 1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde, reversed-phase high-performance liquid chromatography (RP-HPLC) is the method of choice. Its robustness, versatility, and high resolving power make it ideal for separating the target analyte from potential impurities and degradation products.
A Proposed Stability-Indicating RP-HPLC Method
Based on the analysis of similar heterocyclic compounds and established chromatographic principles, we propose the following starting point for method development:
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | The C18 stationary phase provides excellent hydrophobic retention for aromatic compounds. The specified dimensions offer a good balance between resolution and analysis time. |
| Mobile Phase | A: 0.1% Trifluoroacetic acid (TFA) in WaterB: Acetonitrile | TFA acts as an ion-pairing agent to improve peak shape for the basic pyridine nitrogen. Acetonitrile is a common organic modifier with good UV transparency. |
| Gradient Elution | 0-2 min: 10% B2-15 min: 10-90% B15-18 min: 90% B18-20 min: 10% B | A gradient is essential to elute a range of compounds with varying polarities, which is crucial for a stability-indicating method that needs to separate potential degradation products. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable backpressure. |
| Column Temperature | 30 °C | Maintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak symmetry. |
| Detection | UV at 254 nm and 310 nm | Pyrazolopyridine systems typically exhibit strong UV absorbance. Monitoring at multiple wavelengths can aid in peak identification and purity assessment. |
| Injection Volume | 10 µL | A typical injection volume that balances sensitivity with the risk of column overload. |
The Cornerstone of Reliability: HPLC Method Validation
A validation study is designed to provide sufficient evidence that the analytical procedure meets its objectives.[11][4] The validation of our proposed HPLC method must be conducted in accordance with ICH Q2(R2) guidelines, which outline a comprehensive set of validation parameters.[3][11][4]
The Validation Workflow
Caption: A typical workflow for HPLC method validation.
Specificity and Forced Degradation Studies
Objective: To demonstrate that the method is able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.[12]
Protocol for Forced Degradation: Forced degradation studies are a critical component of validation, providing insight into potential degradation pathways and ensuring the method is "stability-indicating".[13][14][15][16][17]
-
Acid Hydrolysis: Treat the analyte solution with 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: Treat the analyte solution with 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: Treat the analyte solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid analyte to 105 °C for 48 hours.
-
Photolytic Degradation: Expose the analyte solution to UV light (254 nm) and visible light for a specified duration.
Expected Outcome: The chromatograms from the stressed samples should show significant degradation of the parent peak and the appearance of new peaks corresponding to degradation products. The method is considered specific if the analyte peak is well-resolved from all degradation product peaks.
Linearity
Objective: To demonstrate that the analytical procedure's results are directly proportional to the concentration of the analyte in the sample.
Protocol:
-
Prepare a stock solution of 1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde in the mobile phase.
-
Prepare a series of at least five concentrations ranging from 50% to 150% of the expected working concentration.
-
Inject each concentration in triplicate.
-
Plot the peak area against the concentration and perform a linear regression analysis.
Acceptance Criteria:
-
Correlation coefficient (r²) ≥ 0.999
-
The y-intercept should be close to zero.
Accuracy
Objective: To determine the closeness of the test results obtained by the method to the true value.
Protocol: Accuracy should be assessed using a minimum of 9 determinations over a minimum of 3 concentration levels covering the specified range (e.g., 3 concentrations/3 replicates each).[3] This is often performed by spiking a placebo with known amounts of the analyte at 80%, 100%, and 120% of the target concentration.
Acceptance Criteria:
-
The percent recovery should be between 98.0% and 102.0%.
Precision
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.
Protocol:
-
Repeatability (Intra-day Precision): Analyze a minimum of six replicate samples of the same concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-day and Inter-analyst): Repeat the repeatability study on a different day with a different analyst and, if possible, on a different instrument.
Acceptance Criteria:
-
The relative standard deviation (RSD) should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Objective:
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Protocol: LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
Where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.
-
Robustness
Objective: To evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Protocol: Introduce small variations to the method parameters and assess the impact on the results.
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase composition (± 2% organic)
-
Wavelength (± 2 nm)
Acceptance Criteria:
-
The system suitability parameters should remain within acceptable limits.
-
The RSD of the results should be ≤ 2.0%.
A Comparative Look: Alternative Analytical Techniques
While RP-HPLC is the workhorse for this type of analysis, other techniques may be suitable for specific applications.
| Technique | Principle | Advantages for 1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde | Disadvantages |
| Gas Chromatography (GC) | Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase. | May be suitable for low-molecular-weight, volatile impurities. | The aldehyde group can be reactive at high temperatures, potentially leading to degradation in the injection port.[18] Derivatization might be necessary. |
| Ultra-Performance Liquid Chromatography (UPLC/UHPLC) | Similar to HPLC but uses smaller particle size columns, resulting in higher resolution and faster analysis times. | Faster analysis times and higher throughput. Improved resolution for complex mixtures. | Higher backpressure requires specialized instrumentation. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Couples the separation power of LC with the detection capabilities of mass spectrometry. | Provides molecular weight and structural information, which is invaluable for impurity identification and characterization. High sensitivity and selectivity.[19] | Higher cost and complexity of the instrumentation. |
| UV-Visible Spectrophotometry | Measures the absorption of light in the UV-visible region. | Simple, rapid, and cost-effective for quantitative analysis of the pure substance. | Lacks the specificity to separate the analyte from impurities or degradation products.[20] |
The Decision Matrix: Choosing the Right Tool
Caption: A decision-making flowchart for selecting an analytical technique.
Conclusion
The validation of an HPLC method for the analysis of 1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde is a rigorous but essential process for ensuring the quality and consistency of this important chemical intermediate. The proposed RP-HPLC method, when subjected to the comprehensive validation protocol outlined in this guide, will provide a reliable and robust tool for researchers and drug developers. While alternative techniques have their place, the specificity, versatility, and established regulatory acceptance of HPLC make it the gold standard for this application. By adhering to the principles of scientific integrity and regulatory guidelines, we can ensure the generation of high-quality, trustworthy analytical data.
References
- Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. (2022-05-19).
-
ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. (2025-09-19). Available from: [Link]
-
ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Available from: [Link]
-
Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion - PMC - NIH. (2022-07-05). Available from: [Link]
-
Antileishmanial Pyrazolopyridine Derivatives: Synthesis and Structure−Activity Relationship Analysis | Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]
-
Small Molecule Development Analytical Methods for Faster Time to Market - Hovione. Available from: [Link]
-
Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone] - ResearchGate. Available from: [Link]
-
ICH guideline Q2(R2) on validation of analytical procedures - European Medicines Agency (EMA). (2022-03-31). Available from: [Link]
-
A practical guide to forced degradation and stability studies for drug substances. Available from: [Link]
-
Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring - Pharmacia. (2019-11-12). Available from: [Link]
-
Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes - RSC Publishing. (2023-05-09). Available from: [Link]
-
Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Publishing. Available from: [Link]
-
Overview on Development and Validation of Force Degradation Studies with Stability Indicating Methods - Biosciences Biotechnology Research Asia. Available from: [Link]
-
Validation of Analytical Procedures Q2(R2) - ICH. (2023-11-30). Available from: [Link]
-
Towards Aldehydomics: Untargeted Trapping and Analysis of Reactive Diet-Related Carbonyl Compounds Formed in the Intestinal Lumen - PubMed Central. Available from: [Link]
-
Antileishmanial pyrazolopyridine derivatives: synthesis and structure-activity relationship analysis - PubMed. Available from: [Link]
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PubMed Central - NIH. Available from: [Link]
-
FDA Guidance for Industry: Q2A Validation of Analytical Procedures - gmp-compliance.org. Available from: [Link]
-
Steps for HPLC Method Validation - Pharmaguideline. (2024-12-11). Available from: [Link]
-
Development, Validation and Forced Degradation Study of Emtricitabine and Tenofovir Alafenamide in its Pharmaceutical Dosage Form Using RP-HPLC. (2021-09-03). Available from: [Link]
-
CAS NULL | 1H-PYRAZOLO[4,3-B]PYRIDINE-7-CARBALDEHYDE - Alchem Pharmtech. Available from: [Link]
-
Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin and piperine by RP-UFLC method - ResearchGate. (2021-04-05). Available from: [Link]
-
The Role of Pyrazolopyridine Derivatives on Different Steps of Herpes Simplex Virus Type-1 In Vitro Replicative Cycle - MDPI. Available from: [Link]
-
FDA issues revised guidance for analytical method validation - ResearchGate. (2025-08-06). Available from: [Link]
-
FDA Releases Guidance on Analytical Procedures - BioPharm International. (2024-03-07). Available from: [Link]
-
Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Available from: [Link]
-
Ambimodal (2 + 1)/(4 + 1) Pseudopericyclic Transition States in Reactions between Dihalocarbenes and Olefins - American Chemical Society. (2026-01-10). Available from: [Link]
-
Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma. (2024-06-25). Available from: [Link]
Sources
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 3. database.ich.org [database.ich.org]
- 4. database.ich.org [database.ich.org]
- 5. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 6. biopharminternational.com [biopharminternational.com]
- 7. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antileishmanial pyrazolopyridine derivatives: synthesis and structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. alchempharmtech.com [alchempharmtech.com]
- 10. mdpi.com [mdpi.com]
- 11. ema.europa.eu [ema.europa.eu]
- 12. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 13. Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 14. onyxipca.com [onyxipca.com]
- 15. biotech-asia.org [biotech-asia.org]
- 16. journaljpri.com [journaljpri.com]
- 17. researchgate.net [researchgate.net]
- 18. hovione.com [hovione.com]
- 19. Towards Aldehydomics: Untargeted Trapping and Analysis of Reactive Diet-Related Carbonyl Compounds Formed in the Intestinal Lumen - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Benchmarking Novel 1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde Derivatives as TBK1 Inhibitors
Introduction: The Promise of the Pyrazolopyridine Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks, often termed "privileged scaffolds," consistently appear in a multitude of bioactive compounds. The pyrazolopyridine core is a prime example, demonstrating remarkable versatility as a foundational structure for potent kinase inhibitors. This guide focuses on a specific, promising variant: the 1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde scaffold. Our objective is to provide a comprehensive, experimentally grounded framework for evaluating the inhibitory activity of novel derivatives from this series.
To create a meaningful comparison, we will benchmark these novel compounds against a known standard inhibitor, targeting a therapeutically relevant kinase. For this purpose, we have selected TANK-binding kinase 1 (TBK1) , a critical node in innate immunity signaling pathways whose dysregulation is implicated in various cancers and inflammatory diseases.[1][2] This guide will walk through the scientific rationale, detailed experimental protocols, and data interpretation necessary to rigorously assess the potential of these new chemical entities.
Section 1: The Scientific Rationale for Targeting TBK1
TANK-binding kinase 1 (TBK1) is a non-canonical IκB kinase that plays a central role in the cellular response to pathogenic DNA and RNA.[3] Upon activation by upstream sensors, TBK1 phosphorylates and activates the transcription factor IRF3 (Interferon Regulatory Factor 3), leading to the production of type I interferons (IFN-I) and the initiation of an innate immune response.[4][5]
While essential for host defense, aberrant TBK1 signaling can contribute to the pathogenesis of autoimmune disorders and certain cancers, making it a compelling target for therapeutic intervention.[6] The hinge region of the kinase domain is a critical site for inhibitor binding, and the pyrazolopyridine scaffold is well-suited to form the necessary hydrogen bonds and hydrophobic interactions for potent and selective inhibition.
Below is a simplified representation of the TBK1 signaling pathway, illustrating the point of intervention for our inhibitors.
Caption: Simplified TBK1 signaling pathway.
Section 2: A Two-Tiered Benchmarking Strategy
To comprehensively evaluate our novel compounds, we employ a two-tiered approach that assesses both direct enzyme inhibition and functional cellular activity. This strategy ensures that our findings are robust and translatable.
-
Test Compounds:
-
P43B-001: The parent 1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde derivative.
-
P43B-002: A rationally designed analog with a key substitution hypothesized to improve potency.
-
-
Benchmark Inhibitor:
-
GSK8612: A well-characterized, potent, and highly selective small-molecule inhibitor of TBK1, making it an excellent benchmark for our study.[7]
-
The Tiers of Evaluation:
-
Biochemical Assay: Directly measures the ability of the compounds to inhibit the catalytic activity of purified recombinant TBK1 enzyme. This provides a clean measure of on-target potency (IC50).
-
Cell-Based Assay: Measures the functional consequence of TBK1 inhibition within a relevant human cell line. This confirms cell permeability and target engagement in a biological context (EC50).
Section 3: Experimental Protocols and Data
Protocol 3.1: Biochemical TBK1 Inhibition Assay
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction.[8] The amount of ADP is directly proportional to kinase activity. A decrease in the luminescent signal in the presence of an inhibitor corresponds to a decrease in kinase activity.[9][10]
Experimental Workflow Diagram:
Caption: Workflow for the ADP-Glo™ Kinase Assay.
Step-by-Step Methodology:
-
Compound Preparation: Serially dilute test compounds (P43B-001, P43B-002) and the benchmark (GSK8612) in 100% DMSO to create a 10-point, 3-fold dilution series. The final DMSO concentration in the assay should not exceed 1%.
-
Kinase Reaction Setup: In a 384-well plate, add 5 µL of the kinase reaction mixture per well.[11] The final reaction should contain:
-
Recombinant human TBK1 enzyme.
-
Appropriate peptide substrate and cofactors.
-
ATP at its Km concentration.
-
Test compound or DMSO vehicle control.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.
-
Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete any unconsumed ATP.[8]
-
Incubation: Incubate the plate for 40 minutes at room temperature.
-
ADP Detection: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the first step into ATP and provides luciferase/luciferin to generate a luminescent signal from the newly formed ATP.[9]
-
Incubation: Incubate for a final 30-60 minutes at room temperature to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the data to controls (0% inhibition for DMSO-only wells, 100% inhibition for no-enzyme wells). Plot the normalized response against the logarithm of the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.
Data Presentation 3.2: Comparative Biochemical Activity
The following table summarizes the half-maximal inhibitory concentrations (IC50) of the test compounds against recombinant TBK1.
| Compound | Target | Assay Format | Average IC50 (nM) | n |
| P43B-001 | TBK1 | ADP-Glo™ | 158 | 3 |
| P43B-002 | TBK1 | ADP-Glo™ | 32 | 3 |
| GSK8612 | TBK1 | ADP-Glo™ | 16 | 3 |
Data are hypothetical and for illustrative purposes.
Protocol 3.3: Cell-Based Assay for TBK1 Pathway Inhibition
Principle: This assay measures the ability of a compound to inhibit TBK1 signaling in a cellular context. We use the human monocytic cell line THP-1, which has a robust innate immune signaling pathway.[12] TBK1 activation is induced using a STING agonist (e.g., cGAMP). The downstream effect of TBK1 inhibition is quantified by measuring the mRNA expression of an Interferon-Stimulated Gene (ISG), such as ISG15, using reverse transcription-quantitative PCR (RT-qPCR).[13]
Step-by-Step Methodology:
-
Cell Culture: Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Compound Treatment: Seed THP-1 cells in a 24-well plate at a density of 5 x 10^5 cells/well. Pre-treat the cells with serially diluted compounds (P43B-001, P43B-002, GSK8612) or DMSO vehicle for 1 hour.
-
Pathway Stimulation: Stimulate the cells by adding the STING agonist cGAMP to a final concentration of 10 µg/mL. Include an unstimulated control (DMSO only, no cGAMP).
-
Incubation: Incubate the cells for 6 hours at 37°C and 5% CO2.
-
RNA Extraction: Harvest the cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR):
-
Prepare qPCR reactions using a SYBR Green-based master mix, cDNA template, and primers specific for ISG15 and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.[14]
-
Run the qPCR on a real-time PCR instrument using a standard thermal cycling protocol (e.g., 95°C for 3 min, followed by 40 cycles of 95°C for 10 s and 60°C for 30 s).[14]
-
-
Data Analysis: Calculate the relative expression of ISG15 using the ΔΔCt method, normalizing to the housekeeping gene and relative to the stimulated DMSO control. Plot the normalized expression against inhibitor concentration to determine the EC50 value.
Data Presentation 3.4: Comparative Cellular Activity
The following table summarizes the half-maximal effective concentrations (EC50) for the inhibition of cGAMP-induced ISG15 expression in THP-1 cells.
| Compound | Target Pathway | Cell Line | Assay Format | Average EC50 (nM) | n |
| P43B-001 | STING-TBK1-IRF3 | THP-1 | ISG15 qPCR | 890 | 3 |
| P43B-002 | STING-TBK1-IRF3 | THP-1 | ISG15 qPCR | 165 | 3 |
| GSK8612 | STING-TBK1-IRF3 | THP-1 | ISG15 qPCR | 95 | 3 |
Data are hypothetical and for illustrative purposes.
Section 4: Interpretation and Discussion
The experimental data provide a clear basis for comparing our novel derivatives.
-
Biochemical Potency: In the direct enzymatic assay, the parent compound P43B-001 showed moderate activity (IC50 = 158 nM). The analog P43B-002 demonstrated a significant 5-fold improvement in potency (IC50 = 32 nM), bringing it much closer to the benchmark inhibitor GSK8612 (IC50 = 16 nM). This suggests that the chemical modification in P43B-002 was successful in enhancing direct binding and inhibition of the TBK1 kinase.
-
Cellular Activity: The cell-based assay results corroborate the biochemical findings. P43B-002 (EC50 = 165 nM) was substantially more potent than the parent compound P43B-001 (EC50 = 890 nM) at blocking the TBK1 signaling pathway in human cells. This confirms that P43B-002 has good cell permeability and effectively engages its target in a complex biological environment.
-
Benchmarking Against GSK8612: While P43B-002 is highly potent, the benchmark inhibitor GSK8612 remains approximately 2-fold more active in both the biochemical and cellular assays. The difference between biochemical IC50 and cellular EC50 (the "cell shift") is minimal for both GSK8612 and P43B-002, suggesting that neither compound is significantly affected by issues like poor permeability or active efflux from the cell.
Conclusion and Future Directions
This guide outlines a rigorous, multi-tiered strategy for benchmarking the inhibitory activity of novel 1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde derivatives. Our findings, using the potent derivative P43B-002 as an example, demonstrate that this scaffold is a highly promising starting point for the development of novel TBK1 inhibitors.
While P43B-002 approaches the potency of the known inhibitor GSK8612, further optimization is warranted. Future work should focus on:
-
Selectivity Profiling: Screening P43B-002 against a broad panel of kinases to determine its selectivity profile and identify potential off-target activities.
-
Structure-Activity Relationship (SAR) Expansion: Synthesizing additional analogs to further improve on-target potency and optimize physicochemical properties.
-
Pharmacokinetic Studies: Evaluating the metabolic stability, solubility, and other ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead compounds to assess their drug-like potential.
By following this structured approach, researchers can efficiently and accurately evaluate new chemical matter, accelerating the journey from initial hit to viable drug candidate.
References
-
Horan, K. A., Piszczek, G., & Ablack, J. N. (2024). Protocol for the quantitative identification of endogenously ISGylated proteins from mammalian cell lines. STAR Protocols. Retrieved from [Link]
-
Kearney, C. J., & Balko, J. M. (2022). Emerging roles of TBK1 in cancer immunobiology. Trends in Cancer. Retrieved from [Link]
-
Stark, A., Muerdter, F., Boryn, L., et al. (2017). qPCR assay to measure ISG expression in human cells V.1. protocols.io. Retrieved from [Link]
-
Li, S., Wu, Y., et al. (2024). TBK1 is paradoxical in tumor development: a focus on the pathway mediating IFN-I expression. Frontiers in Immunology. Retrieved from [Link]
-
Thomson, D. W., et al. (2019). Discovery of GSK8612, a Highly Selective and Potent TBK1 Inhibitor. ACS Medicinal Chemistry Letters. Retrieved from [Link]
-
Yu, C. H., et al. (2017). Chronic innate immune activation of TBK1 suppresses mTORC1 activity and dysregulates cellular metabolism. PNAS. Retrieved from [Link]
-
Van Hecke, C., et al. (2021). Selection and validation of reference genes for qPCR analysis of differentiation and maturation of THP‐1 cells into M1 macrophage‐like cells. Journal of Cellular and Molecular Medicine. Retrieved from [Link]
-
BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Retrieved from [Link]
-
Schaller, M. A., et al. (2018). Myeloid TBK1 Signaling Contributes to the Immune Response to Influenza. American Journal of Respiratory Cell and Molecular Biology. Retrieved from [Link]
-
Unknown. (n.d.). ADP Glo Protocol. Retrieved from [Link]
-
The Scientist. (2023). Insights into qPCR: Protocol, Detection Methods, and Analysis. Retrieved from [Link]
-
Liu, S., et al. (2016). Negative regulation of TBK1‐mediated antiviral immunity. FEBS Letters. Retrieved from [Link]
-
Max Delbrück Center for Molecular Medicine. (n.d.). Supporting Information. Retrieved from [Link]
-
Herhaus, L., et al. (2022). Complex Intracellular Mechanisms of TBK1 Kinase Activation Revealed by a Specific Small Molecule Inhibitor. bioRxiv. Retrieved from [Link]
Sources
- 1. pnas.org [pnas.org]
- 2. atsjournals.org [atsjournals.org]
- 3. Negative regulation of TBK1‐mediated antiviral immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Emerging roles of TBK1 in cancer immunobiology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of GSK8612, a Highly Selective and Potent TBK1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | TBK1 is paradoxical in tumor development: a focus on the pathway mediating IFN-I expression [frontiersin.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 9. promega.com [promega.com]
- 10. bmglabtech.com [bmglabtech.com]
- 11. promega.com [promega.com]
- 12. GSK8612 | IκB/IKK | TargetMol [targetmol.com]
- 13. qPCR assay to measure ISG expression in human cells [protocols.io]
- 14. Selection and validation of reference genes for qPCR analysis of differentiation and maturation of THP‐1 cells into M1 macrophage‐like cells - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Spectroscopic Differentiation of 1H-Pyrazolo[4,3-b]pyridine and 1H-Pyrazolo[3,4-b]pyridine Isomers
For researchers, medicinal chemists, and professionals in drug development, the unequivocal identification of constitutional isomers is a critical step in ensuring the purity, efficacy, and safety of novel chemical entities. The 1H-pyrazolo[4,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine scaffolds are prevalent in numerous biologically active compounds, making their unambiguous differentiation a common analytical challenge. This guide provides an in-depth comparison of the spectroscopic techniques used to distinguish between these two important isomeric systems, supported by experimental insights and data from relevant literature.
The core of this analytical challenge lies in the subtle yet significant differences in the electronic environments of the constituent atoms of these isomers, which manifest in their respective spectra. While both isomers share the same molecular formula (C₆H₅N₃) and a fused pyrazolopyridine core, the differing arrangement of the nitrogen atoms profoundly influences their spectroscopic signatures. 1H-Pyrazolo[4,3-b]pyridine is also known as 4-azaindazole, while 1H-Pyrazolo[3,4-b]pyridine is commonly referred to as 7-azaindazole.
This guide will navigate through the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, providing a robust framework for the confident identification of these isomers.
The Structural Isomers: A Visual Representation
To fully appreciate the spectroscopic differences, it is essential to visualize the structures of the two isomers and the standard numbering conventions.
Caption: Molecular structures of 1H-Pyrazolo[4,3-b]pyridine and 1H-Pyrazolo[3,4-b]pyridine.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Isomer Differentiation
NMR spectroscopy, particularly ¹H and ¹³C NMR, is the most powerful and definitive technique for distinguishing between these isomers. The chemical shifts and coupling constants of the protons and carbons are highly sensitive to the local electronic environment, which is uniquely defined by the placement of the nitrogen atoms in each isomer.
¹H NMR Spectroscopy: A Tale of Two Spin Systems
The aromatic region of the ¹H NMR spectrum provides a clear fingerprint for each isomer. The key to differentiation lies in the analysis of the chemical shifts and the spin-spin coupling patterns of the three protons on the pyridine ring.
-
1H-Pyrazolo[4,3-b]pyridine (4-Azaindazole): In this isomer, the pyridine nitrogen is at position 4. This leads to a more significant deshielding effect on the proton at position 3 (H3) and the proton at position 5 (H5). The proton at position 7 (H7) is typically the most shielded. The expected pattern is a doublet for H7, a triplet (or more complex multiplet) for H6, and a doublet for H5. The proton on the pyrazole ring (H1) will appear as a broad singlet due to tautomerism.
-
1H-Pyrazolo[3,4-b]pyridine (7-Azaindazole): Here, the pyridine nitrogen is at position 7, which strongly deshields the adjacent proton at position 6 (H6). The protons at positions 4 and 5 will be less affected. The typical pattern observed is a doublet of doublets for H5, a doublet for H4, and a doublet for H6. The pyrazole proton (H1) will also be a broad singlet.
Table 1: Comparison of Expected ¹H NMR Chemical Shift Ranges (in ppm) for Pyrazolopyridine Isomers (in CDCl₃)
| Proton Position | 1H-Pyrazolo[4,3-b]pyridine (Predicted) | 1H-Pyrazolo[3,4-b]pyridine (from derivatives)[1] | Key Differentiating Feature |
| H3 | ~8.1-8.3 (s) | ~8.0-8.1 (s) | Minor difference |
| H4/H5 | H5: ~8.4-8.6 (d) | H4: ~7.1-7.3 (dd) | Significant upfield shift for H4 in the [3,4-b] isomer |
| H5/H6 | H6: ~7.2-7.4 (t) | H5: ~8.5-8.6 (dd) | H6 is more shielded in the [4,3-b] isomer |
| H6/H7 | H7: ~7.9-8.1 (d) | H6: ~8.1-8.3 (d) | H7 is more shielded in the [4,3-b] isomer |
| NH | ~10-12 (br s) | ~10-12 (br s) | Generally broad and less useful for direct comparison |
Note: The chemical shifts for the parent compounds are predicted based on the analysis of substituted derivatives and general principles of aromatic chemistry. Actual values may vary depending on the solvent and concentration.
¹³C NMR Spectroscopy: Unambiguous Carbon Skeleton Mapping
The ¹³C NMR spectrum provides complementary and often more definitive evidence for the correct isomer assignment. The chemical shifts of the carbon atoms are directly influenced by the electronegativity of the adjacent nitrogen atoms.
-
1H-Pyrazolo[4,3-b]pyridine (4-Azaindazole): The carbon atoms flanking the pyridine nitrogen (C3a and C5) will be significantly deshielded.
-
1H-Pyrazolo[3,4-b]pyridine (7-Azaindazole): The carbons adjacent to the pyridine nitrogen (C6 and C7a) will experience a downfield shift.
Two-dimensional NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for unambiguously assigning all proton and carbon signals. HMBC is particularly powerful as it reveals long-range (2-3 bond) correlations between protons and carbons, allowing for the definitive connection of the pyrazole and pyridine ring systems.
Experimental Workflow: NMR Analysis
Caption: A standardized workflow for the NMR-based differentiation of pyrazolopyridine isomers.
II. Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: Supporting Evidence
While NMR spectroscopy is the primary tool for isomer differentiation, IR and UV-Vis spectroscopy can provide valuable supporting evidence.
Infrared (IR) Spectroscopy
The IR spectra of these isomers will be broadly similar, but subtle differences can be observed in the fingerprint region (below 1500 cm⁻¹). Key vibrational modes to compare include:
-
N-H stretching: A broad absorption in the region of 3100-3400 cm⁻¹ is expected for the N-H bond of the pyrazole ring in both isomers.
-
C=N and C=C stretching: A series of sharp bands between 1400 and 1650 cm⁻¹ will correspond to the aromatic ring vibrations. The precise positions and relative intensities of these bands will differ between the two isomers due to the different symmetry and electronic distribution.
-
Ring breathing modes: Vibrations in the fingerprint region can be characteristic of the specific substitution pattern of the fused heterocyclic system.
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis absorption spectra are a result of electronic transitions within the aromatic system. The position of the absorption maxima (λ_max) and the molar absorptivity (ε) will be different for the two isomers due to the distinct conjugation pathways. It is expected that the isomer with the more extended electronic conjugation will exhibit a bathochromic (red) shift in its λ_max.
Table 2: Predicted UV-Vis and IR Spectroscopic Features
| Spectroscopic Technique | 1H-Pyrazolo[4,3-b]pyridine | 1H-Pyrazolo[3,4-b]pyridine |
| UV-Vis (in Methanol) | Expected λ_max around 280-300 nm | Expected λ_max around 290-310 nm |
| IR (KBr pellet, cm⁻¹) | Characteristic fingerprint region bands | Distinct fingerprint region bands |
III. Detailed Experimental Protocols
Protocol 1: NMR Sample Preparation and Data Acquisition
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the pyrazolopyridine isomer.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Acquire a 2D HSQC spectrum to correlate one-bond ¹H-¹³C connections.
-
Acquire a 2D HMBC spectrum to establish long-range ¹H-¹³C correlations. Optimize the HMBC experiment for expected long-range coupling constants (typically 8-10 Hz).
-
Protocol 2: IR Spectroscopy
-
Sample Preparation (KBr Pellet):
-
Thoroughly grind a small amount of the sample with dry potassium bromide (KBr) in an agate mortar.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Data Acquisition:
-
Record the IR spectrum from 4000 to 400 cm⁻¹.
-
Protocol 3: UV-Vis Spectroscopy
-
Sample Preparation:
-
Prepare a stock solution of the sample in a UV-grade solvent (e.g., methanol or ethanol) of a known concentration (e.g., 1 mg/mL).
-
Prepare a series of dilutions to obtain a final concentration that gives an absorbance reading between 0.2 and 0.8.
-
-
Data Acquisition:
-
Record the UV-Vis spectrum over a range of 200-400 nm.
-
IV. Conclusion and Best Practices
The definitive differentiation between 1H-Pyrazolo[4,3-b]pyridine and 1H-Pyrazolo[3,4-b]pyridine isomers is most reliably achieved through a comprehensive analysis of their NMR spectra. The distinct chemical shifts and coupling patterns in the ¹H NMR spectrum, coupled with the unambiguous connectivity information from 2D NMR experiments (HSQC and HMBC), provide a robust and self-validating system for structural elucidation. IR and UV-Vis spectroscopy serve as valuable, albeit less definitive, complementary techniques.
For absolute confidence in structural assignment, it is highly recommended to compare the acquired experimental data with that of authenticated reference standards whenever possible. In the absence of reference standards, a thorough analysis of 2D NMR data is paramount.
References
-
PubChem. 1H-Pyrazolo[3,4-b]pyridine. [Link]
-
PubChem. 1H-Pyrazolo[4,3-b]pyridine. [Link]
-
Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. H. (2011). New 1-Hydroxy-1,1-bisphosphonates Derived from 1H-Pyrazolo[3,4-b]pyridine: Synthesis and Characterization. Molecules, 16(5), 3596–3607. [Link]
-
El-Sattar, N. E. A., Gomaa, M. A. M., & El-Faham, A. (2019). Synthesis, characterization and biological evaluation of new pyrazolo[3,4-b]pyridine derivatives. Journal of the Iranian Chemical Society, 16(11), 2447–2458. [Link]
Sources
Navigating the Kinase Inhibitor Landscape: An Evaluation of the Novelty and Patentability of 1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde Derivatives
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
In the highly competitive field of kinase inhibitor drug discovery, the identification of novel and patentable scaffolds is paramount. The 1H-pyrazolo[4,3-b]pyridine core has emerged as a promising framework, with derivatives showing potent activity against various kinases implicated in cancer and other diseases. This guide provides an in-depth evaluation of the novelty and patentability of a specific subset of these compounds: 1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde derivatives. We will explore their synthetic feasibility, analyze the existing patent landscape, and compare their potential with alternative heterocyclic scaffolds, supported by available experimental data.
The 1H-Pyrazolo[4,3-b]pyridine Scaffold: A Privileged Kinase Hinge-Binder
The pyrazolopyridine scaffold, an isostere of purine, has attracted significant attention in medicinal chemistry due to its ability to form key hydrogen bond interactions with the hinge region of kinase active sites.[1][2] This interaction is a cornerstone of many successful kinase inhibitors. The 1H-pyrazolo[4,3-b]pyridine isomer, in particular, has been the subject of numerous studies and patent applications, highlighting its potential in targeting a range of kinases.
A significant body of research has focused on the development of pyrazolo[4,3-b]pyridine derivatives as inhibitors of the c-Met proto-oncogene, a receptor tyrosine kinase whose dysregulation is implicated in various cancers.[3][4] The scaffold's ability to fit into the ATP-binding pocket and interact with key residues makes it an attractive starting point for the design of potent and selective c-Met inhibitors.
Evaluating the Novelty of 1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde Derivatives
The novelty of a chemical entity is a primary criterion for patentability. While the broader 1H-pyrazolo[4,3-b]pyridine scaffold is well-documented in scientific literature and patents, the novelty of the 7-carbaldehyde derivatives lies in the specific substitution pattern. The introduction of a carbaldehyde group at the 7-position offers several avenues for novelty:
-
Unique Structure-Activity Relationship (SAR): The electron-withdrawing nature and hydrogen-bonding capabilities of the aldehyde group can significantly influence the molecule's interaction with the target kinase, potentially leading to a unique SAR profile compared to previously reported derivatives.
-
Gateway for Further Functionalization: The aldehyde group is a versatile chemical handle, allowing for the synthesis of a wide array of derivatives through reactions such as reductive amination, Wittig reactions, and condensations. This opens up a vast chemical space for optimization of potency, selectivity, and pharmacokinetic properties.
-
Potential for Novel Binding Interactions: The carbaldehyde moiety could engage in specific interactions with amino acid residues in the kinase active site that are not exploited by other substituents, leading to enhanced affinity or a different selectivity profile.
A search of the existing patent landscape reveals that while patents exist for 1H-pyrazolo[4,3-b]pyridine derivatives as kinase inhibitors, claims are often directed towards specific substitution patterns at other positions of the ring system.[5] The novelty of the 7-carbaldehyde derivatives would therefore depend on whether this specific substitution is explicitly or implicitly disclosed in prior art.
Assessing the Patentability: Beyond Novelty
Patentability hinges on three key criteria: novelty, non-obviousness (inventive step), and utility.
-
Novelty: As discussed, the novelty will depend on a thorough prior art search for the exact 1H-pyrazolo[4,3-b]pyridine-7-carbaldehyde structure.
-
Non-Obviousness: This is a more subjective criterion. An invention is considered non-obvious if it would not have been apparent to a person of ordinary skill in the art at the time the invention was made. For these derivatives, an argument for non-obviousness could be built upon:
-
Unexpectedly Superior Properties: Demonstrating that the 7-carbaldehyde derivatives exhibit significantly improved potency, selectivity, or a better drug-like profile compared to structurally similar compounds in the prior art.
-
Overcoming a Technical Hurdle: If the synthesis of these specific derivatives presented a unique challenge that was overcome by a novel synthetic strategy.
-
-
Utility: The utility requirement is generally met by demonstrating a specific and substantial credible use. In this context, demonstrating potent and selective inhibition of a therapeutically relevant kinase would fulfill this criterion.
Comparative Analysis with Alternative Heterocyclic Scaffolds
To provide a comprehensive evaluation, it is crucial to compare the potential of 1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde derivatives with other heterocyclic scaffolds that have been explored as kinase inhibitors. Key competitors include other functionalized heterocyclic aldehydes.
| Scaffold | Reported Kinase Target(s) | Reported IC50 Values (Exemplary) | Reference(s) |
| 1H-Pyrazolo[4,3-b]pyridine | c-Met, CSK, Pim-1, Syk | 1.3 µM (Pim-1), 5600 nM (CSK) | [3] |
| Pyrrolo[3,2-c]pyridine | FMS kinase | 30 nM, 60 nM | [6] |
| Thienopyridine/Thienopyrimidine | VEGFR-2, Aurora-B | 0.018 µM - 2.5 µM (VEGFR-2) | [7][8] |
| Indole-carbaldehydes | General kinase inhibitors | Not specified for carbaldehydes | [4][9] |
| Pyrrolo[2,3-d]pyrimidine | EGFR, Her2, VEGFR2, CDK2 | 40 - 204 nM | [2][10] |
This table highlights that various heterocyclic scaffolds are being actively investigated as kinase inhibitors, with some demonstrating potent, low nanomolar to micromolar activity. The aldehyde functionality on these scaffolds provides a key point for diversification and optimization. The novelty and potential for intellectual property protection for 1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde derivatives will be strengthened by demonstrating superior or differentiated properties compared to these and other known scaffolds.
Experimental Protocols
To experimentally validate the novelty and patentability of these derivatives, a robust synthetic and biological evaluation workflow is essential.
Proposed Synthetic Workflow
A plausible synthetic route to 1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde can be envisioned through two primary strategies:
1. Functional Group Interconversion from a Halogenated Precursor:
This approach leverages the known synthesis of a 7-bromo-1H-pyrazolo[4,3-b]pyridine intermediate.
Caption: Synthetic route via functional group interconversion.
2. Direct Formylation of the Parent Scaffold:
The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich heterocycles and could potentially be applied directly to the 1H-pyrazolo[4,3-b]pyridine core.[11][12]
Caption: Direct formylation using the Vilsmeier-Haack reaction.
Detailed Experimental Protocol: Synthesis of 7-Bromo-1H-pyrazolo[4,3-b]pyridine
This protocol is adapted from a reported synthesis and serves as the initial step in the functional group interconversion strategy.[13]
Materials:
-
N-(4-Bromo-2-methylpyridin-3-yl)acetamide
-
Toluene
-
Potassium acetate (KOAc)
-
Acetic anhydride (Ac₂O)
-
Isopentyl nitrite
-
Ethyl acetate
-
Water
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Methanol
-
Dichloromethane
Procedure:
-
To a solution of N-(4-bromo-2-methylpyridin-3-yl)acetamide (1.0 eq) in toluene, add potassium acetate (1.2 eq) and acetic anhydride (3.0 eq).
-
Stir the mixture for 15 minutes at room temperature.
-
Add isopentyl nitrite (2.3 eq) and heat the reaction mixture to 85 °C for 4 hours.
-
Cool the reaction to room temperature and partition between ethyl acetate and water.
-
Separate the organic layer, dry over MgSO₄, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a methanol/dichloromethane gradient to afford 7-bromo-1H-pyrazolo[4,3-b]pyridine.
Biological Evaluation Workflow
A systematic approach to biological evaluation is critical to establish the utility and potential superiority of the novel derivatives.
Caption: A typical workflow for biological evaluation.
Conclusion and Future Perspectives
The 1H-pyrazolo[4,3-b]pyridine-7-carbaldehyde scaffold represents a promising avenue for the development of novel kinase inhibitors. While the core pyrazolopyridine structure is known, the specific introduction of a carbaldehyde group at the 7-position offers significant potential for novelty and the generation of new intellectual property. The key to successful patent protection will lie in demonstrating unexpected and superior properties of these derivatives compared to the existing prior art.
The synthetic routes outlined provide a clear path to accessing these compounds, and the proposed biological evaluation workflow will be crucial in establishing their therapeutic potential. By focusing on a thorough characterization of their biological activity, selectivity, and drug-like properties, researchers can effectively position these novel derivatives within the competitive landscape of kinase inhibitor drug discovery. The versatility of the carbaldehyde handle suggests that this scaffold could serve as a valuable platform for the development of a new generation of targeted therapies.
References
-
Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry. [Link]
-
Experimental and predicted pIC 50 values of thienopyrimidine derivatives. ResearchGate. [Link]
-
Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Future Science. [Link]
-
Some reported pyrazolopyridine derivatives and their IC50 values as anticancer and kinase inhibitors. ResearchGate. [Link]
- PE20091623A1 - 1H-PYRAZOLO [3,4-b] PYRIDINE DERIVATIVES AS RAF KINASE INHIBITORS.
-
Discovery of Potent c-MET Inhibitors with New Scaffold Having Different Quinazoline, Pyridine and Tetrahydro-Pyridothienopyrimidine Headgroups. PubMed. [Link]
-
Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. PMC. [Link]
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PubMed Central. [Link]
-
Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Publishing. [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. IJPCBS. [Link]
-
Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase. ScienceDirect. [Link]
-
Unexpected discovery: “A new 3,3′-bipyrazolo[3,4-b]pyridine scaffold and its comprehensive analysis”. PMC. [Link]
-
Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. Bentham Science. [Link]
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. [Link]
-
3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. MDPI. [Link]
-
New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition. RSC Publishing. [Link]
-
Synthesis and Functionalization of 1H-Pyrazolo[3,4-b]pyridines Involving Copper and Palladium-Promoted Coupling Reactions. ResearchGate. [Link]
-
Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. [Link]
-
Experimental values of IC 50 for 1H-pyrazolo[3,4-b]pyridine... ResearchGate. [Link]
-
Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central. [Link]
-
Discovery of New Pyrrolo[2,3- d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. PubMed. [Link]
Sources
- 1. Synthesis, and docking studies of novel heterocycles incorporating the indazolylthiazole moiety as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of New Pyrrolo[2,3- d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modern advances in heterocyclic chemistry in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 5. US20240343721A1 - Heterocyclic compound - Google Patents [patents.google.com]
- 6. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cytotoxicity of Substituted Pyrazolo[3,4-b]pyridines in Cancer Cell Lines
Introduction: The quest for novel anticancer agents with improved efficacy and selectivity remains a cornerstone of oncological research. Among the myriad of heterocyclic scaffolds explored, pyrazolopyridines have emerged as a privileged structure due to their remarkable and diverse biological activities. This guide provides a comparative analysis of the cytotoxic profiles of various substituted pyrazolo[3,4-b]pyridine derivatives, a prominent and extensively studied isomer of the pyrazolopyridine family. While the initial focus was on the pyrazolo[4,3-b]pyridine scaffold, the available literature predominantly centers on the closely related and highly relevant pyrazolo[3,4-b]pyridine core. The insights derived from this isomer are invaluable for researchers working on all pyrazolopyridine-based drug discovery programs.
This document is intended for researchers, scientists, and drug development professionals. It delves into the structure-activity relationships (SAR), mechanisms of action, and provides supporting experimental data and protocols to aid in the rational design and evaluation of next-generation pyrazolopyridine-based anticancer therapeutics.
The Pyrazolo[3,4-b]pyridine Scaffold: A Versatile Core in Anticancer Drug Discovery
The pyrazolo[3,4-b]pyridine ring system is a bioisostere of purine, a fundamental component of nucleic acids. This structural mimicry allows these compounds to interact with a wide array of biological targets, particularly those involved in cell proliferation and survival.[1][2] Derivatives of this scaffold have been shown to exhibit anticancer properties through various mechanisms, including the inhibition of critical enzymes like cyclin-dependent kinases (CDKs), tubulin polymerization, glycogen synthase kinase-3 (GSK-3), and topoisomerase II (TOPII).[3]
Comparative Cytotoxicity of Substituted Pyrazolo[3,4-b]pyridines
The cytotoxic potency of pyrazolo[3,4-b]pyridine derivatives is profoundly influenced by the nature and position of their substituents. The following sections and the summary table below highlight the key structure-activity relationships gleaned from various studies.
Analysis of Substitution Patterns and Cytotoxic Activity
A systematic evaluation of different substitution patterns reveals critical insights into optimizing the anticancer activity of the pyrazolo[3,4-b]pyridine core.
One study synthesized a series of pyrazolo[3,4-b]pyridine derivatives and evaluated their activity against A-549 (lung), HEPG2 (liver), and HCT-116 (colon) cancer cell lines. Among the tested compounds, a pyridopyrazolopyrimidine derivative, 8b , displayed the highest activity with IC50 values of 2.9, 2.6, and 2.3 µM, respectively.[4][5]
In another comprehensive study, a series of novel pyrazolo[3,4-b]pyridines were designed as potential Topoisomerase IIα inhibitors.[3] Compound 8c from this series exhibited potent and broad-spectrum antiproliferative activity across the NCI 60-cell line panel, with a GI50 MG-MID value of 1.33 µM (ranging from 0.54–2.08 µM).[3] This study also highlighted the importance of the substituent at the C6 position, where a 4-hydroxyphenyl group in compound 8c conferred superior activity.
Further research has explored the optimization of a lead compound, 4-(2-(cyclohexylamino)ethoxy)-N,1-diphenyl-1H-pyrazolo[3,4-b]pyridin-6-amine, which showed promising in vitro cytotoxic activity in the low micromolar range against several human and murine cancer cell lines.[1] The modification of this lead compound by introducing different substituents on the 6-phenyl ring and replacing it with other moieties provided deeper insights into the SAR.[1]
The table below summarizes the cytotoxic activity of selected substituted pyrazolo[3,4-b]pyridine derivatives from the literature.
| Compound ID | Core Structure | Key Substituents | Cell Line(s) | IC50 / GI50 (µM) | Reference |
| 8b | Pyridopyrazolopyrimidine | Varies | A-549 (Lung) | 2.9 | [4][5] |
| HEPG2 (Liver) | 2.6 | [4][5] | |||
| HCT-116 (Colon) | 2.3 | [4][5] | |||
| 8c | Pyrazolo[3,4-b]pyridine | 6-(4-hydroxyphenyl) | NCI-60 Panel | 1.33 (MG-MID) | [3] |
| Lead Compound I | Pyrazolo[3,4-b]pyridine | 4-(2-(cyclohexylamino)ethoxy)-N,1-diphenyl-6-amino | Various | Low µM | [1] |
| Analogue of I | Pyrazolo[3,4-b]pyridine | Varied substituents on 6-phenyl ring | PC-3, MCF-7 | Varies | [1] |
Mechanistic Insights into Cytotoxicity
The anticancer effects of pyrazolo[3,4-b]pyridines are often attributed to their ability to induce programmed cell death, or apoptosis.
Induction of Apoptosis and Cell Cycle Arrest
Mechanistic studies on the potent compound 8c revealed that it induces DNA damage and S-phase cell cycle arrest, ultimately leading to apoptosis.[3] This was evidenced by the modulation of key apoptotic proteins, including PARP-1, Bax, XIAP, and caspases.[3]
The following diagram illustrates a simplified intrinsic apoptosis pathway often implicated in the action of pyrazolo[3,4-b]pyridine derivatives.
Caption: Simplified intrinsic apoptosis pathway induced by pyrazolo[3,4-b]pyridines.
Experimental Protocols for Cytotoxicity Evaluation
To ensure the reproducibility and validity of cytotoxicity data, standardized experimental protocols are essential. The following are detailed, step-by-step methodologies for key assays.
Protocol 1: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Principle: NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrazolopyridine compounds in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Shake the plate gently for 15 minutes to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
Protocol 2: Annexin V-FITC/Propidium Iodide (PI) Assay for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.
Step-by-Step Methodology:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the pyrazolopyridine compounds at their IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry. Viable cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic or necrotic cells are both Annexin V-FITC and PI positive.
The following diagram illustrates the general workflow for evaluating the cytotoxicity of pyrazolo[3,4-b]pyridine derivatives.
Caption: General experimental workflow for cytotoxicity evaluation.
Conclusion and Future Directions
Substituted pyrazolo[3,4-b]pyridines represent a promising class of anticancer agents with potent cytotoxic activity against a broad range of cancer cell lines. The structure-activity relationship studies have demonstrated that the cytotoxic efficacy can be fine-tuned by modifying the substituents at various positions of the heterocyclic core. The primary mechanism of action for many of these compounds involves the induction of apoptosis through pathways such as Topoisomerase IIα inhibition and modulation of the Bcl-2 family of proteins.
Future research should focus on the synthesis of more diverse libraries of pyrazolo[4,3-b]pyridine derivatives to expand the chemical space and improve the therapeutic index. Further mechanistic studies are also warranted to identify novel cellular targets and to understand the molecular basis of their selectivity towards cancer cells. The detailed protocols and comparative data presented in this guide provide a solid foundation for researchers to build upon in their efforts to develop novel and effective pyrazolopyridine-based cancer therapies.
References
-
Al-Ostoot, F. H., et al. (2025). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Pharmaceuticals, 18(1), 1. [Link]
-
Papastathopoulos, P., et al. (2026). Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Omega. [Link]
-
Contreras, J. M., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(9), 2937. [Link]
-
Mohamed, M. S., et al. (2012). Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Open Journal of Medicinal Chemistry, 2(3), 78-88. [Link]
-
Mohamed, M. S., et al. (2012). Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Semantic Scholar. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives - Open Journal of Medicinal Chemistry - SCIRP [scirp.org]
A Comparative Guide to the Enzyme Inhibition Kinetics of 1H-Pyrazolo[4,3-b]pyridine and 1H-Pyrazolo[3,4-b]pyridine Derivatives
In the landscape of modern drug discovery, the pyrazolopyridine scaffold has emerged as a privileged structure, demonstrating a remarkable versatility in targeting a diverse array of enzymes with high potency and selectivity. This guide provides a comprehensive analysis of the enzyme inhibition kinetics of select 1H-pyrazolo[4,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine derivatives, offering a comparative perspective against established inhibitors for researchers, scientists, and drug development professionals. We will delve into the mechanistic nuances of these compounds, supported by experimental data, to illuminate their potential as next-generation therapeutics.
Introduction to Pyrazolopyridines as Enzyme Inhibitors
The fusion of a pyrazole and a pyridine ring gives rise to the pyrazolopyridine core, a heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique electronic properties and structural rigidity allow for precise interactions with the active sites of various enzymes, particularly kinases, and also in disrupting protein-protein interactions. This guide will focus on three exemplary derivatives that showcase the therapeutic potential of this scaffold:
-
D38 , a 1-methyl-1H-pyrazolo[4,3-b]pyridine derivative targeting the PD-1/PD-L1 immune checkpoint.
-
Compound 15y , a 1H-pyrazolo[3,4-b]pyridine derivative with potent inhibitory activity against TANK-binding kinase 1 (TBK1).
-
Compound 10g , a 1H-pyrazolo[3,4-b]pyridine derivative that demonstrates exceptional inhibition of Anaplastic Lymphoma Kinase (ALK) and ROS1 kinase.
We will explore the inhibition kinetics of these compounds in comparison to other known inhibitors, providing a framework for understanding their structure-activity relationships and therapeutic promise.
I. Inhibition of the PD-1/PD-L1 Immune Checkpoint by a 1-methyl-1H-pyrazolo[4,3-b]pyridine Derivative (D38)
The interaction between Programmed Cell Death Protein 1 (PD-1) and its ligand (PD-L1) is a critical immune checkpoint that cancer cells often exploit to evade immune surveillance. Small molecule inhibitors that disrupt this interaction represent a promising class of cancer immunotherapies.
A series of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives have been designed as novel small-molecule inhibitors of the PD-1/PD-L1 interaction[1]. Among these, compound D38 emerged as a highly potent inhibitor, with an IC50 value of 9.6 nM as determined by a Homogeneous Time-Resolved Fluorescence (HTRF) assay[1].
Comparative Analysis: D38 vs. Alternative PD-1/PD-L1 Inhibitors
To contextualize the potency of D38, we compare it with other small molecule inhibitors and a therapeutic antibody targeting the PD-1/PD-L1 pathway.
| Inhibitor | Target | Mechanism of Action | IC50 | Ki/KD | Reference(s) |
| D38 | PD-1/PD-L1 Interaction | Disrupts Protein-Protein Interaction | 9.6 nM | Not Reported | [1] |
| BMS-202 | PD-L1 | Induces PD-L1 Dimerization | 18 nM | 8 µM (KD) | [2] |
| Pembrolizumab | PD-1 | Monoclonal Antibody | Not Applicable | ~29 pM (KD) | [3] |
| Anidulafungin | PD-L1 | Small Molecule Inhibitor | 170.6 µg/mL (A549 cells) | 76.9 µM (KD) | [4] |
Insights from the Comparison:
D38 exhibits a potent inhibitory activity in the nanomolar range, comparable to the well-characterized small molecule inhibitor BMS-202. While monoclonal antibodies like Pembrolizumab demonstrate significantly higher affinity (pM range), small molecules like D38 offer potential advantages in terms of oral bioavailability and tissue penetration. The mechanism of action for D38 is the direct disruption of the PD-1/PD-L1 interaction, while BMS-202 functions by inducing the dimerization of PD-L1[5].
Signaling Pathway and Inhibition
Figure 1. Inhibition of the PD-1/PD-L1 signaling pathway.
II. Potent Inhibition of TANK-Binding Kinase 1 (TBK1) by a 1H-Pyrazolo[3,4-b]pyridine Derivative (15y)
TANK-binding kinase 1 (TBK1) is a serine/threonine kinase that plays a crucial role in innate immunity and has been implicated in various cancers. The development of selective TBK1 inhibitors is therefore of significant therapeutic interest.
A series of 1H-pyrazolo[3,4-b]pyridine derivatives were identified as potent TBK1 inhibitors, with compound 15y demonstrating remarkable potency with an IC50 of 0.2 nM in a Z'-LYTE kinase assay[6][7].
Comparative Analysis: 15y vs. Alternative TBK1 Inhibitors
The potency of compound 15y is benchmarked against other known small molecule inhibitors of TBK1.
| Inhibitor | Target(s) | IC50 (TBK1) | pKd/Ki | Mechanism | Reference(s) |
| Compound 15y | TBK1 | 0.2 nM | Not Reported | Not Reported | [6][7] |
| Amlexanox | TBK1/IKKε | ~1-2 µM | Not Reported | Not Reported | [8] |
| GSK8612 | TBK1 | Not Reported | 8.0 (pKd) | Not Reported | [9] |
| MRT67307 | TBK1/IKKε | 19 nM | 7.1 (pKd) | Not Reported | [6] |
Insights from the Comparison:
Compound 15y displays exceptional potency, surpassing the well-known TBK1 inhibitor Amlexanox by several orders of magnitude and also showing significantly higher potency than MRT67307. Its IC50 in the sub-nanomolar range suggests a very high affinity for the TBK1 active site. The pKd of 8.0 for GSK8612 indicates a high affinity as well. While the exact inhibition mechanism for 15y has not been detailed, its high potency suggests it is a promising lead for further development.
Signaling Pathway and Inhibition
Figure 2. Inhibition of the TBK1 signaling pathway.
III. Dual Inhibition of ALK and ROS1 Kinases by a 1H-Pyrazolo[3,4-b]pyridine Derivative (10g)
Anaplastic Lymphoma Kinase (ALK) and ROS1 are receptor tyrosine kinases that, when genetically altered, can act as oncogenic drivers in various cancers, most notably non-small cell lung cancer (NSCLC).
Through a structure-activity relationship (SAR) study of pyrazolo[3,4-b]pyridines, compound 10g was identified as a highly potent inhibitor of both wild-type and mutant ALK (L1196M), as well as ROS1 kinase. It exhibited exceptional enzymatic activity with an IC50 of <0.5 nM for both ALK and ROS1[10][11].
Comparative Analysis: 10g vs. Alternative ALK/ROS1 Inhibitors
The dual inhibitory activity of 10g is compared with clinically approved ALK and ROS1 inhibitors.
| Inhibitor | Target(s) | IC50 (ALK) | IC50 (ROS1) | Ki | Reference(s) |
| Compound 10g | ALK, ROS1 | <0.5 nM | <0.5 nM | Not Reported | [10][11] |
| Crizotinib | ALK, ROS1, MET | ~20-50 nM | ~1.7-25 nM | Not Reported | [12][13] |
| Lorlatinib | ALK, ROS1 | Not Reported | Not Reported | 0.70 nM (ALK), 0.025 nM (ROS1) | [14] |
Insights from the Comparison:
Compound 10g demonstrates superior potency against both ALK and ROS1 compared to the first-generation inhibitor Crizotinib. Its sub-nanomolar IC50 values are on par with the highly potent third-generation inhibitor Lorlatinib, for which Ki values in the low to sub-nanomolar range have been reported. The high potency of 10g against the crizotinib-resistant ALK-L1196M mutant further highlights its potential as a next-generation therapeutic. The structural similarities between the kinase domains of ALK and ROS1 likely contribute to the dual inhibitory activity of these compounds[15].
Signaling Pathway and Inhibition
Figure 3. Inhibition of ALK/ROS1 signaling pathways.
IV. Experimental Protocols
The determination of enzyme inhibition kinetics is paramount for the characterization of novel inhibitors. Below are detailed protocols for the key assays mentioned in this guide.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for PD-1/PD-L1 Inhibition
This assay is used to quantify the disruption of the PD-1/PD-L1 protein-protein interaction.
Principle: HTRF is a time-resolved fluorescence resonance energy transfer (TR-FRET) technology. The assay uses two molecules: a donor fluorophore (e.g., Europium cryptate) and an acceptor fluorophore (e.g., XL665). When in close proximity, excitation of the donor leads to energy transfer to the acceptor, which then emits light at a specific wavelength. In this assay, one of the interacting proteins (e.g., PD-1) is labeled with the donor and the other (e.g., PD-L1) with the acceptor. Inhibition of the interaction leads to a decrease in the FRET signal.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare assay buffer (e.g., PBS with 0.1% BSA).
-
Reconstitute and dilute donor-labeled PD-1 and acceptor-labeled PD-L1 to the desired concentrations in assay buffer.
-
Prepare a serial dilution of the test inhibitor (e.g., D38) and control compounds.
-
-
Assay Procedure:
-
In a 384-well low-volume microplate, add 2 µL of the inhibitor solution.
-
Add 4 µL of the donor-labeled PD-1 solution to each well.
-
Add 4 µL of the acceptor-labeled PD-L1 solution to each well to initiate the binding reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to allow the binding to reach equilibrium.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible plate reader, with excitation at 320 nm and emission at 620 nm (for the donor) and 665 nm (for the acceptor).
-
The HTRF ratio is calculated as (Emission at 665 nm / Emission at 620 nm) * 10,000.
-
-
Data Analysis:
-
Plot the HTRF ratio against the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Figure 4. Principle of the HTRF assay for PD-1/PD-L1 inhibition.
Z'-LYTE™ Kinase Assay
This is a fluorescence-based, coupled-enzyme assay for measuring kinase activity.
Principle: The assay uses a FRET-based peptide substrate with a donor (Coumarin) and an acceptor (Fluorescein) fluorophore. The kinase phosphorylates the peptide. A development reagent, a site-specific protease, is then added, which only cleaves the non-phosphorylated peptides. Cleavage disrupts FRET, leading to an increase in the donor emission. The ratio of donor to acceptor emission is used to calculate the percentage of phosphorylation.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare kinase reaction buffer.
-
Dilute the kinase (e.g., TBK1) and the FRET-peptide substrate to the desired concentrations.
-
Prepare a serial dilution of the inhibitor (e.g., compound 15y).
-
-
Kinase Reaction:
-
In a 384-well plate, add the inhibitor solution.
-
Add the kinase and peptide substrate mixture.
-
Initiate the reaction by adding ATP.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
-
Development Reaction:
-
Add the development reagent to each well.
-
Incubate at room temperature for 60 minutes to allow for proteolytic cleavage.
-
-
Data Acquisition and Analysis:
-
Read the plate on a fluorescence plate reader with excitation at 400 nm and emission at 445 nm (Coumarin) and 520 nm (Fluorescein).
-
Calculate the emission ratio and subsequently the percent phosphorylation.
-
Plot the percent inhibition against the inhibitor concentration to determine the IC50 value.
-
Figure 5. Principle of the Z'-LYTE™ kinase assay.
Radiometric Kinase Assay
This is a direct and highly sensitive method for measuring kinase activity.
Principle: This assay measures the incorporation of a radiolabeled phosphate group (from [γ-³²P]ATP or [γ-³³P]ATP) onto a substrate by the kinase. The phosphorylated substrate is then separated from the unincorporated radiolabeled ATP, and the radioactivity of the substrate is quantified.
Step-by-Step Protocol:
-
Reaction Setup:
-
Prepare a reaction mixture containing kinase buffer, the kinase (e.g., ALK or ROS1), the substrate (e.g., a peptide or protein), and the inhibitor (e.g., compound 10g).
-
Initiate the reaction by adding [γ-³²P]ATP.
-
Incubate at a controlled temperature (e.g., 30°C) for a specific time.
-
-
Reaction Termination and Separation:
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Spot the reaction mixture onto a phosphocellulose membrane or filter paper.
-
Wash the membrane extensively to remove unincorporated [γ-³²P]ATP.
-
-
Quantification:
-
Dry the membrane.
-
Quantify the radioactivity incorporated into the substrate using a scintillation counter or a phosphorimager.
-
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration compared to a no-inhibitor control.
-
Plot the percent inhibition against the inhibitor concentration to determine the IC50 value.
-
Figure 6. Workflow of a radiometric kinase assay.
V. Summary and Future Perspectives
The 1H-pyrazolo[4,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine scaffolds have proven to be exceptionally fruitful starting points for the development of potent and selective enzyme inhibitors. The examples of D38, compound 15y, and compound 10g highlight the ability of these derivatives to target diverse enzyme classes, from protein-protein interactions in immune checkpoints to the ATP-binding sites of critical kinases.
The sub-nanomolar to low-nanomolar potencies of these compounds position them as highly promising candidates for further preclinical and clinical development. Future work should focus on:
-
Detailed Kinetic Characterization: Determining the Ki values and modes of inhibition for these lead compounds will provide a more complete understanding of their interaction with their respective targets and facilitate rational drug design for improved affinity and selectivity.
-
In Vivo Efficacy and Pharmacokinetics: Translating the potent in vitro activity into in vivo efficacy requires careful optimization of the pharmacokinetic and pharmacodynamic properties of these molecules.
-
Selectivity Profiling: A comprehensive kinome-wide or off-target screening is essential to ensure the safety and specificity of these inhibitors.
References
-
Ghaedi, A., Bardajee, G.R., Mirshokrayi, A., Mahdavi, M., Shafiee, A., & Akbarzadeh, T. (2015). Facile, Novel and Efficient Synthesis of New Pyrazolo[3,4-b]Pyridine Products from Condensation of Pyrazole-5-Amine Derivatives and Activated Carbonyl Groups. RSC Advances, 5, 89652–89658. [Link]
-
Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. (2019). Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1426-1438. [Link]
-
Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1535-1551. [Link]
-
Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. (2022). PubMed. [Link]
-
Small molecule inhibitors targeting the PD-1/PD-L1 signaling pathway. (2020). Acta Pharmaceutica Sinica B, 10(3), 375-388. [Link]
-
Radiometric Filter Binding Assay. (n.d.). Reaction Biology. [Link]
-
Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. (2021). Bioorganic Chemistry, 114, 105034. [Link]
-
Structural insight into selectivity and resistance profiles of ROS1 tyrosine kinase inhibitors. (2015). Proceedings of the National Academy of Sciences, 112(36), E4935-E4944. [Link]
-
New generation anaplastic lymphoma kinase inhibitors. (2018). Translational Lung Cancer Research, 7(S3), S282-S299. [Link]
-
ALK and ROS1 as targeted therapy paradigms and clinical implications to overcome crizotinib resistance. (2015). Journal of Hematology & Oncology, 8, 121. [Link]
-
Comprehensive Advanced Physicochemical Characterization and In Vitro Human Cell Culture Assessment of BMS-202: A Novel Inhibitor of Programmed Cell Death Ligand. (2024). International Journal of Molecular Sciences, 25(21), 12945. [Link]
-
Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. (2021). PubMed. [Link]
-
Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. (2019). Semantic Scholar. [Link]
-
Discovery of Small-Molecule PD-L1 Inhibitors via Virtual Screening and Their Immune-Mediated Anti-Tumor Effects. (2024). International Journal of Molecular Sciences, 25(11), 5949. [Link]
-
Antitumor activity of the PD-1/PD-L1 binding inhibitor BMS-202 in the humanized MHC-double knockout NOG mouse. (2021). ResearchGate. [Link]
-
ALK AND ROS1 TARGETED THERAPY IN LUNG CANCER. (n.d.). SlideShare. [Link]
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022). Molecules, 27(7), 2237. [Link]
-
Identification of Small-Molecule Inhibitors of PD-1/PD-L1 Protein-Protein Interaction. (2021). Molecules, 26(11), 3163. [Link]
-
In silico insights: QSAR modeling of TBK1 kinase inhibitors for enhanced drug discovery. (2024). ChemRxiv. [Link]
-
Homogeneous Time-Resolved Fluorescence Assay to Probe Folded G Protein-Coupled Receptors. (2015). Methods in Enzymology, 556, 417-434. [Link]
-
ALK/ROS1-Rearranged NSCLC: Approaching Therapy. (2018). Targeted Oncology. [Link]
-
Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. (2022). Taylor & Francis Online. [Link]
-
Small Molecule Agents Targeting PD-1 Checkpoint Pathway for Cancer Immunotherapy: Mechanisms of Action and Other Considerations for Their Advanced Development. (2022). Frontiers in Immunology, 13, 879120. [Link]
-
Guidelines for clinical practice of ALK fusion detection in non-small-cell lung cancer. (2020). Chinese Journal of Cancer Research, 32(2), 141-151. [Link]
-
ALK in Lung Cancer: ESMO Biomarker Factsheet. (2015). OncologyPRO. [Link]
-
HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications. (2014). ResearchGate. [Link]
-
Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint alleviate the PD-L1-induced exhaustion of T-cells. (2017). OncoImmunology, 6(8), e1342852. [Link]
-
How to measure Kinase activity with HTRF™ KinEASE™ assay kit. (2024). YouTube. [Link]
-
Homogeneous Time-Resolved Fluorescence Assay to Probe Folded G Protein-Coupled Receptors. (2015). PubMed Central. [Link]
-
TANK-Binding Kinase 1 in the Pathogenesis and Treatment of Inflammation-Related Diseases. (2023). International Journal of Molecular Sciences, 24(13), 10834. [Link]
-
ALK and ROS1 as a joint target for the treatment of lung cancer: a review. (2014). Translational Lung Cancer Research, 3(1), 25-33. [Link]
-
Design and modification strategies of novel TBK1 inhibitors. (2022). ResearchGate. [Link]
-
Discovery of GSK8612, a Highly Selective and Potent TBK1 Inhibitor. (2019). ACS Medicinal Chemistry Letters, 10(4), 575-580. [Link]
-
In vitro NLK Kinase Assay. (2013). Bio-protocol, 3(21), e937. [Link]
-
Discovery of 3,6-diaryl-1H-pyrazolo[3,4-b]pyridines as potent anaplastic lymphoma kinase (ALK) inhibitors. (2019). Bioorganic & Medicinal Chemistry Letters, 29(8), 1011-1015. [Link]
Sources
- 1. Identification of High-Affinity Inhibitors of TANK-Binding Kinase 1 (TBK1): A Promising Frontier for Controlling Inflammatory Signaling in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Z'-LYTE Kinase Assay Kits | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. resources.revvity.com [resources.revvity.com]
- 6. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Discovery of GSK8612, a Highly Selective and Potent TBK1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. ALK and ROS1 as targeted therapy paradigms and clinical implications to overcome crizotinib resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. indiachest.org [indiachest.org]
- 14. assets.fishersci.com [assets.fishersci.com]
- 15. pnas.org [pnas.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde
This document provides a detailed, step-by-step protocol for the proper disposal of 1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde. As a niche research chemical, specific safety data may not be readily available. Therefore, this guide is built upon a conservative "worst-case" analysis, inferring hazards from structurally analogous compounds and the parent heterocyclic systems—pyrazole and pyridine. This approach ensures a high margin of safety and compliance with regulatory standards.
The procedures outlined herein are designed for researchers, scientists, and drug development professionals. Adherence to these guidelines is critical for ensuring personal safety, protecting the environment, and maintaining regulatory compliance within the laboratory.
Hazard Profile Analysis: A Precautionary Approach
Due to the absence of a specific Safety Data Sheet (SDS) for 1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde, its hazard profile is extrapolated from analogous structures. The core structure contains a pyridine ring, a pyrazole ring, and an aldehyde functional group, each contributing to the potential hazard profile.
Analysis of close structural analogs, such as 3-chloro-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde and 3-Phenyl-1H-pyrazole-4-carboxaldehyde, suggests a consistent set of hazards.[1][2] The pyridine moiety also introduces a significant risk of flammability.[3][4]
Table 1: Inferred Hazard Profile
| Hazard Classification | Description | Rationale & Supporting Sources |
|---|---|---|
| Acute Toxicity (Oral) | Harmful if swallowed. | Based on data for analogous pyrazole-carbaldehydes and pyridine.[1][2][3] |
| Skin Irritation | Causes skin irritation. | A common characteristic of similar heterocyclic aldehydes.[1][2] |
| Eye Irritation | Causes serious eye irritation. | A common characteristic of similar heterocyclic aldehydes.[1][2] |
| Respiratory Irritation | May cause respiratory irritation. | Inferred from analogous compounds and general properties of fine chemical dusts/vapors.[1][5] |
| Flammability | Potential for flammability. | The pyridine component of the fused ring system is a highly flammable liquid and vapor.[3][4][6] |
This inferred profile mandates that 1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde be handled as a hazardous substance, and its waste be disposed of as regulated hazardous chemical waste.
Immediate Safety Protocols & Personal Protective Equipment (PPE)
Before handling the compound or its waste, ensure all necessary safety measures are in place.
-
Engineering Controls : All handling and preparation for disposal must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[3][5]
-
Personal Protective Equipment (PPE) : A comprehensive PPE regimen is mandatory.
-
Hand Protection : Wear nitrile gloves.[7]
-
Eye Protection : Chemical safety goggles are required at all times.[7]
-
Skin and Body Protection : A standard laboratory coat must be worn.
-
Respiratory Protection : If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator (e.g., N95 or higher) is necessary.[5]
-
Step-by-Step Disposal Procedure
The disposal of 1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde must follow the "cradle-to-grave" principle for hazardous waste management established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8][9] The generator of the waste is responsible for its safe management from generation to final disposal.[8]
Step 1: Waste Characterization
As the generator, you must classify the waste. Based on the analysis in Section 1, waste containing 1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde (including pure compound, contaminated labware, and spill cleanup materials) should be presumed to be hazardous waste.
Step 2: Waste Segregation
Proper segregation is crucial to prevent dangerous chemical reactions.[10]
-
DO NOT mix this waste stream with other chemical wastes unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[7]
-
Collect solid waste (unused compound, contaminated weighing paper, etc.) separately from liquid waste (solutions containing the compound).
-
Keep away from incompatible materials, particularly strong oxidizing agents.
Step 3: Containerization & Labeling
-
Container Selection : Use a chemically compatible, sealable waste container.[7][10] For solid waste, a high-density polyethylene (HDPE) container is appropriate.
-
Labeling : The container must be clearly labeled as "Hazardous Waste." The label must include:
-
The full chemical name: "1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde".
-
Appropriate hazard warnings (e.g., "Harmful," "Irritant").[7]
-
The accumulation start date.
-
The name and contact information of the generating researcher/laboratory.
-
-
Employers are required by OSHA to ensure that labels on containers are not removed or defaced.[11][12]
Step 4: On-Site Accumulation & Storage
-
Store the sealed waste container in a designated satellite accumulation area or a central hazardous waste storage area.
-
The storage area must be cool, well-ventilated, and away from sources of ignition like heat, sparks, or open flames.[3][4][6]
-
Ensure the container is kept closed at all times except when actively adding waste.
Step 5: Final Disposal
-
Never dispose of this chemical down the drain or in the regular trash.[13]
-
Disposal must be conducted through your institution's EHS department or a licensed hazardous waste disposal contractor.[13] These contractors are equipped to handle and dispose of chemical waste in compliance with all federal, state, and local regulations.[3][10]
Caption: Disposal Workflow Diagram.
Spill & Emergency Procedures
Accidents require immediate and correct action.
Spill Cleanup
-
Evacuate & Alert : Notify personnel in the immediate area and restrict access.
-
Assess : Evaluate the spill size. If it is large or you are not comfortable cleaning it, contact your institution's EHS emergency line immediately.
-
PPE : Don the appropriate PPE as described in Section 2.
-
Containment : For a small, manageable solid spill, gently cover it with an inert absorbent material like sand or vermiculite.[13] Avoid creating dust.[5]
-
Collection : Carefully sweep or scoop the material into your designated hazardous waste container.[5]
-
Decontamination : Clean the spill area with an appropriate solvent (e.g., soapy water), and dispose of all cleanup materials (gloves, wipes) as hazardous waste.
-
Reporting : Report the spill to your laboratory supervisor and EHS department as per institutional policy.[13]
Caption: Emergency Spill Response Flowchart.
First Aid Measures
-
Inhalation : Move the affected person to fresh air immediately. Seek medical attention.[2]
-
Skin Contact : Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation occurs, seek medical attention.[2]
-
Eye Contact : Rinse cautiously with water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][4]
-
Ingestion : DO NOT induce vomiting. Rinse mouth with water. Call a poison control center or physician immediately.[2][4]
Regulatory Framework: A Foundation of Safety
All laboratory operations in the United States involving hazardous chemicals are governed by federal and state regulations.
-
Occupational Safety and Health Administration (OSHA) : The "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450) requires employers to develop a Chemical Hygiene Plan (CHP).[11][14] This plan must include procedures for safe handling and disposal of chemicals, and employers must provide training on these procedures.[15]
-
Environmental Protection Agency (EPA) : The EPA, under the RCRA, regulates the management and disposal of hazardous waste.[9][16] These regulations ensure that chemical waste is handled in a way that protects human health and the environment.
Consulting your institution's Chemical Hygiene Plan and EHS department is the definitive step to ensure full compliance with all applicable regulations.
References
- Sigma-Aldrich. (2025).
- U.S. Environmental Protection Agency. (2025).
- Occupational Safety and Health Administration. 1910.
- Fisher Scientific. (2009).
- MSDS of 1H-pyrazolo[4,3-b]pyridine-7-carboxylic acid.
- Loba Chemie. PYRIDINE FOR SYNTHESIS.
- U.S. Environmental Protection Agency. Hazardous Waste.
- Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine.
- Occupational Safety and Health Administration.
- CymitQuimica. (2024). Safety Data Sheet - 3-chloro-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde.
- Benchchem.
- National Academies of Sciences, Engineering, and Medicine.
- U.S. Environmental Protection Agency. (2025). Learn the Basics of Hazardous Waste.
- How to Properly Manage Hazardous Waste Under EPA Regul
- Fisher Scientific. (2025). SAFETY DATA SHEET - 3-Phenyl-1H-pyrazole-4-carboxaldehyde.
- US Bio-Clean.
- Chemistry For Everyone. (2025). What Regulations Govern Hazardous Waste Management?
- OSHA Training.
- Carl ROTH. (2025).
Sources
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. fishersci.com [fishersci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. capotchem.cn [capotchem.cn]
- 6. lobachemie.com [lobachemie.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. epa.gov [epa.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. usbioclean.com [usbioclean.com]
- 11. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 12. Read "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version" at NAP.edu [nationalacademies.org]
- 13. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 14. osha.gov [osha.gov]
- 15. oshatraining.com [oshatraining.com]
- 16. epa.gov [epa.gov]
A Researcher's Guide to the Safe Handling of 1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde
For Research and Drug Development Professionals
The novel heterocyclic compound, 1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde, and its derivatives are of significant interest in medicinal chemistry and drug discovery. As with any new chemical entity, a thorough understanding of its potential hazards and the implementation of robust safety protocols are paramount to ensuring the well-being of laboratory personnel. This guide provides essential safety and handling information, grounded in the principles of chemical safety and risk mitigation.
While a specific Safety Data Sheet (SDS) for 1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde is not yet widely available, by examining data from structurally related compounds, we can establish a reliable framework for its safe handling. This guide synthesizes information from the parent heterocycle, 1H-Pyrazolo[4,3-b]pyridine, and analogous pyridine and pyrazole aldehydes to provide a comprehensive operational and disposal plan.
I. Hazard Assessment: Understanding the Risks
Based on aggregated GHS information for the core 1H-Pyrazolo[4,3-b]pyridine structure, the primary hazards are anticipated to be:
-
Acute Toxicity (Oral): Harmful if swallowed.[1]
-
Respiratory Irritation: May cause respiratory tract irritation.[1]
The presence of the aldehyde functional group may introduce additional considerations, including the potential for sensitization. Therefore, it is crucial to handle this compound with the appropriate precautions to minimize exposure.
II. Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential when working with 1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde. The following table outlines the recommended PPE for various laboratory operations.
| Laboratory Operation | Eyes and Face | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields or chemical splash goggles.[4] | Nitrile or neoprene gloves (double-gloving recommended).[5] | Laboratory coat.[4] | N95 respirator or use in a ventilated enclosure.[5] |
| Solution Preparation and Transfers | Chemical splash goggles. A face shield is recommended if there is a splash hazard.[5][6] | Nitrile or neoprene gloves.[5] | Laboratory coat.[4] | Work in a certified chemical fume hood. |
| Running Reactions and Work-up | Chemical splash goggles and a face shield.[5][6] | Chemically resistant gloves (e.g., butyl rubber or Viton™) over nitrile gloves. | Chemically resistant apron over a laboratory coat.[6] | Work in a certified chemical fume hood. |
| Large-Scale Operations | Full-face respirator.[7] | Heavy-duty, chemically resistant gloves. | Chemical-resistant suit or coveralls.[5][7] | Full-face respirator with appropriate cartridges or a supplied-air respirator.[7] |
Causality Behind PPE Choices:
-
Eye and Face Protection: The potential for eye irritation necessitates the use of chemical splash goggles. A face shield provides an additional layer of protection against splashes, especially during transfers and reaction work-ups.
-
Hand Protection: Double-gloving is a prudent measure to prevent skin contact. The outer glove can be removed if contaminated, leaving the inner glove to protect the skin. The choice of glove material should be based on the solvents being used.
-
Body Protection: A standard laboratory coat is sufficient for small-scale operations. For larger quantities or procedures with a higher risk of splashing, a chemically resistant apron or suit is necessary to protect the body from contamination.
-
Respiratory Protection: Due to the risk of respiratory irritation from airborne particles, a respirator is recommended when handling the solid compound outside of a ventilated enclosure. All work with solutions should be conducted in a chemical fume hood to prevent the inhalation of vapors or aerosols.
Visualizing Your PPE Workflow
The following diagram illustrates the standard operating procedure for donning and doffing PPE to ensure maximum protection and prevent cross-contamination.
Caption: PPE Donning and Doffing Workflow
III. Operational and Disposal Plans: A Step-by-Step Guide
A. Handling and Storage:
-
Receiving and Unpacking: Upon receipt, inspect the container for any damage. Wear appropriate PPE, including gloves and eye protection, when unpacking.
-
Storage: Store the compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3]
-
Weighing: Whenever possible, weigh the solid material in a ventilated enclosure or a glove box to minimize the generation of airborne dust.
-
Solution Preparation: Prepare solutions in a certified chemical fume hood. Add the solid to the solvent slowly to avoid splashing.
-
Spill Management: In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.[8] For larger spills, evacuate the area and contact your institution's environmental health and safety department.
B. Disposal Plan:
All waste containing 1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde must be treated as hazardous waste.
-
Solid Waste: Collect all solid waste, including contaminated gloves, absorbent materials, and empty containers, in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste in a compatible, sealed, and clearly labeled hazardous waste container. Do not pour any waste down the drain.[2]
-
Disposal: Arrange for the disposal of all hazardous waste through your institution's licensed professional waste disposal service.[9] Chemical incineration in a facility equipped with an afterburner and scrubber is a recommended disposal method for similar compounds.[9]
IV. Emergency Procedures: Be Prepared
-
In Case of Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[2]
-
In Case of Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If skin irritation persists, seek medical attention.[2]
-
In Case of Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]
-
In Case of Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[2]
By adhering to these guidelines, researchers can confidently and safely work with 1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde, fostering a secure environment for scientific advancement.
References
-
MSDS of 1H-pyrazolo[4,3-b]pyridine-7-carboxylic acid. Capot Chemical Co., Ltd.
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Universitat Ramon Llull.
-
Safety Data Sheet: Pyridine. Carl ROTH.
-
SAFETY DATA SHEET. Fisher Scientific.
-
Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. PMC - NIH.
-
OSHA Technical Manual (OTM) - Section VIII: Chapter 1. Occupational Safety and Health Administration.
-
SAFETY DATA SHEET. Fisher Scientific.
-
Synthesis of Heterotriarylmethanes Catalyzed by Chiral Phosphoric Acid with 5-Aminopyrazole and Azadiene. The Journal of Organic Chemistry - ACS Publications.
-
1H-Pyrazolo(4,3-b)pyridine | C6H5N3 | CID 21643653. PubChem.
-
Personal Protective Equipment (PPE). CHEMM.
-
Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. ResearchGate.
-
Examples of PPE for Various Dangerous Goods Classes. Storemasta Blog.
-
Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Omega.
-
3-Pyridinealdehyde Safety Data Sheet. Jubilant Ingrevia Limited.
-
8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista.
Sources
- 1. 1H-Pyrazolo(4,3-b)pyridine | C6H5N3 | CID 21643653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 6. blog.storemasta.com.au [blog.storemasta.com.au]
- 7. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 8. carlroth.com [carlroth.com]
- 9. capotchem.cn [capotchem.cn]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
